molecular formula I- B008971 Iodide ion CAS No. 100934-04-1

Iodide ion

Cat. No.: B008971
CAS No.: 100934-04-1
M. Wt: 126.9045 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-M
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Description

Iodide is a halide anion and a monoatomic iodine. It has a role as a human metabolite. It is a conjugate base of a hydrogen iodide.
Iodide has been investigated for the treatment of Goiter, Nodular.
I(-) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Iodide is a salt or ester of mineral iodine. Iodide salts are mild reducing agents and many react with oxygen to give iodine.
Inorganic binary compounds of iodine or the I- ion.
See also: Potassium Iodide (active moiety of);  Sodium Iodide (active moiety of);  Iodine I-120 (active moiety of).

Properties

IUPAC Name

iodide
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InChI

InChI=1S/HI/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I-
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DSSTOX Substance ID

DTXSID80912339
Record name iodide ion
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Molecular Weight

126.9045 g/mol
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Physical Description

Solid
Record name Iodide
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CAS No.

20461-54-5
Record name Iodide
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Record name Iodide ion
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Record name Iodide
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Record name IODIDE ION
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Record name Iodide
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Foundational & Exploratory

The Iodide Ion: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodide ion (I⁻), the largest and least electronegative of the stable halogens, plays a pivotal role in a multitude of chemical and biological processes. Its unique physicochemical properties, including its large ionic radius, high polarizability, and facile redox chemistry, underpin its diverse applications, ranging from organic synthesis and catalysis to its essential function in thyroid hormone biosynthesis. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of the this compound, detailed experimental protocols for its quantification and characterization, and visualizations of key pathways and processes in which it participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who work with or encounter iodide in their endeavors.

Core Physical and Chemical Properties of the this compound

The fundamental properties of the this compound are summarized in the tables below, offering a quantitative overview for easy reference and comparison.

Table 1: Fundamental Physical and Atomic Properties of the this compound
PropertyValue
Molar Mass 126.90447 g·mol⁻¹[1]
Ionic Radius ~206 pm[1][2]
Electron Affinity -295.2 kJ·mol⁻¹
Electronegativity (Pauling Scale) 2.66[3]
Standard Molar Entropy (S⦵₂₉₈) 169.26 J·K⁻¹·mol⁻¹[1]
Polarizability High (due to large size and diffuse electron cloud)[4]
Table 2: Solubility of Common Iodide Salts in Water at 20°C
CompoundFormulaSolubility ( g/100 mL)
Alkali Metal Iodides
Lithium IodideLiI165[5]
Sodium IodideNaI178.7[2]
Potassium IodideKI140[6][7]
Rubidium IodideRbI152
Cesium IodideCsI74[8]
Alkaline Earth Metal Iodides
Magnesium IodideMgI₂148 (at 18°C)[9]
Calcium IodideCaI₂66[10]
Strontium IodideSrI₂177.0[11]
Barium IodideBaI₂221 (as dihydrate)
Transition Metal Iodides
Silver IodideAgI0.000003 (at 20°C)[12]
Lead(II) IodidePbI₂0.0756[13]
Mercury(II) IodideHgI₂0.006
Copper(I) IodideCuI0.000042[3][14]

Chemical Behavior and Reactivity

Redox Chemistry

The this compound is a mild reducing agent, a property central to its chemical and biological functions. It is readily oxidized to elemental iodine (I₂). This redox behavior is quantified by its standard electrode potential.[1]

Redox Half-Reaction: 2I⁻(aq) ⇌ I₂(s) + 2e⁻ E° = -0.54 V[1]

This propensity for oxidation makes iodide an effective antioxidant, capable of neutralizing reactive oxygen species such as hydrogen peroxide.[1] In biological systems, this reactivity is harnessed by enzymes like thyroperoxidase in the synthesis of thyroid hormones.[2]

Acid-Base Properties

Iodide is the conjugate base of hydroiodic acid (HI), which is a strong acid.[7] Consequently, the this compound is a very weak base in aqueous solutions and does not significantly affect the pH.

Formation of Triiodide

Aqueous solutions of iodide salts can dissolve elemental iodine, a phenomenon attributed to the formation of the trithis compound (I₃⁻).[1][2]

Equilibrium Reaction: I⁻(aq) + I₂(s) ⇌ I₃⁻(aq)

The trithis compound is responsible for the brown color of iodine solutions containing excess iodide.[1][2] This equilibrium is fundamental to the principles of iodometric titrations.

Precipitation Reactions

While most iodide salts are soluble in water, some form characteristic precipitates with certain metal cations. Notably, silver iodide (AgI) and lead(II) iodide (PbI₂) are sparingly soluble and form yellow precipitates upon the addition of iodide ions to solutions containing Ag⁺ or Pb²⁺ ions, respectively.[1][2] These reactions are often used for the qualitative and quantitative analysis of iodide.

Experimental Protocols

Iodometric Titration for the Determination of Oxidizing Agents

Principle: This method involves the addition of excess iodide to a solution containing an oxidizing agent. The oxidizing agent reacts with iodide to produce an equivalent amount of iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator.

Detailed Methodology:

  • Sample Preparation: A known volume of the sample containing the oxidizing agent is placed in an Erlenmeyer flask.

  • Acidification: The solution is acidified, typically with sulfuric acid, to ensure the complete reaction of the oxidizing agent.

  • Addition of Excess Iodide: An excess of potassium iodide (KI) solution is added to the flask. The flask is then stoppered and allowed to stand in the dark to allow for the complete reaction and liberation of iodine.

  • Titration with Sodium Thiosulfate: The liberated iodine is titrated with a standardized sodium thiosulfate solution. The titration is continued until the initial dark brown color of the iodine fades to a pale yellow.

  • Addition of Starch Indicator: A few drops of starch indicator solution are added. This forms a deep blue-black complex with the remaining iodine.

  • Endpoint Determination: The titration is continued dropwise with constant swirling until the blue color of the starch-iodine complex disappears, indicating that all the iodine has been reduced back to iodide.

  • Calculation: The concentration of the oxidizing agent in the original sample is calculated based on the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.

Argentometric Titration (Mohr's Method) for Iodide Determination

Principle: This precipitation titration method uses a standard solution of silver nitrate (B79036) (AgNO₃) to titrate the iodide ions. A chromate (B82759) salt is used as an indicator, which forms a colored precipitate with excess silver ions after all the iodide has precipitated as silver iodide.

Detailed Methodology:

  • Sample Preparation: A known volume of the neutral or slightly alkaline solution containing iodide ions is placed in a conical flask.

  • Indicator Addition: A small amount of potassium chromate (K₂CrO₄) solution is added as an indicator.

  • Titration with Silver Nitrate: The solution is titrated with a standardized silver nitrate solution. As the silver nitrate is added, a yellow precipitate of silver iodide (AgI) is formed.

  • Endpoint Determination: The endpoint is reached when all the iodide ions have been precipitated. The first excess of silver ions then reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the end of the titration.

  • Calculation: The concentration of iodide in the sample is calculated from the volume and concentration of the silver nitrate solution used to reach the endpoint.

UV-Visible Spectrophotometry for Iodide and Triiodide Analysis

Principle: Iodide and triiodide ions absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the ion in solution, as described by the Beer-Lambert law.

Detailed Methodology:

  • Instrument and Wavelength Selection: A UV-Visible spectrophotometer is used. The wavelength of maximum absorbance (λ_max) for iodide is typically around 226 nm, while for triiodide, there are two characteristic peaks at approximately 288 nm and 351 nm.[13]

  • Preparation of Standard Solutions: A series of standard solutions of known iodide or triiodide concentrations are prepared.

  • Calibration Curve: The absorbance of each standard solution is measured at the selected λ_max. A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Measurement: The absorbance of the unknown sample solution is measured under the same conditions.

  • Concentration Determination: The concentration of iodide or triiodide in the sample is determined by interpolating its absorbance value on the calibration curve.

Cyclic Voltammetry for a Redox Study of the Iodide/Iodine Couple

Principle: Cyclic voltammetry is an electrochemical technique used to study the redox behavior of species in solution. A potential is swept between two limits, and the resulting current is measured. For the iodide/iodine system, this technique can be used to determine the formal reduction potential and to study the kinetics of the electron transfer process.

Detailed Methodology:

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: A solution containing a known concentration of potassium iodide and a supporting electrolyte (e.g., potassium nitrate) in an appropriate solvent is prepared.

  • Voltammetric Scan: The potential of the working electrode is scanned from a value where no reaction occurs to a potential sufficient to oxidize iodide to iodine, and then the scan is reversed.

  • Data Acquisition: The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The voltammogram will show an anodic peak corresponding to the oxidation of iodide and a cathodic peak on the reverse scan corresponding to the reduction of the generated iodine. The formal potential of the redox couple can be estimated from the midpoint of the peak potentials.

Visualizations of Key Pathways and Processes

Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) NIS NIS Transporter I_blood->NIS Active Transport I_cell Intracellular Iodide (I⁻) NIS->I_cell Pendrin Pendrin Transporter I_cell->Pendrin Efflux TPO Thyroperoxidase (TPO) I2 Iodine (I₂) TPO->I2 Oxidation TG_synthesis Thyroglobulin (Tg) Synthesis TG_vesicle Tg Vesicle TG_synthesis->TG_vesicle TG_lumen Thyroglobulin (Tg) TG_vesicle->TG_lumen Exocytosis I_lumen Iodide (I⁻) Pendrin->I_lumen Lysosome Lysosome Hormones T3 and T4 Lysosome->Hormones Proteolysis Hormones->I_blood Secretion I_lumen->TPO MIT_DIT MIT and DIT (on Tg) I2->MIT_DIT Iodination TG_lumen->MIT_DIT T3_T4_Tg T3 and T4 (on Tg) MIT_DIT->T3_T4_Tg Coupling (TPO) T3_T4_Tg->Lysosome Endocytosis

Caption: A diagram of the thyroid hormone synthesis pathway.

Iodometric_Titration_Workflow Iodometric Titration Workflow start Start add_sample Add Sample with Oxidizing Agent (Ox) start->add_sample add_KI Add Excess Potassium Iodide (KI) add_sample->add_KI reaction Ox + 2I⁻ → Red + I₂ (Liberation of Iodine) add_KI->reaction titrate1 Titrate with Na₂S₂O₃ until Pale Yellow reaction->titrate1 add_starch Add Starch Indicator titrate1->add_starch blue_complex Formation of Blue-Black Starch-Iodine Complex add_starch->blue_complex titrate2 Continue Titration until Colorless blue_complex->titrate2 endpoint Endpoint Reached titrate2->endpoint calculate Calculate Concentration of Oxidizing Agent endpoint->calculate end End calculate->end

Caption: The workflow for a typical iodometric titration experiment.

Triiodide_Formation Trithis compound Formation Iodide This compound (I⁻) Triiodide Trithis compound (I₃⁻) Iodide->Triiodide + I₂ Iodine Elemental Iodine (I₂) Iodine->Triiodide + I⁻ Triiodide->Iodide - I₂ Triiodide->Iodine - I⁻

References

An In-depth Technical Guide on the Electronic Configuration and Bonding of Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Iodide (I⁻), the anion of iodine, is a crucial element in various chemical, biological, and pharmaceutical contexts. Its large atomic radius and high polarizability bestow unique properties that influence its bonding behavior, ranging from purely ionic to significantly covalent interactions. This guide provides a comprehensive overview of the electronic configuration of iodide and the nature of its chemical bonds. It includes quantitative data on bond parameters, detailed experimental protocols for its characterization, and its significant role in biological signaling pathways and drug design.

Electronic Configuration: From Iodine to Iodide

The neutral iodine atom (I) possesses 53 electrons. Its ground-state electron configuration is [Kr] 4d¹⁰ 5s² 5p⁵.[1] With seven valence electrons in the fifth shell, iodine is one electron short of a stable octet, rendering it a potent oxidizing agent.

The iodide ion (I⁻) is formed when an iodine atom gains one electron to complete its outer p orbital. This results in a stable electron configuration analogous to the noble gas xenon. The full electronic configuration of the this compound is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶.[2][3] This filled valence shell makes the this compound the most stable form of iodine in many chemical environments.

G Figure 1. Formation of the this compound I Iodine Atom (I) [Kr] 4d¹⁰ 5s² 5p⁵ I_ion This compound (I⁻) [Kr] 4d¹⁰ 5s² 5p⁶ I->I_ion + e e⁻ e->I_ion

Figure 1. Formation of the this compound

The Nature of Iodide Bonding

The this compound is the largest stable monatomic anion, with an ionic radius of approximately 206 picometers.[4] This large size and the diffuse nature of its outer electron cloud make it highly polarizable. Consequently, the bonds it forms are not always purely ionic and can have significant covalent character, particularly with soft metal ions.

  • Ionic Bonding: In compounds with highly electropositive elements like alkali metals (e.g., sodium iodide, NaI), the bonding is predominantly ionic. This involves the electrostatic attraction between the positively charged metal cation and the negatively charged iodide anion. These salts are typically soluble in polar solvents.[4]

  • Covalent Character: With less electropositive metals, such as silver (Ag⁺) and lead (Pb²⁺), the bonds exhibit a greater degree of covalent character.[4] This is due to the polarization of the large iodide anion by the metal cation, leading to a sharing of electron density. This increased covalent character is reflected in the lower solubility of salts like silver iodide (AgI) and lead(II) iodide (PbI₂) in water.[4]

G Figure 2. Spectrum of Iodide Bonding cluster_ionic Predominantly Ionic cluster_covalent Significant Covalent Character NaI Na⁺   I⁻ AgI Ag-I Ionic Purely Ionic Spectrum Covalent Purely Covalent

Figure 2. Spectrum of Iodide Bonding

Quantitative Data on Iodide and its Bonds

The physicochemical properties of iodide and the characteristics of the bonds it forms are summarized in the tables below.

PropertyValue
Molar Mass126.90447 g·mol⁻¹
Ionic Radius~206 pm
Electronegativity (Iodine)2.66 (Pauling scale)
Electron Affinity (Iodine)295.2 kJ·mol⁻¹

Table 1: Physicochemical Properties of Iodide [4][5]

BondBond Length (pm)Bond Dissociation Energy (kJ/mol)
I-I266.6151.1
H-I160.9298.4
C-I214214
Na-I271.15-
Ag-I281-

Table 2: Representative Bond Lengths and Energies for Iodide-Containing Compounds [5][6][7][8][9]

Experimental Protocols for Iodide Characterization

A variety of experimental techniques are employed to detect and characterize iodide and its compounds.

Qualitative Analysis: Precipitation and Starch-Iodine Test

4.1.1. Precipitation of Insoluble Iodide Salts

This method is commonly used to confirm the presence of iodide ions in an aqueous solution.

  • Principle: The addition of a solution containing silver (Ag⁺) or lead(II) (Pb²⁺) ions to a solution containing iodide ions results in the formation of a characteristic precipitate.

  • Procedure:

    • To a small volume of the sample solution, add a few drops of dilute nitric acid to acidify the solution.

    • Add a few drops of 0.1 M silver nitrate (B79036) (AgNO₃) solution.

    • Observation: The formation of a pale yellow precipitate of silver iodide (AgI) indicates the presence of iodide ions.[4] This precipitate is insoluble in both dilute and concentrated ammonia (B1221849) solution.

    • Alternatively, adding a solution of lead(II) nitrate (Pb(NO₃)₂) will produce a bright yellow precipitate of lead(II) iodide (PbI₂).[10]

G Figure 3. Workflow for Iodide Precipitation Test start Start with Aqueous Sample acidify Acidify with Dilute HNO₃ start->acidify add_ag Add AgNO₃ Solution acidify->add_ag observe Observe for Precipitate add_ag->observe precipitate Yellow Precipitate (AgI) observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No end_pos Iodide Present precipitate->end_pos end_neg Iodide Absent no_precipitate->end_neg

Figure 3. Workflow for Iodide Precipitation Test

4.1.2. Iodine-Starch Test

This highly sensitive test is used to detect the presence of elemental iodine, often formed by the oxidation of iodide.

  • Principle: Elemental iodine (I₂) in the presence of iodide ions forms the trithis compound (I₃⁻), which inserts itself into the helical structure of amylose (B160209) (a component of starch), producing an intensely blue-black complex.[11]

  • Procedure:

    • If testing for iodide, first oxidize the iodide to iodine using an oxidizing agent (e.g., sodium hypochlorite).[12]

    • Prepare a fresh starch indicator solution.

    • Add a few drops of the starch solution to the sample solution.

    • Observation: The immediate formation of a deep blue-black color indicates the presence of iodine.[11]

Structural and Spectroscopic Characterization

4.2.1. Single-Crystal X-ray Crystallography

This is the definitive method for determining the three-dimensional atomic structure of crystalline iodide-containing compounds.

  • Methodology:

    • Crystal Growth: Grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm).[13] For iodide salts, slow evaporation of a saturated solution is a common method.[14]

    • Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections.[13]

    • Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are used to calculate an electron density map of the crystal. Iodide's high electron density makes it a strong scatterer, often simplifying structure solution through methods like Single Anomalous Dispersion (SAD).[15] The final atomic model is refined to fit the experimental data, yielding precise bond lengths, bond angles, and crystal packing information.

4.2.2. Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing insights into bond strengths and molecular structure, particularly for polyiodide species.

  • Methodology:

    • Sample Preparation: The sample (solid or liquid) is placed in a suitable container (e.g., a quartz cuvette or NMR tube).[16]

    • Instrumentation: A monochromatic laser (e.g., 532 nm Nd:YAG) is focused on the sample. The scattered light is collected and passed through a spectrometer.[16]

    • Data Analysis: The Raman spectrum shows peaks shifted from the laser frequency, corresponding to the vibrational modes of the sample. For instance, the symmetric stretch of the trithis compound (I₃⁻) typically appears around 112 cm⁻¹.[17]

4.2.3. UV-Visible Spectroscopy

This technique is particularly useful for studying charge-transfer complexes involving iodine and iodide.

  • Methodology:

    • Sample Preparation: Prepare solutions of the iodide-containing compound and any potential electron donor/acceptor in a suitable non-polar solvent (e.g., dichloromethane).[18]

    • Data Acquisition: Record the absorption spectrum of the solutions over the UV-Visible range (typically 200-800 nm).[18]

    • Data Analysis: The formation of charge-transfer complexes gives rise to new, intense absorption bands not present in the spectra of the individual components. The trithis compound (I₃⁻), for example, has characteristic absorption bands around 290 nm and 360 nm.

Role in Biological Systems and Drug Development

Thyroid Hormone Synthesis

Iodide is an essential trace element for vertebrates, serving as a critical component of the thyroid hormones thyroxine (T₄) and triiodothyronine (T₃). These hormones are fundamental regulators of metabolism, growth, and development.[19]

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid gland, regulated by the hypothalamic-pituitary-thyroid (HPT) axis.[5]

G Figure 4. Simplified Thyroid Hormone Synthesis Pathway cluster_blood cluster_follicle Thyroid Follicular Cell I_blood Iodide (I⁻) NIS NIS Transporter I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Oxidation Iodine Active Iodine (I) TPO->Iodine MIT_DIT MIT & DIT Iodine->MIT_DIT Iodination of Tyrosine residues on TG TG Thyroglobulin (TG) TG->MIT_DIT T3_T4 T₃ & T₄ (on TG) MIT_DIT->T3_T4 Coupling (TPO) release release T3_T4->release Proteolysis & Release T3_T4_blood T3_T4_blood release->T3_T4_blood T₃ & T₄ in Blood

Figure 4. Simplified Thyroid Hormone Synthesis Pathway

Iodine in Drug Design and Development

The unique properties of iodine make it a valuable atom in medicinal chemistry. Its large size and ability to form strong, directional non-covalent interactions known as "halogen bonds" are increasingly exploited in rational drug design.[2]

  • Halogen Bonding: A halogen bond is an interaction where an electron-deficient region on the halogen atom (the σ-hole) acts as a Lewis acid, interacting with an electron-rich Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).[2] Iodine is an excellent halogen bond donor due to its large and highly polarizable nature. This interaction can significantly enhance ligand-protein binding affinity and selectivity.[1]

  • Applications:

    • Kinase Inhibitors: The strategic placement of an iodine atom on a drug molecule can improve its ability to bind to the hinge region of protein kinases, a common target in oncology.[10]

    • Transthyretin (TTR) Amyloidosis: Thyroid hormones, which contain multiple iodine atoms, naturally bind to TTR. This has inspired the design of iodine-containing small molecules that stabilize TTR and prevent its misfolding into amyloid fibrils.[20]

    • Radioiodination: Radioactive isotopes of iodine (e.g., ¹²³I, ¹³¹I) are widely used in nuclear medicine for both diagnostic imaging (SPECT, PET) and targeted radionuclide therapy, particularly for thyroid disorders.[21] The stability of the carbon-iodine bond is a critical factor in the design of these radiopharmaceuticals.[21]

Conclusion

The this compound, with its complete valence shell, represents a stable and fundamental chemical entity. However, the characteristics of its bonding are remarkably versatile, spanning the spectrum from ionic to covalent. This versatility, governed by its large size and high polarizability, is central to its diverse roles in chemistry, biology, and medicine. A thorough understanding of its electronic structure, bonding properties, and behavior in biological systems is essential for researchers and professionals in drug development, enabling the rational design of novel therapeutics and diagnostic agents.

References

Thermodynamic Profile of the Aqueous Iodide Ion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for the iodide ion (I⁻) in aqueous solution. Understanding these fundamental properties is crucial for a wide range of applications, from chemical synthesis and analysis to the design and development of novel pharmaceuticals. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and illustrates a relevant chemical equilibrium involving the this compound.

Core Thermodynamic Data

The standard thermodynamic properties of the aqueous this compound at 298.15 K (25 °C) and 1 bar are essential for predictive modeling and understanding its behavior in solution. These values, compiled from authoritative sources, are presented below.

Thermodynamic PropertySymbolValueSource(s)
Standard Enthalpy of FormationΔfH°-56.78 kJ/mol[1]
Standard Molar Entropy111.3 J/mol·K[1]
Standard Gibbs Free Energy of FormationΔfG°-51.57 kJ/mol

Note: The Standard Gibbs Free Energy of Formation was calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°) with the values for ΔfH° and S° from the cited source and T = 298.15 K.

Experimental Protocols for Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of aqueous ions relies on precise experimental techniques. The primary methods employed for the this compound are detailed below.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of the aqueous this compound is typically determined using solution calorimetry. This method involves measuring the heat change associated with dissolving a known quantity of an iodide-containing salt in a large volume of water.

Experimental Workflow:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat, often through an electric heater, and measuring the corresponding temperature rise.

  • Sample Preparation: A precisely weighed sample of a soluble iodide salt, such as potassium iodide (KI), is placed in a sample holder within the calorimeter.

  • Dissolution: The salt is dissolved in a known volume of deionized water within the calorimeter, and the temperature change of the solution is meticulously recorded over time.

  • Data Analysis: The heat of solution (ΔH_soln) is calculated from the temperature change and the heat capacity of the calorimeter and the solution.

  • Calculation of Ionic Enthalpy of Formation: By applying Hess's Law and using the known standard enthalpies of formation of the cation (e.g., K⁺(aq)) and the solid salt (e.g., KI(s)), the standard enthalpy of formation of the aqueous this compound (ΔfH°[I⁻(aq)]) can be calculated. The standard enthalpy of formation of the aqueous proton (H⁺(aq)) is defined as zero, providing a reference point for these calculations.

G Workflow for Calorimetric Determination of ΔfH° of I⁻(aq) cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Calibrate Calorimeter B Weigh Iodide Salt (e.g., KI) C Dissolve Salt in Water inside Calorimeter B->C D Record Temperature Change C->D E Calculate Heat of Solution (ΔH_soln) D->E F Apply Hess's Law E->F G Determine ΔfH°[I⁻(aq)] F->G

Calorimetric determination workflow.
Spectrophotometry for Trithis compound Formation

The this compound readily reacts with molecular iodine in aqueous solution to form the trithis compound (I₃⁻). The equilibrium constant for this reaction can be determined spectrophotometrically, which in turn provides information about the thermodynamic stability of the trithis compound.

Experimental Protocol:

  • Preparation of Standard Solutions: A series of solutions containing known, varying concentrations of iodide ions (from a salt like KI) and a constant, known initial concentration of iodine (I₂) are prepared.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) for the trithis compound, which typically occurs around 351 nm.[2] A spectrophotometer is used for these measurements.

  • Data Analysis and Equilibrium Constant Calculation: Using Beer-Lambert's law (A = εbc), the equilibrium concentration of the trithis compound in each solution is determined from its absorbance. With the initial concentrations of iodide and iodine known, the equilibrium concentrations of all species can be calculated. The equilibrium constant (K) for the formation of the trithis compound is then calculated for each solution.

  • Thermodynamic Parameter Calculation: By determining the equilibrium constant at different temperatures, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the reaction can be calculated using the van't Hoff equation.

Equilibrium Pathway: Formation of the Trithis compound

The reaction between iodide ions and dissolved iodine to form the trithis compound is a classic example of a chemical equilibrium in aqueous solution. This reversible reaction is fundamental to many applications, including iodometric titrations and certain disinfection processes.

G Formation of Trithis compound (I₃⁻) in Aqueous Solution I_minus I⁻(aq) (this compound) I3_minus I₃⁻(aq) (Trithis compound) I_minus->I3_minus + I2 I₂(aq) (Aqueous Iodine) I2->I3_minus

Trithis compound formation equilibrium.

This guide provides a foundational understanding of the thermodynamic properties of the aqueous this compound. These data and methodologies are critical for professionals in research and development who require accurate and reliable information for their work in chemistry and drug development.

References

Unveiling the Enigmatic Ion: A Technical Guide to the Discovery and History of Iodide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DIJON, France – December 19, 2025 – From its serendipitous discovery in the ashes of seaweed to its central role in human health, the journey of the iodide ion (I⁻) represents a compelling narrative of scientific inquiry. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the pivotal moments and methodologies that have shaped our understanding of this essential anion.

The Dawn of an Element: The Discovery of Iodine and the Emergence of Iodide

The story of iodide begins with the discovery of its elemental form, iodine. In 1811, French chemist Bernard Courtois was investigating the corrosion of his copper vats used for producing saltpeter from seaweed ash.[1][2][3] In an attempt to clean them, he added sulfuric acid and observed a stunning violet vapor that condensed into dark, lustrous crystals.[4][5] This accidental discovery marked the first isolation of iodine.

The elemental nature of this new substance was subsequently confirmed through the rigorous investigations of Sir Humphry Davy and Joseph Louis Gay-Lussac.[4][6][7] While a priority dispute arose between them, both ultimately acknowledged Courtois as the original discoverer.[1][4] Gay-Lussac, in his comprehensive 1814 memoir, detailed many of the chemical properties of iodine and its compounds, laying the groundwork for future research.[1][8] It was in aqueous solutions and biological systems that the ionized form, iodide (I⁻), was recognized as the predominant and biologically relevant species.[9]

Early Analytical Chemistry of the this compound

The characterization of iodide and its salts in the 19th century relied on nascent analytical techniques. Qualitative identification often involved precipitation reactions, notably with silver nitrate, which produces a pale yellow precipitate of silver iodide (AgI).[10][11]

Equation 1: Precipitation of Silver Iodide Ag⁺(aq) + I⁻(aq) → AgI(s)

Another key qualitative test was the reaction of iodide with an oxidizing agent, such as chlorine water, in the presence of starch, which famously produces a deep blue-black color.[12][13] This reaction would later form the basis for quantitative analysis.

Equation 2: Oxidation of Iodide and Starch Complexation 2I⁻(aq) + Cl₂(aq) → I₂(aq) + 2Cl⁻(aq) I₂(aq) + Starch → Blue-Black Complex

Quantitative analysis of iodide was revolutionized by the development of iodometric titration . This technique, refined throughout the 19th century, typically involves the oxidation of iodide to iodine by the analyte, followed by the titration of the liberated iodine with a standard solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃).[14][15][16]

Equation 3: Reaction of Iodine with Thiosulfate I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

The endpoint of the titration is detected by the disappearance of the blue starch-iodine complex.[16]

Experimental Protocol: A Representative 19th-Century Iodometric Titration

  • Sample Preparation: A known volume of the sample containing the oxidizing agent is placed in an Erlenmeyer flask.

  • Reagent Addition: An excess of potassium iodide (KI) solution is added to the flask, along with an acid (e.g., sulfuric acid) to facilitate the reaction. The oxidizing analyte reacts with the excess iodide to produce a stoichiometric amount of iodine, resulting in a yellow-brown solution.

  • Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate of known concentration from a burette.

  • Indicator: As the endpoint is approached and the solution turns a pale yellow, a few drops of starch solution are added, forming the deep blue-black iodine-starch complex.

  • Endpoint Determination: The titration is continued dropwise until the blue color disappears, indicating that all the iodine has been reduced back to iodide. The volume of sodium thiosulfate solution used is then recorded to calculate the concentration of the original analyte.

The Biological Significance of Iodide: From Goiter to Cellular Function

The medicinal properties of iodine-containing substances were known long before the element's discovery, with seaweed being used to treat goiter (an enlargement of the thyroid gland) since ancient times.[1][17] Following the identification of iodine, Swiss physician Jean-François Coindet hypothesized that this new element was the active ingredient. In 1820, he successfully treated goiter patients with a tincture of iodine, marking a pivotal moment in endocrinology.[3][4][5]

Iodide and Thyroid Hormone Synthesis

The critical role of iodide in thyroid function was firmly established in the late 19th and early 20th centuries. In 1896, Eugen Baumann discovered the presence of iodine within the thyroid gland itself.[6] This was followed by the isolation of the iodine-containing thyroid hormone, thyroxine (T4), by Edward Kendall in 1914.[17][18]

The biosynthesis of thyroid hormones is a complex process that is critically dependent on a sufficient supply of iodide. This process can be summarized in the following key steps:

  • Iodide Trapping: Iodide is actively transported from the bloodstream into the thyroid follicular cells.

  • Iodide Efflux: Iodide then moves across the apical membrane of the follicular cell into the follicular lumen.

  • Oxidation and Organification: In the lumen, iodide is oxidized to iodine (I₂) and incorporated into tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin. This reaction is catalyzed by the enzyme thyroid peroxidase (TPO).[2][5][15]

  • Coupling: The iodinated tyrosine residues are then coupled together to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), still as part of the thyroglobulin molecule.[4]

  • Storage and Secretion: The iodinated thyroglobulin is stored in the follicular lumen as colloid. When needed, the thyroglobulin is taken back into the follicular cell, where the T4 and T3 are cleaved off and secreted into the bloodstream.[8]

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) NIS NIS I_blood->NIS Active Transport I_cell Iodide (I⁻) NIS->I_cell Pendrin Pendrin I_cell->Pendrin Efflux I2 Iodine (I₂) Pendrin->I2 Oxidation MIT_DIT MIT & DIT on Tg I2->MIT_DIT Iodination TPO TPO TPO->I2 T3_T4_Tg T3 & T4 on Tg TPO->T3_T4_Tg Tg Thyroglobulin (Tg) Tg->MIT_DIT MIT_DIT->T3_T4_Tg Coupling

Key Transporters in Iodide Homeostasis: NIS and Pendrin

The molecular machinery responsible for iodide transport in the thyroid was elucidated in the late 20th century.

The Sodium-Iodide Symporter (NIS): The cloning of the sodium-iodide symporter (NIS or SLC5A5) in 1996 was a landmark achievement.[19][20] NIS is an integral membrane protein located on the basolateral membrane of thyroid follicular cells that actively co-transports one this compound with two sodium ions into the cell, using the sodium gradient maintained by the Na+/K+-ATPase pump.[21][22]

Pendrin: Pendrin (SLC26A4) is an anion exchanger located on the apical membrane of thyroid follicular cells.[8] It is believed to mediate the efflux of iodide from the cell into the follicular lumen.[23][24][25] Mutations in the gene encoding pendrin can lead to Pendred syndrome, which is characterized by hearing loss and goiter.[8]

Experimental Protocol: Characterization of NIS Function in a Heterologous System

A common method to study the function of a transporter like NIS involves expressing its corresponding cDNA in a cell line that does not normally transport iodide, such as Chinese Hamster Ovary (CHO) or COS-7 cells.[26]

  • Transfection: The cDNA encoding NIS is introduced into the host cells using standard molecular biology techniques (e.g., lipofection or electroporation).

  • Cell Culture: The transfected cells are cultured for a period (e.g., 24-48 hours) to allow for the expression of the NIS protein.

  • Iodide Uptake Assay:

    • The cultured cells are washed and incubated in a buffer containing a known concentration of radioactive iodide (e.g., ¹²⁵I⁻).

    • To test for sodium dependency, a parallel set of cells is incubated in a sodium-free buffer.

    • To test for inhibition, another set of cells is incubated in the presence of a competitive inhibitor, such as perchlorate (B79767) (ClO₄⁻).

    • After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular iodide.

    • The cells are then lysed, and the amount of intracellular radioactivity is measured using a gamma counter.

  • Data Analysis: The iodide uptake is calculated and compared between the different conditions to determine the characteristics of NIS-mediated transport.

NIS_Regulation TSH TSH TSHR TSH Receptor TSH->TSHR AC Adenylyl Cyclase TSHR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates TranscriptionFactors Transcription Factors (e.g., Pax8, Nkx2-1) PKA->TranscriptionFactors phosphorylates NIS_Gene NIS Gene (SLC5A5) TranscriptionFactors->NIS_Gene activates transcription NIS_mRNA NIS mRNA NIS_Gene->NIS_mRNA transcription NIS_Protein NIS Protein NIS_mRNA->NIS_Protein translation IodideUptake Iodide Uptake NIS_Protein->IodideUptake mediates

Iodide as an Antioxidant

Beyond its role in thyroid hormone synthesis, a growing body of evidence supports an ancestral function of iodide as an antioxidant.[24][27][28] Iodide can act as an electron donor, effectively scavenging reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide.[29][30] This antioxidant property is thought to protect cells from oxidative damage.

Experimental Evidence for Iodide's Antioxidant Activity:

Studies have demonstrated the antioxidant capacity of iodide using various in vitro systems. For example, the total antioxidant status (TAS) of human serum has been shown to increase in the presence of physiologically relevant concentrations of iodide.[14][18] In these experiments, the ability of serum to resist oxidation by a known free radical-generating system is measured spectrophotometrically. The addition of sodium iodide to the serum samples resulted in a significant increase in their antioxidant capacity compared to controls.[14][18]

Quantitative Data in Iodide Research

The following tables summarize key quantitative data from historical and foundational studies in iodide research.

Table 1: Early Observations on Goiter Treatment with Iodine

Investigator(s)YearTreatmentDosageOutcomeReference(s)
Jean-François Coindet1820Tincture of IodineNot specifiedSignificant reduction in goiter size[3][4][5]

Table 2: Kinetic Parameters of Iodide Transport in Human Thyroid Slices

ConditionKm (µM)Maximal Capacity (C) (pmol/mg tissue)
Normal Thyroid~10-40Variable
Graves' Disease~10-40Significantly Increased
Toxic Adenoma~10-40Significantly Increased
Non-toxic Nodular Goiter~10-40Decreased
Thyroid Cancer~10-40Significantly Decreased
(Data adapted from studies on iodide transport kinetics)

Table 3: Iodide Uptake in NIS-Transduced Human Thyroid Cancer Cells

Cell LineIodide Uptake (pmol/10⁶ cells)
ARO11,635.3
FRO61,571.6
NPA19,367.5
(Data represents iodide uptake following transduction with a recombinant adenovirus encoding hNIS)[31]

Conclusion and Future Directions

The journey of iodide research, from its discovery in the early 19th century to the elucidation of its complex biological roles, is a testament to the power of scientific investigation. The identification of iodide as a key component of thyroid hormones has had profound implications for public health, leading to the virtual eradication of endemic goiter in many parts of the world. Furthermore, the discovery of iodide's role as an antioxidant opens up new avenues for research into its potential therapeutic applications in a range of diseases associated with oxidative stress.

Future research will likely focus on further unraveling the intricate regulatory networks that control iodide transport and metabolism, as well as exploring the full spectrum of its extrathyroidal functions. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies for thyroid disorders and other conditions where iodide homeostasis is perturbed. The legacy of Courtois, Davy, Gay-Lussac, and the many scientists who followed in their footsteps continues to inspire new generations of researchers to explore the multifaceted nature of this essential ion.

References

A Technical Guide to the Natural Abundance and Isotopic Distribution of Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic distribution of iodide. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of iodine's isotopic landscape for applications ranging from environmental tracing to radiopharmaceutical development.

Introduction to Iodine Isotopes

Iodine (I), with atomic number 53, is a nonmetallic element belonging to the halogen group. In nature, it exists in various isotopic forms. An element's isotopes are defined by having the same number of protons but different numbers of neutrons in the nucleus, resulting in different atomic masses. Iodine is unique in that it is a monoisotopic element, meaning it has only one stable isotope.[1][2][3][4][5][6][7][8] In addition to its stable form, there are numerous radioactive isotopes of iodine, some of which are found in trace amounts in the environment, while others are produced artificially for various applications.[2][9][10]

The isotopic composition of iodine is of significant interest in diverse scientific fields. The long-lived radioactive isotope, iodine-129 (B1233664), serves as a crucial tracer for environmental studies, including the monitoring of nuclear activities and the tracking of groundwater movements.[1][11] In the field of medicine, several of iodine's radioisotopes, such as iodine-131 (B157037), iodine-123, and iodine-125, are indispensable for both diagnostic and therapeutic purposes, particularly in the management of thyroid disorders.[2][11][12][13][14][15][16][17]

Isotopic Abundance of Iodine

The isotopic abundance of an element refers to the percentage of each of its naturally occurring isotopes. For iodine, the distribution is remarkably simple.

Stable Isotope: Iodine-127

Naturally occurring iodine is composed of a single stable isotope, iodine-127 (¹²⁷I).[1][2][3][4][5][6][7][8][18][19][20] Consequently, the natural abundance of ¹²⁷I is 100%.[18][19][21] This makes iodine a mononuclidic element, and its standard atomic weight is determined by the mass of this single isotope.[2][7][8]

Primordial Radioactive Isotope: Iodine-129

Iodine-129 (¹²⁹I) is a long-lived radioisotope with a half-life of 16.14 million years.[2] While it is too short-lived to be a primordial nuclide from the formation of the Earth, it is continuously produced in nature through the spontaneous fission of uranium in the lithosphere and by the interaction of cosmic rays with xenon in the atmosphere.[1][22][23] Before the nuclear age, the natural isotopic ratio of ¹²⁹I to ¹²⁷I was extremely small, on the order of 10⁻¹⁴ to 10⁻¹⁰.[1] However, anthropogenic activities, particularly nuclear weapons testing and the reprocessing of nuclear fuel, have significantly increased the amount of ¹²⁹I in the environment.[2][7][24]

Key Iodine Isotopes: A Tabular Summary

The following tables provide a structured overview of the key stable and radioactive isotopes of iodine, summarizing their properties and primary origins.

Table 1: Stable Isotope of Iodine

IsotopeSymbolNatural Abundance (%)Atomic Mass (Da)Nuclear Spin (I)
Iodine-127¹²⁷I100126.90447(3)5/2+

Data sourced from multiple references, including[2][8][18][19][20][21].

Table 2: Prominent Radioactive Isotopes of Iodine

IsotopeSymbolHalf-LifePrimary Mode of DecayPrimary OriginCommon Applications
Iodine-123¹²³I13.22 hoursElectron Capture (ε)Cyclotron ProductionMedical Imaging (SPECT)[2][12][13]
Iodine-124¹²⁴I4.176 daysElectron Capture (ε), β+Cyclotron ProductionMedical Imaging (PET)[2][13]
Iodine-125¹²⁵I59.4 daysElectron Capture (ε)Reactor ProductionRadioimmunoassays, Brachytherapy[2][12]
Iodine-129¹²⁹I16.14 million yearsβ⁻Natural (cosmogenic, fission), Anthropogenic (nuclear fuel reprocessing, weapons testing)[1][2][24]Environmental Tracer, Geochronology[1][11][24]
Iodine-131¹³¹I8.02 daysβ⁻Nuclear Fission Product[2][16][17]Thyroid Cancer Therapy, Hyperthyroidism Treatment, Medical Imaging[9][11][12][14][15][16][17]

This table synthesizes data from various sources, including[1][2][9][11][12][13][14][15][16][17][24].

Biological Significance and Signaling Pathways

The biological role of iodine is intrinsically linked to the thyroid gland and the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[21] The thyroid gland actively transports iodide from the bloodstream via the sodium-iodide symporter (NIS).[21] The expression and activity of NIS are critical for iodide uptake and are regulated by various signaling pathways, most notably the PI3K/Akt pathway.[11][22] Dysregulation of these pathways can lead to reduced iodide uptake, a phenomenon observed in some forms of thyroid cancer, rendering them refractory to radioiodine therapy.[9][22]

Thyroid_Iodide_Pathway cluster_blood Bloodstream cluster_thyrocyte Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) I_blood->NIS Active Transport I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Oxidation I2 Iodine (I₂) TPO->I2 TG Thyroglobulin (Tg) TG_lumen Tg TG->TG_lumen MIT_DIT MIT & DIT on Tg T3_T4_Tg T3 & T4 on Tg MIT_DIT->T3_T4_Tg Coupling (TPO) Lysosome Lysosome T3_T4_Tg->Lysosome Endocytosis T3_T4_release T3 & T4 Lysosome->T3_T4_release Proteolysis T3_T4_release->I_blood Release to Blood I2->MIT_DIT Iodination TG_lumen->MIT_DIT

Thyroid Hormone Synthesis Pathway

Experimental Protocols for Isotopic Analysis

The determination of iodine isotopic ratios, particularly the ultra-trace measurement of ¹²⁹I, requires highly sensitive analytical techniques. The two most prominent methods are Accelerator Mass Spectrometry (AMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Sample Preparation: Radiochemical Separation

Prior to instrumental analysis, especially for environmental matrices, a robust sample preparation protocol is essential to isolate iodine from the sample matrix and pre-concentrate it.

Objective: To extract and purify iodine from an environmental sample (e.g., water, soil, biological tissue) for isotopic analysis.

General Protocol Outline:

  • Sample Homogenization: Solid samples are dried, ground, and homogenized to ensure representativeness.

  • Spiking: A known amount of a tracer isotope (e.g., ¹²⁵I or ¹³¹I) is added to the sample to determine the chemical yield of the separation process.[14]

  • Digestion/Leaching:

    • Alkaline Digestion: For many sample types, digestion in an alkaline medium (e.g., tetramethylammonium (B1211777) hydroxide (B78521) - TMAH) is employed to stabilize iodine and prevent its volatilization.

    • Pyrohydrolysis: For solid samples like soil and rock, pyrohydrolysis is used. The sample is heated in a furnace in the presence of a carrier gas and an oxidizing agent (e.g., V₂O₅), and the volatilized iodine is trapped in an alkaline solution.

  • Chemical Separation:

    • Solvent Extraction: Iodine is selectively extracted from the aqueous phase into an organic solvent (e.g., carbon tetrachloride, toluene) and then back-extracted into an aqueous solution.[14] This process can be repeated to enhance purity.

    • Ion-Exchange Chromatography: Anion exchange resins can be used to separate iodide from other anions in the sample digest.

  • Precipitation: The purified iodine is typically precipitated as silver iodide (AgI) by adding silver nitrate. The AgI precipitate is then washed, dried, and prepared for mass spectrometry.

Accelerator Mass Spectrometry (AMS)

AMS is the gold standard for measuring long-lived radionuclides at extremely low concentrations, making it ideal for determining natural and anthropogenic ¹²⁹I levels.

Methodology:

  • Target Preparation: The purified AgI precipitate is mixed with a high-purity metal powder (e.g., niobium or silver) and pressed into a target holder.

  • Ionization: The target is placed in a cesium sputter ion source. A beam of Cs⁺ ions bombards the target, producing negative iodine ions (I⁻).

  • Initial Mass Analysis: The I⁻ ions are extracted and passed through a low-energy mass spectrometer to select for the desired mass (e.g., 129).

  • Acceleration: The selected ions are accelerated to high energies (mega-electron volts) in a tandem accelerator.

  • Stripping: Inside the accelerator's terminal, the high-energy negative ions pass through a thin foil or gas, which strips away multiple electrons, converting them into positive ions (e.g., I⁵⁺). This step is crucial as it destroys molecular isobars that could interfere with the measurement.

  • High-Energy Mass Analysis: The positive ions are further accelerated and then analyzed by a high-energy mass spectrometer, which separates the ions based on their mass-to-charge ratio with very high precision.

  • Detection: The ¹²⁹I ions are counted individually in a particle detector (e.g., a gas ionization detector or a time-of-flight detector). The stable ¹²⁷I isotope is measured as an electrical current in a Faraday cup.

  • Ratio Calculation: The isotopic ratio (¹²⁹I/¹²⁷I) is calculated from the counted ¹²⁹I ions and the measured ¹²⁷I current.

AMS_Workflow Sample Environmental Sample (e.g., Water, Soil) Preparation Sample Preparation (Digestion, Separation, Precipitation as AgI) Sample->Preparation Target AgI Target Preparation (Mixing with Nb/Ag powder) Preparation->Target IonSource Sputter Ion Source (Generation of I⁻ ions) Target->IonSource LowE_MS Low Energy Mass Spectrometer IonSource->LowE_MS Mass 129 selection Accelerator Tandem Accelerator (Acceleration to MeV energies) LowE_MS->Accelerator Stripper Gas/Foil Stripper (I⁻ → Iⁿ⁺, Molecular isobar destruction) Accelerator->Stripper HighE_MS High Energy Mass Spectrometer Stripper->HighE_MS Separation by m/q Detector Particle Detector (¹²⁹I) Faraday Cup (¹²⁷I) HighE_MS->Detector Result Isotopic Ratio (¹²⁹I / ¹²⁷I) Detector->Result

AMS Workflow for ¹²⁹I Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is another powerful technique for isotopic analysis that offers higher sample throughput than AMS, though it can be challenged by isobaric interferences. Modern instruments, such as triple quadrupole ICP-MS (ICP-QQQ), have significantly improved interference removal.

Methodology:

  • Sample Introduction: The purified iodine, dissolved in an aqueous solution (often alkaline to maintain stability), is introduced into the instrument via a nebulizer, which converts the liquid into a fine aerosol.

  • Ionization: The aerosol is transported into a high-temperature argon plasma (~6000-8000 K), which desolvates, atomizes, and ionizes the iodine atoms, primarily to singly charged positive ions (I⁺).

  • Interference Removal (ICP-QQQ):

    • The primary interference for ¹²⁹I is from xenon (¹²⁹Xe), an impurity in the argon gas.[12]

    • In an ICP-QQQ, the first quadrupole acts as a mass filter, allowing only ions of mass 129 (¹²⁹I⁺ and ¹²⁹Xe⁺) to pass into a reaction/collision cell.

    • Inside the cell, a reaction gas (e.g., oxygen) is introduced. O₂ reacts with Xe⁺ via charge transfer, neutralizing it (Xe⁺ + O₂ → Xe + O₂⁺), while I⁺ does not react.

    • The second quadrupole then filters out any reaction byproducts, allowing only the unreacted ¹²⁹I⁺ to proceed to the detector.

  • Mass Analysis: The ion beam is directed into a mass analyzer (quadrupole) that separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detector counts the ions of each isotope of interest (e.g., ¹²⁷I and ¹²⁹I) sequentially.

  • Ratio Calculation: The instrument software calculates the isotopic ratio from the measured ion intensities.

Conclusion

The isotopic composition of iodide is characterized by a single stable isotope, ¹²⁷I, and a range of radioisotopes with significant applications in science and medicine. Understanding the natural abundance and the distribution of these isotopes, particularly the long-lived ¹²⁹I and the medically vital ¹³¹I, is crucial for professionals in environmental science, nuclear safety, and drug development. The advancement of highly sensitive analytical techniques like AMS and ICP-MS has enabled precise quantification of iodine isotopes, furthering our ability to utilize them as tracers and therapeutic agents. This guide provides a foundational understanding of these core concepts, offering a valuable resource for scientific and research endeavors.

References

The Intricate Role of Iodide in Thyroid Hormone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodide, an essential trace element, is the cornerstone of thyroid hormone synthesis. Its journey from dietary intake to incorporation into thyroxine (T4) and triiodothyronine (T3) is a sophisticated and tightly regulated process orchestrated by a series of specialized proteins within the thyroid gland. This technical guide provides an in-depth exploration of the biochemical and molecular mechanisms underpinning the pivotal role of iodide in thyroid hormonogenesis. We will delve into the kinetics of iodide transport, the enzymatic reactions that activate and incorporate iodide into a protein scaffold, and the subsequent coupling reactions that form the final thyroid hormones. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Iodide Transport: The Gateway to Thyroid Hormone Synthesis

The first and rate-limiting step in thyroid hormone synthesis is the active transport of iodide from the bloodstream into the thyroid follicular cells. This process is primarily mediated by the Sodium-Iodide Symporter (NIS) , a transmembrane protein located on the basolateral membrane of thyrocytes.[1][2][3][4][5]

The Sodium-Iodide Symporter (NIS)

NIS harnesses the electrochemical gradient of sodium, maintained by the Na+/K+-ATPase, to drive the uptake of iodide against its concentration gradient.[3][4][5][6] This symporter cotransports two sodium ions for every one iodide ion, leading to a significant concentration of iodide within the thyroid cell—up to 40 times that of the plasma.[6]

Quantitative Data: NIS Kinetics

ParameterValueSpecies/SystemReference
Km for Iodide (I⁻) 10 - 30 µMRat Thyroid Cells[6]
Km for Sodium (Na⁺) 40 - 60 mMRat Thyroid Cells[6]
Iodide Affinity (Kd) 224 µM (without Na⁺)In vitro[7]
Iodide Affinity (Kd) 22.4 µM (with 2 Na⁺)In vitro[7]
Iodide Efflux into the Follicular Lumen

Once inside the thyrocyte, iodide must be transported across the apical membrane into the follicular lumen, the site of hormone synthesis. This efflux is mediated, at least in part, by Pendrin , an anion exchanger that facilitates the transport of iodide in exchange for chloride.[8][2][5][9][10][11][12][13] The activity of pendrin is also regulated by Thyroid-Stimulating Hormone (TSH).[12]

Organification of Iodide: The Core Synthetic Steps

Within the follicular lumen, iodide undergoes a series of enzymatic reactions, collectively known as organification, to become incorporated into thyroid hormones.[1][14] These reactions are catalyzed by Thyroid Peroxidase (TPO) at the apical membrane-colloid interface.[1][8][15][16][17]

Oxidation of Iodide

The first step catalyzed by TPO is the oxidation of iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺).[1][2][15] This reaction requires hydrogen peroxide (H₂O₂) as an oxidizing agent.[16][18][19]

The Role of Dual Oxidase (DUOX) in H₂O₂ Production

The necessary H₂O₂ is generated at the apical membrane by the Dual Oxidase (DUOX) enzymes, specifically DUOX2.[20][21][22][23] The activity of DUOX is calcium-dependent and is crucial for efficient thyroid hormone synthesis.[24]

Iodination of Thyroglobulin

The oxidized iodine is then covalently bound to the tyrosine residues of Thyroglobulin (Tg) , a large glycoprotein (B1211001) that serves as the scaffold for thyroid hormone synthesis.[1][25][26][27][28] This TPO-catalyzed reaction forms monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues within the Tg molecule.[1][8]

Quantitative Data: Thyroglobulin Composition

ComponentAbundanceReference
Tyrosine Residues Approximately 123 per molecule[2]
Iodine Content 0.1% to 1.1% by weight (5-55 atoms/molecule)[28]
Hormonogenic Sites Specific tyrosine residues at positions 5, 1291, 2554, and 2747 in human Tg[26]
Coupling of Iodotyrosines

The final step in the synthesis of thyroid hormones is the coupling of two iodotyrosine residues, also catalyzed by TPO.[1][26]

  • Two molecules of DIT couple to form thyroxine (T4).

  • One molecule of MIT and one molecule of DIT couple to form triiodothyronine (T3).[1]

This coupling reaction also has a strict requirement for iodide.[29]

Regulation of Iodide Metabolism and Hormone Synthesis

The synthesis of thyroid hormones is a tightly regulated process, primarily controlled by the Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[17][30] High levels of iodide can also exert a negative feedback effect, known as the Wolff-Chaikoff effect .[10][12][31][32][33][34]

Quantitative Data: Wolff-Chaikoff Effect

ConditionObservationReference
Initiation of Wolff-Chaikoff Effect Intrathyroidal iodide concentration > 0.1 µg/mg tissue[33]
Escape from Wolff-Chaikoff Effect Occurs after approximately 10 days[10]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of iodide in thyroid hormone synthesis.

Radioiodide Uptake Assay in Cultured Thyrocytes

This assay measures the activity of the Sodium-Iodide Symporter (NIS).

Protocol Summary:

  • Culture thyroid cells (e.g., FRTL-5) to confluence in a multi-well plate.

  • Wash cells with a buffer that mimics the ionic composition of plasma.

  • Incubate the cells with a solution containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive iodide (e.g., ¹²⁵I or ¹³¹I) for a specific time period (e.g., 30 minutes) at 37°C.

  • To determine specific uptake, include parallel wells with a competitive inhibitor of NIS, such as sodium perchlorate.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the specific iodide uptake by subtracting the radioactivity in the inhibitor-treated wells from the total uptake.

For a detailed protocol, refer to TSH Increases Iodine Uptake by Thyroid Cancer Cells During BRAF Silencing.[11]

Thyroid Peroxidase (TPO) Activity Assay

This assay quantifies the enzymatic activity of TPO.

Protocol Summary (Guaiacol Assay):

  • Prepare thyroid microsomes from tissue homogenates or use recombinant TPO.

  • Pre-warm the thyroid microsomes with guaiacol (B22219) (a substrate) in a phosphate (B84403) buffer (pH 7.4) at 37°C in a 96-well plate.

  • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

  • Measure the initial rate of the formation of the colored product (tetraguaiacol) by monitoring the change in optical density at 450-470 nm.[2][35]

Protocol Summary (Amplex™ UltraRed Assay):

  • Incubate recombinant human TPO with the test compound, Amplex™ UltraRed reagent, and H₂O₂ at 37°C for 30 minutes.

  • Quantify TPO inhibition by measuring the fluorescence of the product, resorufin.[8][26][36]

Quantification of Iodoamino Acids in Thyroglobulin

This method allows for the determination of MIT, DIT, T3, and T4 content in a thyroglobulin sample.

Protocol Summary:

  • Perform enzymatic hydrolysis of the thyroglobulin sample to release the iodoamino acids.

  • Separate the iodoamino acids using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Detect and quantify the separated compounds using spectrophotometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][13][16][19][22][25]

In Vitro Thyroid Hormone Synthesis Assay

This assay measures the de novo synthesis of T3 and T4.

Protocol Summary:

  • Use 3D cultures of primary human thyrocytes or thyroid organoids to mimic the follicular structure.[3]

  • Incubate the cultures with iodide and TSH.

  • After a defined period, harvest the culture medium and cell lysates.

  • Analyze the samples for T3 and T4 content using LC-MS/MS.[3]

Visualizing the Pathways

Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows described in this guide.

Iodide_Metabolism_Pathway cluster_blood Bloodstream cluster_thyrocyte Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide (I-) Iodide (I-) NIS NIS Iodide (I-)->NIS Active Transport I- in cell Iodide (I-) NIS->I- in cell Pendrin Pendrin I- in cell->Pendrin Efflux I- in lumen Iodide (I-) Pendrin->I- in lumen Iodine (I0) Iodine (I⁰) I- in lumen->Iodine (I0) Oxidation TPO TPO TPO->Iodine (I0) MIT/DIT-Tg MIT/DIT-Tg TPO->MIT/DIT-Tg T3/T4-Tg T3/T4-Tg TPO->T3/T4-Tg DUOX DUOX H2O2 H₂O₂ DUOX->H2O2 H2O2->Iodine (I0) Iodine (I0)->MIT/DIT-Tg Iodination Thyroglobulin (Tg) Thyroglobulin (Tg) Thyroglobulin (Tg)->MIT/DIT-Tg MIT/DIT-Tg->T3/T4-Tg Coupling

Caption: Iodide metabolism and thyroid hormone synthesis pathway.

TPO_Activity_Assay Thyroid Microsomes/Recombinant TPO Thyroid Microsomes/Recombinant TPO Incubation (37°C) Incubation (37°C) Thyroid Microsomes/Recombinant TPO->Incubation (37°C) Substrate (Guaiacol or Amplex Red) Substrate (Guaiacol or Amplex Red) Substrate (Guaiacol or Amplex Red)->Incubation (37°C) H2O2 H2O2 H2O2->Incubation (37°C) Detection Measure Colorimetric/Fluorescent Signal Incubation (37°C)->Detection Data Analysis Calculate Enzyme Activity Detection->Data Analysis

Caption: Experimental workflow for a TPO activity assay.

TSH_Regulation_Pathway Anterior Pituitary Anterior Pituitary TSH TSH Anterior Pituitary->TSH TSH Receptor TSH Receptor TSH->TSH Receptor Thyroid Follicular Cell Thyroid Follicular Cell cAMP Pathway cAMP Pathway TSH Receptor->cAMP Pathway IP3/Ca2+ Pathway IP₃/Ca²⁺ Pathway TSH Receptor->IP3/Ca2+ Pathway Increased Iodide Uptake Increased Iodide Uptake cAMP Pathway->Increased Iodide Uptake Increased Hormone Synthesis & Secretion Increased Hormone Synthesis & Secretion cAMP Pathway->Increased Hormone Synthesis & Secretion IP3/Ca2+ Pathway->Increased Hormone Synthesis & Secretion

Caption: TSH signaling pathway in thyroid follicular cells.

Conclusion

The role of iodide in thyroid hormone synthesis is a complex, multi-step process that is fundamental to human physiology. A thorough understanding of the molecular players, their kinetics, and the intricate regulatory networks is essential for researchers and clinicians working on thyroid disorders and for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols, to serve as a foundational resource for advancing research in this critical area of endocrinology.

References

A Comprehensive Technical Guide to the Solubility Characteristics of Iodide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of various iodide salts. The information compiled herein is intended to serve as a critical resource for professionals in research, scientific, and drug development fields where iodide compounds play a significant role. This document details the solubility of a wide range of iodide salts in aqueous and organic solvents, outlines comprehensive experimental protocols for solubility determination, and explores the pivotal role of iodide in biological signaling pathways.

Quantitative Solubility Data of Iodide Salts

The solubility of a salt is a fundamental chemical property that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability in pharmaceutical formulations. The following tables summarize the quantitative solubility data for a selection of iodide salts in water and common organic solvents.

Solubility in Water

The solubility of iodide salts in water is influenced by factors such as lattice energy and the hydration energy of the constituent ions. Generally, for alkali metal iodides, solubility is inversely related to the lattice energy; as the cation size increases down the group, lattice energy decreases, leading to higher solubility.[1] However, for some salts, the trend can be more complex due to the interplay with hydration energy.

Iodide SaltFormulaSolubility ( g/100 g H₂O) at 20°CTemperature (°C)
Lithium IodideLiI16520
Sodium IodideNaI17920
Potassium IodideKI140-14820
Rubidium IodideRbI15220
Cesium IodideCsI7920
Magnesium IodideMgI₂14818
Calcium IodideCaI₂6620
Strontium IodideSrI₂176.820
Barium IodideBaI₂22120
Silver IodideAgI3 x 10⁻⁷20[2]
Lead(II) IodidePbI₂0.06320
Copper(I) IodideCuI4.2 x 10⁻⁵25[3]
Mercury(II) IodideHgI₂0.00625[4]
Solubility in Organic Solvents

The solubility of iodide salts in organic solvents is generally lower than in water, particularly for those with a high degree of ionic character. However, some iodide salts exhibit considerable solubility in polar organic solvents like alcohols and acetone. This property is crucial in various synthetic and formulation processes.

Iodide SaltFormulaSolventSolubility ( g/100 g Solvent)Temperature (°C)
Lithium IodideLiIEthanolVery Soluble-
Lithium IodideLiIMethanol34320[5]
Lithium IodideLiIAcetone42.618[5]
Sodium IodideNaIEthanol4323[1]
Sodium IodideNaIMethanol7823[1]
Sodium IodideNaIAcetone40.425
Potassium IodideKIEthanol~1.8Room Temp[6]
Potassium IodideKIMethanol15.120
Potassium IodideKIAcetone1.3125[7]
Calcium IodideCaI₂Methanol126.120[8]
Calcium IodideCaI₂Acetone8920[8]
Magnesium IodideMgI₂Ethanol20.120
Magnesium IodideMgI₂Methanol45.120
Copper(I) IodideCuIAcetonitrile3.5218[9]
Copper(I) IodideCuIDimethylsulfoxide0.930[9]
Mercury(II) IodideHgI₂Ethanol0.87 (1 g/115 ml)-[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following sections provide detailed methodologies for three common techniques used to measure the solubility of iodide salts.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the iodide salt to a known volume of the solvent (e.g., deionized water) in a conical flask at a constant, recorded temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant through a pre-weighed, dry filter paper to remove any undissolved particles. Collect the clear filtrate in a clean, dry beaker.

  • Evaporation and Weighing:

    • Accurately measure a specific volume (e.g., 10 mL) of the clear filtrate using a pipette and transfer it to a pre-weighed evaporating dish.

    • Gently heat the evaporating dish to evaporate the solvent completely. An oven set at a temperature just above the boiling point of the solvent can be used for this purpose.

    • Once the solvent has evaporated, cool the dish in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the dry salt residue.

    • Repeat the heating, cooling, and weighing process until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved salt by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • Express the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

Titration Method

Titration can be an effective method for determining the solubility of iodide salts, particularly when the iodide ion can be quantitatively reacted with a suitable titrant. Argentometric titration, using silver nitrate (B79036) as the titrant, is a common approach.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of the iodide salt in the desired solvent at a constant temperature, as described in the gravimetric method.

  • Sample Preparation for Titration:

    • Filter the saturated solution to remove any undissolved solid.

    • Accurately pipette a known volume of the clear filtrate into a conical flask.

    • Dilute the sample with deionized water if necessary to achieve a suitable concentration for titration.

    • Add a few drops of a suitable indicator, such as potassium chromate (B82759) solution.

  • Titration:

    • Fill a burette with a standardized solution of silver nitrate (AgNO₃) of known concentration.

    • Titrate the iodide solution with the silver nitrate solution. The silver ions (Ag⁺) will react with the iodide ions (I⁻) to form a precipitate of silver iodide (AgI).

    • The endpoint of the titration is reached when all the iodide ions have precipitated, and the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄).

  • Calculation:

    • From the volume of silver nitrate solution used and its known concentration, calculate the moles of silver ions that reacted.

    • Based on the stoichiometry of the reaction (Ag⁺ + I⁻ → AgI), determine the moles of iodide ions in the aliquot of the saturated solution.

    • Calculate the concentration of the iodide salt in the saturated solution and express the solubility in the desired units.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and sensitive method for determining the solubility of iodide salts, especially for sparingly soluble salts or when working with small sample volumes. This method relies on the formation of a colored complex or the intrinsic absorbance of the this compound in the UV region. A common approach involves the oxidation of iodide to triiodide (I₃⁻), which has a strong absorbance in the UV-Vis spectrum.

Methodology:

  • Preparation of Saturated Solution and Standards:

    • Prepare a saturated solution of the iodide salt as previously described.

    • Prepare a series of standard solutions of the iodide salt with known concentrations.

  • Color Development (Triiodide Formation):

    • Take a known volume of the filtered saturated solution and each standard solution.

    • Add an excess of an oxidizing agent (e.g., potassium iodate (B108269) in an acidic medium) to each solution. This will oxidize the iodide to iodine (I₂), which then reacts with excess iodide to form the trithis compound (I₃⁻).

    • Dilute the solutions to a fixed volume with the solvent.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the trithis compound in each standard solution and the sample solution at its maximum absorbance wavelength (around 352 nm) using a UV-Vis spectrophotometer. Use a blank solution (solvent and reagents without the iodide salt) to zero the instrument.

  • Calibration and Calculation:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Using the absorbance of the sample solution, determine its concentration from the calibration curve.

    • This concentration represents the solubility of the iodide salt.

Role of Iodide in Biological Signaling Pathways

Iodide is not merely a component of salts but also a crucial signaling molecule, primarily recognized for its indispensable role in the synthesis of thyroid hormones. However, its influence extends to other physiological processes, including immune response and antioxidant defense.

Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a complex process that occurs in the thyroid gland and is critically dependent on the transport and metabolism of iodide.

The key steps involving iodide are:

  • Iodide Trapping: Iodide from the bloodstream is actively transported into the thyroid follicular cells by the Sodium-Iodide Symporter (NIS) , a protein located in the basolateral membrane of these cells. This is a secondary active transport process driven by the sodium gradient maintained by the Na⁺/K⁺-ATPase pump.[4]

  • Iodide Efflux: Once inside the thyrocyte, iodide is transported across the apical membrane into the follicular lumen. This efflux is mediated by transporters such as Pendrin (SLC26A4) .[6]

  • Oxidation and Organification: In the follicular lumen, the enzyme thyroid peroxidase (TPO) , in the presence of hydrogen peroxide (H₂O₂), oxidizes iodide to a reactive iodine species. This reactive iodine is then incorporated into tyrosine residues of the thyroglobulin (Tg) protein, a process known as organification.

  • Coupling: TPO also catalyzes the coupling of iodinated tyrosine residues within the Tg molecule to form T4 and T3.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream Iodide_blood Iodide (I⁻) NIS NIS Iodide_blood->NIS Active Transport Iodide_cell Iodide_cell NIS->Iodide_cell NaK_ATPase NaK_ATPase NaK_ATPase->NIS Na⁺ Gradient Pendrin Pendrin Iodide_cell->Pendrin Iodide_lumen Iodide_lumen Pendrin->Iodide_lumen Efflux TPO TPO Iodide_lumen->TPO Reactive_Iodine Reactive_Iodine TPO->Reactive_Iodine H2O2 H2O2 H2O2->TPO Organification Organification Reactive_Iodine->Organification Coupling Coupling Organification->Coupling Tg Tg Tg->Organification T4_T3 T4_T3 Coupling->T4_T3

Iodide and the Immune System

Recent research has shed light on the direct effects of iodide on immune cells. Immune cells, like thyrocytes, can express iodide transporters such as NIS and Pendrin, allowing them to accumulate iodide.[10] This accumulation can modulate the function of these cells, influencing the transcription of various immune mediators and cytokine release.[10] For instance, iodide has been shown to increase the basal secretion of both pro- and anti-inflammatory cytokines, suggesting a role in priming immune cells for a response.[10] Furthermore, depending on the context, iodine can act as either an anti-inflammatory or a pro-inflammatory agent.[11]

Iodide as an Antioxidant

Iodine is considered an ancestral antioxidant.[10] It can act as an electron donor to neutralize reactive oxygen species (ROS).[10] This antioxidant property may contribute to its protective effects in various tissues. The lactoperoxidase/iodide/H₂O₂ system, for example, can contribute to antiviral defenses in the airways.[12]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of an iodide salt using the gravimetric method.

Gravimetric_Solubility_Workflow start Start prepare_solution Prepare Saturated Solution (Excess salt in solvent, constant T, stir) start->prepare_solution equilibrate Allow to Equilibrate (e.g., 24 hours) prepare_solution->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter collect_filtrate Collect Clear Filtrate filter->collect_filtrate pipette Pipette Known Volume of Filtrate into Pre-weighed Dish collect_filtrate->pipette evaporate Evaporate Solvent (Heating) pipette->evaporate cool Cool in Desiccator evaporate->cool weigh Weigh Dish with Residue cool->weigh check_constancy Check for Constant Weight weigh->check_constancy check_constancy->evaporate No calculate Calculate Solubility ( g/100g  solvent) check_constancy->calculate Yes end End calculate->end

This guide provides a foundational understanding of the solubility characteristics of iodide salts, essential experimental procedures, and their biological significance. The presented data and protocols are intended to facilitate further research and development in fields where these compounds are of interest.

References

iodide ion interaction with different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of the Iodide Ion with Different Solvents

Introduction

The this compound (I⁻), the largest and most polarizable of the stable halide ions, exhibits a wide range of fascinating and complex interactions with different solvents.[1][2] Its behavior is of fundamental importance in numerous fields, including chemical synthesis, electrochemistry, materials science, and biology. In biological systems, iodide is a key component of thyroid hormones, and its transport and reactivity are critically dependent on its interactions with the aqueous environment. In materials science, iodide is a crucial component of electrolytes in dye-sensitized solar cells (DSSCs) and perovskite solar cells, where its solvation properties directly impact device efficiency and stability.[3][4]

This technical guide provides a comprehensive overview of the core principles governing this compound-solvent interactions. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key concepts. The guide delves into the thermodynamics of solvation, the structure of the solvation shell, dynamic properties such as diffusion, and the unique spectroscopic signature of iodide known as the charge-transfer-to-solvent (CTTS) transition.[5][6]

Thermodynamics of Solvation

The dissolution of an iodide salt in a solvent is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions.[7] The Gibbs free energy of transfer (ΔG_t) from a reference solvent (typically water) to another solvent provides a quantitative measure of the relative stability of the this compound in different environments.[8]

In protic solvents like water and alcohols, the dominant interaction is hydrogen bonding between the solvent's hydrogen atoms and the this compound.[9][10] However, these iodide-water hydrogen bonds are weaker than water-water hydrogen bonds, leading to a disruption of the local solvent structure.[11][12] In aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide), which lack acidic protons, solvation is primarily driven by ion-dipole and dispersion forces.[13] The large size and high polarizability of iodide mean that dispersion forces can play a significant role.[14][15]

Table 1: Single Ion Gibbs Free Energy of Transfer (ΔG_t) for this compound from Water to Various Solvents at 298.15 K

SolventΔG_t (kJ/mol)Solvent Type
Methanol10.5Protic
Ethanol (B145695)15.1Protic
Formamide7.1Protic
Acetonitrile11.3Aprotic
Dimethylformamide (DMF)-2.1Aprotic
Dimethyl Sulfoxide (DMSO)-11.3Aprotic
Propylene Carbonate15.5Aprotic

Note: Data compiled from various sources. Exact values may vary slightly depending on the extrathermodynamic assumption used in their determination.[8][16] In water-rich aqueous organic mixtures, iodide ions are preferentially solvated by water.[8]

Solvation Shell Structure

The arrangement of solvent molecules in the immediate vicinity of an ion is known as the first solvation shell. For iodide in aqueous solution, this shell is relatively unstructured due to the ion's disruptive influence on the water's hydrogen-bonding network.[11][12] Computational studies using Density Functional Theory (DFT) and molecular dynamics (MD) have provided significant insights into this structure.

Recent models propose a distinction within the first solvation shell, dividing it into a "tight" and a "loose" shell.[17][18]

  • Tight Hydration Shell: Comprises a small number of water molecules (approximately four) that form stronger, tetrahedrally arranged hydrogen bonds with the this compound's lone pairs.[17][18]

  • Loose Hydration Shell: Contains unstructured solvent molecules that are only weakly perturbed by the this compound's electrostatic field.[17][18]

The coordination number (the number of solvent molecules in the first solvation shell) for iodide in water is typically found to be between 7 and 8, with a significant portion of these molecules being hydrogen-bonded to the ion.[9] The large, polarizable nature of iodide leads to an anisotropic solvation shell, meaning the water molecules are not uniformly distributed around the ion.[14][19]

SolvationShell cluster_tight Tight Hydration Shell cluster_loose Loose Hydration Shell Iodide I⁻ H2O_1 H₂O Iodide->H2O_1 H-Bond H2O_2 H₂O Iodide->H2O_2 H-Bond H2O_3 H₂O Iodide->H2O_3 H-Bond H2O_4 H₂O Iodide->H2O_4 H-Bond H2O_5 H₂O Iodide->H2O_5 Weak Interaction H2O_6 H₂O Iodide->H2O_6 Weak Interaction H2O_7 H₂O Iodide->H2O_7 Weak Interaction H2O_bulk1 H₂O H2O_4->H2O_bulk1 H2O_bulk2 H₂O H2O_7->H2O_bulk2

Diagram 1: Aqueous Solvation Shell of this compound.

Dynamic Properties: Diffusion

The mobility of the this compound in solution is quantified by its diffusion coefficient (D), which describes the rate of its random thermal motion. This parameter is crucial for understanding reaction kinetics and mass transport in electrochemical systems. The diffusion coefficient is influenced by solvent viscosity, temperature, and the specific ion-solvent interactions that modulate the effective size of the solvated ion.

Table 2: Diffusion Coefficients (D) of this compound in Various Media at Room Temperature

Solvent/MediumConcentration (M)D (x 10⁻⁵ cm²/s)Experimental Method
Aqueous KCl0.10~2.05Limiting Molar Conductivity
Aqueous KCl1.00~2.69 - 3.05Cyclic Voltammetry
Aqueous KCl2.00~2.66 - 2.75Cyclic Voltammetry
Acetonitrile0.011.96Not Specified
Succinonitrile (Plastic Crystal)-1.9 x 10⁻²Ultramicroelectrode Voltammetry

Note: Data compiled from multiple sources. Values can vary based on supporting electrolyte, concentration, and specific experimental conditions.[20][21]

Spectroscopic Characterization: Charge-Transfer-to-Solvent (CTTS) Spectra

Iodide ions in solution exhibit intense, broad absorption bands in the ultraviolet region of the spectrum.[22] These bands do not correspond to internal electronic transitions within the ion but arise from a process called charge-transfer-to-solvent (CTTS).[23][24] In a CTTS transition, a photon excites a valence electron from the this compound into a localized orbital defined by the surrounding solvent molecules.[10][24]

The energy of the CTTS transition (E_max) is highly sensitive to the nature of the solvent, temperature, and pressure.[5][24] This sensitivity makes CTTS spectroscopy a powerful tool for probing the local environment and solvation structure around the this compound.[5][6] The excited state consists of a neutral iodine atom and a solvated electron, which can then undergo further reactions.[23][25]

Table 3: CTTS Absorption Maxima for this compound in Various Solvents

SolventDielectric Constant (ε)λ_max (nm)E_max (kcal/mol)
Water78.5226126.5
Methanol32.6230124.3
Ethanol24.3235121.6
Acetonitrile37.5241118.6
Tetrahydrofuran (B95107) (THF)7.6248115.3
Dichloromethane8.9255112.1

Note: Data compiled from various spectroscopic studies. E_max is calculated from λ_max.[10][24][26] Generally, E_max increases with solvent polarity and the ability of the solvent to form hydrogen bonds, which stabilizes the ground state of the this compound more than the excited state.

Ion Pairing in Low-Polarity Solvents

In solvents with low dielectric constants (typically ε < 15), the electrostatic attraction between the iodide anion and its counter-ion (cation) becomes significant, leading to the formation of ion pairs.[27][28] The nature of this association can be categorized as:

  • Contact Ion Pair (CIP): The cation and anion are in direct contact.

  • Solvent-Shared Ion Pair (SSIP): A single layer of solvent molecules separates the ions.

  • Solvent-Separated Ion Pair (SIP): Multiple solvent layers separate the ions, which retain their individual solvation shells.

The extent and type of ion pairing depend on the solvent's polarity, the nature of the cation, and temperature.[4][27] For instance, in weakly polar tetrahydrofuran (THF), sodium iodide (NaI) exists predominantly as strong ion pairs.[26] Ion pairing significantly affects the chemical reactivity, conductivity, and spectroscopic properties of the iodide salt.[4][29]

IonPairing Solvent Solvent Properties HighD High Dielectric Constant (ε > 20) High Polarity Solvent->HighD e.g., Water, DMSO LowD Low Dielectric Constant (ε < 15) Low Polarity Solvent->LowD e.g., THF, Dichloromethane IodideState State of this compound Solvated Fully Solvated Ions (Free I⁻) HighD->Solvated SSIP Solvent-Shared Ion Pair (SSIP) LowD->SSIP CIP Contact Ion Pair (CIP) SSIP->CIP Decreasing Polarity

Diagram 2: Influence of Solvent Polarity on this compound State.

Experimental Protocols

Protocol: UV-Visible Spectroscopy for CTTS Analysis

This protocol outlines the steady-state measurement of the iodide CTTS spectrum.

  • Materials:

    • Iodide salt (e.g., Potassium Iodide, KI, or Tetrabutylammonium Iodide, TBAI). TBAI is often used in organic solvents to minimize ion pairing.

    • Spectroscopic grade solvents.

    • Quartz cuvettes with a defined path length (e.g., 1 cm).

  • Instrumentation:

    • Dual-beam UV-Visible spectrophotometer capable of scanning in the deep UV range (190-300 nm).

  • Procedure:

    • Prepare a stock solution of the iodide salt in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the iodide solution sample.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum of the sample against the solvent reference over the desired wavelength range (e.g., 190-350 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

    • Verify that the absorbance follows the Beer-Lambert law by plotting absorbance vs. concentration to ensure no aggregation or other concentration-dependent phenomena are occurring.

Protocol: Cyclic Voltammetry for Diffusion Coefficient Determination

This protocol describes how to determine the diffusion coefficient of the this compound using cyclic voltammetry.

  • Materials:

    • Iodide salt (e.g., KI).

    • Supporting electrolyte (e.g., KCl, KNO₃) to minimize migration effects, at a concentration much higher (e.g., 0.1 M) than the iodide salt.

    • Solvent (e.g., deionized water).

  • Instrumentation:

    • Potentiostat.

    • Three-electrode electrochemical cell:

      • Working Electrode (e.g., Glassy Carbon or Platinum).

      • Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

      • Counter Electrode (e.g., Platinum wire).

  • Procedure:

    • Prepare the electrolyte solution by dissolving the supporting electrolyte and the iodide salt in the solvent.

    • Assemble the three-electrode cell and de-aerate the solution by bubbling with an inert gas (e.g., N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan. Set the potential range to scan through the oxidation of iodide (I⁻ → I₃⁻). A typical range might be -0.2 V to +0.8 V vs. SCE.

    • Vary the scan rate (ν), for example, from 50 mV/s to 300 mV/s.

    • Record the resulting voltammograms (current vs. potential).

  • Data Analysis:

    • For a reversible or quasi-reversible process, the peak current (i_p) is related to the scan rate (ν) by the Randles-Sevcik equation: i_p = (2.69 x 10⁵) n^(3/2) A D^(1/2) C ν^(1/2)

    • Where: n is the number of electrons transferred, A is the electrode area (cm²), D is the diffusion coefficient (cm²/s), and C is the bulk concentration (mol/cm³).

    • Plot the measured peak current (i_p) against the square root of the scan rate (ν^(1/2)).

    • The plot should be linear. The diffusion coefficient (D) can be calculated from the slope of this line.[20]

CV_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis PrepSol Prepare Electrolyte Solution (I⁻ + Supporting Electrolyte) Assemble Assemble 3-Electrode Cell PrepSol->Assemble Deaerate De-aerate Solution (N₂ or Ar Purge) Assemble->Deaerate Connect Connect to Potentiostat Deaerate->Connect Scan Perform CV Scan (Vary Scan Rate ν) Connect->Scan Record Record Voltammograms (Current vs. Potential) Scan->Record Measure Measure Peak Current (i_p) for each Scan Rate Record->Measure Plot Plot i_p vs. ν¹/² Measure->Plot Calculate Calculate D from Slope (Randles-Sevcik Eq.) Plot->Calculate

Diagram 3: Workflow for Diffusion Coefficient Determination via CV.
Protocol: Molecular Dynamics (MD) Simulations

This protocol provides a general workflow for studying iodide solvation using MD simulations.

  • System Setup:

    • Define the simulation box dimensions.

    • Place a single this compound in the center of the box.

    • Solvate the ion by filling the box with a pre-equilibrated configuration of the desired solvent molecules (e.g., water, methanol). The number of solvent molecules should correspond to the desired density.

    • If studying a salt, add a counter-ion to maintain charge neutrality.

  • Force Field Selection:

    • Choose an appropriate force field to describe the interatomic interactions. For iodide, a polarizable force field is often necessary to accurately capture its behavior.[14][19]

    • For solvent molecules (e.g., water), standard models like SPC/E or TIP4P can be used.

    • Alternatively, use ab initio MD (AIMD), where forces are calculated on-the-fly from electronic structure calculations (e.g., using DFT), which avoids the need for a pre-defined force field.[11][12]

  • Simulation Protocol:

    • Energy Minimization: Minimize the potential energy of the initial system to remove any unfavorable contacts or high-energy configurations.

    • Equilibration: Gradually heat the system to the desired temperature and then run the simulation under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize. This allows the system to reach thermal equilibrium.

    • Production Run: Once equilibrated, run the simulation for a sufficiently long time (nanoseconds to microseconds) under the desired ensemble (e.g., NVT or NPT) to collect trajectory data for analysis.

  • Data Analysis:

    • Structural Properties: Calculate radial distribution functions (RDFs), g(r), between the this compound and solvent atoms to determine the structure of the solvation shells. Integrate the first peak of the RDF to calculate the coordination number.[9][23]

    • Dynamical Properties: Calculate the mean squared displacement (MSD) of the this compound to determine its diffusion coefficient via the Einstein relation. Analyze the residence time of solvent molecules in the first solvation shell.

    • Hydrogen Bonding: Analyze the number and lifetime of hydrogen bonds between the this compound and protic solvent molecules.[11]

Conclusion

The interaction of the this compound with solvents is a multifaceted phenomenon dictated by a delicate balance of electrostatic forces, hydrogen bonding, and dispersion interactions. Its large size and high polarizability make it a unique "structure-breaking" or chaotropic ion in aqueous solutions, leading to a relatively disordered first solvation shell.[11][15][30] This behavior is quantitatively captured by thermodynamic data, diffusion coefficients, and, most distinctively, by the solvent-sensitive charge-transfer-to-solvent (CTTS) absorption bands. In low-polarity media, the behavior shifts from that of a solvated ion to one dominated by ion pairing. A thorough understanding of these fundamental interactions, gained through the experimental and computational methods detailed in this guide, is essential for controlling and exploiting the properties of iodide in diverse scientific and technological applications.

References

Spectroscopic Properties of the Iodide Anion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodide anion (I⁻), the largest and most easily oxidized stable halide, plays a crucial role in a multitude of chemical, biological, and industrial processes.[1][2] Its unique electronic structure makes it an exceptional chromophore and an ideal probe for investigating fundamental phenomena such as solvation dynamics, electron transfer, and atmospheric chemistry. This guide provides a comprehensive overview of the core spectroscopic properties of the iodide anion, focusing on the techniques and data most relevant to research and development.

Electronic Absorption Spectroscopy: The Charge-Transfer-to-Solvent (CTTS) Phenomenon

The most prominent feature in the electronic spectrum of the iodide anion in solution is its intense ultraviolet (UV) absorption bands. These bands do not arise from intra-atomic transitions but from a process known as charge-transfer-to-solvent (CTTS).[3] In a CTTS transition, a photon excites an electron from the anion, transferring it to a localized orbital supported by the surrounding solvent molecules.[4] This process is highly sensitive to the local solvent environment, making CTTS spectroscopy a powerful tool for probing anion solvation structure and dynamics.[4][5]

The absorption spectrum of aqueous iodide at room temperature displays two main peaks, typically observed around 226-228 nm and 193 nm.[6][7] These two bands arise from the spin-orbit splitting of the resulting iodine atom's ground state (²P₃/₂ and ²P₁/₂).[4] The energy of these transitions is strongly dependent on the solvent, temperature, and pressure, a characteristic feature that can be used to identify CTTS bands.[3][4]

Data Presentation: UV-Vis Absorption of Iodide Anion

The following table summarizes the absorption maxima (λmax) and corresponding molar absorptivities (ε) for the primary CTTS band of the iodide anion in various solvents.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Water (Aqueous)226 - 2281.34 x 10⁴[6][7]
Water (Aqueous)1931.42 x 10⁴[7]
Acetonitrile~247Not Specified[3]
Acetone~251Not Specified[3]
Ammonia (liquid)~254Not Specified[8]

Note: The position of the absorption maximum is highly sensitive to experimental conditions such as temperature and co-solutes.

Experimental Protocol: UV-Visible Spectroscopy of Aqueous Iodide

Objective: To determine the absorption spectrum and molar absorptivity of the iodide anion in an aqueous solution.

Materials:

  • Potassium Iodide (KI) or Sodium Iodide (NaI), analytical grade

  • Deionized water

  • UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Accurately weigh a known mass of KI or NaI and dissolve it in a volumetric flask with deionized water to prepare a stock solution of a known concentration (e.g., 0.01 M).

  • Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to various concentrations (e.g., 1x10⁻⁴ M, 2x10⁻⁴ M, 4x10⁻⁴ M, etc.).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 190 nm to 350 nm).

  • Blank Measurement: Fill a quartz cuvette with deionized water to use as a blank reference. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Starting with the least concentrated standard, rinse and fill a quartz cuvette with the sample. Place it in the spectrophotometer and record the absorption spectrum. Repeat for all standard solutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Create a calibration curve by plotting the absorbance at the primary λmax (e.g., ~226 nm) against the concentration of the standard solutions.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Photoelectron Spectroscopy (PES)

Anion photoelectron spectroscopy is a powerful gas-phase technique that provides direct insight into the electronic structure of anions. In a PES experiment, a beam of mass-selected anions is intersected by a high-energy photon beam. The photon detaches an electron from the anion, and the kinetic energy of the ejected electron is measured. The electron binding energy (EBE) is then calculated as the difference between the photon energy and the measured electron kinetic energy.

For the bare iodide anion, the photoelectron spectrum shows two distinct peaks corresponding to the detachment of an electron to form a neutral iodine atom in its two spin-orbit states: the ground state (²P₃/₂) and the excited state (²P₁/₂).[9]

When iodide is clustered with solvent molecules (e.g., I⁻·(H₂O)ₙ), the photoelectron spectrum shifts to higher binding energies.[10] This shift, known as the stabilization energy, reflects the energy required to overcome the interaction between the anion and the solvent molecules.[10][11] Time-resolved photoelectron spectroscopy (TRPES) is a pump-probe technique used to study the ultrafast dynamics of processes initiated by photoexcitation, such as electron detachment and dissociation in iodide-containing clusters.[12][13][14]

Data Presentation: Photoelectron Spectroscopy of Iodide
SpeciesVertical Detachment Energy (VDE) (eV)DescriptionReference
I⁻ (bare anion)~3.06Transition to I (²P₃/₂)[15]
I⁻ (bare anion)~4.01Transition to I (²P₁/₂) (Spin-orbit splitting ~0.95 eV)[9]
I⁻·H₂O~3.5VDE shifts to higher energy upon solvation[10]
I⁻·(H₂O)₁₅~5.0VDE increases with the number of solvent molecules[10]
I⁻·CH₃NO₂~3.56Near-VDE excitation can initiate charge transfer[12]
Experimental Protocol: Anion Photoelectron Spectroscopy (General)

Objective: To measure the electron binding energies of a gas-phase anion.

Apparatus:

  • Ion Source (e.g., electrospray ionization, electron impact)

  • Mass Spectrometer (e.g., Time-of-Flight) for mass selection

  • Laser System (e.g., Nd:YAG laser) for photodetachment

  • Electron Kinetic Energy Analyzer (e.g., magnetic bottle, velocity-map imaging)

  • High-Vacuum Chamber

Methodology:

  • Ion Generation: Anions are generated in the ion source. For iodide clusters, this can be achieved by electrospraying a solution of NaI in a solvent like water or acetonitrile.

  • Mass Selection: The generated ions are guided into a mass spectrometer, where the specific anion of interest (e.g., I⁻ or I⁻·(H₂O)ₙ) is isolated from other species.[10]

  • Photodetachment: The mass-selected ion packet is intersected by a pulsed laser beam with a fixed photon energy (hν).[10]

  • Electron Analysis: The kinetic energy of the photoejected electrons is measured by the electron analyzer.

  • Spectrum Generation: The data is converted from an electron time-of-flight or position distribution into an electron kinetic energy spectrum, and subsequently into an electron binding energy spectrum using the relation: EBE = hν - Eₖ.

Vibrational Spectroscopy

As a monatomic ion, the isolated iodide anion does not possess vibrational modes. However, in complexes with other molecules or within a solvent cage, intermolecular vibrations can be observed. These low-frequency modes correspond to the stretching or bending motions of the iodide ion relative to its neighbors. Anion zero electron kinetic energy (ZEKE) spectroscopy, a high-resolution variant of PES, has been used to probe the van der Waals stretching and rocking modes in complexes like I⁻·H₂O and I⁻·D₂O.[16] Raman spectroscopy can also be used to detect species formed from iodide, such as the trithis compound (I₃⁻), which has characteristic vibrational bands.[17][18]

Data Presentation: Vibrational Frequencies of Iodide Complexes
ComplexVibrational ModeWavenumber (cm⁻¹)TechniqueReference
I⁻·D₂OI-D₂O van der Waals stretch~110Anion-ZEKE[16]
I⁻·D₂Ovan der Waals rocking mode~150Anion-ZEKE[16]

Mandatory Visualizations

Diagrams of Key Processes

CTTS_Process cluster_excited Excited State (CTTS) I_anion I⁻(solv) I_atom I⁰(solv) I_anion->I_atom hν (UV Photon) I_atom->I_anion Relaxation / Recombination e_solv e⁻(solv)

Caption: The Charge-Transfer-to-Solvent (CTTS) excitation process for the iodide anion.

TRPES_Workflow cluster_setup Experimental Setup cluster_lasers Laser System IonSource Ion Source (e.g., ESI) MassSpec Mass Spectrometer (TOF-MS) IonSource->MassSpec Ions Interaction Interaction Zone MassSpec->Interaction Mass-Selected Ions Analyzer Electron Analyzer (VMI / Magnetic Bottle) Interaction->Analyzer Photoelectrons Detector Detector Analyzer->Detector Pump Pump Pulse (Initiates Dynamics) Pump->Interaction Delay Variable Delay (Δt) Probe Probe Pulse (Photodetaches) Probe->Interaction

Caption: Workflow for a Time-Resolved Photoelectron Spectroscopy (TRPES) experiment.

Iodide_Solvation cluster_first_shell First Solvation Shell cluster_second_shell Second Solvation Shell Iodide I⁻ W1 H₂O Iodide->W1 Ion-Dipole W2 H₂O Iodide->W2 Ion-Dipole W3 H₂O Iodide->W3 Ion-Dipole W4 H₂O Iodide->W4 Ion-Dipole W5 H₂O Iodide->W5 Ion-Dipole W6 H₂O Iodide->W6 Ion-Dipole S1 H₂O W1->S1 S2 H₂O W1->S2 W2->S2 S3 H₂O W2->S3 W3->S3 S4 H₂O W3->S4 S5 H₂O W4->S5 S6 H₂O W4->S6 W5->S6 S7 H₂O W5->S7 W6->S7 S8 H₂O W6->S8

Caption: Schematic of iodide anion solvation shells in an aqueous environment.

References

The Biological Significance of Iodide Transport Mechanisms: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iodide, an essential trace element, is a fundamental component of thyroid hormones, which are critical regulators of metabolism, development, and growth. The efficient uptake and transport of iodide into the thyroid gland are paramount for thyroid hormone synthesis. This process is orchestrated by a sophisticated interplay of specialized iodide transport mechanisms. This technical guide provides an in-depth exploration of the core iodide transporters, including the Sodium-Iodide Symporter (NIS), Pendrin (SLC26A4), Anoctamin-1 (ANO1), and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). We will delve into their molecular functions, physiological roles, and the intricate signaling pathways that govern their activity. Furthermore, this guide will detail established experimental protocols for studying iodide transport, present quantitative data for comparative analysis, and discuss the implications of these transporters in various pathologies and as targets for drug development.

Introduction to Iodide Transport and its Significance

The journey of iodide from the bloodstream into the follicular lumen of the thyroid gland is a meticulously controlled process, essential for the synthesis of triiodothyronine (T3) and thyroxine (T4). This transepithelial transport is a two-step process involving distinct transporters located at the basolateral and apical membranes of thyroid follicular cells. The initial and rate-limiting step is the active uptake of iodide from the circulation across the basolateral membrane, a function primarily mediated by the Sodium-Iodide Symporter (NIS). Subsequently, iodide must traverse the apical membrane to reach the follicular lumen, where it is oxidized and incorporated into thyroglobulin. This apical efflux is facilitated by transporters such as Pendrin and Anoctamin-1 (ANO1). The coordinated action of these transporters ensures a continuous and adequate supply of iodide for thyroid hormone production.[1][2][3] Dysregulation of these transport mechanisms can lead to a spectrum of thyroid disorders, including congenital hypothyroidism and goiter.[4][5] Beyond the thyroid, iodide transporters are also expressed in various extrathyroidal tissues, such as the salivary glands, gastric mucosa, and lactating mammary glands, where their physiological roles are an active area of research.[6][7][8]

Core Iodide Transport Mechanisms

The following sections provide a detailed overview of the primary proteins involved in iodide transport.

Sodium-Iodide Symporter (NIS; SLC5A5)

The Sodium-Iodide Symporter (NIS) is an integral membrane glycoprotein (B1211001) located on the basolateral membrane of thyroid follicular cells.[9][10] It actively cotransports two sodium ions (Na+) down their electrochemical gradient for every one iodide ion (I-) transported into the cell against its concentration gradient.[7][11] This secondary active transport mechanism is crucial for concentrating iodide within the thyroid gland to levels 20 to 50 times higher than in the plasma.[7] The energy for this process is provided by the Na+/K+-ATPase pump, which maintains the low intracellular sodium concentration.[11][12]

Mutations in the SLC5A5 gene, which encodes NIS, can lead to congenital iodide transport defect (ITD), a rare autosomal recessive disorder characterized by hypothyroidism and goiter.[4] NIS also plays a vital role in the effective treatment of thyroid cancer, where its ability to concentrate radioiodide (such as I-131) is exploited for targeted radiotherapy.[13][14]

Pendrin (SLC26A4)

Pendrin, encoded by the SLC26A4 gene, is an anion exchanger located on the apical membrane of thyroid follicular cells.[15][16] It is believed to mediate the efflux of iodide from the thyrocyte into the follicular lumen, a critical step for the organification of iodide into thyroid hormones.[9][15] Pendrin can exchange iodide for other anions, such as chloride (Cl-) and bicarbonate (HCO3-).[10][15]

Mutations in the SLC26A4 gene are associated with Pendred syndrome, an autosomal recessive disorder characterized by sensorineural hearing loss, goiter, and impaired iodide organification.[15][17] While its role as an apical iodide transporter is supported by several studies, some evidence suggests that other transporters may also contribute to apical iodide efflux, indicating a more complex mechanism than previously thought.[18][19]

Anoctamin-1 (ANO1; TMEM16A)

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has been identified as another key player in apical iodide efflux in thyrocytes.[20][21] Located at the apical membrane, ANO1 provides a pathway for iodide to move from the cell into the follicular lumen.[20] Its activity is stimulated by intracellular calcium, suggesting a role in the rapid delivery of iodide for thyroid hormone synthesis in response to specific cellular signals.[21] Studies have shown that specific inhibitors of ANO1 can effectively block iodide efflux in thyroid cells, highlighting its significant contribution to this process.[15][20]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated anion channel that is also expressed in the apical membrane of thyroid follicular cells.[22][23] While primarily known for its role in chloride and bicarbonate transport, CFTR has been shown to be permeable to iodide.[10][24] In the thyroid, CFTR may contribute to apical iodide efflux, potentially working in concert with other transporters like Pendrin.[10][23] The functional interplay between CFTR and Pendrin is an area of active investigation, with evidence suggesting that CFTR may regulate Pendrin's activity.[10][22] Mutations in the CFTR gene cause cystic fibrosis, a multi-systemic disease, and some studies have suggested a link between cystic fibrosis and subclinical hypothyroidism.[22][25]

Quantitative Data on Iodide Transporters

The following table summarizes the available quantitative data for the core iodide transporters. This information is crucial for comparative analysis and for developing kinetic models of iodide transport.

TransporterGeneSubstrate(s)Apparent Michaelis Constant (Km) for IodideMaximal Velocity (Vmax)Cellular Localization (Thyrocyte)
Sodium-Iodide Symporter (NIS) SLC5A52Na⁺: 1I⁻10–30 µM[5]Not consistently reportedBasolateral Membrane
Pendrin SLC26A4I⁻, Cl⁻, HCO₃⁻2.5 mM (for Cl⁻)[6]Not available for iodideApical Membrane
Anoctamin-1 (ANO1) TMEM16AI⁻, Cl⁻Not availableNot availableApical Membrane
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) CFTRI⁻, Cl⁻, HCO₃⁻Not availableNot availableApical Membrane

Experimental Protocols for Studying Iodide Transport

Accurate and reproducible methods for measuring iodide transport are essential for research and drug development. This section details two key experimental protocols.

Radioiodide (¹²⁵I) Uptake Assay in Thyroid Cell Lines (e.g., FRTL-5)

This assay measures the ability of cells to actively transport and accumulate iodide from the extracellular medium.

Materials:

  • FRTL-5 rat thyroid cell line

  • Complete F-12 Coon’s Modified medium supplemented with 5% calf serum and a mixture of six hormones (TSH, insulin, hydrocortisone, transferrin, glycyl-L-histidyl-L-lysine acetate, and somatostatin)

  • Hanks’ Balanced Salt Solution (HBSS)

  • Sodium iodide (NaI)

  • Radioactive ¹²⁵I-NaI

  • Perchlorate (KClO₄) as an inhibitor

  • Gamma counter

  • 24-well plates

Procedure:

  • Seed FRTL-5 cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Wash the cells twice with pre-warmed HBSS.

  • Incubate the cells for 30-60 minutes at 37°C in HBSS containing a known concentration of NaI and a tracer amount of ¹²⁵I-NaI (e.g., 0.1 µCi/mL).

  • To determine specific uptake, include a parallel set of wells containing an inhibitor of NIS, such as 100 µM KClO₄.

  • After the incubation period, aspirate the uptake solution and rapidly wash the cells three times with ice-cold HBSS to remove extracellular radioactivity.

  • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.

  • Transfer the cell lysates to tubes suitable for gamma counting.

  • Measure the radioactivity in each sample using a gamma counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.

  • Calculate the specific iodide uptake by subtracting the radioactivity in the perchlorate-treated wells (non-specific uptake) from the total radioactivity in the untreated wells. Express the results as pmol of iodide per µg of protein per unit of time.

Iodide Efflux Assay Using a Halide-Sensitive Yellow Fluorescent Protein (YFP) Biosensor

This assay measures the rate of iodide efflux from cells and is particularly useful for studying apical transporters like Pendrin and ANO1.

Materials:

  • HEK293 cells stably expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the transporter of interest (e.g., Pendrin or ANO1).

  • Phosphate-buffered saline (PBS)

  • NaI solution

  • Forskolin (B1673556) or other appropriate agonists to stimulate the transporter.

  • Fluorescence plate reader with appropriate filters for YFP excitation and emission.

  • 96-well black, clear-bottom plates.

Procedure:

  • Seed the transfected HEK293 cells in 96-well plates and culture to confluency.

  • Wash the cells twice with PBS.

  • Load the cells with iodide by incubating them in a high iodide-containing solution (e.g., 100 mM NaI in PBS) for 15-30 minutes at room temperature. This will quench the YFP fluorescence.

  • Initiate the efflux by replacing the iodide-loading solution with a low iodide or iodide-free solution (e.g., PBS).

  • Immediately begin monitoring the recovery of YFP fluorescence over time using a fluorescence plate reader. The rate of fluorescence recovery is proportional to the rate of iodide efflux.

  • To study the effect of agonists, add the stimulating compound (e.g., forskolin for CFTR, or a calcium ionophore for ANO1) to the efflux buffer.

  • To investigate inhibitors, pre-incubate the cells with the inhibitor before initiating the efflux and include it in the efflux buffer.

  • The rate of iodide efflux can be quantified by fitting the fluorescence recovery curve to an exponential function.

Signaling Pathways Regulating Iodide Transport

The regulation of iodide transport is a complex process involving multiple signaling pathways, with the Thyroid-Stimulating Hormone (TSH) pathway being the most prominent.

TSH Signaling Pathway and NIS Regulation

TSH, secreted by the pituitary gland, is the primary regulator of thyroid function, including iodide uptake.[24] Upon binding to its G protein-coupled receptor (TSHR) on the basolateral membrane of thyrocytes, TSH activates two main signaling cascades: the Gs/adenylyl cyclase/cAMP/PKA pathway and the Gq/phospholipase C (PLC)/IP3/Ca²⁺ pathway.[4][21][26]

The cAMP/PKA pathway is the principal driver of increased NIS gene transcription and protein expression.[4][27] PKA activates transcription factors such as Pax8 and CREB, which bind to the promoter region of the SLC5A5 gene, thereby enhancing NIS synthesis.[2] TSH also promotes the trafficking and insertion of NIS into the basolateral membrane, a crucial step for its functional activity.[28]

The PLC pathway, leading to increased intracellular calcium, is thought to play a role in the regulation of apical iodide efflux, potentially by activating calcium-sensitive channels like ANO1.[21]

HTS_Workflow cluster_setup Assay Setup cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Hit Identification cluster_validation Hit Validation and Characterization A Seed cells expressing iodide transporter and YFP biosensor in multi-well plates B Culture cells to confluency A->B C Add compound library (one compound per well) B->C D Incubate for a defined period C->D E Initiate iodide influx/efflux and monitor YFP fluorescence D->E F Measure fluorescence change over time E->F G Identify 'hits' (compounds that significantly alter iodide transport) F->G H Dose-response curves to determine potency (IC₅₀/EC₅₀) G->H I Secondary assays to confirm mechanism of action (e.g., radioiodide uptake) H->I J Lead compound optimization I->J

References

The Antioxidant Properties of Iodide Ions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of iodide ions (I⁻). It delves into the core mechanisms by which iodide exerts its antioxidant effects, including direct scavenging of reactive oxygen species (ROS) and indirect modulation of cellular antioxidant pathways. This document summarizes available quantitative data, presents detailed experimental protocols for assessing iodide's antioxidant capacity, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of iodide as an antioxidant.

Introduction

Iodide, an essential trace element most commonly associated with thyroid hormone synthesis, is increasingly recognized for its extrathyroidal biological functions, notably its potent antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Iodide has demonstrated the capacity to mitigate oxidative damage through various mechanisms, making it a compelling subject of investigation for therapeutic applications.[1][2][3]

This guide offers an in-depth exploration of the antioxidant characteristics of iodide, providing the foundational knowledge necessary for its further study and potential application in drug development.

Core Mechanisms of Iodide's Antioxidant Action

Iodide's antioxidant activity is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Scavenging of Reactive Oxygen Species

As an electron donor, the iodide ion can directly neutralize a variety of ROS, converting them into less reactive species.[2][4] This direct scavenging activity is a primary line of defense against oxidative damage.

  • Hydroxyl Radical (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. Iodide can effectively scavenge •OH, as depicted in the following reaction: I⁻ + •OH → I• + OH⁻

  • Hydrogen Peroxide (H₂O₂): While less reactive than •OH, hydrogen peroxide can contribute to oxidative stress, particularly in the presence of transition metals (Fenton reaction). Iodide can reduce H₂O₂, a reaction catalyzed by peroxidases.[1]

  • Singlet Oxygen (¹O₂): Iodide has been shown to quench singlet oxygen, a highly reactive form of oxygen.[5]

  • Superoxide (B77818) Anion (O₂⁻•): The reaction of iodide with the superoxide anion is another important scavenging mechanism.[5]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, iodide influences cellular antioxidant defenses through several indirect pathways.

  • Formation of Iodolipids: Iodide can react with polyunsaturated fatty acids in cell membranes to form iodolipids, such as 6-iodolactone (6-IL).[6][7] These iodolipids are less susceptible to lipid peroxidation and can also act as signaling molecules.[4]

  • Activation of Antioxidant Signaling Pathways:

    • Nrf2 Pathway: Iodide has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, iodide can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.

    • PPARγ Pathway: Iodolipids, formed from iodide, can act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][6] Activation of PPARγ has been linked to various cellular processes, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses, which are often associated with oxidative stress.

Quantitative Data on Iodide's Antioxidant Properties

The following tables summarize the available quantitative data regarding the antioxidant properties of iodide ions. It is important to note that while the antioxidant effects of iodide are well-documented, specific IC50 values for radical scavenging assays like DPPH and ABTS are not consistently reported in the reviewed literature.

Table 1: Reaction Rate Constants of Iodide with Reactive Oxygen Species

Reactive Oxygen SpeciesRate Constant (M⁻¹s⁻¹)Reference(s)
Hydroxyl Radical (•OH)1.1 x 10¹⁰[1]
Hydrogen Peroxide (H₂O₂)Varies (dependent on peroxidase activity)[10][11]

Table 2: Concentrations of Iodide Exhibiting Antioxidant Effects

Experimental SystemObserved Antioxidant EffectIodide ConcentrationReference(s)
Human Serum (in vitro)Increased Total Antioxidant Status (TAS)15 µM (as NaI)[6][10]
Human Serum (in vitro)Increased peroxidase activityStarting at 0.7 µM[2]
Porcine Thyroid HomogenatesReduced Fenton reaction-induced lipid peroxidation25 mM (as KI)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant properties of iodide.

Total Antioxidant Status (TAS) Assay

This assay measures the total antioxidant capacity of a sample, reflecting the cumulative effect of all antioxidants present. The ABTS/H₂O₂ decolorization method is commonly used.

Principle: The assay is based on the inhibition of the absorbance of the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample quench the color in proportion to their concentration.

Reagents:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions

  • Iodide (e.g., potassium iodide) solutions of varying concentrations

Procedure:

  • Preparation of ABTS•+ radical solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be stable for up to two days when stored in the dark at room temperature.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Add 10 µL of the sample (or Trolox standard/iodide solution) to a 96-well microplate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage inhibition of absorbance and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions at high temperatures to form a pink-colored complex that can be measured spectrophotometrically.

Reagents:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • 1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve

  • Sample (e.g., tissue homogenate, cell lysate)

  • Iodide solutions of varying concentrations

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer.

  • Assay:

    • To 100 µL of sample (or MDA standard), add 100 µL of TCA solution.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 150 µL of the supernatant to a new tube.

    • Add 150 µL of TBA solution.

    • Incubate at 95°C for 60 minutes.

    • Cool on ice for 10 minutes.

    • Measure the absorbance at 532 nm.

  • Calculation: Determine the concentration of MDA in the samples by comparing the absorbance to the MDA standard curve.

Antioxidant Enzyme Activity Assays

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a water-soluble formazan (B1609692) dye. The rate of reduction is inhibited by SOD, and the activity of SOD can be determined by measuring the inhibition of formazan dye formation.

Procedure: Follow the instructions of a commercially available SOD assay kit, which typically involves:

  • Preparation of a xanthine (B1682287) oxidase/hypoxanthine reaction mixture to generate superoxide anions.

  • Addition of the sample containing SOD.

  • Addition of the WST-1 working solution.

  • Incubation and measurement of absorbance at ~450 nm.

  • Calculation of SOD activity based on the inhibition of the colorimetric reaction.

Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be measured colorimetrically after reacting with a suitable substrate.

Procedure: A common method involves:

  • Incubating the sample with a known concentration of H₂O₂.

  • Stopping the reaction after a specific time.

  • Measuring the remaining H₂O₂ by reacting it with a chromogen (e.g., in the presence of peroxidase) and measuring the absorbance at a specific wavelength.

  • Calculating catalase activity based on the amount of H₂O₂ decomposed.

Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide using glutathione (B108866) (GSH) as a cofactor, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH using NADPH as a cofactor. The activity of GPx is determined by measuring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Procedure: Follow the instructions of a commercially available GPx assay kit, which typically involves:

  • Preparing a reaction mixture containing NADPH, glutathione reductase, and reduced glutathione.

  • Adding the sample containing GPx.

  • Initiating the reaction by adding a hydroperoxide substrate (e.g., tert-butyl hydroperoxide).

  • Monitoring the decrease in absorbance at 340 nm over time.

  • Calculating GPx activity based on the rate of NADPH consumption.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to iodide's antioxidant properties.

Iodide_ROS_Scavenging ROS Reactive Oxygen Species (ROS) Neutralized Less Reactive Species ROS->Neutralized Direct Scavenging Iodide Iodide (I⁻) Iodide->ROS Electron Donor

Direct scavenging of ROS by iodide.

Nrf2_Activation_by_Iodide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iodide Iodide (I⁻) ROS ↑ ROS Iodide->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Iodide-mediated activation of the Nrf2 pathway.

PPARg_Activation_by_Iodolipids Iodide Iodide (I⁻) Iodolipids Iodolipids (e.g., 6-IL) Iodide->Iodolipids PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Iodolipids PPARg PPARγ Iodolipids->PPARg Activates PPRE PPRE PPARg->PPRE Binds with RXR RXR RXR RXR->PPRE Target_Genes Target Gene Expression PPRE->Target_Genes

Activation of PPARγ by iodolipids.

TAS_Assay_Workflow start Start prep_abts Prepare ABTS•+ Radical Solution start->prep_abts add_sample Add Sample/Standard/ Iodide to Microplate prep_abts->add_sample add_abts Add Diluted ABTS•+ Solution add_sample->add_abts incubate Incubate at Room Temperature add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

Workflow for the Total Antioxidant Status (TAS) assay.

Conclusion

Iodide ions possess significant antioxidant properties that extend beyond their classical role in thyroid hormone synthesis. Through direct scavenging of reactive oxygen species and modulation of key cellular antioxidant pathways like Nrf2 and PPARγ, iodide demonstrates the potential to mitigate oxidative stress. The quantitative data, though still emerging, supports its efficacy as an antioxidant. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the antioxidant capacity of iodide. The visualization of the underlying signaling pathways provides a conceptual basis for understanding its mechanisms of action. Continued research into the antioxidant properties of iodide is warranted to fully elucidate its therapeutic potential in the prevention and treatment of oxidative stress-related diseases.

References

Methodological & Application

Application Notes and Protocols for Iodide Ion-Selective Electrodes (ISE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles, use, and performance characteristics of Iodide Ion-Selective Electrodes (ISEs). The included protocols offer step-by-step guidance for accurate and reliable measurement of iodide concentrations in aqueous solutions, a critical parameter in various research, clinical, and pharmaceutical applications.

Principle of Operation

An this compound-Selective Electrode is an electrochemical sensor designed to measure the activity of free iodide ions (I⁻) in a solution.[1] The core of the ISE is a solid-state sensing membrane, typically composed of a silver iodide (AgI) and silver sulfide (B99878) (Ag₂S) mixture.[2] This membrane is selectively permeable to iodide ions.[3]

When the electrode is immersed in a sample containing iodide ions, a potential difference develops across the membrane. This potential is generated by the selective interaction of iodide ions with the membrane surface and is logarithmically proportional to the activity of the iodide ions in the solution.[4] The relationship is described by the Nernst equation:

E = E₀ + (2.303 * RT / nF) * log(a)

Where:

  • E is the measured potential.

  • E₀ is a constant potential factor.

  • R is the universal gas constant.[5]

  • T is the absolute temperature.[5]

  • n is the ionic charge of the ion (-1 for iodide).

  • F is the Faraday constant.[5]

  • a is the activity of the this compound.

For practical purposes, at a constant temperature, the equation simplifies, and the potential is directly related to the logarithm of the iodide concentration.[6] The potential is measured against a stable reference electrode, and the resulting voltage is read by an ion meter or a pH/mV meter.[7][8]

G Principle of Iodide ISE Operation cluster_electrode Iodide ISE System ISE Iodide ISE (Sensing Electrode) Meter Ion Meter (mV) ISE->Meter Ref_Elec Reference Electrode Ref_Elec->Meter Membrane AgI/Ag₂S Membrane Membrane->ISE Generates Potential (E) Result Potential (mV) ∝ log[I⁻] Meter->Result Reads Voltage Difference Sample Aqueous Sample with I⁻ ions Sample->Ref_Elec Provides Stable Reference Potential Sample->Membrane I⁻ ions interact

Caption: Diagram illustrating the principle of iodide ISE operation.

Performance Characteristics

The performance of Iodide ISEs can vary between manufacturers and models. The following table summarizes typical quantitative data for iodide-selective electrodes.

ParameterTypical Value/RangeNotes
Concentration Range 5 x 10⁻⁸ to 1 M (0.006 to 127,000 mg/L)The linear response is typically observed in a narrower range.[9][10]
Linear Range 1 x 10⁻⁶ to 0.1 MThe range over which the electrode exhibits a Nernstian response.[11]
Detection Limit 5 x 10⁻⁸ M (approx. 0.006 mg/L)The lowest concentration that can be reliably detected.[10]
pH Range 2 to 12The electrode response is independent of pH within this range.[12][13]
Temperature Range 0 to 80 °CSamples and standards should be at the same temperature for accurate measurements.[9][13]
Response Time < 10 seconds to several minutesFaster in concentrated solutions, slower near the detection limit.[13][14][15]
Electrode Slope -54 to -59 mV/decade at 25°CA key indicator of electrode performance.[9][13]
Reproducibility ± 2% to ± 10%Dependent on calibration frequency and sample matrix.[9][12]

Interfering Ions

No ion-selective electrode is entirely specific to its target ion. Certain ions can interfere with the measurement of iodide concentration. The selectivity of an ISE is quantified by the selectivity coefficient (K), which indicates the electrode's preference for an interfering ion relative to the target ion.

Major Interferences:

  • Sulfide (S²⁻) and Silver (Ag⁺) ions must be absent as they react with the membrane material.[12][16]

  • Cyanide (CN⁻) is a significant interferent and should be absent or present in negligible amounts.[12][13]

Minor Interferences:

  • Bromide (Br⁻) and Chloride (Cl⁻) have a much lower interference potential.[13][16]

Experimental Protocols

Accurate measurements with an Iodide ISE require proper electrode preparation, calibration, and sample handling.

Required Equipment and Solutions
  • This compound-Selective Electrode (combination or half-cell with a reference electrode).

  • Ion meter or a pH/mV meter with a resolution of 0.1 mV.[17]

  • Magnetic stirrer and stir bars.

  • Volumetric flasks, pipettes, and beakers.

  • Distilled or deionized water.

  • Iodide Stock Standard Solution (e.g., 0.1 M or 1000 ppm): Prepare by dissolving a precise weight of analytical grade sodium iodide (NaI) or potassium iodide (KI) in deionized water.[13]

  • Ionic Strength Adjuster (ISA): A concentrated solution of a non-interfering salt (e.g., 5 M Sodium Nitrate, NaNO₃). ISA is added to all standards and samples to ensure a constant ionic strength.[13][18]

Electrode Preparation
  • If using a refillable electrode: Ensure the electrode is filled with the appropriate filling solution to the correct level. The fill hole should be open during measurements.[9]

  • Conditioning: If the electrode is new or has been stored dry, soak it in a mid-range iodide standard solution (e.g., 10⁻³ M) for at least 30 minutes before use.[1][7]

  • Rinsing: Always rinse the electrode with deionized water and blot dry with a lint-free tissue between measurements. Do not rub the sensing membrane.[19]

Calibration Protocol (Direct Calibration)

Direct calibration is a common method for determining the concentration of a large number of samples.

  • Prepare a series of standards: Prepare at least three to five standard solutions by serial dilution of the stock standard. The concentrations should bracket the expected sample concentration range.[1]

  • Add ISA: To 100 mL of each standard and sample, add 2 mL of the ISA solution.[9]

  • Measure the most dilute standard: Pour the most dilute standard into a beaker, add a stir bar, and place it on a magnetic stirrer. Stir at a constant, moderate rate.

  • Immerse the electrode: Immerse the Iodide ISE and reference electrode in the solution.

  • Record the potential: Wait for the reading to stabilize and record the potential in millivolts (mV).

  • Measure remaining standards: Repeat steps 3-5 for the remaining standards, moving from the most dilute to the most concentrated.

  • Create a calibration curve: Plot the measured potential (mV) on the y-axis against the logarithm of the iodide concentration on the x-axis. The plot should be linear, and the slope should be within the expected range (-54 to -59 mV/decade).[4]

G Iodide ISE Experimental Workflow (Direct Calibration) A Prepare Standard Solutions (Serial Dilution) C Add Ionic Strength Adjuster (ISA) to all A->C B Prepare Sample(s) B->C D Measure mV of Standards (Dilute to Concentrated) C->D F Measure mV of Sample(s) C->F E Plot Calibration Curve (mV vs. log[I⁻]) D->E G Determine Sample Concentration from Calibration Curve E->G F->G

Caption: A typical experimental workflow for iodide concentration measurement.

Sample Measurement Protocol
  • Prepare the sample: Take a known volume of the sample (e.g., 100 mL) and add the same ratio of ISA as used for the standards (e.g., 2 mL).

  • Immerse the electrode: Place the prepared sample in a beaker with a stir bar, place it on a magnetic stirrer, and immerse the rinsed electrode.

  • Record the potential: Allow the reading to stabilize and record the potential (mV).

  • Determine concentration: Use the calibration curve to determine the logarithm of the iodide concentration from the measured potential. Calculate the concentration of iodide in the original sample, accounting for any dilutions.

Applications in Drug Development and Research

Iodide ISEs are valuable tools in pharmaceutical analysis and biomedical research.

  • Determination of Iodide in Pharmaceutical Formulations: Used for quality control of drugs containing iodide, such as iodoquinol (B464108) and thyroxine.[20]

  • Analysis of Biological Fluids: Can measure iodide concentrations in samples like urine and blood serum, which is important for monitoring iodine uptake and thyroid function.[20][21]

  • Enzyme Assays: Can be used to monitor reactions that produce or consume iodide ions.

  • Potentiometric Titrations: Serve as indicator electrodes to determine the endpoint in titrations involving iodide.[22]

Maintenance and Storage

  • Cleaning: If the electrode response becomes sluggish, the sensing membrane may need cleaning. Gently polish the membrane surface with a fine polishing strip, rinse thoroughly with deionized water, and recondition the electrode.[19]

  • Short-term storage (overnight): Rinse the electrode and store it in a dilute iodide standard solution (e.g., 10⁻⁴ M).[9]

  • Long-term storage: Rinse the electrode, refill it with fresh filling solution (if applicable), cover the sensing element with a protective cap, and store it dry in its box.[7]

References

Application Note & Protocol: Spectrophotometric Determination of Iodide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the spectrophotometric determination of iodide concentration, a crucial analysis in various fields including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Two reliable and widely used methods are presented: the Sandell-Kolthoff reaction and a method based on the formation of a colored complex with starch.

Method 1: Catalytic Spectrophotometric Determination of Iodide by the Sandell-Kolthoff Reaction

This method is highly sensitive and is based on the catalytic effect of iodide on the reaction between cerium(IV) and arsenic(III) in a sulfuric acid medium. The rate of the reaction, monitored by the decrease in absorbance of Ce(IV) at a specific wavelength, is directly proportional to the iodide concentration.

Experimental Protocol

1. Reagent Preparation:

  • Standard Iodide Solution (1000 µg/mL): Dissolve 1.308 g of potassium iodide (KI), previously dried at 110°C for 2 hours, in 1 L of deionized water. This stock solution should be stored in a dark bottle in a refrigerator. Working standards of lower concentrations can be prepared by serial dilution of this stock solution.

  • Arsenious Acid Solution (0.15 N): Dissolve 9.89 g of arsenic trioxide (As₂O₃) in 25 mL of 1 M sodium hydroxide (B78521) (NaOH). Neutralize the solution with 1 M sulfuric acid (H₂SO₄) using phenolphthalein (B1677637) as an indicator, and then add 10 mL of concentrated H₂SO₄. Dilute to 1 L with deionized water.

  • Ceric Ammonium (B1175870) Sulfate (B86663) Solution (0.02 M): Dissolve 12.65 g of ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O] in 500 mL of deionized water containing 28 mL of concentrated H₂SO₄. Once dissolved, dilute to 1 L with deionized water.

  • Sulfuric Acid (5 M): Carefully add 278 mL of concentrated H₂SO₄ to approximately 700 mL of deionized water, cool, and then dilute to 1 L.

2. Instrumentation:

  • A UV-Vis spectrophotometer capable of measuring absorbance at 366 nm.

  • Quartz cuvettes with a 1 cm path length.

  • A thermostatically controlled water bath set to 25°C.

3. Procedure:

  • Pipette 5 mL of the sample or standard solution into a 25 mL volumetric flask.

  • Add 1 mL of 5 M H₂SO₄ and 1 mL of the 0.15 N arsenious acid solution.

  • Place the flask in the water bath at 25°C for 15 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 1 mL of the 0.02 M ceric ammonium sulfate solution, starting a stopwatch simultaneously.

  • Quickly mix the solution and transfer a portion to a quartz cuvette.

  • Measure the absorbance at 366 nm at a predetermined time (e.g., 15 or 20 minutes) against a reagent blank.

  • The reagent blank is prepared using 5 mL of deionized water instead of the sample.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the iodide standards.

  • Determine the iodide concentration in the sample from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Wavelength (λmax)366 nm
Linearity Range0.2 - 10 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Molar AbsorptivityNot directly applicable (catalytic method)
Optimal pH~0.5 (in final solution)
Temperature25°C

Experimental Workflow

Sandell_Kolthoff_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement reagents Prepare Reagents: - Standard Iodide - Arsenious Acid - Ceric Ammonium Sulfate - Sulfuric Acid samples Prepare Samples and Standards reagents->samples mix Mix Sample/Standard, H₂SO₄, and Arsenious Acid samples->mix thermo Thermostat at 25°C for 15 min mix->thermo initiate Add Ceric Ammonium Sulfate (Start Timer) thermo->initiate measure Measure Absorbance at 366 nm after a fixed time initiate->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Sample Concentration calibrate->determine

Caption: Workflow for the Sandell-Kolthoff method.

Method 2: Spectrophotometric Determination of Iodide using Starch

This method relies on the oxidation of iodide to iodine by an oxidizing agent, followed by the formation of a distinct blue-colored complex between the resulting triiodide (I₃⁻) and starch. The intensity of the blue color, measured spectrophotometrically, is proportional to the initial iodide concentration.

Experimental Protocol

1. Reagent Preparation:

  • Standard Iodide Solution (1000 µg/mL): Prepare as described in Method 1.

  • Starch Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool the solution before use. This solution should be prepared fresh daily.

  • Oxidizing Agent (e.g., 0.01 M Potassium Persulfate): Dissolve 0.27 g of potassium persulfate (K₂S₂O₈) in 100 mL of deionized water.

  • Buffer Solution (pH 4.5): Prepare an acetate (B1210297) buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Instrumentation:

  • A UV-Vis spectrophotometer capable of measuring absorbance at 570 nm.

  • Glass or plastic cuvettes with a 1 cm path length.

3. Procedure:

  • Pipette 10 mL of the sample or standard solution into a 50 mL beaker.

  • Add 5 mL of the pH 4.5 acetate buffer and mix.

  • Add 2 mL of the 0.01 M potassium persulfate solution to initiate the oxidation of iodide to iodine. Mix well and allow the reaction to proceed for 10 minutes at room temperature.

  • Add 5 mL of the 1% starch solution and mix thoroughly. A blue color will develop.

  • Allow the color to stabilize for 5 minutes.

  • Measure the absorbance of the solution at 570 nm against a reagent blank.

  • The reagent blank is prepared using 10 mL of deionized water instead of the sample.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the iodide standards.

  • Determine the iodide concentration in the sample from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Wavelength (λmax)570 nm
Linearity Range0.1 - 2.0 µg/mL
Limit of Detection (LOD)0.02 µg/mL
Molar Absorptivity~2.5 x 10⁴ L mol⁻¹ cm⁻¹ for I₃⁻-starch complex
Optimal pH4.5
TemperatureRoom Temperature

Chemical Principle Diagram

Starch_Iodide_Principle node_reac node_reac node_prod node_prod node_complex node_complex I_minus 2I⁻ (Iodide, colorless) I2 I₂ (Iodine) I_minus->I2 + Oxidant oxidant Oxidizing Agent (e.g., S₂O₈²⁻) I3_minus I₃⁻ (Triiodide) I2->I3_minus + I⁻ complex Starch-I₃⁻ Complex (Blue, λmax = 570 nm) I3_minus->complex + Starch starch Starch

Caption: Formation of the blue starch-triiodide complex.

Application Notes and Protocols for Iodide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iodide as a catalyst in several key organic synthesis reactions. Iodide catalysis offers a cost-effective, often metal-free, and versatile approach for the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in modern synthetic chemistry. The following sections detail the Finkelstein reaction, the Paal-Knorr synthesis of pyrroles, and the synthesis of quinoxalines, providing quantitative data, step-by-step protocols, and mechanistic diagrams.

The Finkelstein Reaction: A Halogen Exchange Promoted by Iodide

The Finkelstein reaction is a classic example of nucleophilic substitution where an alkyl chloride or bromide is converted to an alkyl iodide.[1][2][3] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a suitable solvent, typically acetone (B3395972).[2][3] This reaction is exceptionally useful for preparing alkyl iodides, which are often more reactive intermediates in subsequent transformations.[4]

Quantitative Data
EntryAlkyl HalideProductReaction Time (h)Yield (%)
11-Bromobutane (B133212)1-Iodobutane1>95
21-Chlorobutane1-Iodobutane3>95
3Benzyl chlorideBenzyl iodide0.5>98
41-Bromo-3-phenylpropane1-Iodo-3-phenylpropane1.596
5Ethyl bromoacetateEthyl iodoacetate0.597
Experimental Protocol

General Procedure for the Synthesis of 1-Iodobutane:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (3.75 g, 25 mmol).

  • Add 25 mL of anhydrous acetone to the flask and stir the mixture until the sodium iodide is completely dissolved.

  • To this solution, add 1-bromobutane (1.37 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 1 hour. A white precipitate of sodium bromide will form during the reaction.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with 20 mL of 10% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired 1-iodobutane.

Reaction Workflow

Finkelstein_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve NaI in Acetone B Add Alkyl Halide (R-X) A->B C Reflux B->C D Precipitation of NaX C->D Drives equilibrium E Quench with Water D->E F Extract with Organic Solvent E->F G Wash with Na2S2O3 and Brine F->G H Dry and Concentrate G->H I Pure Alkyl Iodide (R-I) H->I

Caption: Workflow for the Finkelstein Reaction.

Paal-Knorr Synthesis of Pyrroles Catalyzed by Molecular Iodine

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5] Molecular iodine has been demonstrated to be an effective and mild catalyst for this transformation, proceeding under neutral conditions and often at room temperature.[6]

Quantitative Data
EntryAmine1,4-Dicarbonyl CompoundReaction Time (h)Yield (%)
1Aniline (B41778)Hexane-2,5-dione295
2p-ToluidineHexane-2,5-dione2.592
3p-AnisidineHexane-2,5-dione390
4BenzylamineHexane-2,5-dione1.596
5CyclohexylamineHexane-2,5-dione294
Experimental Protocol

General Procedure for the Synthesis of 1-Phenyl-2,5-dimethylpyrrole:

  • In a 50 mL round-bottom flask, dissolve aniline (0.093 g, 1 mmol) and hexane-2,5-dione (0.137 g, 1.2 mmol) in 5 mL of ethanol.

  • Add molecular iodine (0.025 g, 0.1 mmol, 10 mol%) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, add 20 mL of dichloromethane (B109758) to the reaction mixture.

  • Wash the organic layer successively with 5 mL of 5% aqueous sodium thiosulfate solution, 5 mL of saturated aqueous sodium bicarbonate solution, and 5 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity.

Catalytic Cycle

Paal_Knorr_Mechanism cluster_cycle Catalytic Cycle I2 I₂ (Catalyst) Activated_Carbonyl Activated Carbonyl (Halogen Bonding) I2->Activated_Carbonyl Dicarbonyl 1,4-Dicarbonyl Dicarbonyl->Activated_Carbonyl + I₂ Amine Primary Amine Hemiaminal Hemiaminal Intermediate Activated_Carbonyl->Hemiaminal + Amine Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Condensation Pyrrole (B145914) Pyrrole Product Cyclized_Intermediate->Pyrrole - 2H₂O Pyrrole->I2 Catalyst Regeneration

Caption: Proposed mechanism of iodine-catalyzed Paal-Knorr pyrrole synthesis.

Iodine-Catalyzed Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A straightforward and efficient method for their synthesis involves the iodine-catalyzed oxidative cyclization of α-hydroxy ketones with o-phenylenediamines.[1][7] In this reaction, iodine acts as a catalyst, and a solvent like DMSO can serve as the oxidant.[1][8]

Quantitative Data
Entryo-Phenylenediamine (B120857)α-Hydroxy KetoneReaction Time (h)Yield (%)
11,2-DiaminobenzeneBenzoin (B196080)395[1]
24,5-Dimethyl-1,2-diaminobenzeneBenzoin3.592
34-Chloro-1,2-diaminobenzeneBenzoin490
41,2-Diaminobenzene2-Hydroxy-1-phenylethanone2.588
51,2-DiaminobenzeneFuroin393
Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenylquinoxaline: [1]

  • To a 50 mL round-bottom flask, add o-phenylenediamine (108 mg, 1 mmol), benzoin (212 mg, 1 mmol), and iodine (51 mg, 0.2 mmol, 20 mol%).[1]

  • Add 3 mL of dimethyl sulfoxide (B87167) (DMSO) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with 15 mL of 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure 2,3-diphenylquinoxaline.[1]

Logical Relationship Diagram

Quinoxaline_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Reaction Process cluster_product Product A o-Phenylenediamine E Oxidative Cyclization A->E B α-Hydroxy Ketone B->E C Iodine (I₂) C->E Catalyzes D DMSO (Oxidant) D->E Enables F Quinoxaline E->F

Caption: Logical relationship in the iodine-catalyzed synthesis of quinoxalines.

References

Application Notes and Protocols for Iodide-Mediated Radical Reactions in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key iodide-mediated radical reactions in organic chemistry. These methodologies offer powerful and often milder alternatives to traditional ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds, finding significant application in the synthesis of complex molecules, including natural products and pharmaceutical agents.

Iodide-Mediated Oxidative C-H Functionalization: Synthesis of Isatins

Isatins are valuable precursors in the synthesis of a wide range of bioactive compounds. Molecular iodine, in combination with dimethyl sulfoxide (B87167) (DMSO), provides an efficient, metal-free method for the synthesis of isatins from various 2'-amino-substituted phenyl compounds through a domino reaction involving iodination, Kornblum oxidation, and intramolecular amidation.[1][2]

Data Presentation: Substrate Scope for Isatin (B1672199) Synthesis

The following table summarizes the yields for the synthesis of various isatin derivatives using the iodine-DMSO system. This method demonstrates broad substrate tolerance.

EntryStarting MaterialProductYield (%)
12'-AminophenylacetyleneIsatin92
2N-Methyl-2'-aminophenylacetyleneN-Methylisatin85
35-Chloro-2'-aminophenylacetylene5-Chloroisatin88
42'-AminostyreneIsatin82
52'-Amino-β-ketoesterIsatin78

Reaction conditions: Substrate (1 mmol), I₂ (0.2 equiv), DMSO (2 mL), 100 °C.

Experimental Protocol: Synthesis of Isatin from 2'-Aminophenylacetylene

Materials:

  • 2'-Aminophenylacetylene

  • Molecular Iodine (I₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2'-aminophenylacetylene (1 mmol).

  • Add anhydrous DMSO (2 mL) to dissolve the starting material.

  • Add molecular iodine (0.2 mmol, 0.2 equivalents) to the solution.

  • Place the flask in a preheated oil bath or heating mantle set to 100 °C.

  • Stir the reaction mixture vigorously at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water, leading to the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure isatin.

Reaction Mechanism Workflow

Isatin_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product 2_Aminophenylacetylene 2'-Aminophenylacetylene Iodination Iodination 2_Aminophenylacetylene->Iodination 100 °C I2_DMSO I₂ / DMSO I2_DMSO->Iodination Kornblum_Oxidation Kornblum Oxidation Iodination->Kornblum_Oxidation Intramolecular_Amidation Intramolecular Amidation Kornblum_Oxidation->Intramolecular_Amidation Isatin Isatin Intramolecular_Amidation->Isatin

Caption: Domino reaction pathway for isatin synthesis.

Iodide/Phosphine-Mediated Photoredox Decarboxylative Alkenylation

A combination of an iodide salt (e.g., NaI) and triphenylphosphine (B44618) (PPh₃) can act as a potent, metal-free photocatalytic system under visible light irradiation.[3][4] This system is particularly effective for decarboxylative reactions, enabling the formation of new C-C bonds. One notable application is the dual decarboxylative alkenylation of α,β-unsaturated carboxylic acids with N-hydroxyphthalimide (NHP) esters of aliphatic carboxylic acids.[1]

Data Presentation: Substrate Scope for Decarboxylative Alkenylation

The following table presents the yields for the photocatalytic dual decarboxylative alkenylation of various substrates.

Entryα,β-Unsaturated Carboxylic AcidNHP Ester ofProductYield (%)
1Cinnamic acidCyclohexanecarboxylic acid(E)-(3-cyclohexylprop-1-ene-1,1-diyl)dibenzene85
2Cinnamic acidAdamantane-1-carboxylic acid(E)-(3-(adamantan-1-yl)prop-1-ene-1,1-diyl)dibenzene78
34-Chlorocinnamic acidCyclohexanecarboxylic acid(E)-1,1-bis(4-chlorophenyl)-3-cyclohexylprop-1-ene82
4Cinnamic acidPhenylacetic acid(E)-(3,3-diphenylprop-1-ene-1,1-diyl)dibenzene75

Reaction conditions: α,β-Unsaturated carboxylic acid (0.5 mmol), NHP ester (0.75 mmol), NaI (0.1 mmol), PPh₃ (0.1 mmol), Acetone (B3395972) (5 mL), Blue LEDs (456 nm), room temperature.

Experimental Protocol: Photocatalytic Dual Decarboxylative Alkenylation

Materials:

  • α,β-Unsaturated carboxylic acid

  • N-hydroxyphthalimide (NHP) ester of an aliphatic carboxylic acid

  • Sodium iodide (NaI)

  • Triphenylphosphine (PPh₃)

  • Acetone, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (456 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the α,β-unsaturated carboxylic acid (0.5 mmol), the NHP ester (0.75 mmol), sodium iodide (0.1 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetone (5 mL) via syringe.

  • Place the reaction vessel approximately 5 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent to yield the desired product.

Signaling Pathway of Photocatalytic Cycle

Photocatalytic_Cycle NaI_PPh3 NaI/PPh₃ Complex EDA_Complex EDA Complex NaI_PPh3->EDA_Complex NHP_Ester NHP Ester NHP_Ester->EDA_Complex Excited_EDA Excited EDA* EDA_Complex->Excited_EDA Blue Light (hν) Alkyl_Radical Alkyl Radical (R•) Excited_EDA->Alkyl_Radical SET & Decarboxylation Radical_Addition Radical Addition Alkyl_Radical->Radical_Addition Unsaturated_Acid α,β-Unsaturated Carboxylic Acid Unsaturated_Acid->Radical_Addition Decarboxylation Decarboxylation Radical_Addition->Decarboxylation Product_Radical Product Radical Decarboxylation->Product_Radical Final_Product Alkene Product Product_Radical->Final_Product H-abstraction

Caption: Iodide/phosphine photoredox catalytic cycle.

Samarium(II) Iodide-Mediated Radical Cyclizations in Natural Product Synthesis

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis, particularly for promoting radical cyclization reactions to construct complex cyclic systems found in natural products.[5][6] These reactions often proceed with high stereoselectivity.[5]

Data Presentation: SmI₂-Mediated Ketyl-Alkene Cyclization

The following table provides examples of SmI₂-mediated ketyl-alkene cyclizations used in the synthesis of natural product precursors, highlighting the diastereoselectivity of the reaction.

EntrySubstrateProductYield (%)Diastereomeric Ratio (dr)
1(E)-7-phenyl-7-(tosyloxy)hept-2-en-4-one1-hydroxy-1-methyl-2-((E)-styryl)cyclopentane7595:5
26-hepten-2-one1,2-dimethylcyclopentan-1-ol8090:10
3(E)-1-(2-allylphenyl)ethan-1-one1-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-ol85>98:2

Reaction conditions: Substrate (0.5 mmol), SmI₂ (2.2 equiv in THF), THF, -78 °C to rt.

Experimental Protocol: General Procedure for SmI₂-Mediated Radical Cyclization

Materials:

  • Substrate (e.g., an unsaturated ketone or aldehyde)

  • Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Proton source (e.g., methanol (B129727) or tert-butanol)

  • Schlenk flask or three-necked round-bottom flask

  • Inert atmosphere (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • Add a solution of the substrate (0.5 mmol) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the SmI₂ solution in THF (2.2 equivalents) dropwise to the stirred substrate solution. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

  • After the addition is complete, stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction by the addition of a proton source (e.g., methanol) or a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship in SmI₂-Mediated Cyclization

SmI2_Cyclization cluster_initiation Initiation cluster_cyclization Cyclization Cascade cluster_termination Termination cluster_product Product Unsaturated_Ketone Unsaturated Ketone Ketyl_Radical Ketyl Radical Anion Unsaturated_Ketone->Ketyl_Radical Single Electron Transfer (SET) SmI2 SmI₂ SmI2->Ketyl_Radical Organosamarium_Intermediate Organosamarium Intermediate SmI2->Organosamarium_Intermediate Radical_Cyclization Intramolecular Radical Cyclization Ketyl_Radical->Radical_Cyclization Cyclized_Radical Cyclized Radical Radical_Cyclization->Cyclized_Radical Cyclized_Radical->Organosamarium_Intermediate Second SET Second_SET Second SET from SmI₂ Cyclized_Alcohol Cyclized Alcohol Organosamarium_Intermediate->Cyclized_Alcohol Protonation Protonation Protonation

Caption: Key steps in SmI₂-mediated radical cyclization.

References

Application of Iodide in Fluorescence Quenching Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodide is a widely utilized and effective collisional quencher in fluorescence spectroscopy. Its utility stems from its ability to decrease the fluorescence intensity of fluorophores through various mechanisms, providing valuable insights into the molecular environment and accessibility of fluorescent probes. These application notes provide a comprehensive overview of the theoretical and practical aspects of using iodide in fluorescence quenching studies.

Introduction to Iodide-Based Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample.[1] This phenomenon can occur through several mechanisms, broadly classified as dynamic (collisional) and static quenching.[1][2] Iodide ions (I⁻), typically from a salt like potassium iodide (KI), are particularly effective quenchers for a variety of fluorophores, including the intrinsic fluorescence of tryptophan residues in proteins and common fluorescent dyes like fluorescein.[3][4][5]

The primary mechanism of quenching by iodide is collisional, where the iodide ion must come into direct contact with the fluorophore during its excited-state lifetime.[1] This process is diffusion-controlled, and its efficiency is described by the Stern-Volmer equation.[6] Due to its charge and hydration shell, iodide is particularly useful for probing the accessibility of fluorophores on the surface of macromolecules like proteins, as it is less likely to penetrate the hydrophobic interior.[5][7]

Mechanisms of Quenching by Iodide:

  • Collisional (Dynamic) Quenching: The quencher (iodide) collides with the excited-state fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state.[1] This process is dependent on the concentration of the quencher and is affected by temperature and viscosity.[1][8]

  • Heavy-Atom Effect: As a heavy atom, iodide can enhance intersystem crossing, the transition from the excited singlet state to a triplet state.[9][10][11] This reduces the population of fluorophores that can return to the ground state via fluorescence.

  • Electron Transfer: Quenching can also occur via an electron transfer mechanism between the this compound and the excited fluorophore.[12][13]

In some cases, particularly at micromolar concentrations, iodide can also act as an antioxidant, promoting the recovery of photo-oxidized fluorophores.[9][14] However, at the millimolar concentrations typically used for quenching experiments, the quenching effects dominate.[14]

Data Presentation

Quantitative data from fluorescence quenching experiments are crucial for understanding the interactions between a fluorophore and a quencher. The following tables summarize key parameters and comparisons relevant to iodide quenching studies.

Table 1: Stern-Volmer Constants for Iodide Quenching of Common Fluorophores

FluorophoreQuencherStern-Volmer Constant (Ksv) (M⁻¹)Temperature (K)Quenching MechanismReference
TryptophanIodide12.3298Dynamic[15]
TryptophanIodide14.1308Dynamic[15]
TryptophanIodide16.0318Dynamic[15]
FluoresceinIodide~10Room TempDynamic[13]
1-pyrenesulfonic acid (PSA)Iodide--Dynamic[16]
N-methylacridinium iodide (N-MEAI)Guanosine Monophosphate (GMP)--Static & Dynamic[17]

Table 2: Comparison of Common Collisional Quenchers

QuencherChargeTypical ApplicationsAdvantagesLimitations
Iodide (I⁻) AnionicProbing surface accessibility of tryptophan residues in proteins.[5][7]High quenching efficiency; limited penetration into hydrophobic protein interiors.[5]Can be involved in specific chemical reactions; absorption at high concentrations can cause inner filter effects.
Acrylamide NeutralAssessing both surface and buried fluorophores.[7]Can penetrate protein interiors, providing information about internal dynamics.[7]Can undergo chemical reactions with proteins; potential for both static and dynamic quenching.[1]
Cesium (Cs⁺) CationicProbing negatively charged microenvironments.Can be used in conjunction with anionic quenchers to probe charge effects.Generally a less efficient quencher than iodide or acrylamide.[1]
Experimental Protocols

Materials:

  • Potassium Iodide (KI), analytical grade

  • Distilled or deionized water

  • Volumetric flask

  • Weighing balance

Protocol for 1 M KI Stock Solution:

  • Accurately weigh 16.6 g of KI.[18]

  • Transfer the KI to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water and swirl to dissolve the KI completely.[19]

  • Once dissolved, bring the final volume to 100 mL with distilled water.[19]

  • Store the solution in a dark bottle to prevent the formation of iodine, which can occur over time and cause a yellow discoloration.[18] If the solution turns yellow, a few drops of 0.1 M sodium thiosulfate (B1220275) solution can be added until it becomes colorless.[18]

This protocol describes a general procedure for a fluorescence quenching experiment using a fluorophore (e.g., a tryptophan-containing protein or a fluorescent dye) and iodide as the quencher.

Materials:

  • Fluorophore stock solution

  • 1 M KI stock solution

  • Buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)[15]

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorophore in the desired buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[17]

    • Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of KI. This can be done by adding small aliquots of the KI stock solution to the fluorophore solution in the cuvette. Ensure the total volume of added quencher is small to avoid significant dilution of the fluorophore.

  • Instrument Setup:

    • Set the excitation wavelength appropriate for the fluorophore (e.g., 295 nm for tryptophan to minimize absorption by tyrosine).[5][15]

    • Set the emission scan range to cover the expected fluorescence spectrum of the fluorophore (e.g., 310-500 nm for tryptophan).[15]

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.[4]

  • Data Acquisition:

    • Record the fluorescence spectrum of the fluorophore solution in the absence of the quencher. The intensity at the emission maximum is F₀.[6]

    • Sequentially add increasing amounts of the KI stock solution to the cuvette, mix thoroughly, and record the fluorescence spectrum after each addition. The intensity at the emission maximum for each quencher concentration is F.[20]

    • It is crucial to correct for the dilution of the fluorophore upon addition of the quencher stock solution.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio F₀/F for each quencher concentration [Q].

    • Plot F₀/F versus [Q]. This is the Stern-Volmer plot.[6]

    • The data should be fitted to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] [6]

    • The slope of the linear fit gives the Stern-Volmer constant (Ksv).[6] A linear plot is indicative of a single class of fluorophores that are all equally accessible to the quencher. Downward curvature can indicate that some fluorophores are inaccessible to the quencher.[21]

Procedure:

  • Perform the steady-state fluorescence quenching experiment as described in section 3.2 at three different temperatures (e.g., 298 K, 308 K, and 318 K).[15]

  • Determine the Stern-Volmer constant (Ksv) from the slope of the Stern-Volmer plot at each temperature.

  • Analysis:

    • If Ksv increases with increasing temperature, the quenching is likely dynamic (collisional). This is because higher temperatures lead to faster diffusion and more frequent collisions between the fluorophore and the quencher.[2][22]

    • If Ksv decreases with increasing temperature, the quenching is likely static. This is because higher temperatures can decrease the stability of the non-fluorescent complex formed between the fluorophore and the quencher.[2]

Visualizations

The following diagrams illustrate key concepts and workflows in iodide-based fluorescence quenching studies.

G Mechanism of Dynamic (Collisional) Quenching F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation (Light Absorption) F_star->F Fluorescence FQ_complex Collision Complex F_star->FQ_complex Collision Q Quencher (Iodide) FQ_complex->F Non-radiative Decay

Caption: Mechanism of dynamic fluorescence quenching by iodide.

G Experimental Workflow for Iodide Quenching cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Solution measure_F0 Measure Initial Fluorescence (F₀) prep_fluorophore->measure_F0 prep_quencher Prepare KI Stock Solution titrate Titrate with KI Solution prep_quencher->titrate measure_F0->titrate measure_F Measure Fluorescence (F) at each [KI] titrate->measure_F Repeat for multiple [KI] measure_F->titrate Repeat for multiple [KI] plot Plot F₀/F vs. [KI] (Stern-Volmer Plot) measure_F->plot calculate_Ksv Calculate Ksv from Slope plot->calculate_Ksv

Caption: Workflow for a typical fluorescence quenching experiment.

Caption: Interpretation of a linear Stern-Volmer plot.

G Probing Tryptophan Accessibility in Proteins cluster_protein Protein Trp_exposed Exposed Trp Trp_buried Buried Trp Iodide Iodide Quencher Iodide->Trp_exposed Quenches Fluorescence Iodide->Trp_buried No Quenching (Inaccessible)

Caption: Iodide selectively quenches exposed tryptophan residues.

References

preparation and standardization of iodide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Preparation and Standardization of Iodide/Iodine Solutions

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

Iodometric titration is a highly accurate and widely used method in quantitative chemical analysis for determining the concentration of oxidizing agents.[1][2] This application note provides a detailed protocol for the preparation and standardization of an iodine solution, a process crucial in various fields, including drug development and quality control. The method involves an indirect titration where an oxidizing agent is treated with an excess of iodide ions to liberate a quantifiable amount of iodine.[1] This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275).[1][3]

The standardization process relies on a primary standard, typically potassium iodate (B108269) (KIO₃), which is a stable, non-hygroscopic solid of high purity.[3][4] In an acidic medium, a precise amount of potassium iodate reacts with an excess of potassium iodide (KI) to produce a stoichiometric amount of iodine (I₂).[3][5]

Key Reactions:

  • Liberation of Iodine: KIO₃ + 5KI + 3H₂SO₄ → 3K₂SO₄ + 3I₂ + 3H₂O[3][5]

  • Titration with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[3][5]

The endpoint of the titration is detected using a starch indicator, which forms a deep blue-black complex with iodine.[1] The disappearance of this blue color marks the complete consumption of the liberated iodine by the sodium thiosulfate solution.[1][6] Based on the stoichiometry, 1 mole of potassium iodate corresponds to 6 moles of sodium thiosulfate.[3]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the preparation and standardization of an iodine solution.

G cluster_prep Solution Preparation cluster_stand Standardization Process cluster_analysis Analysis & Storage A Prepare Starch Indicator B Prepare Primary Standard 0.02 M KIO₃ Solution C Prepare ~0.1 M Na₂S₂O₃ Solution D Standardize Na₂S₂O₃ with KIO₃ C->D Use for Titration E Standardize Unknown Iodine Solution D->E F Calculate Molarity E->F G Store Standardized Solutions F->G

Caption: General workflow for solution preparation and standardization.

Reagents and Apparatus

Reagent Preparation Summary
Reagent/SolutionMolarity/ConcentrationMass/Volume for 1000 mLNotes
Potassium Iodate (KIO₃)0.02 M (Primary Standard)4.28 gDry at 110°C to a constant weight before use.[6][7]
Sodium Thiosulfate (Na₂S₂O₃·5H₂O)~0.1 M24.8 gUse freshly boiled and cooled deionized water.[5]
Potassium Iodide (KI)SolidAs required (~2 g per titration)Ensure it is iodate-free.
Sulfuric Acid (H₂SO₄)1 MDilute 54 mL of conc. H₂SO₄ to 1000 mLAlways add acid to water.
Starch Indicator1% w/v1 g Starch + 100 mL boiling waterPrepare fresh or add a preservative like mercuric iodide.[6]
Apparatus
  • Analytical balance (± 0.1 mg)

  • Volumetric flasks (1000 mL, 250 mL)

  • Burette (50 mL, graduated to 0.1 mL)

  • Pipettes (25 mL, 20 mL)

  • Erlenmeyer flasks (250 mL)

  • Beakers and graduated cylinders

  • Glass-stoppered bottles (amber-colored for storage)[6]

Experimental Protocols

Protocol 1: Preparation of 1% Starch Indicator Solution
  • Make a paste by triturating 1.0 g of soluble starch with 5 mL of deionized water.[6]

  • Pour this paste, with constant stirring, into 100 mL of boiling deionized water.

  • Boil for a few minutes until the solution is clear or opalescent.

  • This solution should be prepared fresh daily. For longer shelf life, 10 mg of mercuric iodide may be added as a preservative.[6]

Protocol 2: Preparation of Primary Standard 0.02 M Potassium Iodate (KIO₃)
  • Accurately weigh approximately 4.28 g of analytical grade potassium iodate that has been previously dried at 110°C for at least one hour and cooled in a desiccator.

  • Quantitatively transfer the weighed KIO₃ into a 1000 mL volumetric flask.

  • Dissolve the solid in approximately 500 mL of deionized water.

  • Once fully dissolved, dilute the solution to the 1000 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

Protocol 3: Preparation of ~0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution
  • Weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[5]

  • Dissolve the solid in 800 mL of freshly boiled and cooled deionized water.[5] (Boiling removes dissolved CO₂ and sterilizes the water, which helps to prevent bacterial decomposition of the thiosulfate solution).

  • Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with boiled, cooled deionized water.

  • Mix thoroughly. This solution must be standardized before use.

Protocol 4: Standardization of ~0.1 M Sodium Thiosulfate Solution
  • Rinse and fill a 50 mL burette with the prepared ~0.1 M sodium thiosulfate solution and record the initial volume.

  • Pipette 25.0 mL of the standard 0.02 M KIO₃ solution into a 250 mL Erlenmeyer flask.

  • Add approximately 2 g of solid potassium iodide (KI) and 10 mL of 1 M sulfuric acid to the flask.[6][7] The solution should turn a deep yellow-brown due to the liberation of iodine.

  • Immediately begin titrating with the sodium thiosulfate solution, swirling the flask continuously.

  • Continue the titration until the deep brown color fades to a pale yellow.

  • Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black.[8]

  • Continue the titration drop-wise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[5]

  • Record the final burette volume.

  • Repeat the titration at least two more times to obtain consistent results (titers should agree within ±0.1 mL).

Data Recording for Standardization
TrialInitial Burette Volume (mL)Final Burette Volume (mL)Volume of Na₂S₂O₃ used (mL)
1
2
3
Average

Chemical Standardization Pathway

The following diagram illustrates the key chemical reactions and species involved in the standardization titration.

G cluster_reactants Initial Reactants in Flask cluster_titrant Titrant KIO3 KIO₃ (Primary Standard) I2 Liberated Iodine (I₂) (Deep Brown Color) KIO3->I2 Reaction 1 KI KI (Excess) KI->I2 Reaction 1 H2SO4 H₂SO₄ (Acidic Medium) H2SO4->I2 Reaction 1 Na2S2O3 Na₂S₂O₃ (in Burette) Endpoint Endpoint Products (Colorless Solution) NaI + Na₂S₄O₆ Na2S2O3->Endpoint Titration StarchComplex Starch-Iodine Complex (Deep Blue Color) I2->StarchComplex + Starch Indicator StarchComplex->Endpoint Titration

Caption: Reaction pathway for iodometric standardization.

Calculations

Molarity of Sodium Thiosulfate (M_thiosulfate)

From the balanced equations, the mole ratio is: 1 mole KIO₃ ⇌ 3 moles I₂ ⇌ 6 moles Na₂S₂O₃

The formula for calculation is: M_thiosulfate = (M_KIO₃ × V_KIO₃ × 6) / V_thiosulfate

Where:

  • M_KIO₃ = Molarity of the standard KIO₃ solution (e.g., 0.02 M)

  • V_KIO₃ = Volume of the KIO₃ solution used (e.g., 25.0 mL)

  • V_thiosulfate = Average volume of Na₂S₂O₃ solution used from the titration (in mL)

  • 6 = Stoichiometric factor

Molarity of an Unknown Iodine Solution

To standardize an unknown iodine solution, titrate a known volume of the iodine solution (V_iodine) directly with the now-standardized sodium thiosulfate solution using a starch indicator.

The mole ratio is: 1 mole I₂ ⇌ 2 moles Na₂S₂O₃

The formula for calculation is: M_iodine = (M_thiosulfate × V_thiosulfate) / (2 × V_iodine)

Storage and Stability

  • Potassium Iodate Solution: This solution is very stable and can be stored at room temperature in a well-stoppered glass bottle for up to one month.[6]

  • Sodium Thiosulfate Solution: This solution is susceptible to bacterial degradation and reaction with atmospheric CO₂. It should be stored in a tightly stoppered, amber-colored bottle and restandardized every 1-2 weeks.[6]

  • Iodine Solutions: Iodine solutions are unstable due to the volatility of iodine and should be stored in tightly capped, amber-colored glass bottles in a cool, dark place to prevent decomposition.[9][10]

  • Starch Solution: The starch indicator solution is prone to hydrolysis and microbial growth and should be prepared fresh daily for best results.

References

Application Notes & Protocols: Iodide as a Leaving Group in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). A key determinant in the success and rate of these reactions is the nature of the leaving group—an entity that detaches from the substrate, taking with it a pair of electrons. An ideal leaving group should be stable on its own. Iodide (I⁻) is widely recognized as an excellent leaving group in nucleophilic substitution reactions, a property stemming from its inherent chemical characteristics. This document provides a detailed overview of iodide's role as a leaving group, its applications in synthesis, and protocols for its use in both standard organic chemistry and radiopharmaceutical development.

Characteristics of Iodide as a Leaving Group

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[1][2] Iodide excels in this regard due to two primary factors:

  • Low Basicity: Hydroiodic acid (HI) is one of the strongest known acids (pKa ≈ -10), which means its conjugate base, the iodide ion (I⁻), is exceptionally weak and stable.[3][4] This stability means that the transition state leading to its departure is lower in energy, accelerating the reaction.

  • Weak Carbon-Iodine (C-I) Bond: Iodine is the largest and least electronegative of the stable halogens. This leads to a long and relatively weak C-I bond, which requires less energy to break during the substitution process.[5]

These factors make alkyl iodides highly reactive substrates in both Sₙ1 and Sₙ2 reactions, often reacting orders of magnitude faster than their lighter halogen counterparts.[6]

The Dual Role of Iodide: Leaving Group vs. Nucleophile

A unique characteristic of the this compound is that it is not only an excellent leaving group but also a potent nucleophile. This duality is influenced by the solvent environment. In polar protic solvents, iodide is a strong nucleophile because its large, polarizable electron cloud is less tightly solvated compared to smaller ions. In polar aprotic solvents, its nucleophilicity is still significant, allowing it to effectively participate in reactions like the Finkelstein reaction.

Applications in Organic Synthesis

The Finkelstein Reaction

The Finkelstein reaction is a classic and widely used Sₙ2 reaction that exchanges a halogen (typically chloride or bromide) for an iodide.[7] It leverages the dual nature of iodide as a strong nucleophile and the principles of equilibrium to drive the synthesis of alkyl iodides. The reaction is typically carried out using sodium iodide (NaI) in an acetone (B3395972) solvent.[8][9]

The key to the reaction's success is Le Châtelier's principle. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not and precipitate out of the solution.[7][10] This continuous removal of a product shifts the equilibrium, driving the reaction to completion.

Finkelstein_Reaction

Alkyl Iodides as Reactive Intermediates

Because iodide is such a superior leaving group, the alkyl iodides synthesized via the Finkelstein reaction are highly valuable intermediates.[9] They are more reactive than the corresponding chlorides or bromides and are frequently used in subsequent nucleophilic substitution or cross-coupling reactions to build molecular complexity.

Applications in Drug Development & Radiochemistry

The use of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) is critical for developing diagnostic and therapeutic radiopharmaceuticals. Single Photon Emission Computed Tomography (SPECT) imaging often relies on molecules labeled with ¹²³I. Nucleophilic substitution is a primary method for incorporating radioiodide into these molecules.[11][12]

The process typically involves synthesizing a precursor molecule that contains a suitable leaving group (such as a bromide, tosylate, or even a non-radioactive iodide for isotope exchange). This precursor is then reacted with a radioactive iodide salt (e.g., Na[¹²³I]) to produce the final radiolabeled product. The high reactivity of iodide as both a nucleophile and leaving group facilitates efficient labeling under mild conditions, which is crucial for sensitive biological molecules.[11][13]

Radiopharma_Workflow

Quantitative Data: Comparison of Leaving Groups

The rate of nucleophilic substitution is directly impacted by the leaving group's ability. The following table provides a quantitative comparison of the relative rates for several common leaving groups in Sₙ2 reactions, illustrating the superior nature of iodide.

Leaving Group (LG)Common AbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (k_rel)
TriflateOtfTriflic Acid-1456,000
Iodide I Hydroiodic Acid -10 0.01
BromideBrHydrobromic Acid-90.001
TosylateOTsp-Toluenesulfonic Acid-2.80.70
MesylateOMsMethanesulfonic Acid-1.91.00
ChlorideClHydrochloric Acid-70.0001
AcetateOAcAcetic Acid4.761 x 10⁻¹⁰

Data adapted from course materials, providing a general comparison. Relative rates can be highly dependent on substrate, nucleophile, and solvent conditions.[14][15] Note that sulfonate esters like triflate are exceptionally good leaving groups. Among the halogens, iodide is the best by a significant margin.[1][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Iodobutane (B1219991) via the Finkelstein Reaction

This protocol describes the conversion of 1-bromobutane (B133212) to 1-iodobutane.

Materials:

  • 1-Bromobutane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 15.0 g of anhydrous sodium iodide in 100 mL of anhydrous acetone by stirring.

  • Addition of Substrate: To this solution, add 9.5 mL (equivalent to ~12.1 g) of 1-bromobutane.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. A white precipitate of sodium bromide (NaBr) should begin to form. Continue refluxing for 60 minutes.

  • Work-up: After cooling to room temperature, decant the acetone solution away from the precipitated NaBr into a separate flask.

  • Solvent Removal: Remove the majority of the acetone using a rotary evaporator.

  • Extraction: Resuspend the remaining residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated Na₂S₂O₃ solution (to remove any trace I₂ color), and finally 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether solvent by rotary evaporation to yield the 1-iodobutane product.

SN2_Mechanism

Protocol 2: General Procedure for Nucleophilic Radioiodination

This protocol provides a general workflow for labeling a precursor molecule with radioactive iodide. (Note: All work with radioactive materials must be performed in a designated facility with appropriate shielding and safety protocols).

Materials:

  • Precursor molecule with a suitable leaving group (e.g., tosylate, bromide, or non-radioactive iodide).

  • Sodium [¹²³I]iodide (Na[¹²³I]) in 0.01 M NaOH.

  • Reaction solvent (e.g., acetonitrile, DMF).

  • Heating block or microwave synthesizer.

  • HPLC system for purification.

  • TLC or radio-TLC for reaction monitoring.

Procedure:

  • Precursor Preparation: Dissolve the precursor molecule (typically 1-5 mg) in 200-500 µL of the chosen reaction solvent in a sealed reaction vial.

  • Addition of Radioiodide: To the vial, carefully add the Na[¹²³I] solution (activity levels will vary based on application, e.g., 185-370 MBq).

  • Reaction: Seal the vial tightly and heat to the desired temperature (e.g., 80-120 °C) for 15-30 minutes. Monitor the reaction progress by radio-TLC.

  • Purification: Upon completion, quench the reaction by adding the mobile phase for HPLC. Inject the entire reaction mixture onto a semi-preparative HPLC column to separate the radiolabeled product from unreacted precursor and radioactive iodide.

  • Formulation: Collect the product peak and reformulate it into a biocompatible solution (e.g., sterile saline with a small percentage of ethanol) for subsequent use.

  • Quality Control: Analyze the final product to determine radiochemical purity (RCP), identity, and molar activity.

Iodide's unique combination of being an excellent leaving group and a competent nucleophile makes it a versatile tool in organic synthesis. From the foundational Finkelstein reaction to the cutting-edge development of radiopharmaceuticals, the principles governing iodide's reactivity are broadly applicable. Understanding these properties allows researchers to design efficient synthetic routes and develop novel molecular probes and therapies.

References

Application Notes and Protocols: The Use of Potassium Iodide in the Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Finkelstein reaction is a cornerstone of organic synthesis, enabling the conversion of alkyl chlorides and bromides to the corresponding alkyl iodides through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This halogen exchange reaction is an equilibrium process that is effectively driven to completion by leveraging the principles of differential solubility.[1] While sodium iodide (NaI) in acetone (B3395972) is the classic reagent combination, potassium iodide (KI) also serves as a viable and effective source of the iodide nucleophile.[2][3] These application notes provide a detailed overview of the use of potassium iodide in the Finkelstein reaction, including its mechanism, applications in drug development, quantitative data, and experimental protocols. Alkyl iodides are valuable intermediates in organic synthesis as they are highly reactive and can participate in a variety of subsequent transformations.[2]

Mechanism of Action

The Finkelstein reaction proceeds via a classic SN2 pathway. The iodide ion (I⁻), provided by the dissociation of potassium iodide in a polar aprotic solvent like acetone, acts as the nucleophile.[3] It attacks the electrophilic carbon atom of the alkyl halide from the backside, leading to an inversion of stereochemistry at the reaction center.[4]

The driving force behind the reaction when using acetone as a solvent is the low solubility of the resulting potassium chloride (KCl) or potassium bromide (KBr) in this medium.[5] According to Le Châtelier's principle, the precipitation of these salts from the reaction mixture shifts the equilibrium towards the formation of the more soluble alkyl iodide product.[6]

Data Presentation

The efficiency of the Finkelstein reaction using potassium iodide is dependent on several factors, including the nature of the alkyl halide, reaction temperature, and solvent. While sodium iodide is generally more soluble in acetone than potassium iodide, KI can still be used effectively, often by employing more polar solvents or by using it in a catalytic amount.[7][8]

Table 1: Solubility of Potassium Iodide in Acetone at Various Temperatures

Temperature (°C)Solubility ( g/100 g of acetone)
4.622.06
251.35
26.541.32
48.750.9
54.50.85

Data sourced from various chemical property databases.[9]

Table 2: Comparison of Alkali Metal Iodide Solubility in Acetone (25 °C)

SaltSolubility ( g/100 g of acetone)
Sodium Iodide (NaI)~40
Potassium Iodide (KI)1.35

This significant difference in solubility often makes NaI the preferred reagent for achieving higher reaction rates in acetone.

Experimental Protocols

Below are representative protocols for performing a Finkelstein reaction using potassium iodide.

Protocol 1: Stoichiometric Finkelstein Reaction for the Synthesis of an Alkyl Iodide

This protocol describes the conversion of an alkyl bromide to an alkyl iodide.

Materials:

  • Alkyl bromide (1.0 eq)

  • Potassium iodide (1.5 eq)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the alkyl bromide and anhydrous acetone (approximately 10 mL per gram of alkyl bromide).

  • Add potassium iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (KBr).

  • After the reaction is complete (typically 2-24 hours, can be monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated potassium bromide.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with a 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl iodide.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Catalytic Use of Potassium Iodide in a Nucleophilic Substitution Reaction

In some instances, potassium iodide can be used in catalytic amounts to accelerate the reaction between an alkyl chloride or bromide and another nucleophile. The in-situ generation of the more reactive alkyl iodide is the key to this rate enhancement.[8]

Materials:

  • Alkyl chloride or bromide (1.0 eq)

  • Nucleophile (e.g., sodium azide, sodium cyanide) (1.2 eq)

  • Potassium iodide (0.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Appropriate workup and purification reagents.

Procedure:

  • Combine the alkyl halide, the primary nucleophile, and the catalytic amount of potassium iodide in the reaction vessel with the chosen solvent.

  • Stir the reaction at an appropriate temperature (can range from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC or GC-MS).

  • Perform an appropriate aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Applications in Drug Development

The Finkelstein reaction is a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The conversion of alkyl chlorides or bromides to the more reactive alkyl iodides allows for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, which are crucial for building complex molecular architectures found in many drugs.[10]

While specific examples in drug synthesis often involve sodium iodide, the principle remains the same for potassium iodide. For instance, the synthesis of certain antiviral or anti-cancer agents may involve the introduction of an iodine atom to a key intermediate to facilitate subsequent coupling reactions.

Mandatory Visualizations

Finkelstein_Mechanism cluster_reactants Reactants cluster_transition_state Sₙ2 Transition State cluster_products Products AlkylHalide R-X (X = Cl, Br) TransitionState [I···R···X]⁻ AlkylHalide->TransitionState PotassiumIodide K⁺I⁻ PotassiumIodide->TransitionState Nucleophilic Attack AlkylIodide R-I TransitionState->AlkylIodide PotassiumHalide K⁺X⁻ (precipitate) TransitionState->PotassiumHalide Leaving Group Departure

Caption: Sₙ2 mechanism of the Finkelstein reaction.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine Alkyl Halide, KI, and Acetone Reflux Heat to Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate (KX) Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Wash Aqueous Wash (Na₂S₂O₃, Brine) Concentrate->Wash Dry Dry with MgSO₄ Wash->Dry Final_Concentrate Concentrate Dry->Final_Concentrate Purify Purify (Distillation or Column Chromatography) Final_Concentrate->Purify

Caption: General experimental workflow for the Finkelstein reaction.

References

Application Notes and Protocols for Iodide Ion Transport Assays in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide an in-depth overview and detailed protocols for various iodide ion transport assays crucial in cell biology and drug discovery. The assays described are vital for studying the function of key ion transporters such as the Sodium-Iodide Symporter (NIS), the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and Pendrin. Understanding the activity of these transporters is fundamental in fields ranging from endocrinology and cystic fibrosis research to oncology and environmental toxicology.

Introduction to Iodide Transport Assays

Iodide transport across cellular membranes is a fundamental physiological process. In the thyroid gland, the Sodium-Iodide Symporter (NIS) is responsible for the uptake of iodide, the first and rate-limiting step in the synthesis of thyroid hormones.[1][2][3][4] Dysregulation of NIS function is implicated in various thyroid disorders.[3] The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel, and its dysfunction, caused by mutations in the CFTR gene, leads to cystic fibrosis.[5][6] Iodide is often used as a halide substitute to measure CFTR channel activity.[7][8] Pendrin, an anion exchanger encoded by the SLC26A4 gene, also plays a role in iodide transport in the thyroid and is implicated in Pendred syndrome.[9][10][11]

Assays to measure iodide transport are therefore critical tools for:

  • Screening for modulators (inhibitors or activators) of these transporters.[3][5]

  • Characterizing the functional consequences of genetic mutations.[5]

  • Elucidating the cellular signaling pathways that regulate transporter activity.

  • Assessing the potential of environmental chemicals to disrupt endocrine function.[3]

This document outlines the principles and protocols for the most widely used iodide transport assays, including radioactive iodide uptake assays, non-radioactive colorimetric assays, and fluorescence-based assays.

Key Iodide Transporters and Their Signaling Pathways

Sodium-Iodide Symporter (NIS)

NIS is an integral membrane protein that actively transports two sodium ions along with one this compound into the cell, a process driven by the sodium gradient maintained by the Na+/K+-ATPase.[3] Its primary function is in the thyroid gland, but it is also expressed in other tissues like the salivary glands and lactating breast tissue.[12][13]

NIS_Pathway TSH TSH TSHR TSH Receptor TSH->TSHR AC Adenylate Cyclase TSHR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NIS_Gene NIS Gene (SLC5A5) CREB->NIS_Gene Upregulates Transcription NIS_Protein NIS Protein NIS_Gene->NIS_Protein Translation Membrane Plasma Membrane NIS_Protein->Membrane Inserts into Iodide_in Iodide (I⁻) NIS_Protein->Iodide_in Transport Sodium_in Sodium (2Na⁺) NIS_Protein->Sodium_in Transport Iodide_out Iodide (I⁻) Iodide_out->NIS_Protein Sodium_out Sodium (2Na⁺) Sodium_out->NIS_Protein

Figure 1: TSH-mediated signaling pathway for NIS expression and function.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

CFTR is a cAMP-activated anion channel that primarily transports chloride and bicarbonate ions.[8] Its activity is crucial for maintaining ion and water balance across epithelial surfaces. Forskolin is commonly used to activate adenylate cyclase, increase intracellular cAMP, and thereby open the CFTR channel.[7][8]

CFTR_Pathway Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Iodide_out Iodide (I⁻) CFTR->Iodide_out Efflux Iodide_in Iodide (I⁻) Iodide_in->CFTR RAIU_Workflow Start Seed NIS-expressing cells (e.g., FRTL-5, HEK293T-hNIS) Incubate Incubate cells (24-48h) Start->Incubate Treat Treat with test compounds and/or controls (e.g., Perchlorate) Incubate->Treat Add_Radioiodide Add ¹²⁵I-NaI containing buffer Treat->Add_Radioiodide Incubate_Uptake Incubate for iodide uptake (e.g., 30-60 min at 37°C) Add_Radioiodide->Incubate_Uptake Wash Wash cells to remove extracellular ¹²⁵I Incubate_Uptake->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular radioactivity (Gamma counter) Lyse->Measure Analyze Analyze data: Calculate % inhibition Measure->Analyze YFP_Workflow Start Seed cells expressing halide-sensitive YFP Incubate Incubate cells (24-48h) Start->Incubate Wash Wash with Cl⁻-free buffer Incubate->Wash Treat Add test compounds and CFTR activators (e.g., Forskolin) Wash->Treat Measure_Baseline Measure baseline YFP fluorescence Treat->Measure_Baseline Add_Iodide Add I⁻-containing buffer Measure_Baseline->Add_Iodide Measure_Quenching Measure fluorescence quenching over time Add_Iodide->Measure_Quenching Analyze Analyze data: Calculate rate of quenching Measure_Quenching->Analyze

References

Protocols for Radiolabeling with Iodine Isotopes: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of molecules with iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I). It covers both direct and indirect methods, offering a comparative overview to aid in the selection of the most appropriate technique for a given application, such as in the development of radiopharmaceuticals.

Introduction to Radioiodination

Radioiodination is a critical process in nuclear medicine and biomedical research, enabling the tracking and imaging of biomolecules in vivo. The choice of labeling strategy depends on several factors, including the chemical nature of the molecule to be labeled, its sensitivity to reaction conditions, and the desired in vivo stability of the final radiolabeled product. Direct methods involve the direct incorporation of a radioiodine atom into the target molecule, typically onto tyrosine or histidine residues.[1] Indirect methods utilize a prosthetic group, a bifunctional molecule that is first radiolabeled and then conjugated to the target molecule.[1]

Section 1: Direct Radioiodination Methods

Direct radioiodination methods are often straightforward and utilize an oxidizing agent to convert radioiodide into a reactive electrophilic species that can substitute onto activated aromatic rings, such as the phenol (B47542) group of tyrosine.[1]

Chloramine-T Method

The Chloramine-T method is a widely used oxidative technique for radioiodinating proteins and peptides.[2] It is effective but can be harsh, potentially leading to oxidation of sensitive amino acid residues if not carefully controlled.[2][3]

Experimental Protocol: Chloramine-T Iodination of Insulin-like Growth Factor (IGF) [4]

Materials:

  • IGF Peptide (e.g., Receptor Grade IGF-I)

  • Na¹²⁵I

  • Chloramine-T

  • Sodium Metabisulfite (B1197395)

  • 0.5 M Sodium Phosphate (B84403) Buffer, pH 7.5

  • 10 mM HCl

  • Purification column (e.g., PD-10)

  • Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)

Procedure:

  • Reagent Preparation:

    • Reconstitute 100 µg of IGF in 100 µl of 10 mM HCl.

    • Prepare a 0.4 mg/ml Chloramine-T working solution immediately before use.

    • Prepare a 0.6 mg/ml sodium metabisulfite solution.

  • Radioiodination Reaction (in a lead-shielded fume hood):

    • To a reaction tube, add 10 µl of the reconstituted IGF solution (10 µg).

    • Add 50 µl of 0.5 M sodium phosphate buffer, pH 7.5.

    • Add approximately 1 mCi of Na¹²⁵I.

    • Initiate the reaction by adding 20 µl of the 0.4 mg/ml Chloramine-T solution and start a timer.

    • Gently mix the contents.

    • Allow the reaction to proceed for 60 seconds.

    • Terminate the reaction by adding 20 µl of 0.6 mg/ml sodium metabisulfite solution. Mix gently and let stand for 5 minutes.

  • Purification:

    • Dilute the reaction mixture with 300 µl of chromatography buffer.

    • Load the diluted mixture onto a pre-equilibrated PD-10 column.

    • Elute with chromatography buffer and collect fractions.

  • Quality Control:

    • Measure the radioactivity of each fraction to identify the protein peak.

    • Assess radiochemical purity using techniques like trichloroacetic acid (TCA) precipitation.

Workflow for Direct Radioiodination using Chloramine-T

ChloramineT_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Radioiodination Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control P1 Prepare Protein Solution R1 Mix Protein, Na¹²⁵I, and Buffer P1->R1 P2 Prepare Na¹²⁵I P2->R1 P3 Prepare Chloramine-T (Oxidizing Agent) R2 Add Chloramine-T to Initiate P3->R2 P4 Prepare Sodium Metabisulfite (Reducing Agent) R4 Add Sodium Metabisulfite to Terminate P4->R4 R1->R2 Start Reaction R3 Incubate (e.g., 60 seconds) R2->R3 R3->R4 Stop Reaction PU1 Load Reaction Mixture onto Column (e.g., PD-10) R4->PU1 PU2 Elute and Collect Fractions PU1->PU2 QC1 Measure Radioactivity of Fractions PU2->QC1 QC2 Assess Radiochemical Purity (e.g., TCA, TLC/HPLC) QC1->QC2 QC3 Calculate Labeling Yield and Specific Activity QC2->QC3 Indirect_Labeling_Workflow cluster_prosthetic 1. Prosthetic Group Labeling cluster_conjugation 2. Conjugation to Target Molecule cluster_final_purification 3. Final Purification cluster_final_qc 4. Quality Control PG1 Precursor (e.g., Stannylated) PG2 Radioiodination Reaction PG1->PG2 Add Na*I, Oxidant PG3 Purification of Radiolabeled Prosthetic Group PG2->PG3 C2 Conjugation Reaction PG3->C2 Add Purified Prosthetic Group C1 Target Molecule (Protein/Peptide) C1->C2 FP1 Purify Labeled Target Molecule C2->FP1 FQC1 Assess Radiochemical Purity (TLC/HPLC) FP1->FQC1 FQC2 Confirm Biological Activity FQC1->FQC2 QC_Logic Start Purified Labeled Product Purity Determine Radiochemical Purity (TLC/HPLC) Start->Purity Integrity Assess Molecular Integrity (e.g., SDS-PAGE, SE-HPLC) Purity->Integrity Activity Evaluate Biological Activity (e.g., Binding Assay) Integrity->Activity Decision Meets Specifications? Activity->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

References

Application Notes and Protocols: Iodide Ion as a Contrast Agent in Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodide ion, in various formulations, serves as a cornerstone contrast agent in a multitude of biomedical imaging techniques. Its high atomic number and electron density allow for significant attenuation of X-rays, forming the basis of its widespread use in computed tomography (CT). Furthermore, its properties as a fluorescence quencher and its role in specific biological pathways enable its application in fluorescence microscopy and nuclear medicine. These application notes provide a comprehensive overview of the use of iodide-based contrast agents, including detailed experimental protocols and quantitative data for comparative analysis.

Principles of Iodide-Based Contrast

The utility of iodide as a contrast agent stems from fundamental physical and chemical principles:

  • X-ray Attenuation: Iodine's high atomic number (Z=53) results in a high probability of photoelectric absorption of X-rays, particularly at the energy levels used in diagnostic CT imaging.[1] This differential absorption between iodinated tissue and surrounding soft tissues creates the contrast necessary for visualization. The radiodensity of iodinated contrast is approximately 25–30 Hounsfield units (HU) per milligram of iodine per milliliter at a tube voltage of 100–120 kVp.[2]

  • Fluorescence Quenching: The this compound can act as a collisional quencher of fluorescence.[3] When an excited fluorophore collides with an this compound, it can return to its ground state without emitting a photon, leading to a decrease in fluorescence intensity. This phenomenon can be harnessed to study molecular interactions and dynamics.

  • Biological Distribution: Iodinated contrast media are typically water-soluble and are distributed throughout the extracellular fluid.[4] They are primarily excreted unchanged by the kidneys through glomerular filtration.[4] Radioactive isotopes of iodine, such as I-123 and I-131, are actively taken up by the thyroid gland, enabling functional imaging of this organ.[5]

Applications in Imaging Modalities

X-ray Computed Tomography (CT)

Iodinated contrast media are the most commonly used intravenous contrast agents for CT imaging, enhancing the visualization of vascular structures, organs, and pathologies such as tumors.[6][7]

Quantitative Data: Comparison of Common Iodinated Contrast Agents

The choice of contrast agent can influence image quality and patient safety. Below is a comparison of two widely used non-ionic contrast agents, Iohexol (B1672079) and Iodixanol (B1672021).

PropertyIohexol (monomer)Iodixanol (dimer)Reference(s)
Osmolality Low-osmolarIso-osmolar (similar to blood)[1]
Iodine Concentration (mg I/mL) Typically 300, 350Typically 270, 320[1][8]
Vascular Enhancement (HU) Slightly higher in some studiesSimilar to Iohexol[9][10]
Myocardial Delayed Enhancement (HU) LowerSignificantly higher[10]
Injection Discomfort HigherLower[1]
Risk of Contrast-Induced Nephropathy Higher in high-risk patientsPotentially lower

Experimental Protocol: In Vivo Micro-CT Imaging of a Mouse Model with Iodinated Contrast

This protocol is adapted for preclinical imaging of rodents to assess vascularity or organ perfusion.

Materials:

  • Micro-CT scanner (e.g., Quantum FX, PerkinElmer)

  • Iohexol (300 mg I/mL)

  • Anesthesia system (e.g., isoflurane)

  • Intravenous infusion pump

  • Catheter for tail vein injection

  • Animal holder/stage

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 2% for maintenance).[7] Place the mouse on the scanner bed in a supine position and secure it.

  • Catheter Placement: Carefully insert a catheter into the lateral tail vein.

  • Pre-contrast Scan: Acquire a native (non-contrast) scan of the region of interest.

  • Contrast Administration:

    • Infuse Iohexol (300 mg I/mL) intravenously at a rate of 5 mL/hr for 5 minutes.[4]

    • Reduce the infusion rate to a continuous 1 mL/hr for the remainder of the scan.[4]

  • Image Acquisition:

    • Begin scanning immediately after the initial infusion.

    • Typical scan parameters: 90 kV, 160 μA, 60 mm field of view (FOV), 17-second scan time per projection.

    • Acquire images at multiple time points post-injection (e.g., 0.5, 2, 4, 6, 10, 15, 20, 25, and 30 minutes) to assess contrast dynamics.

  • Image Analysis: Reconstruct the 3D images. Use appropriate software to measure Hounsfield Units (HU) in regions of interest to quantify contrast enhancement.

Experimental Workflow for Preclinical Contrast-Enhanced CT

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis animal_prep Anesthetize Animal catheter Place IV Catheter animal_prep->catheter pre_scan Acquire Pre-Contrast Scan catheter->pre_scan contrast_inj Inject Iodinated Contrast pre_scan->contrast_inj post_scan Acquire Post-Contrast Scans contrast_inj->post_scan reconstruction 3D Image Reconstruction post_scan->reconstruction roi Define Regions of Interest (ROI) reconstruction->roi quantify Quantify Enhancement (HU) roi->quantify

Preclinical contrast-enhanced CT workflow.
Fluorescence Microscopy

The this compound is a well-known quencher of fluorescence and can be used in various fluorescence microscopy applications to study molecular accessibility and dynamics.

Quantitative Data: Stern-Volmer Quenching of Fluorescein by Potassium Iodide

The quenching efficiency can be quantified using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] Where F₀ is the fluorescence intensity without the quencher, F is the fluorescence intensity with the quencher, Ksv is the Stern-Volmer constant, and [Q] is the quencher concentration.

FluorophoreQuencherKsv (M⁻¹)Reference(s)
FluoresceinPotassium Iodide~9.6

Experimental Protocol: Fluorescence Quenching Assay

This protocol describes a basic experiment to measure the quenching of a fluorophore by potassium iodide.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Stock solution of a fluorophore (e.g., 10 µM Fluorescein in a suitable buffer)

  • Stock solution of Potassium Iodide (KI) (e.g., 1 M)

  • Buffer solution

Procedure:

  • Prepare a series of quencher dilutions: Prepare several solutions with varying concentrations of KI in the buffer.

  • Prepare fluorophore solutions: For each KI concentration, prepare a sample by adding a fixed amount of the fluorophore stock solution. Ensure the final fluorophore concentration is the same in all samples. Include a control sample with no KI.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the absorption maximum of the fluorophore (e.g., ~490 nm for fluorescein).

    • Set the emission wavelength to the fluorescence maximum of the fluorophore.

    • Adjust the excitation and emission slit widths to obtain a strong signal without saturating the detector.

  • Measurement:

    • Measure the fluorescence intensity of the control sample (F₀).

    • Measure the fluorescence intensity (F) for each sample containing KI.

  • Data Analysis:

    • Calculate the F₀/F ratio for each KI concentration.

    • Plot F₀/F versus the concentration of KI.

    • Perform a linear regression on the data. The slope of the line will be the Stern-Volmer constant (Ksv).

Logical Relationship of Fluorescence Quenching

G F0 Fluorophore (Excited State) F Fluorophore (Ground State) F0->F Fluorescence Heat Non-radiative Decay (Heat) F0->Heat Collisional Quenching Q This compound (Quencher) Light Fluorescence (Photon Emission)

Collisional fluorescence quenching by iodide.

Signaling Pathways Modulated by Iodinated Contrast Media

Iodinated contrast media (ICM) are not biologically inert and can modulate various cellular signaling pathways, leading to both desired therapeutic effects and adverse reactions.

Mast Cell Activation and Hypersensitivity Reactions

ICM can trigger hypersensitivity reactions through the activation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. This can occur through both IgE-dependent and IgE-independent mechanisms.

Mast Cell Activation Signaling Pathway

G ICM Iodinated Contrast Media IgE IgE Receptor ICM->IgE IgE-dependent MRGPRX2 MRGPRX2 ICM->MRGPRX2 IgE-independent MastCell Mast Cell PLC PLCγ IgE->PLC MRGPRX2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Degranulation Degranulation Ca->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

ICM-induced mast cell activation pathways.
Regulation of Cell Growth and Apoptosis

Studies have shown that ICM can influence cell proliferation and apoptosis by modulating key signaling pathways such as the mTOR and ERK pathways.

mTOR and ERK Signaling Pathways

G ICM Iodinated Contrast Media PI3K PI3K ICM->PI3K Ras Ras ICM->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Modulation of mTOR and ERK pathways by ICM.
Induction of Apoptosis

ICM-induced cellular stress can trigger apoptosis through the intrinsic (mitochondrial) pathway.

Intrinsic Apoptosis Signaling Pathway

G ICM Iodinated Contrast Media Mitochondrion Mitochondrion ICM->Mitochondrion Cellular Stress CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

ICM-induced intrinsic apoptosis pathway.

Conclusion

The this compound remains an indispensable tool in modern imaging. Its application in CT provides unparalleled anatomical detail, while its unique properties in fluorescence microscopy offer insights into molecular processes. Understanding the principles behind its use, adhering to detailed experimental protocols, and being aware of its interactions with cellular signaling pathways are crucial for its effective and safe application in research and clinical practice. The data and protocols presented here serve as a valuable resource for scientists and developers working with iodide-based contrast agents.

References

Application Notes and Protocols for Catalytic Enhancement of Reactions Using Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Iodide in Catalysis

Iodide, often introduced as a simple salt such as sodium iodide (NaI) or potassium iodide (KI), is a powerful and versatile catalyst in a wide array of chemical transformations. Its efficacy stems from a unique combination of properties: it is an excellent nucleophile, a good leaving group, and can participate in redox cycles.[1][2] This allows iodide to accelerate reactions through various mechanisms, including nucleophilic catalysis, transition metal-mediated pathways, and oxidative catalysis.[3][4][5] These attributes make iodide an attractive catalytic tool in organic synthesis and drug development, often providing milder reaction conditions, improved yields, and enhanced selectivity.[1]

This document provides detailed application notes on the primary modes of iodide catalysis and protocols for key reactions, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Application Note 1: Iodide as a Nucleophilic Catalyst

One of the most well-established roles of iodide is as a nucleophilic catalyst, most famously demonstrated in the Finkelstein reaction.[6][7][8] In this type of catalysis, the iodide ion acts as a superior nucleophile to displace a leaving group, forming a more reactive intermediate that is then readily attacked by the ultimate nucleophile.[5][9] This process is particularly effective for converting alkyl chlorides and bromides to their corresponding iodides, which are better substrates for subsequent substitution or elimination reactions due to iodide being an excellent leaving group.[1][7][9]

Mechanism of Nucleophilic Catalysis:

The general mechanism involves a two-step S(_N)2 process. The this compound first displaces a leaving group (e.g., Cl

^-
or Br
^-
) from the substrate to form an alkyl iodide intermediate. This intermediate is more susceptible to nucleophilic attack by the final nucleophile (e.g., an alcohol, amine, or cyanide) to yield the desired product and regenerate the iodide catalyst.[5]

Logical Workflow for Iodide as a Nucleophilic Catalyst

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction A R-X + I⁻ B [X···R···I]⁻‡ A->B Sₙ2 Attack C R-I + X⁻ B->C D R-I + Nu⁻ C->D E [Nu···R···I]⁻‡ D->E Sₙ2 Attack F R-Nu + I⁻ E->F F->A Regeneration of Catalyst G R-X + Nu⁻ H R-Nu + X⁻ G->H I⁻ (cat.) X R-X = Alkyl Halide (Cl, Br) Nu⁻ = Nucleophile I⁻ = Iodide Catalyst

Caption: General workflow of nucleophilic catalysis by iodide.

Protocol 1: The Finkelstein Reaction - Synthesis of an Alkyl Iodide

The Finkelstein reaction is a classic halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl iodide using a catalytic or stoichiometric amount of an iodide salt.[6][7] The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, such as acetone (B3395972), where sodium iodide is soluble, but the resulting sodium chloride or bromide is not.[6]

Materials:

  • Alkyl bromide or chloride

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 eq).

  • Add sodium iodide (1.5 eq).

  • Add anhydrous acetone to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The formation of a precipitate (NaCl or NaBr) is an indication of reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium halide.

  • Wash the precipitate with a small amount of cold acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • The crude alkyl iodide can be purified by distillation or column chromatography if necessary.

Quantitative Data:

The following table illustrates the relative reaction rates for the Finkelstein reaction with various alkyl chlorides using sodium iodide in acetone at 60 °C.

SubstrateRelative Rate
Me-Cl179
Bu-Cl1
i-Pr-Cl0.0146
t-BuCH(_2)-Cl0.00003
CH(_2)=CH-CH(_2)-Cl64
PhCH(_2)-Cl179
EtOC(O)CH(_2)-Cl1600
MeC(O)CH(_2)-Cl33000
Data adapted from publicly available information.[6]

Application Note 2: Iodide in Transition Metal-Catalyzed Cross-Coupling Reactions

Iodide additives have been found to significantly enhance both reactivity and stereoselectivity in various transition metal-catalyzed reactions, particularly in carbon-carbon bond formation.[3] In ruthenium-catalyzed carbonyl additions, for instance, iodide can define the metal-centered stereogenicity and stabilize the transition state through non-classical hydrogen bonding, leading to higher enantioselectivity.[3][10] In palladium-catalyzed reductive cross-coupling reactions, iodide can facilitate the formation of more robust catalytic species.[3]

Mechanism of Iodide Enhancement in Ru-Catalyzed Carbonyl Addition:

In the ruthenium-catalyzed hydrogen auto-transfer reaction for carbonyl allylation, the iodide counterion plays a crucial role in the catalytic cycle. It influences the stereochemistry at the ruthenium center and stabilizes the transition state for the carbonyl addition step via a formyl hydrogen bond.[10]

Signaling Pathway for Iodide-Enhanced Ru-Catalyzed Carbonyl Allylation

G cluster_0 Catalytic Cycle cluster_1 Overall Transformation A [Ru]-I Catalyst B Alcohol Oxidation A->B C Aldehyde Formation B->C D Allyl Transfer C->D E Iodide-Stabilized Transition State D->E Iodide defines stereochemistry and stabilizes via H-bond F Product Formation E->F G Catalyst Regeneration F->G G->A H Alcohol + Alkyne I Allylic Alcohol H->I [Ru]-I (cat.)

Caption: Role of iodide in Ru-catalyzed carbonyl allylation.

Application Note 3: Iodide in Oxidative Catalysis

Iodine and its salts can act as efficient mediators in oxidative coupling reactions, providing a transition-metal-free alternative for the formation of C-C, C-N, C-O, and C-S bonds.[4] In these systems, a catalytic amount of an iodide salt is used in conjunction with a stoichiometric co-oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide.[4] The iodide is oxidized in situ to a more reactive iodine species (e.g., I(_2), IO

^-
, or I
+^++
) which then facilitates the desired transformation before being reduced back to iodide, thus completing the catalytic cycle.[4]

Mechanism of Iodide-Catalyzed Oxidation:

Two primary pathways are generally proposed for iodine-mediated oxidative couplings: a radical-based pathway and an in situ iodination pathway.[4] In the in situ iodination pathway, the substrate is first iodinated to form an intermediate, which then undergoes nucleophilic attack or elimination, followed by re-oxidation of the resulting iodide.[4]

Experimental Workflow for Iodide-Catalyzed Oxidation of Alcohols

G cluster_0 Reaction Setup cluster_1 Workup A Combine Alcohol, Iodine (cat.), and NaOH in Water B Heat and Stir A->B C Cool to Room Temp. B->C D Acidify with HCl C->D E Filter Precipitate D->E F Wash with Water E->F G Carboxylic Acid Product F->G

Caption: Workflow for iodine-catalyzed alcohol oxidation.

Protocol 2: Iodine-Catalyzed Oxidation of an Alcohol to a Carboxylic Acid

This protocol describes a metal-free method for the oxidation of alcohols to carboxylic acids using a catalytic amount of molecular iodine in an aqueous sodium hydroxide (B78521) solution.[11] This method is environmentally friendly, using water as the solvent, and often avoids the need for chromatographic purification.[11]

Materials:

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Molecular iodine (I(_2))

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 eq) and sodium hydroxide (3.0 eq) in deionized water.

  • Add a catalytic amount of molecular iodine (e.g., 10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous solution with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain the pure carboxylic acid.

Quantitative Data:

The following table shows the yield of various carboxylic acids from the corresponding alcohols using the iodine-catalyzed oxidation method.

AlcoholProductYield (%)
Benzyl alcoholBenzoic acid95
4-Methylbenzyl alcohol4-Methylbenzoic acid92
4-Methoxybenzyl alcohol4-Methoxybenzoic acid94
2-Furanmethanol2-Furoic acid88
5-Hydroxymethylfurfural2,5-Furandicarboxylic acid85
Yields are representative and may vary based on specific reaction conditions.[11]

Application Note 4: Iodine-Enhanced Catalysis of Monolayer-Protected Metal Clusters

The catalytic activity of monolayer-protected clusters (MPCs) of metals like gold and palladium can be significantly enhanced by the addition of iodine.[12][13] The passivating layer of thiolate ligands on the surface of these clusters, while providing stability, can also hinder catalytic activity by blocking active sites.[12] Iodine promotes the partial removal of these ligands, presumably through the formation of disulfide species, which exposes more of the metal core and thereby increases the catalytic rate.[12][13]

Mechanism of Activation:

The addition of iodine to a suspension of thiolate-capped MPCs leads to the oxidative removal of some of the capping ligands as disulfides. This process uncovers active metal sites on the surface of the nanoclusters, making them more accessible to reactants and thus enhancing their catalytic performance.[12]

Logical Relationship for Iodine Activation of MPCs

G A Thiolate-Protected Metal Nanoparticle (Low Activity) B Addition of I₂ A->B C Partial Ligand Removal (Formation of Disulfides) B->C D Increased Exposure of Metal Core C->D E Activated Metal Nanoparticle (High Activity) D->E

Caption: Activation of metal clusters by iodine.

Protocol 3: Iodine-Enhanced Catalytic Reduction of 4-Nitrophenol (B140041)

This protocol details the iodine-enhanced reduction of 4-nitrophenol to 4-aminophenol (B1666318) using sodium borohydride (B1222165) (NaBH(_4)), catalyzed by glutathione-capped gold nanoparticles (AuSG MPCs).[12] The reaction progress can be conveniently monitored by UV-Vis spectroscopy.

Materials:

  • Glutathione-capped gold nanoparticles (AuSG MPCs)

  • 4-Nitrophenol (4-NP) solution

  • Sodium borohydride (NaBH(_4)) solution (freshly prepared)

  • Iodine (I(_2)) solution

  • Deionized water

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Synthesize AuSG MPCs according to a literature procedure or obtain them commercially.

  • In a cuvette, mix a solution of 4-NP and a suspension of the AuSG MPCs in water.

  • To a separate flask, add the desired amount of iodine solution (e.g., 0 to 2.0 equivalents relative to the glutathione (B108866) ligand).

  • Initiate the reaction by adding a freshly prepared aqueous solution of NaBH(_4) to the cuvette containing the 4-NP and MPCs (and iodine, if applicable).

  • Immediately begin monitoring the reaction by UV-Vis spectroscopy, recording the absorbance at 400 nm (for the 4-nitrophenolate (B89219) ion) over time.

  • The reaction is complete when the yellow color of the 4-nitrophenolate disappears.

  • Calculate the pseudo-first-order rate constant from the plot of ln(A(_t)/A(_0)) versus time.

Quantitative Data:

The table below summarizes the effect of iodine addition on the rate of 4-nitrophenol reduction catalyzed by AuSG MPCs.

Equivalents of I(_2)Rate Constant (min
1^{-1}−1
)
00.066
0.25~0.12 (estimated from graphical data)
2.00.505
Data sourced from a study on iodine activation of metal clusters.[12][13]

Conclusion

Iodide catalysis offers a broad and powerful toolkit for chemical synthesis. From facilitating classic nucleophilic substitutions to enhancing the performance of modern transition metal and nanoparticle catalysts, the applications of iodide are extensive. The protocols and data presented herein provide a starting point for researchers to explore and leverage the catalytic prowess of iodide in their own work, contributing to the development of more efficient, selective, and sustainable chemical processes.

References

Troubleshooting & Optimization

Technical Support Center: Iodide Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during iodide ion-selective electrode (ISE) experiments.

Troubleshooting Guide

This guide provides systematic solutions to common problems experienced with iodide ISEs.

Issue: Inaccurate or Unstable Readings

Unstable or inaccurate readings are the most common issues faced during iodide ISE measurements. This can manifest as drifting potential, noisy signals, or a significant deviation from expected values.

Possible Causes and Solutions:

  • Improper Electrode Conditioning:

    • Question: My readings are slow to stabilize. Have I conditioned the electrode correctly?

    • Answer: Before the first use or after prolonged storage, it is crucial to condition the iodide ISE. Soak the electrode in a mid-range iodide standard solution (e.g., 10⁻³ M) for at least 30 minutes. This ensures the sensing membrane is properly wetted and equilibrated.

  • Incorrect Calibration:

    • Question: My sample readings are consistently off, but the electrode seems to respond to standards. What could be wrong with my calibration?

    • Answer: An incorrect calibration is a frequent source of error.

      • Use Fresh Standards: Prepare fresh iodide standards daily from a stock solution. Old standards can degrade or become contaminated.[1][2]

      • Bracket Sample Concentration: Calibrate the electrode with standards that bracket the expected concentration of your samples.

      • Constant Ionic Strength: Ensure that all standards and samples have a constant ionic strength. This is achieved by adding an Ionic Strength Adjuster (ISA) to all solutions in the same ratio (e.g., 2 mL of ISA per 100 mL of solution).[1][2]

      • Temperature Consistency: Maintain all standards and samples at the same temperature, as temperature fluctuations can affect the electrode's potential.[1]

  • Presence of Interfering Ions:

    • Question: I suspect my sample contains interfering ions. How can I confirm this and what can I do?

    • Answer: Certain ions can interfere with the iodide ISE's response, leading to erroneously high readings. Refer to the table of common interfering ions and their selectivity coefficients below. If you suspect an interfering ion is present, you may need to perform a sample pretreatment step.

  • Clogged or Dirty Electrode Membrane:

    • Question: The electrode's response is sluggish or non-existent. How should I clean the sensing membrane?

    • Answer: The solid-state sensing membrane can become coated with precipitates or organic matter from samples.

      • Polishing: Gently polish the membrane surface with a fine polishing strip to remove any deposits.[2]

      • Rinsing: Rinse the electrode thoroughly with deionized water between measurements to prevent cross-contamination.[1]

  • Faulty Reference Electrode:

    • Question: I've checked everything else, but my readings are still erratic. Could the reference electrode be the problem?

    • Answer: A malfunctioning reference electrode can cause significant instability.

      • Check Filling Solution: Ensure the reference electrode is filled with the correct filling solution and that the level is adequate.

      • Unclog Junction: Check that the reference junction is not clogged. If it is, you may need to drain and refill the electrode or gently clean the junction.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering ions for an iodide ISE?

A1: The most significant interferences for iodide ISEs come from ions that can react with the silver iodide in the sensing membrane or that are structurally similar to iodide. These include:

  • Sulfide (B99878) (S²⁻): Forms a highly insoluble silver sulfide precipitate on the membrane.

  • Cyanide (CN⁻): Reacts with the silver iodide membrane.

  • Silver (Ag⁺): Directly reacts with the membrane.

  • Bromide (Br⁻) and Chloride (Cl⁻): Can cause interference, especially at high concentrations relative to iodide.

  • Hydroxide (OH⁻): Can interfere at high pH values.[3]

  • Strong Oxidizing Agents: Can react with iodide at the electrode surface.

Q2: How do I know if an interfering ion is affecting my measurements?

A2: The presence of interfering ions will typically cause the measured iodide concentration to be higher than the actual concentration. The extent of this interference depends on the selectivity of the electrode for the interfering ion over the this compound. You can quantify this using the selectivity coefficient.

Q3: What is a selectivity coefficient and how do I use it?

A3: The selectivity coefficient (kI⁻,J) is a quantitative measure of an electrode's preference for the primary ion (iodide, I⁻) over an interfering ion (J). A smaller selectivity coefficient indicates better selectivity for iodide. The Nikolsky-Eisenman equation describes the electrode's response in the presence of an interfering ion:

E = constant + (2.303 RT / zI⁻F) * log(aI⁻ + kI⁻,J * aJ(zI⁻/zJ))

Where:

  • E is the measured potential

  • aI⁻ is the activity of the this compound

  • aJ is the activity of the interfering ion

  • zI⁻ and zJ are the charges of the iodide and interfering ions, respectively

  • R, T, and F are the ideal gas constant, temperature, and Faraday constant.

In practice, if the product of the selectivity coefficient and the activity of the interfering ion (kI⁻,J * aJ) is significantly smaller than the activity of the this compound, the interference is negligible.

Quantitative Data: Common Interferences for Iodide ISE

The following table summarizes the selectivity coefficients for common interfering ions with a solid-state iodide ISE. A lower selectivity coefficient indicates less interference.

Interfering IonChemical FormulaSelectivity Coefficient (kI⁻,J)Notes
CyanideCN⁻~ 1Significant interference. Must be absent or removed.[4]
SulfideS²⁻Very small (forms Ag₂S)Causes significant poisoning of the electrode surface. Must be absent or removed.
BromideBr⁻5 x 10³Can interfere at high concentrations.
ChlorideCl⁻1 x 10⁶Generally, a minor interferent unless at very high concentrations.
HydroxideOH⁻-Interference is pH-dependent. Operate within the recommended pH range (typically pH 2-12).[5]

Note: Selectivity coefficients can vary between electrode manufacturers and with experimental conditions.

Experimental Protocols

1. Determination of Selectivity Coefficient (Matched Potential Method)

This method is used to experimentally determine the selectivity coefficient of an iodide ISE for a specific interfering ion.[6]

Methodology:

  • Prepare a primary ion solution: Prepare a 0.1 M solution of iodide (e.g., from NaI).

  • Prepare an interfering ion solution: Prepare a solution of the interfering ion at a concentration expected to cause interference (e.g., 1 M for chloride).

  • Measure the potential of the primary ion:

    • Pipette 50 mL of a background electrolyte (e.g., 0.1 M NaNO₃) into a beaker.

    • Immerse the iodide and reference electrodes and record the stable potential (E₁).

    • Add a known volume (e.g., 0.5 mL) of the 0.1 M iodide solution and record the new stable potential (E₂). The change in potential (ΔE) is E₂ - E₁.

  • Measure the potential of the interfering ion:

    • Rinse the electrodes thoroughly.

    • Pipette 50 mL of the same background electrolyte into a clean beaker.

    • Immerse the electrodes and record the stable potential.

    • Add the 1 M interfering ion solution dropwise until the same potential change (ΔE) observed in step 3 is achieved.

  • Calculate the selectivity coefficient: The selectivity coefficient is calculated as the ratio of the activity (approximated by concentration) of the primary ion to the activity of the interfering ion required to produce the same potential change.

2. Removal of Common Interferences

a) Sulfide Interference Removal

Sulfide ions can be removed by precipitation.

Methodology:

  • To 100 mL of the sample, add a small amount of a dilute lead acetate (B1210297) or cadmium nitrate (B79036) solution while stirring.

  • This will precipitate lead sulfide (PbS) or cadmium sulfide (CdS), which are highly insoluble.

  • Filter the sample to remove the precipitate before measurement with the iodide ISE.

b) Cyanide Interference Removal

Cyanide can be removed by acidification and sparging or by complexation.

Methodology (Acidification - perform in a fume hood):

  • Acidify the sample to a pH below 2 with a strong acid (e.g., sulfuric acid).

  • This converts cyanide ions to hydrogen cyanide (HCN) gas.

  • Gently bubble an inert gas (e.g., nitrogen) through the solution to drive off the HCN gas.

  • Neutralize the sample back to the optimal pH range for the iodide ISE before measurement.

Methodology (Complexation):

  • Add nickel ions (Ni²⁺) to the sample to form a stable nickel-cyanide complex, which does not interfere with the iodide electrode.[3][4][7]

Visualizations

TroubleshootingWorkflow start Inaccurate/Unstable Readings check_conditioning Is the electrode properly conditioned? start->check_conditioning check_calibration Is the calibration correct? check_conditioning->check_calibration Yes solution_conditioning Condition electrode in mid-range standard. check_conditioning->solution_conditioning No check_interference Are interfering ions present? check_calibration->check_interference Yes solution_calibration Recalibrate with fresh standards and ISA. check_calibration->solution_calibration No check_membrane Is the electrode membrane clean? check_interference->check_membrane No solution_interference Identify and remove interfering ions. check_interference->solution_interference Yes check_reference Is the reference electrode functioning correctly? check_membrane->check_reference No solution_membrane Clean and polish the membrane. check_membrane->solution_membrane Yes solution_reference Check/refill reference solution and junction. check_reference->solution_reference Yes end_problem_solved Problem Resolved solution_conditioning->end_problem_solved solution_calibration->end_problem_solved solution_interference->end_problem_solved solution_membrane->end_problem_solved solution_reference->end_problem_solved

Caption: Troubleshooting workflow for inaccurate or unstable iodide ISE readings.

SelectivityCoefficientProtocol start Determine Selectivity Coefficient (Matched Potential Method) step1 Prepare 0.1 M Iodide Solution and 1 M Interfering Ion Solution start->step1 step2 Measure Potential Change (ΔE) with Iodide Addition step1->step2 step3 Measure Amount of Interfering Ion Needed for Same ΔE step2->step3 step4 Calculate Selectivity Coefficient: k = [Iodide] / [Interfering Ion] step3->step4 end Selectivity Coefficient Determined step4->end

Caption: Experimental workflow for determining the selectivity coefficient.

References

Technical Support Center: Stabilization of Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of iodide solutions and troubleshooting common issues related to their oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving iodide solutions.

Issue: My colorless potassium iodide (KI) solution has turned yellow or brown.

  • Question: Why has my potassium iodide solution changed color? Answer: A yellow or brown tint in your potassium iodide solution is a common indicator of oxidation.[1] The colorless iodide ions (I⁻) are oxidized to form iodine (I₂), which is responsible for the color change. This reaction can be accelerated by several factors in the laboratory environment.

  • Question: What factors could be causing the oxidation of my iodide solution? Answer: The primary factors that promote the oxidation of iodide solutions are:

    • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy for the photochemical oxidation of iodide to iodine.[2] UV light, in particular, accelerates this process.[2]

    • Exposure to Air (Oxygen): Oxygen from the atmosphere can slowly oxidize iodide ions.[1]

    • Acidic pH: Acidic conditions significantly increase the rate of iodide oxidation. The rate of oxidation can be up to 100 times faster at a pH of 4.6 compared to a pH of 8.

    • Presence of Metal Ions: Trace amounts of metal ions, such as copper(II), can catalyze the oxidation of iodide.

    • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including the oxidation of iodide.

  • Question: How can I prevent my iodide solution from turning yellow? Answer: To maintain the stability of your iodide solution and prevent discoloration, implement the following preventative measures:

    • Storage: Store the solution in a dark or amber-colored glass bottle to protect it from light.[2] Ensure the container is tightly sealed to minimize exposure to air. Store the solution in a cool, dark place.

    • pH Adjustment: Maintain a neutral to slightly alkaline pH. For a 10% potassium iodide solution, a pH between 8 and 9 is recommended. You can achieve this by adding a small amount of a base, such as sodium carbonate.

    • Use of Stabilizers: For long-term storage, consider adding a stabilizer. A low concentration of sodium thiosulfate (B1220275) can be effective in preventing oxidation.

  • Question: My iodide solution is already yellow. Can I still use it? Answer: The suitability of a discolored iodide solution depends on your specific application. The presence of iodine (I₂) may interfere with your experiment, especially in sensitive assays. It is generally recommended to use a freshly prepared, colorless solution.

  • Question: How can I remove the yellow color from my iodide solution? Answer: You can reduce the iodine (I₂) back to colorless iodide (I⁻) by adding a small amount of a reducing agent, such as sodium thiosulfate. Add the sodium thiosulfate solution dropwise until the yellow color disappears. However, be aware that this adds other chemical species to your solution, which may not be desirable for all applications.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction that causes the yellowing of potassium iodide solutions?

A1: The yellowing is due to the oxidation of iodide ions (I⁻) to elemental iodine (I₂). In the presence of excess iodide ions, the iodine forms the triiodide ion (I₃⁻), which is responsible for the yellow-brown color. The overall reaction in the presence of an oxidizing agent like oxygen in acidic conditions is:

4I⁻(aq) + O₂(g) + 4H⁺(aq) → 2I₂(aq) + 2H₂O(l)

I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq) (yellow-brown)

Q2: How quickly does a potassium iodide solution typically degrade?

A2: The rate of degradation depends on several factors, including the concentration of the solution, exposure to light, temperature, and pH. Under ideal storage conditions (dark, cool, tightly sealed, and slightly alkaline), a potassium iodide solution can remain stable for an extended period. However, with exposure to light and air at an acidic pH, discoloration can become noticeable within hours or days.

Q3: Are there any visual indicators of iodide solution degradation other than a yellow/brown color?

A3: The primary visual indicator of oxidation is the appearance of a yellow to brown color. In cases of severe degradation or in the presence of starch, the solution may appear dark blue or black.

Q4: What is the recommended concentration of sodium carbonate to stabilize a potassium iodide solution?

A4: To maintain a slightly alkaline pH, a small amount of sodium carbonate can be added. For example, adding approximately 0.2 grams of sodium carbonate to 1 liter of a sodium thiosulfate solution has been used to improve its stability, and a similar principle can be applied to iodide solutions to adjust the pH. The goal is to achieve a pH between 8 and 9.

Q5: Will adding a stabilizer to my iodide solution interfere with my experiments?

A5: The potential for interference depends on the specific stabilizer and the nature of your experiment. For instance, sodium thiosulfate is a reducing agent and could interfere with redox-sensitive assays. It is crucial to consider the compatibility of any stabilizer with your experimental system. If in doubt, preparing a fresh iodide solution is the safest approach.

Data Presentation

The stability of iodide solutions is significantly influenced by pH. The following table summarizes the effect of pH on the rate of iodide oxidation.

pHRelative Rate of Oxidation
4.6100x
6.0Slower
7.0Significantly Slower
8.01x (Baseline)
9.0Stable

Data synthesized from studies on the effect of pH on iodide oxidation rates.

Experimental Protocols

Protocol for the Preparation and Stabilization of a 0.5 M Potassium Iodide (KI) Solution

Materials:

  • Potassium iodide (KI), analytical grade

  • Deionized water

  • Sodium carbonate (Na₂CO₃), anhydrous

  • 500 mL volumetric flask

  • Amber glass storage bottle

  • Weighing balance

  • Spatula

  • pH meter or pH indicator strips

Procedure:

  • Weighing the Solute: Accurately weigh 41.5 g of potassium iodide.

  • Dissolving the Solute: Transfer the weighed KI into the 500 mL volumetric flask. Add approximately 300 mL of deionized water and swirl gently until the KI is completely dissolved.

  • Adding the Stabilizer: Weigh approximately 0.1 g of anhydrous sodium carbonate and add it to the KI solution. Swirl to dissolve.

  • Adjusting the Volume: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and pH Check: Stopper the flask and invert it several times to ensure the solution is homogeneous. Check the pH of the solution using a pH meter or pH indicator strips. The target pH is between 8 and 9. If necessary, add a very small amount of dilute sodium carbonate solution to increase the pH.

  • Storage: Transfer the stabilized solution to a clean, dry, and clearly labeled amber glass bottle. Store in a cool, dark place.

Visualizations

TroubleshootingIodideSolutionDiscoloration start Start: Colorless KI solution turns yellow/brown check_storage 1. Check Storage Conditions start->check_storage improper_storage Improper Storage: Exposed to light and/or air? check_storage->improper_storage proper_storage Proper Storage: Store in dark, sealed container improper_storage->proper_storage Yes check_ph 2. Check pH improper_storage->check_ph No proper_storage->check_ph acidic_ph Acidic pH (pH < 7)? check_ph->acidic_ph adjust_ph Adjust to pH 8-9 with Sodium Carbonate acidic_ph->adjust_ph Yes check_contaminants 3. Check for Contaminants acidic_ph->check_contaminants No solution_stabilized Solution Stabilized adjust_ph->solution_stabilized contaminants_present Metal ion contamination? check_contaminants->contaminants_present use_pure_reagents Use high-purity KI and deionized water contaminants_present->use_pure_reagents Possible prepare_fresh Consider preparing a fresh, stabilized solution contaminants_present->prepare_fresh Unsure use_pure_reagents->solution_stabilized

Caption: Troubleshooting workflow for discolored iodide solutions.

IodideOxidationPathway I_minus Iodide (I⁻) (Colorless) I2 Iodine (I₂) (Slightly soluble, brown) I_minus->I2 Oxidation I3_minus Triiodide (I₃⁻) (Soluble, yellow-brown) I2->I3_minus + I⁻ factors Accelerating Factors light Light (hν) light->I_minus oxygen Oxygen (O₂) oxygen->I_minus acid Acid (H⁺) acid->I_minus

Caption: Pathway of iodide oxidation leading to discoloration.

StabilizerMechanism I2 Iodine (I₂) (Causes discoloration) I_minus Iodide (I⁻) (Colorless) I2->I_minus thiosulfate Sodium Thiosulfate (Na₂S₂O₃) thiosulfate->I2 Reduces tetrathionate Tetrathionate (S₄O₆²⁻) thiosulfate->tetrathionate H_plus Acidic Conditions (H⁺) (Accelerates Oxidation) neutral_ph Neutral/Alkaline pH (Slows Oxidation) H_plus->neutral_ph carbonate Sodium Carbonate (Na₂CO₃) carbonate->H_plus Neutralizes

Caption: Mechanism of action for common iodide solution stabilizers.

References

Technical Support Center: Enhancing Iodide Ion Sensor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of iodide ion sensors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of an this compound-selective electrode (ISE)?

A1: An this compound-selective electrode (ISE) operates based on the Nernst equation, which correlates the electrode's potential with the concentration of iodide ions in a solution.[1] The core of the ISE is a selective membrane that allows only iodide ions to pass through or interact with it. This selective interaction, typically an ion-exchange process at the interface between the sample solution and the membrane, generates an electrical potential.[2][3] This potential difference is measured against a stable reference electrode, and the resulting voltage is proportional to the logarithm of the this compound activity in the sample.[1][4]

Q2: What are the most common interfering ions for iodide-selective electrodes?

A2: The most significant interfering ions for iodide ISEs are typically other halides and ions that can react with the membrane material. Cyanide (CN⁻) and sulfide (B99878) (S²⁻) ions are major interferences.[1] Bromide (Br⁻) and chloride (Cl⁻) can also interfere, but generally to a lesser extent.[5] The degree of interference is quantified by the selectivity coefficient.

Q3: How can I minimize the impact of interfering ions?

A3: To minimize interferences, it is recommended to use an Ionic Strength Adjustment Buffer (ISAB). Adding ISAB to both your standards and samples ensures a constant ionic strength across all measurements, which helps to mask the effect of interfering ions.[6][7] For known interferences, it may be possible to remove them from the sample prior to measurement. For instance, chloride interference can sometimes be mitigated by the addition of silver sulfate.

Q4: What is the optimal pH range for operating an iodide ISE?

A4: The optimal operating pH range for most iodide ISEs is between 2 and 12.[1][8] Outside of this range, the electrode's response can be affected. At very high pH values, hydroxide (B78521) ions (OH⁻) can interfere with the measurement.

Q5: How often should I calibrate my iodide ISE?

A5: For best accuracy, it is recommended to calibrate your iodide ISE daily, before you begin your experiments.[6] If you are conducting a long series of measurements, it is good practice to verify the calibration every two hours with a standard solution. If the reading has drifted by more than a few percent, recalibration is necessary.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound-selective electrodes.

Problem Possible Cause Solution
Noisy or Unstable Readings Air bubble on the electrode surface.Remove the electrode from the solution, rinse, and re-immerse, ensuring no air bubbles are trapped.[9]
Clogged reference electrode junction.Check and clean the reference electrode junction according to the manufacturer's instructions.[9]
Insufficient filling solution in the reference electrode.Ensure the reference electrode is filled to the correct level with the appropriate filling solution.[9]
Improper grounding of the controller/meter.Ensure the meter is properly grounded.[9]
Inaccurate or Non-Reproducible Measurements Sample carryover between measurements.Rinse the electrode thoroughly with deionized water and blot dry between each sample.[10]
Temperature fluctuations between samples and standards.Allow all samples and standards to reach the same temperature before measurement.[11]
Contaminated reference electrode junction.Clean the reference electrode junction.[9]
Incorrect electrode conditioning.Ensure the electrode is conditioned according to the manufacturer's guidelines, typically by soaking in a mid-range standard solution.[6][7]
Calibration Failure (Incorrect Slope) Incorrectly prepared or old standard solutions.Prepare fresh standard solutions daily from a stock solution.[12]
Incorrect calibration procedure.Calibrate from the lowest concentration standard to the highest.[7]
Damaged or old sensing membrane.Polish the solid-state membrane gently with fine emery paper or consider replacing the membrane module if performance does not improve.[13]
Insufficient conditioning of the electrode.Soak the electrode in a mid-range standard solution for at least 2 hours before calibration.[6][7]
Slow Response Time The electrode has been stored dry for an extended period.Condition the electrode by soaking it in a standard solution for an extended period (overnight is recommended for initial use).[1]
Low concentration of the sample.Allow more time for the electrode to stabilize when measuring very dilute samples.[11]
Fouled or contaminated electrode surface.Clean the electrode surface as per the manufacturer's instructions. For solid-state sensors, gentle polishing may be effective.[1]

Data Presentation

Selectivity Coefficients of Iodide ISEs

The selectivity coefficient (KI⁻,J⁻) indicates the preference of the ISE for the this compound (I⁻) over an interfering ion (J⁻). A smaller value signifies better selectivity for iodide.

Interfering Ion (J⁻)Chemical FormulaSelectivity Coefficient (KI⁻,J⁻)Reference
CyanideCN⁻~1[14]
SulfideS²⁻High Interference[1]
BromideBr⁻4 x 10⁻⁴[5][14]
ChlorideCl⁻1 x 10⁻⁶[5]
ThiocyanateSCN⁻3 x 10⁻²[5]
PerchlorateClO₄⁻2 x 10⁻²[5]
NitrateNO₃⁻2 x 10⁻²[5]

Note: Selectivity coefficients can vary depending on the specific electrode, membrane composition, and experimental conditions.

Experimental Protocols

Protocol for Preparation of a PVC Membrane Iodide-Selective Electrode

This protocol describes the general procedure for preparing a PVC-based membrane for an iodide-selective electrode.

Materials:

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate (B1225510) - DOS)

  • Ionophore (a compound selective for iodide ions)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve PVC: In a clean, dry glass vial, dissolve a specific amount of PVC in THF.

  • Add Plasticizer and Ionophore: To the PVC solution, add the plasticizer and the iodide-selective ionophore in their predetermined optimal ratios.[15][16]

  • Mix Thoroughly: Stir the mixture until all components are completely dissolved and a homogenous solution is formed.

  • Cast the Membrane: Pour the membrane solution into a glass ring or a suitable casting plate.

  • Evaporate Solvent: Cover the casting setup with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature.

  • Membrane Cutting and Assembly: Once the membrane is formed and dry, carefully cut a small disc and incorporate it into the electrode body.

  • Add Internal Filling Solution: Fill the electrode body with an internal reference solution containing a known concentration of iodide and a reference salt (e.g., KCl).

  • Condition the Electrode: Before use, condition the newly prepared electrode by soaking it in a mid-range iodide standard solution for at least 2 hours, or overnight for best results.[1][17]

Protocol for Determining Selectivity Coefficients (Separate Solution Method)

The Separate Solution Method (SSM) is a common technique to determine the selectivity of an ion-selective electrode.

Materials:

  • Calibrated Iodide ISE and reference electrode

  • pH/mV meter

  • Standard solutions of the primary ion (iodide, I⁻) of varying concentrations (e.g., 10⁻¹ M, 10⁻² M, 10⁻³ M).

  • Standard solutions of the interfering ion (J⁻) of the same concentrations as the primary ion.

  • Ionic Strength Adjustment Buffer (ISAB)

Procedure:

  • Prepare Solutions: Prepare a series of standard solutions for both the this compound and the interfering ion. Add ISAB to all solutions to maintain a constant ionic strength.

  • Measure Potential of Primary Ion: Immerse the conditioned iodide ISE and the reference electrode in the iodide standard solutions, starting from the lowest concentration. Record the stable potential reading (E₁) for a specific concentration (e.g., 10⁻² M).

  • Rinse and Dry: Thoroughly rinse the electrodes with deionized water and gently blot them dry.

  • Measure Potential of Interfering Ion: Immerse the electrodes in the interfering ion solution of the same concentration (e.g., 10⁻² M). Record the stable potential reading (E₂).

  • Calculate Selectivity Coefficient: Use the following equation to calculate the potentiometric selectivity coefficient (KpotI⁻,J⁻):

    log KpotI⁻,J⁻ = (E₂ - E₁) / S + (1 - zI⁻/zJ⁻) log aI⁻

    Where:

    • E₁ is the potential measured in the iodide solution.

    • E₂ is the potential measured in the interfering ion solution.

    • S is the slope of the electrode (mV/decade), determined from the calibration curve.

    • zI⁻ and zJ⁻ are the charges of the iodide and interfering ions, respectively.

    • aI⁻ is the activity (approximated by concentration) of the this compound.

Visualizations

Iodide_Recognition_Mechanism cluster_Sample Sample Solution cluster_Membrane ISE Membrane cluster_Internal Internal Solution I_ion This compound (I⁻) Ionophore Selective Ionophore I_ion->Ionophore Selective Binding J_ion Interfering Ion (J⁻) J_ion->Ionophore Non-selective Binding (Interference) Internal_I Internal I⁻ Ionophore->Internal_I Potential Generation

Caption: Mechanism of iodide recognition and interference at the ISE membrane.

Selectivity_Improvement_Workflow start Start: Poor Iodide Selectivity check_interference Identify Potential Interfering Ions start->check_interference use_isab Use Ionic Strength Adjustment Buffer (ISAB) check_interference->use_isab optimize_membrane Optimize Membrane Composition check_interference->optimize_membrane If ISAB is insufficient remove_interferent Pre-treat Sample to Remove Interferent check_interference->remove_interferent For known, high-level interferents recalibrate Recalibrate and Re-measure use_isab->recalibrate optimize_membrane->recalibrate remove_interferent->recalibrate evaluate Evaluate Selectivity recalibrate->evaluate end_good Acceptable Selectivity evaluate->end_good Yes end_bad Further Optimization Needed evaluate->end_bad No end_bad->optimize_membrane

Caption: Workflow for improving the selectivity of this compound sensors.

ISE_Troubleshooting_Logic start Problem with Iodide Measurement is_calibration_ok Is Calibration Slope Correct? start->is_calibration_ok is_response_stable Is the Reading Stable? is_calibration_ok->is_response_stable Yes check_standards Check Standard Solutions is_calibration_ok->check_standards No is_accuracy_good Is the Measurement Accurate? is_response_stable->is_accuracy_good Yes check_reference Check Reference Electrode is_response_stable->check_reference No check_temp Ensure Constant Temperature is_accuracy_good->check_temp No solution Problem Solved is_accuracy_good->solution Yes check_conditioning Check Electrode Conditioning check_standards->check_conditioning check_membrane Inspect/Clean Membrane check_conditioning->check_membrane check_membrane->is_calibration_ok check_grounding Check Meter Grounding check_reference->check_grounding check_grounding->is_response_stable check_interference Check for Interfering Ions check_temp->check_interference check_interference->is_accuracy_good

Caption: Troubleshooting logic for common iodide ISE issues.

References

Technical Support Center: Overcoming Matrix Effects in Iodide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in iodide quantification experiments.

Frequently Asked questions (FAQs)

Q1: What are matrix effects and how do they affect iodide quantification?

A1: Matrix effects are the influence of co-eluting compounds from a sample on the ionization and measurement of the target analyte, in this case, iodide.[1][2] These effects can either suppress or enhance the iodide signal, leading to inaccurate quantification.[1][2] In complex biological matrices such as urine, blood, or tissue samples, endogenous components like proteins, lipids, and salts are common causes of matrix effects.[3] For instance, in Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a high concentration of matrix elements can suppress the analyte signal.[4]

Q2: My iodide signal is unexpectedly low. What are the potential causes related to matrix effects?

A2: An unexpectedly low iodide signal, or ion suppression, is a common manifestation of matrix effects.[5] This can be caused by several factors:

  • Competition for Ionization: Co-eluting compounds from the matrix can compete with iodide for the available charge during the ionization process in techniques like LC-MS, reducing the number of iodide ions that reach the detector.[1]

  • Altered Droplet Formation: In electrospray ionization (ESI), less volatile compounds in the matrix can affect the efficiency of droplet formation and the release of charged droplets, thereby hindering the ionization of iodide.

  • Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize iodide ions, preventing their detection.[6]

Q3: I am observing inconsistent and variable results for my iodide standards and samples. Could this be due to matrix effects?

A3: Yes, inconsistent and variable results are classic indicators of matrix effects. The composition of the matrix can vary significantly between different samples, leading to different degrees of signal suppression or enhancement for each. This variability makes it difficult to obtain reproducible and reliable quantification.

Q4: How can I confirm that matrix effects are impacting my iodide quantification assay?

A4: A common method to assess the presence and extent of matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of a known amount of iodide spiked into a blank matrix extract (after the extraction process) with the response of the same amount of iodide in a neat (pure) solvent. A significant difference between the two signals indicates the presence of matrix effects.

Q5: What are the primary strategies to overcome matrix effects in iodide quantification?

A5: There are several effective strategies to mitigate matrix effects:

  • Sample Preparation: Thorough sample preparation is a crucial first step to remove interfering matrix components.[1][7] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can significantly clean up the sample before analysis.[3]

  • Method of Standard Addition: This method involves adding known amounts of a standard iodide solution to the sample.[8] By creating a calibration curve within the sample matrix itself, it is possible to accurately determine the initial iodide concentration, as this method inherently compensates for matrix effects.

  • Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte (iodide) that is added in a known concentration to all samples, standards, and blanks.[9] A stable isotope-labeled (SIL) internal standard is often the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on iodide ionization.[7] However, this approach is only feasible if the iodide concentration in the sample is high enough to remain above the method's limit of detection after dilution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Iodide Signal Ion Suppression: Co-eluting matrix components are interfering with iodide ionization.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method (e.g., SPE, LLE) to remove interfering compounds.[3] 2. Use the Standard Addition Method: This will help to accurately quantify iodide despite the suppression.[8] 3. Employ an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting suppression effects.[5]
Poor Reproducibility/ High Variability Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of signal suppression or enhancement.1. Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. 2. Utilize an Internal Standard: An internal standard will help to normalize the signal and account for variability between samples.[9]
Signal Enhancement (Higher than expected results) Ion Enhancement: Certain matrix components may be enhancing the ionization of iodide.1. Improve Chromatographic Separation: Modify your LC method to better separate iodide from the enhancing compounds. 2. Standard Addition: This method will provide a more accurate quantification by accounting for the enhancement within the sample itself.
Peak Shape Distortion (e.g., tailing, fronting) Matrix Overload: High concentrations of matrix components can affect the chromatographic process.1. Dilute the Sample: This will reduce the overall concentration of the matrix.[7] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to iodide quantification in the presence of matrix effects.

Table 1: Comparison of Calibration Methods for Urinary Iodide by ICP-MS [10]

ParameterStandard Addition MethodExternal Calibration Method
Limit of Detection (LOD) 0.39 µg·L⁻¹0.35 µg·L⁻¹
Limit of Quantification (LOQ) 1.30 µg·L⁻¹1.18 µg·L⁻¹
Recovery Rate 90% - 110% of expected spike valueNot specified
Linearity (Correlation Coefficient) Very goodVery good

Table 2: Performance of Iodide Determination in Saline Matrices by Ion Chromatography with UV and Conductivity Detection [11]

ParameterUV DetectionConductivity Detection
Linearity (in deionized water) 0.99620.9967
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specified
Recovery in Natural Seawater GoodPoor (77-85%)

Experimental Protocols

Method of Standard Addition for Iodide Quantification by ICP-MS

This protocol is adapted from a validated method for the determination of stable iodine in urine.[10]

  • Sample Preparation:

    • Prepare a "pool" solution containing sodium thiosulfate (B1220275) (184 mg·L⁻¹), an internal standard (e.g., ¹²⁵Te), and the urine certified reference material (CRM).[10]

    • For each sample, add 1.2 mL of the pool to a 15-mL centrifuge tube.[10]

  • Preparation of Standard Additions:

    • Prepare a series of iodide standard solutions with concentrations ranging from 0.4 to 8 µg·L⁻¹.[10]

    • Add appropriate amounts of the iodide standard solutions to the sample tubes to create a series of spiked samples. It is advisable to have additions representing 20% and 80% of the highest calibration concentration.[10]

    • Fill the tubes up to a final volume of 10 mL with a 2% ammonia (B1221849) solution.[10]

  • Analysis:

    • Analyze the unspiked sample and the series of spiked samples using ICP-MS.

  • Data Analysis:

    • Plot the measured signal intensity against the concentration of the added iodide standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of iodide in the unspiked sample.

Use of an Internal Standard for Iodide Quantification

This protocol provides a general workflow for using an internal standard.

  • Selection of Internal Standard:

    • Choose an internal standard that is not naturally present in the samples and has similar chemical and physical properties to iodide. A stable isotope-labeled iodide (e.g., ¹²⁹I) is ideal, but other elements like Tellurium (¹²⁵Te) or Rhodium have also been used.[10][12]

  • Preparation of Internal Standard Stock Solution:

    • Prepare a concentrated stock solution of the internal standard in a suitable solvent.

  • Spiking Procedure:

    • Add a precise and consistent volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[9] The final concentration of the internal standard should be similar to the expected concentration of iodide in the samples.[9]

  • Sample Preparation and Analysis:

    • Proceed with the established sample preparation and analytical method (e.g., LC-MS, ICP-MS).

  • Data Analysis:

    • Calculate the response ratio of the analyte (iodide) to the internal standard for each sample and standard.

    • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

    • Determine the concentration of iodide in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_mitigation Matrix Effect Mitigation Strategy cluster_analysis Analysis cluster_data Data Processing start Complex Sample (e.g., Urine, Plasma) prep Sample Cleanup (e.g., SPE, LLE, Dilution) start->prep strategy Choose Mitigation Method prep->strategy std_add Standard Addition strategy->std_add Option 1 int_std Internal Standard strategy->int_std Option 2 analysis Instrumental Analysis (e.g., ICP-MS, LC-MS) std_add->analysis int_std->analysis data Data Analysis analysis->data result Accurate Iodide Quantification data->result troubleshooting_workflow cluster_solutions Potential Solutions start Inaccurate Iodide Quantification Results q1 Are results consistently low or high? start->q1 q2 Is peak shape poor? start->q2 low Low Signal (Suppression) q1->low Low high High Signal (Enhancement) q1->high High variable Inconsistent/Variable Results q1->variable Variable sol1 Optimize Sample Preparation low->sol1 sol2 Use Standard Addition Method low->sol2 sol3 Implement Internal Standard low->sol3 high->sol2 sol4 Improve Chromatographic Separation high->sol4 variable->sol1 variable->sol2 variable->sol3 end Achieve Accurate Results sol1->end sol2->end sol3->end sol4->end sol5 Dilute Sample sol5->end q2->q1 No q2->sol5 Yes

References

Technical Support Center: Optimizing Iodide-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iodide-catalyzed reactions.

Troubleshooting Guide

This guide addresses common issues encountered during iodide-catalyzed experiments in a question-and-answer format.

1. Low or No Product Yield

Q: My iodide-catalyzed reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in an iodide-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst or Reagents: Ensure the purity and activity of your iodide source and other reagents. Iodide salts can be hygroscopic; moisture can inhibit the reaction.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration are critical. Refer to established protocols and consider a systematic optimization of these parameters.

  • Catalyst Poisoning: In reactions involving transition metals, excess iodide can act as a poison by strongly coordinating to the metal center, forming inactive species like palladium dimers bridged by iodo ligands.[1]

  • Poor Leaving Group: In nucleophilic substitution reactions, the efficiency of the reaction is dependent on the leaving group. Iodide is an excellent nucleophile but also a good leaving group, which can lead to reversible reactions.[2]

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Verify Reagent & Catalyst Quality (Purity, Activity, Anhydrous) start->check_reagents check_reagents->start Reagents Faulty optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) check_reagents->optimize_conditions Reagents OK optimize_conditions->start Sub-optimal check_catalyst_poisoning Investigate Catalyst Poisoning (Especially with Transition Metals) optimize_conditions->check_catalyst_poisoning Conditions Optimized check_catalyst_poisoning->start Poisoning Occurred evaluate_leaving_group Assess Leaving Group Ability (Consider reaction reversibility) check_catalyst_poisoning->evaluate_leaving_group No Poisoning Detected evaluate_leaving_group->start Poor Leaving Group successful_reaction Reaction Optimized evaluate_leaving_group->successful_reaction Leaving Group Suitable NMR_Monitoring_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_solution Prepare stock solution (Reactants, Catalyst, Deuterated Solvent) add_standard Add internal standard prep_solution->add_standard transfer_to_tube Transfer to NMR tube add_standard->transfer_to_tube initial_spectrum Acquire initial spectrum (t=0) transfer_to_tube->initial_spectrum initiate_reaction Initiate reaction initial_spectrum->initiate_reaction acquire_series Acquire spectra at time intervals initiate_reaction->acquire_series process_spectra Process spectra and integrate peaks acquire_series->process_spectra calculate_concentrations Calculate concentrations vs. time process_spectra->calculate_concentrations determine_kinetics Determine reaction kinetics calculate_concentrations->determine_kinetics

References

troubleshooting low yields in Finkelstein reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Finkelstein reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their halide exchange experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Finkelstein reactions, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my Finkelstein reaction showing low or no conversion to the desired alkyl iodide?

A1: Low or no conversion in a Finkelstein reaction can stem from several factors related to your substrate, reagents, and reaction conditions.

    • Solution: For less reactive substrates like secondary or tertiary halides, consider using catalysts such as zinc chloride (ZnCl(2)) or ferric chloride (FeCl(_3)). For aromatic halides, a copper(I)-catalyzed "aromatic Finkelstein reaction" may be necessary.[5]

  • Leaving Group: The efficiency of the halide exchange depends on the nature of the leaving group. Bromides are generally more reactive than chlorides.[6]

    • Solution: If starting from an alcohol, converting it to a better leaving group, such as a tosylate or mesylate, before the halide exchange can significantly improve yields.[6]

  • Insoluble Halide Salt Formation: The reaction is driven to completion by the precipitation of the newly formed metal halide salt (e.g., NaCl, NaBr) in a suitable solvent like acetone (B3395972).[6][7] If this precipitate does not form, the reaction equilibrium will not favor the product.[2]

    • Solution: Ensure you are using a solvent where the starting alkali iodide is soluble, but the resulting alkali halide is not. Dry acetone is the classic choice.[7][8] Ensure your reagents and solvent are anhydrous, as water can interfere with the reaction.[8]

  • Reagent Quality: The purity of the alkali iodide (e.g., NaI, KI) and the solvent is crucial.

    • Solution: Use high-purity, dry reagents and solvents.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: A slow reaction rate can be addressed by optimizing the following parameters:

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction.[9]

    • Solution: Gently heating the reaction mixture, for example, to the reflux temperature of the solvent, can accelerate the reaction.[2]

  • Concentration: The Finkelstein reaction is bimolecular, so its rate depends on the concentration of both the alkyl halide and the nucleophile.[10]

    • Solution: Using a large excess of the alkali iodide can help drive the reaction forward.[5]

  • Solvent: The choice of solvent affects the solubility of the reagents and the nucleophilicity of the halide ion.

    • Solution: While acetone is standard, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, particularly for less reactive substrates, as they can increase the rate of S(_N)2 reactions.[5][9]

  • Catalysts: For challenging substrates, catalysts can be employed.

    • Solution: As mentioned, Lewis acids can activate secondary and tertiary halides.[11] For fluorination reactions (a variation of the Finkelstein), crown ethers can be used to enhance the solubility and reactivity of the fluoride (B91410) salt.[12] Microwave irradiation has also been shown to increase reaction rates.[11]

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

A3: The primary side reaction in a Finkelstein reaction, especially with secondary and tertiary alkyl halides, is elimination (E2).

  • Cause: The halide nucleophile can also act as a base, leading to the formation of an alkene.

  • Minimization Strategies:

    • Temperature: Lowering the reaction temperature can favor the S(_N)2 pathway over the E2 pathway.

    • Substrate: For substrates prone to elimination, it is crucial to use milder reaction conditions.

    • Solvent: The choice of solvent can influence the S(_N)2/E2 ratio.

Frequently Asked Questions (FAQs)

Q: What is the driving force of the Finkelstein reaction?

A: The primary driving force is Le Chatelier's principle. The reaction is an equilibrium process. By using a solvent like acetone, in which the sodium iodide reactant is soluble but the sodium chloride or bromide product is not, the insoluble salt precipitates out of the solution. This removal of a product shifts the equilibrium towards the formation of the desired alkyl iodide.[2][7]

Q: Which solvent is best for the Finkelstein reaction?

A: Acetone is the classic and most commonly used solvent due to the differential solubility of the halide salts.[7][8] However, for certain applications, other polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) can be effective.[5][9]

Q: Can I use the Finkelstein reaction to synthesize alkyl fluorides or chlorides?

A: Yes, the Finkelstein reaction is versatile. To synthesize alkyl fluorides, an alkali metal fluoride like potassium fluoride (KF) is used, often in conjunction with a crown ether to improve its solubility and reactivity.[12] For the synthesis of alkyl chlorides, an excess of a chloride salt would be used.

Q: What is the stereochemistry of the Finkelstein reaction?

A: The Finkelstein reaction proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of stereochemistry at the carbon center.[13]

Q: Are there catalysts for the Finkelstein reaction?

A: For standard primary alkyl halides, a catalyst is typically not necessary. However, for less reactive substrates, catalysts can be crucial. Copper(I) iodide with a diamine ligand is used for aromatic Finkelstein reactions.[5] Lewis acids like ZnCl(2) can be used for secondary and tertiary alkyl halides.

Data Presentation

Table 1: Relative Reactivity of Alkyl Halides in the Finkelstein Reaction

This table illustrates the qualitative trend in reactivity for different alkyl halide substrates in a typical Finkelstein reaction (NaI in acetone).

Substrate TypeRelative ReactivityNotes
Primary (e.g., n-Butyl)GoodGenerally proceeds with good yields.[3]
Secondary (e.g., iso-Propyl)Moderate to LowSignificantly less reactive than primary halides.[3]
Tertiary (e.g., tert-Butyl)Very Low/UnreactiveProne to elimination side reactions.[3]
Allyl/BenzylExcellentHighly reactive due to stabilization of the transition state.[3]
α-CarbonylExcellentThe carbonyl group enhances reactivity.[3]
Vinyl/ArylUnreactiveRequire specific catalytic conditions.[3][4]

Table 2: Influence of Reaction Parameters on Yield

This table summarizes the general effects of key experimental parameters on the yield of the Finkelstein reaction.

ParameterGeneral Effect on YieldRecommendations for Optimization
Solvent Crucial for driving equilibrium.Use a polar aprotic solvent where the reactant alkali halide is soluble and the product alkali halide is insoluble (e.g., acetone).[6][8]
Temperature Increased temperature can increase rate but may promote side reactions.Start at room temperature and gently heat if the reaction is slow.[2][9] For substrates prone to elimination, lower temperatures are preferred.
Concentration Higher concentration of the nucleophile favors product formation.Use a molar excess of the alkali iodide (e.g., 1.5 to 3 equivalents).[5]
Leaving Group Better leaving groups lead to faster reactions and higher yields.The order of reactivity is generally I > Br > Cl. Consider converting alcohols to tosylates or mesylates.[6]

Experimental Protocols

General Protocol for the Synthesis of an Alkyl Iodide from an Alkyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the alkyl bromide (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate container, dissolve sodium iodide (1.5 to 3 equivalents) in anhydrous acetone. The acetone should be dried over a suitable drying agent and distilled before use.

  • Reaction Setup:

    • Add the sodium iodide solution to the flask containing the alkyl bromide.

    • Stir the reaction mixture at room temperature. The formation of a white precipitate (sodium bromide) should be observed.[2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • If the reaction is slow, gently heat the mixture to reflux until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium bromide.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine.

    • Wash with brine, dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO(_4) or Na(_2)SO(_4)), filter, and concentrate under reduced pressure to obtain the crude alkyl iodide.

  • Purification:

    • Purify the crude product by distillation or column chromatography if necessary.

Visualizations

Finkelstein_Mechanism Finkelstein Reaction Mechanism (SN2) cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AlkylHalide R-X TS [I---R---X]⁻ AlkylHalide->TS Backside attack Nucleophile I⁻ AlkylIodide R-I TS->AlkylIodide Inversion of stereochemistry LeavingGroup X⁻

Caption: S(_N)2 mechanism of the Finkelstein reaction.

Finkelstein_Workflow General Experimental Workflow A 1. Mix Alkyl Halide and Alkali Iodide in Acetone B 2. Stir at Room Temp or Reflux A->B C 3. Monitor Reaction (TLC/GC) B->C D 4. Cool and Filter (remove precipitated salt) C->D E 5. Evaporate Solvent D->E F 6. Aqueous Workup E->F G 7. Dry and Concentrate F->G H 8. Purify Product (Distillation/Chromatography) G->H

Caption: A typical experimental workflow for the Finkelstein reaction.

Troubleshooting_Finkelstein Troubleshooting Low Yields cluster_solutions Start Low Yield Substrate Check Substrate Reactivity (Primary > Secondary >> Tertiary) Start->Substrate Conditions Optimize Reaction Conditions Substrate->Conditions Substrate is appropriate Catalyst Use Catalyst for less reactive substrates (e.g., CuI, ZnCl2) Substrate->Catalyst Substrate is unreactive Reagents Verify Reagent Quality Conditions->Reagents No improvement Temperature Increase Temperature Conditions->Temperature Reaction is slow Concentration Increase [I⁻] Conditions->Concentration Reaction is slow Solvent Ensure Proper Solvent (e.g., dry acetone) Conditions->Solvent Precipitate does not form Purity Use Pure, Dry Reagents and Solvent Reagents->Purity Catalyst->Conditions LeavingGroup Improve Leaving Group (e.g., convert -OH to -OTs)

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Addressing Protein and Lipid Interference in ISE Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ion-Selective Electrode (ISE) measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to protein and lipid interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which proteins and lipids interfere with ISE measurements?

A1: The most significant interference mechanism is the "electrolyte exclusion effect," which primarily impacts indirect ISE measurements.[1][2][3] In this method, samples are diluted before analysis, and the instrument assumes a standard plasma water concentration of 93%.[4] High concentrations of proteins and lipids reduce the aqueous volume of the sample, leading to a falsely low measurement of electrolyte concentrations, a phenomenon known as pseudohyponatremia.[1][4] Direct ISEs, which measure ion activity in undiluted samples, are not affected by the electrolyte exclusion effect.[2][5][6]

Q2: Can proteins and lipids directly affect the ISE sensor?

A2: Yes, in addition to the electrolyte exclusion effect, proteins and lipids can directly interact with the ion-selective membrane, a process known as fouling.[7] This nonspecific adsorption can lead to potential drift, loss of sensitivity, and a reduced lifespan of the electrode.[7] Lipids, in particular, can permeate the polymeric membranes of the ISE, altering their properties and reducing sensitivity.

Q3: Which electrolytes are most affected by this interference?

A3: Sodium (Na+) measurements are particularly susceptible to significant interference from high levels of proteins and lipids, especially when using indirect ISE methods.[1][8] Potassium (K+) can also be affected, though often to a lesser extent.[1][8]

Q4: My sodium readings are unexpectedly low. Could this be due to my sample matrix?

A4: If you are using an indirect ISE and your sample contains high concentrations of proteins (hyperproteinemia) or lipids (hyperlipidemia), the resulting "electrolyte exclusion effect" can cause falsely low sodium readings, a condition referred to as pseudohyponatremia.[1][4] It is advisable to compare the results with a direct ISE measurement if available, as direct ISEs are not susceptible to this effect.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to protein and lipid interference.

Issue 1: Discrepancy between direct and indirect ISE measurements
  • Symptom: You observe a significant difference in electrolyte readings for the same sample when measured with a direct ISE (e.g., a point-of-care or blood gas analyzer) and an indirect ISE (e.g., a high-throughput chemistry analyzer).[1][2]

  • Possible Cause: The discrepancy is likely due to the "electrolyte exclusion effect" in the indirect ISE measurement caused by high protein or lipid content in the sample.[1][2][9] Hypoproteinemia (low protein levels) can also cause discrepancies, leading to falsely elevated results with indirect ISEs.[10][11]

  • Troubleshooting Steps:

    • Assess Sample Composition: Determine the total protein and lipid (triglycerides and cholesterol) concentrations in your sample.

    • Prioritize Direct ISE: In samples with abnormal protein or lipid levels, results from direct ISEs are considered more accurate for electrolyte concentration.[4][11]

    • Sample Pretreatment: If only an indirect ISE is available, consider sample pretreatment to remove interfering substances. (See --INVALID-LINK--).

Issue 2: Drifting or unstable ISE readings
  • Symptom: The electrode potential fails to stabilize, or the readings continuously drift over time.[12]

  • Possible Cause: This is often a sign of electrode fouling, where proteins and lipids from the sample have adsorbed onto the ion-selective membrane.[7][12]

  • Troubleshooting Steps:

    • Inspect the Electrode: Visually examine the membrane for any cloudiness, discoloration, or visible deposits.[12]

    • Clean the Electrode: Follow a gentle cleaning protocol to remove the fouling layer. (See --INVALID-LINK--).

    • Recalibrate: After cleaning, recalibrate the electrode with fresh standards to ensure it is functioning correctly.[12]

    • Preventative Measures: For future measurements, consider sample pretreatment to reduce the concentration of proteins and lipids before they come into contact with the electrode.

Quantitative Data Summary

The following tables summarize the impact of varying protein and lipid concentrations on electrolyte measurements as reported in the literature.

Table 1: Effect of Total Protein Concentration on the Difference Between Direct and Indirect ISE Sodium and Potassium Measurements

Total Protein (g/dL)Mean Difference (dISE - iISE) for Na+ (mmol/L)p-value (Na+)Mean Difference (dISE - iISE) for K+ (mmol/L)p-value (K+)Reference
< 5 (Hypoproteinemia)Higher with iISE< 0.0001Higher with iISE< 0.0001[1][10]
5 - 7.9 (Normal)----[1]
≥ 8 (Hyperproteinemia)Significant Difference0.007Significant Difference0.002[8]

Note: In cases of hypoproteinemia, indirect ISE values tend to be falsely elevated ("pseudohypernatremia"). In hyperproteinemia, they are falsely decreased ("pseudohyponatremia").

Table 2: Effect of Lipid Concentration on Electrolyte Measurements

Lipid ParameterConcentrationEffect on Indirect ISEReference
Total LipidsFor every 10 mmol/L increaseNa+ and Cl- decrease by 1 mmol/L, K+ decreases by 0.04 mmol/L[1]
Triglycerides> 650 mg/dLStatistically significant decrease in Na+ and K+ (even with direct ISE)[13]
Cholesterol≥ 300 mg/dLSignificant difference in Na+ and K+ between dISE and iISE[1][8]

Experimental Protocols

Protocol 1: Gentle Cleaning of a Fouled ISE

This protocol is designed to remove protein and lipid fouling from the ion-selective membrane without causing damage.

Materials:

  • Deionized water

  • Lint-free laboratory wipes

  • Low-concentration standard solution for the ion of interest

  • Intermediate-concentration standard solution for the ion of interest

Procedure:

  • Initial Rinse: Immediately after use, rinse the electrode tip with a gentle stream of deionized water.[12]

  • Blot Dry: Gently blot the electrode body dry with a lint-free wipe. Do not touch or rub the ion-selective membrane. [12]

  • Soaking: Immerse the electrode tip in the lowest concentration standard solution used for your calibration. Allow it to soak for at least 30 minutes.[12]

  • Final Rinse: Rinse the electrode again with deionized water.

  • Re-conditioning: Before the next measurement, place the electrode in an intermediate concentration standard and allow the potential to stabilize.[12]

Protocol 2: Sample Pretreatment via High-Speed Centrifugation for Lipid Removal

This method is effective for removing lipids from a sample to minimize interference.

Materials:

  • Sample with high lipid content

  • High-speed centrifuge

  • Centrifuge tubes

Procedure:

  • Sample Aliquoting: Place the lipemic sample into a high-speed centrifuge tube.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes. This will cause the lipids to form a layer at the top.

  • Aspiration: Carefully aspirate the lower, clear serum/plasma layer for analysis, avoiding the upper lipid layer.

  • Analysis: Analyze the cleared sample using your ISE.

Protocol 3: Protein Precipitation using Trichloroacetic Acid (TCA)/Acetone (B3395972)

This protocol removes proteins from a sample, which can be useful when direct ISE is unavailable or when electrode fouling is a persistent issue.

Materials:

  • Protein-containing sample

  • Trichloroacetic acid (TCA) solution

  • Acetone (ice-cold)

  • Microcentrifuge

  • Microcentrifuge tubes

  • Appropriate buffer for resolubilization

Procedure:

  • Precipitation: Add TCA to your sample to a final concentration of 10-20% and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant which contains your analytes of interest.

  • Acetone Wash: Add ice-cold acetone to the protein pellet to wash away any remaining TCA.

  • Re-Centrifugation: Centrifuge again under the same conditions.

  • Drying: Discard the acetone and allow the pellet to air dry. Do not over-dry the pellet.

  • Resolubilization: At this stage, the supernatant from step 3 can be used for ISE analysis after pH neutralization. The protein pellet is typically discarded for ISE purposes.

Visualizations

Interference_Workflow Discrepancy Discrepancy between direct & indirect ISE Exclusion Electrolyte Exclusion Effect (High Protein/Lipids) Discrepancy->Exclusion Drift Drifting or Unstable Readings Fouling Electrode Fouling (Protein/Lipid Adsorption) Drift->Fouling Use_dISE Use Direct ISE for Measurement Exclusion->Use_dISE Pretreat Sample Pretreatment (Centrifugation, Precipitation) Exclusion->Pretreat Fouling->Pretreat Clean Clean Electrode Fouling->Clean

Caption: Troubleshooting workflow for ISE interference issues.

Electrolyte_Exclusion_Effect cluster_normal Normal Sample cluster_hyperlipidemic Hyperlipidemic/Hyperproteinemic Sample Normal_Sample Plasma (93% Water, 7% Solids) iISE_Normal Indirect ISE: Dilution + Measurement Normal_Sample->iISE_Normal Result_Normal Accurate Electrolyte Concentration iISE_Normal->Result_Normal High_Solid_Sample Plasma (<93% Water, >7% Solids) iISE_High_Solid Indirect ISE: Dilution + Measurement High_Solid_Sample->iISE_High_Solid Result_High_Solid Falsely Low Electrolyte Concentration (Pseudohyponatremia) iISE_High_Solid->Result_High_Solid

Caption: Mechanism of the Electrolyte Exclusion Effect.

References

Technical Support Center: Correcting for Iodide Volatility in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to iodide volatility during experimental sample preparation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to inaccurate iodide quantification.

Q1: My iodide recovery is consistently low after sample preparation. What are the likely causes and how can I fix it?

A1: Low iodide recovery is a common issue primarily caused by the loss of volatile iodine species. Here’s a systematic approach to troubleshoot this problem:

  • Problem: Acidic conditions during sample digestion can oxidize iodide (I⁻) to elemental iodine (I₂), which is highly volatile and can be lost from the sample.

  • Solution:

    • Alkaline Digestion/Extraction: Perform your sample digestion or extraction under alkaline conditions. The use of reagents like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) helps maintain iodine in its non-volatile iodide (I⁻) or iodate (B108269) (IO₃⁻) forms.[1]

    • Temperature Control: Avoid excessive temperatures during digestion. High heat increases the volatility of elemental iodine. If dry ashing is necessary, the addition of an alkali can significantly improve iodine recovery, although some losses may still occur.[1] For instance, one study noted that with ashing, the recovery of iodine was less than 2%, but with the addition of alkali, it improved to 90% at 650°C.[1]

  • Problem: Oxidizing agents in the sample matrix or reagents can contribute to the formation of volatile iodine.

  • Solution:

    • Use of Reducing Agents: In some cases, the addition of a reducing agent can prevent the oxidation of iodide.

    • Matrix-Matched Standards: Prepare your calibration standards in a matrix that closely resembles your samples to account for any matrix-induced effects on iodine stability.

  • Problem: Incomplete sample digestion can lead to inefficient extraction of iodide from the sample matrix.

  • Solution:

    • Optimize Digestion Parameters: Ensure your digestion protocol (e.g., microwave digestion) is optimized for your specific sample type to achieve complete decomposition. This includes optimizing temperature, pressure, and digestion time.

Q2: I'm observing high background signals and memory effects for iodine in my ICP-MS analysis. What could be the cause?

A2: High background and memory effects in iodine analysis by ICP-MS are often related to the sample introduction system and the interaction of iodine with instrument components.

  • Problem: Iodine can adsorb to glassware and plasticware, leading to a continuous low-level release and a high background signal.[2]

  • Solution:

    • Thorough Rinsing: Implement a rigorous rinsing protocol between samples using a rinse solution that matches your sample matrix.

    • Dedicated Glassware: Use dedicated glassware and plasticware for iodine analysis to prevent cross-contamination.

    • Optimized Sample Introduction System: A low-flow, self-aspirating nebulizer and a low-volume spray chamber can help minimize the iodine background signal.[2]

  • Problem: Residual carbon from incompletely digested biological samples can enhance the ionization of iodine in the plasma, leading to artificially high signals.[2]

  • Solution:

    • Complete Carbon Removal: Use a digestion method that effectively removes the carbon matrix, such as high-temperature acid microwave digestion with an oxidizing agent like hydrogen peroxide.[2]

    • Carbon Addition for Signal Stabilization: If complete carbon removal is not feasible, adding a controlled amount of an organic solvent like 2-propanol to your samples and standards can help to stabilize the iodine signal.[2]

Q3: My results show poor precision and reproducibility for iodide measurements. How can I improve this?

A3: Poor precision in iodide analysis can stem from inconsistencies in sample preparation and the analytical measurement itself.

  • Problem: Inconsistent sample preparation, including variations in digestion time, temperature, or reagent volumes, can lead to variable iodide loss.

  • Solution:

    • Standardized Protocols: Strictly adhere to a validated and standardized sample preparation protocol for all samples.

    • Automated Systems: Where possible, use automated sample preparation systems to minimize human error.

  • Problem: Instability in the ICP-MS instrument can cause signal drift and poor precision.

  • Solution:

    • Instrument Stabilization: Allow the ICP-MS to warm up and stabilize for a sufficient amount of time before analysis.

    • Internal Standardization: Use an appropriate internal standard to correct for instrument drift and matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is iodide volatility a concern in sample preparation?

A1: Iodide (I⁻), the ionic form of iodine, is relatively stable and non-volatile. However, during sample preparation, particularly under acidic and oxidizing conditions, iodide can be converted to elemental iodine (I₂), which is volatile. This volatility can lead to significant loss of iodine from the sample before analysis, resulting in underestimation of the true iodine content.

Q2: What are the main chemical species of iodine I should be aware of during my experiments?

A2: The primary iodine species of concern are:

  • Iodide (I⁻): The non-volatile form, desirable for accurate analysis.

  • Iodine (I₂): The volatile elemental form, which can lead to sample loss.

  • Iodate (IO₃⁻): A non-volatile, oxidized form of iodine. In many analytical techniques, the goal is to convert all iodine species to either iodide or iodate to ensure stability.

G cluster_conditions Reaction Conditions cluster_species Iodine Species Acidic_Oxidizing Acidic/Oxidizing Conditions I2 Elemental Iodine (I₂) Volatile Acidic_Oxidizing->I2 Promotes Alkaline_Reducing Alkaline/Reducing Conditions I_minus Iodide (I⁻) Non-Volatile Alkaline_Reducing->I_minus Favors I_minus->I2 Oxidation I2->I_minus Reduction

Caption: Relationship between chemical conditions and iodine species volatility.

Q3: Which sample preparation method is best to minimize iodide loss?

A3: The choice of method depends on your sample matrix and analytical technique. Here is a comparison of common methods:

MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Alkaline Extraction Extraction in a basic solution (e.g., NaOH, NH₄OH) to maintain iodine as non-volatile I⁻.Simple, avoids high temperatures, minimizes volatility.May not completely decompose complex matrices, potentially leading to lower extraction efficiency for some samples.[2]>95% (matrix dependent)
Microwave Acid Digestion Digestion with acids (e.g., HNO₃) in a closed vessel under high temperature and pressure.Complete sample decomposition.Risk of iodide loss if conditions are not optimized; requires careful control of oxidizing potential.>96% (with optimization)[1]
Dry Ashing with Alkali Combustion of the sample at high temperatures in the presence of an alkaline additive.Effective for organic matrix removal.High temperatures can still lead to some iodine loss, even with an alkaline additive.[1]~90%[1]
Freeze-Drying Removal of water at low temperature and pressure.Minimizes thermal degradation and volatilization.Does not remove the sample matrix; subsequent digestion is still required.>99% (for drying step)[1]

Q4: Can I use standard glassware for my iodide analysis?

A4: While standard laboratory glassware can be used, it is crucial to be aware of the potential for iodine to adsorb to surfaces.[2] For trace analysis, it is recommended to use dedicated glassware that is thoroughly cleaned between uses. Rinsing with a solution that is matrix-matched to your samples can help to minimize memory effects.

Experimental Protocols

Protocol 1: Alkaline Extraction for Biological Samples

This protocol is suitable for the extraction of iodide from various biological matrices prior to analysis by techniques such as ICP-MS or ion chromatography.

G start Start: Homogenized Biological Sample weigh 1. Weigh 0.5 g of sample into a tube start->weigh add_alkali 2. Add 10 mL of 0.1 M NaOH solution weigh->add_alkali vortex 3. Vortex for 1 minute add_alkali->vortex incubate 4. Incubate at 90°C for 30 minutes vortex->incubate cool 5. Cool to room temperature incubate->cool centrifuge 6. Centrifuge at 4000 rpm for 15 minutes cool->centrifuge collect 7. Collect supernatant centrifuge->collect analyze 8. Analyze by ICP-MS or IC collect->analyze

References

Technical Support Center: Enhancing Iodide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with iodide-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Finkelstein reaction?

The Finkelstein reaction is a type of nucleophilic substitution reaction (typically S\sub{N}2) that involves the exchange of a halogen atom in an alkyl halide with an iodide ion.[1] The reaction's success often relies on Le Chatelier's principle.[2] By using a solvent in which the newly formed salt (e.g., NaCl or NaBr) is insoluble while the iodide salt (e.g., NaI) is soluble, the equilibrium is driven towards the formation of the alkyl iodide.[3] Acetone (B3395972) is a classic solvent for this purpose.[2][3]

Q2: What types of substrates are most suitable for iodide-mediated substitution reactions?

Primary, allylic, and benzylic halides are ideal substrates for these reactions, as they are most susceptible to the S\sub{N}2 mechanism.[1][2] α-Halogenated ketones and esters also react readily.[2] Secondary halides react more slowly, while tertiary, vinyl, and aryl halides are generally unreactive under standard Finkelstein conditions.[1] However, the reactivity of sterically hindered secondary and tertiary halides can be improved by using Lewis acid catalysts.[1][2]

Q3: How can catalysts be used to enhance the rate of iodide-mediated reactions?

Several catalytic strategies can be employed:

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a crown ether can be used.[4][5] These catalysts transport the iodide anion from the aqueous phase to the organic phase where the reaction occurs, thereby accelerating the rate.[4][6]

  • Lewis Acids: Catalysts such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can be used to enhance the reactivity of sterically hindered substrates like secondary and tertiary halides.[1][2]

  • Iodine Catalysis: Molecular iodine (I₂) and hypervalent iodine compounds can catalyze a variety of organic transformations, including oxidative functionalizations.[7][8] For instance, molecular iodine can catalyze Michael additions and the synthesis of various heterocyclic compounds.[9]

  • Copper Salts: Copper halides can be used to promote "reverse" Finkelstein reactions, where an aryl iodide is converted to an aryl bromide or chloride.[10]

Q4: What is the role of samarium(II) iodide (SmI₂) in iodide-mediated reactions?

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer reducing agent.[11] It is used in a wide range of reactions, including the reduction of various functional groups and reductive C-C bond formations.[11][12] The reactivity of SmI₂ can be significantly enhanced by the addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA) or safer alternatives like tripyrrolidinophosphoric acid triamide (TPPA), allowing reactions to proceed under milder conditions.[12]

Troubleshooting Guide

Issue 1: The reaction is very slow or not proceeding to completion.

Possible Cause Troubleshooting Steps
Poor Substrate Reactivity The substrate may be sterically hindered (secondary/tertiary halide) or have a poor leaving group (e.g., fluoride).[1][2] Solution: For hindered substrates, add a Lewis acid catalyst (e.g., ZnCl₂). For alkyl fluorides, consider using a more potent iodide source like iodotrimethylsilane.[2]
Inappropriate Solvent The solvent may not adequately dissolve the reactants, or the product salt may be too soluble, preventing the equilibrium from shifting.[3][13] Solution: For classic Finkelstein reactions, ensure you are using a dry, polar aprotic solvent like acetone.[3] Consider alternative solvents like ionic liquids, which have been shown to accelerate reaction rates.[14]
Reversibility of the Reaction In some iodination reactions, the product hydrogen iodide (HI) is a strong reducing agent that can reverse the reaction.[15] Solution: Add an oxidizing agent (e.g., HNO₃, HIO₃) to the reaction mixture to remove the HI as it forms, preventing the reverse reaction.[15]
Catalyst Poisoning In phase-transfer catalysis, highly polarizable leaving groups like iodide itself can sometimes pair too strongly with the catalyst, hindering its ability to transfer the desired nucleophile.[16] Solution: If using a quaternary ammonium salt as a PTC and observing low yields, consider that the catalyst might be "poisoned." It may be necessary to screen different PTCs or consider alternative catalytic systems.
Insufficient Temperature Most reaction rates increase with temperature.[17] Solution: Gently heat the reaction mixture. Refluxing in acetone is a common condition for Finkelstein reactions.[3] Microwave irradiation can also be used to significantly increase the reaction rate.[2][9]

Issue 2: The desired product is not stable.

Possible Cause Troubleshooting Steps
Product Degradation The C-I bond is the weakest of the carbon-halogen bonds, making iodoalkanes susceptible to degradation, especially under harsh conditions (e.g., high heat or light exposure).[15][18] Solution: Conduct the reaction at the lowest effective temperature and protect it from light. Ensure workup and purification steps are performed promptly.
Metabolic Deiodination In biological or in-vivo applications, alkyl iodides can react with nucleophiles like glutathione (B108866) (GSH), leading to the release of the iodide anion.[19] Solution: For applications requiring metabolic stability (e.g., radiopharmaceuticals), consider using aryl or vinyl iodides, where the iodine is attached to an sp²-hybridized carbon, as these are more resistant to deiodination.[19]

Visualizing Iodide-Mediated Processes

Caption: S\sub{N}2 mechanism of the Finkelstein reaction.

PTC_Workflow Phase-Transfer Catalysis (PTC) Workflow (Q⁺ = Quaternary Ammonium Cation) cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst NaI Na⁺I⁻ Q_I Q⁺I⁻ NaI->Q_I Ion Exchange NaX Na⁺X⁻ RX R-X RI R-I RX->RI Q_X Q⁺X⁻ RX->Q_X Forms X⁻ Q_I->RX Reaction Q_X->NaX Ion Exchange

Caption: Workflow for Phase-Transfer Catalysis.

Troubleshooting_Tree start Reaction Rate is Too Slow q1 What is the substrate? start->q1 a1_primary Primary / Allylic q1->a1_primary Less Hindered a1_hindered Secondary / Tertiary q1->a1_hindered More Hindered sol_primary Optimize Solvent & Increase Temperature a1_primary->sol_primary sol_hindered Add Lewis Acid Catalyst (e.g., ZnCl₂) a1_hindered->sol_hindered q2 Is the reaction biphasic? sol_primary->q2 sol_hindered->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_ptc Use Phase-Transfer Catalyst (PTC) a2_yes->sol_ptc sol_check_rev Check for Reversibility (Consider adding oxidant) a2_no->sol_check_rev

Caption: Troubleshooting logic for a slow reaction.

Key Experimental Protocol: The Finkelstein Reaction

Objective: To synthesize 1-iodobutane (B1219991) from 1-chlorobutane (B31608). This protocol is a general representation of the classic Finkelstein reaction.[3]

Materials:

  • 1-chlorobutane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Diatomaceous earth (e.g., Celite®)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Reagents: In the flask, dissolve sodium iodide (1.5 equivalents relative to the alkyl halide) in anhydrous acetone. Stir the mixture until the NaI is fully dissolved.

  • Reaction Initiation: Add 1-chlorobutane (1.0 equivalent) to the stirring solution of NaI in acetone.

  • Heating: Gently heat the reaction mixture to reflux using a heating mantle. A white precipitate of sodium chloride (NaCl) should begin to form as the reaction progresses, indicating the halide exchange is occurring.[3]

  • Monitoring: Allow the reaction to proceed at reflux for a specified time (this can range from 1 to 24 hours depending on the substrate). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting material.

  • Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl. Wash the filter cake with a small amount of fresh acetone to recover any remaining product.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Extraction: Resuspend the residue in a mixture of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a 5% aqueous solution of sodium thiosulfate (to remove any traces of I₂) and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-iodobutane.

  • Purification: If necessary, the crude product can be further purified by distillation.

Safety Precautions: Alkyl halides can be toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetone is highly flammable; ensure no open flames are nearby.

References

Technical Support Center: Handling Photosensitive Iodide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for handling and troubleshooting issues related to the photosensitivity of iodide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What makes iodide-containing compounds sensitive to light?

A1: Iodide ions (I-) can be oxidized by light, particularly UV and visible light, which provides the energy to initiate photochemical reactions.[1] This can lead to the formation of molecular iodine (I2) and other reactive iodine species, often causing a visible color change to yellow or brown and a loss of the compound's intended properties.[2][3] Factors like pH, temperature, and the presence of oxygen can also influence the rate of this degradation.[4]

Q2: How can I tell if my iodide compound has degraded?

A2: The most common visual indicator of degradation in iodide-containing compounds is a color change, often to yellow or brown, due to the formation of iodine.[2][5] In solutions, you might also observe precipitation or turbidity.[1] However, significant degradation can occur before any visual change is apparent. Therefore, it's crucial to use analytical techniques like HPLC to confirm the purity and concentration of your compound.[1][5]

Q3: What are the essential best practices for storing and handling any new photosensitive iodide compound?

A3: To ensure the stability of photosensitive iodide compounds, they should always be stored in a dark and temperature-controlled environment.[1] Using amber-colored or opaque containers is critical to block exposure to UV and visible light.[2][6] For preparing solutions, it is best to work in a dimly lit area or under a safelight (e.g., red or yellow light) and to wrap any glassware or tubes in aluminum foil.[5][7] Aliquoting stock solutions is recommended to minimize the light exposure of the main stock during repeated use.[5]

Q4: Can I use stabilizers to protect my compound in solution?

A4: Yes, antioxidants can sometimes be used to protect against photodegradation in solutions.[6] However, it is critical to conduct a preliminary experiment to ensure that any additive does not interfere with your specific compound or experimental assay.[5] In some cases, adjusting the pH of a solution by adding an alkali can also reduce the risk of oxidation.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in biological assays. [5]Compound Degradation: The active concentration of your compound is lower than calculated due to light exposure during handling or storage.[5]1. Verify Purity: Use an analytical method like HPLC to check the purity of your stock solution against a freshly prepared standard.[1] 2. Review Handling: Ensure all handling and storage procedures strictly follow light-protection protocols (e.g., using amber vials, wrapping containers in foil).[1] 3. Prepare Fresh: Prepare fresh dilutions from a protected stock solution for each critical experiment.[5]
The color of my compound or solution has turned yellow/brown. [5]Photodegradation: The compound has been exposed to light, leading to the formation of colored degradation products like molecular iodine.[2][3]1. Discard Solution: Do not use a discolored solution, as its altered chemical composition can produce unreliable results.[5] 2. Prepare Fresh: Make a new solution, strictly adhering to all light-protection measures.[5] 3. Evaluate Storage: Check your storage conditions to ensure the compound is in a light-proof, sealed container in a dark location.[1]
New, unexpected peaks appear in my HPLC or LC-MS analysis. [1]Formation of Degradants: The compound is breaking down into one or more new chemical entities due to light exposure.[1]1. Conduct Forced Degradation: Intentionally expose the compound to light, heat, and different pH conditions to identify potential degradation products.[1] 2. Characterize Impurities: Use analytical techniques like mass spectrometry to identify the structure of the new peaks.[1] 3. Optimize Conditions: Based on the degradation profile, refine your storage and handling protocols to prevent the formation of these impurities. This may include using an inert gas atmosphere.[1]
Data on Protective Packaging

The effectiveness of different packaging in preventing photodegradation is crucial. The following table illustrates the hypothetical stability of a photosensitive iodide compound under various storage conditions.

Storage Condition Container Type Light Exposure Assay Purity after 30 Days (% of Initial)
BenchtopClear Glass VialAmbient Lab Light65%
BenchtopAmber Glass VialAmbient Lab Light92%
BenchtopClear Vial wrapped in FoilAmbient Lab Light99%
-20°C FreezerAmber Glass VialDark>99%
-20°C FreezerClear Glass VialDark>99%

This data is for illustrative purposes. Actual stability will depend on the specific compound and conditions.

Key Experimental Protocol: Photostability Testing

To formally assess the photosensitivity of an iodide-containing compound, a photostability test should be performed according to guidelines like ICH Q1B.[8][9]

Objective: To determine if light exposure results in unacceptable changes to the drug substance or product.

Methodology:

  • Sample Preparation: Prepare at least two sets of samples. One set will be the test samples, and the other will be the "dark" controls, which are protected from light (e.g., wrapped in aluminum foil). Samples can be the solid compound or a solution.[1]

  • Light Exposure: Place both sets of samples in a photostability chamber. The chamber should be capable of delivering a controlled dose of both visible and UVA light.[10]

    • The ICH Q1B guideline recommends a total visible light exposure of not less than 1.2 million lux hours and a near-UV exposure of not less than 200 watt-hours per square meter.[10]

  • Dark Control: The dark control samples should be placed in the same chamber to experience the same temperature and humidity conditions, but they must be shielded from light.[11]

  • Analysis: At specified time points, withdraw samples from both the exposed and control groups. Analyze them using a validated, stability-indicating method (e.g., HPLC) to measure the concentration of the active compound and detect any degradation products.[1]

  • Evaluation: Compare the results from the exposed samples to those of the dark controls. Significant degradation in the light-exposed samples that is not present in the controls confirms that the compound is photosensitive.[1]

Visual Guides

Workflow for Handling Photosensitive Compounds

G cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimentation storage Store in Dark, Temp-Controlled Area container Use Amber or Opaque Containers storage->container weigh Weigh Compound container->weigh dissolve Prepare Solution weigh->dissolve light_protect Apply Light Protection (Dim light, foil wrap) weigh->light_protect aliquot Aliquot & Store dissolve->aliquot dissolve->light_protect run_exp Perform Experiment aliquot->run_exp analyze Analyze Results run_exp->analyze end Data Interpretation analyze->end start Receive Compound start->storage

Caption: General workflow for handling photosensitive compounds.

Troubleshooting Experimental Variability

G start Inconsistent Experimental Results? check_purity Check Compound Purity (e.g., HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok review_handling Review Handling Protocol handling_ok Light Protection Adequate? review_handling->handling_ok purity_ok->review_handling Yes degraded Root Cause: Compound Degraded. Prepare Fresh Stock. purity_ok->degraded No improve_handling Action: Improve Light Protection (Use foil, dim lights) handling_ok->improve_handling No other_vars Investigate Other Experimental Variables handling_ok->other_vars Yes

Caption: Decision tree for troubleshooting inconsistent results.

Simplified Photodegradation Pathway of Iodide

G I_minus Iodide Ion (I⁻) (Colorless) I_radical Iodine Radical (I•) I_minus->I_radical Light (hν) Oxidation I2 Molecular Iodine (I₂) (Yellow/Brown Color) I_radical->I2 Degradation_Products Other Degradation Products I2->Degradation_Products Further Reactions

Caption: Simplified photodegradation pathway of the this compound.

References

Technical Support Center: Strategies for Removing Iodide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of iodide and iodine from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: My organic layer remains brown/pink even after washing with sodium thiosulfate (B1220275).

Possible Cause 1: Insufficient reducing agent.

  • Solution: The amount of sodium thiosulfate is insufficient to reduce all the elemental iodine (I₂) to colorless iodide (I⁻). Increase the concentration of the sodium thiosulfate solution (a 5-10% aqueous solution is common) or perform additional washes. Ensure vigorous mixing to facilitate the reaction between the organic and aqueous phases.[1]

Possible Cause 2: Oxidation of residual iodide.

  • Solution: Trace amounts of iodide (e.g., from sodium iodide) remaining in the organic layer can be oxidized back to iodine by air, especially in the presence of light.[1] After the initial thiosulfate wash, wash the organic layer with water multiple times to remove any remaining sodium iodide.[1]

Possible Cause 3: The brown color is not from iodine.

  • Solution: The color may be from other reaction byproducts. If the color persists after thorough washing with sodium thiosulfate, consider other purification methods such as column chromatography or recrystallization to isolate your product.

Problem 2: A precipitate forms at the interface of the organic and aqueous layers during extraction.

Possible Cause 1: Formation of an insoluble salt.

  • Solution: An insoluble salt may have formed due to the reaction of iodide with other ions in the reaction mixture. Try adding a small amount of a suitable solvent to dissolve the precipitate. If that fails, you may need to filter the entire mixture to remove the solid before proceeding with the separation of the liquid phases.

Possible Cause 2: Emulsion formation.

  • Solution: Vigorous shaking can lead to the formation of an emulsion, which appears as a cloudy or precipitated layer. To break the emulsion, you can try adding a saturated brine solution, gently swirling the separatory funnel, or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of celite can also be effective.

Problem 3: My product is water-soluble, making aqueous extraction difficult.

Possible Cause: Product partitioning into the aqueous layer.

  • Solution 1: Use a solid-supported scavenger. Instead of an aqueous wash, consider using a solid-supported scavenger resin to remove the iodide. This avoids the introduction of a large volume of water.

  • Solution 2: Back-extraction. If your product is acidic or basic, you can adjust the pH of the aqueous layer to neutralize the product and then extract it back into an organic solvent.

  • Solution 3: Alternative removal methods. Explore non-aqueous removal methods such as precipitation or reaction with a metal bed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing iodide from a reaction mixture?

A1: The most common methods include:

  • Aqueous Workup: Washing the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to convert iodine to water-soluble iodide.[1]

  • Precipitation: Adding a salt of a metal cation that forms an insoluble iodide salt, such as lead(II) (Pb²⁺) or mercury(II) (Hg²⁺).

  • Adsorption/Ion Exchange: Using solid adsorbents like activated carbon or ion-exchange resins to capture iodide.

  • Reaction with Metals: Treating the reaction mixture with metals such as zinc, aluminum, or magnesium, which react with iodine to form metal iodides that can be separated.[2]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors:

  • The nature of your product: Consider its solubility, stability to acids/bases, and functional groups that might react with the chosen removal agent.

  • The solvent system: The method must be compatible with your reaction solvent.

  • The scale of the reaction: Some methods are more suitable for large-scale reactions than others.

  • The desired level of purity: Some methods offer higher purity than others.

Q3: Can I use activated carbon to remove iodide?

A3: Yes, activated carbon can be used to adsorb iodine from organic solvents.[3] It is a cost-effective method, but its efficiency can be affected by the presence of other organic molecules that compete for adsorption sites. The capacity of activated carbon for iodide can vary significantly depending on the type of carbon and the reaction conditions.

Q4: Are there any safety concerns with iodide removal methods?

A4: Yes, some methods involve hazardous materials. For example, lead and mercury salts used for precipitation are toxic and require careful handling and disposal. When working with any chemical, always consult the Safety Data Sheet (SDS) and follow appropriate safety protocols.

Data Presentation

Table 1: Comparison of Iodide Removal Efficiencies for Different Adsorbents
Adsorbent MaterialTarget SpeciesAdsorption Capacity (mg/g)Removal Efficiency (%)ConditionsReference
Ag+@UiO-66-(COOH)2I⁻235.5>92Aqueous solution, room temperature[4]
Nano-Cu₂O/Cu⁰ on BiocharI⁻86.8HighAqueous solution, pH 4-10[5]
Nano-Cu₂O/Cu⁰ on BiocharIO₃⁻43.1HighAqueous solution, pH 7[5]
Acid-activated spinach leavesI₂909.09HighAqueous solution, pH 10[6]
Commercial Anion Exchange Resin (Biorex-5)I⁻1.74-Aqueous solution[7]
Strong Base Anion Exchange ResinsI⁻2.75 - 5.90 (µg/g)-Groundwater, after conversion to iodide[8]
Activated CarbonI⁻43>90Aqueous solution, pH 2[9]
Table 2: Solubility of Iodide Compounds
CompoundFormulaSolubility in WaterSolubility in Common Organic SolventsReference
Lead(II) IodidePbI₂0.76 g/L (20 °C)Insoluble in ethanol[10]
Silver(I) IodideAgIVery lowInsoluble in most organic solvents
Sodium IodideNaI1787 g/L (20 °C)Soluble in acetone, ethanol, methanol
IodineI₂0.3 g/L (20 °C)Soluble in hexane, diethyl ether, toluene[11]

Experimental Protocols

Method 1: Aqueous Wash with Sodium Thiosulfate

This method is suitable for removing elemental iodine from water-immiscible organic solvents.

Materials:

  • Reaction mixture in an organic solvent

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Separatory funnel

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. The brown/purple color of the organic layer should disappear.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate salts.

  • Repeat the water wash (step 6) one more time.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

Method 2: Precipitation of Iodide with Lead(II) Nitrate (B79036)

This method is useful for removing iodide ions from a solution when the product is not sensitive to the presence of lead salts. Caution: Lead compounds are toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

Materials:

  • Solution containing iodide ions

  • Lead(II) nitrate solution (e.g., 1 M in water)

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • In a beaker or flask, add the lead(II) nitrate solution dropwise to the solution containing iodide ions while stirring.

  • A yellow precipitate of lead(II) iodide will form.[9]

  • Continue adding the lead(II) nitrate solution until no more precipitate is formed.

  • Stir the mixture for a few minutes to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water.

  • The filtrate now contains the desired product with the iodide removed.

Method 3: Removal of Iodide using an Anion Exchange Resin

This method is suitable for removing iodide ions from both aqueous and some organic solutions.

Materials:

  • Solution containing iodide ions

  • Strong base anion exchange resin (e.g., in chloride form)

  • Chromatography column

  • Appropriate solvent for elution

Procedure:

  • Prepare a slurry of the anion exchange resin in the solvent used for your reaction mixture.

  • Pack a chromatography column with the resin slurry.

  • Allow the solvent to drain to the top of the resin bed.

  • Carefully load the solution containing iodide onto the top of the resin bed.

  • Allow the solution to flow through the column at a controlled rate.

  • The iodide ions will be exchanged for the counter-ions on the resin.

  • Collect the eluent, which contains your product free of iodide.

  • If necessary, wash the column with additional solvent to ensure complete elution of your product.

Mandatory Visualization

Iodide_Removal_Workflow cluster_start Start cluster_methods Iodide Removal Strategies cluster_end End start Reaction Mixture (Containing Iodide) aqueous_wash Aqueous Wash (e.g., Na2S2O3) start->aqueous_wash Water-immiscible organic solvent precipitation Precipitation (e.g., Pb(NO3)2) start->precipitation Product stable to metal salts adsorption Adsorption/Ion Exchange (Resin/Carbon) start->adsorption Aqueous or organic solvent metal_reaction Reaction with Metal (e.g., Zn) start->metal_reaction Product stable to metal end_product Purified Product aqueous_wash->end_product precipitation->end_product adsorption->end_product metal_reaction->end_product

Caption: Decision workflow for selecting an appropriate iodide removal strategy.

Aqueous_Wash_Protocol start Reaction Mixture in Separatory Funnel add_thiosulfate Add 10% Na2S2O3 (aq) start->add_thiosulfate shake_vent Shake and Vent add_thiosulfate->shake_vent separate_layers1 Separate Layers shake_vent->separate_layers1 wash_water Wash with Water separate_layers1->wash_water separate_layers2 Separate Layers wash_water->separate_layers2 wash_brine Wash with Brine separate_layers2->wash_brine separate_layers3 Separate Layers wash_brine->separate_layers3 dry_organic Dry Organic Layer (e.g., MgSO4) separate_layers3->dry_organic filter Filter dry_organic->filter end_product Purified Organic Product filter->end_product

Caption: Step-by-step experimental workflow for an aqueous thiosulfate wash.

References

Technical Support Center: Iodide-Selective Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and troubleshooting iodide-selective membranes.

Frequently Asked Questions (FAQs)

Q1: What is the typical lifetime of a PVC-based iodide-selective membrane? A1: The lifetime of a solvent-polymeric ion-selective electrode (ISE) is primarily limited by the leaching of its components, such as the ionophore and plasticizer, into the sample solution.[1] For conventional PVC membranes using liquid plasticizers, the lifetime can range from a few weeks to several months, depending on usage frequency, sample matrix, and storage conditions.[2][3] Membranes using polymeric plasticizers, like polyester (B1180765) sebacate (B1225510) (PES), have shown extended lifetimes of over four months due to reduced leaching.[3]

Q2: What are the most common interfering ions for an iodide-selective electrode? A2: Iodide-selective electrodes are susceptible to interference from other anions, particularly those that are highly lipophilic.[4] The interference pattern often follows the Hofmeister series.[5][6] Common interfering ions include thiocyanate (B1210189) (SCN⁻), perchlorate (B79767) (ClO₄⁻), bromide (Br⁻), cyanide (CN⁻), and sulfide (B99878) (S²⁻).[7][8] Of these, sulfide, cyanide, and bromide must often be absent or in very low concentrations for accurate measurements.[8]

Q3: Why is my electrode showing a non-Nernstian slope? A3: A non-Nernstian or sub-Nernstian slope (typically less than -54 mV/decade) can indicate several issues.[9] These include the leaching of membrane components, the presence of significant concentrations of interfering ions, improper calibration, or incorrect preparation of standard solutions.[10][11] It can also be a sign that the membrane has reached the end of its operational lifetime.

Q4: What is the optimal pH range for operating an iodide-selective membrane? A4: The optimal pH range is highly dependent on the specific ionophore and membrane composition. However, many iodide-selective membranes operate effectively within a pH range of 3 to 10.[12][13] At very low pH (<3.0), the potential may drift due to the protonation of the ionophore.[13] At high pH (>10), interference from hydroxide (B78521) ions (OH⁻) can become significant, causing a sharp change in potential.[13]

Q5: How does the choice of plasticizer affect membrane performance and lifetime? A5: The plasticizer is a critical component that influences the membrane's analytical performance, including its linear response range, selectivity, and stability.[14][15] A key issue is plasticizer leaching, which shortens the sensor's lifetime.[16] Using high-lipophilicity plasticizers or polymeric plasticizers can significantly reduce leaching and extend the membrane's operational life.[3] For example, membranes with polyester sebacate (PES) last longer than those with the more conventional bis(2-ethylhexyl) sebacate (DOS).[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Drifting or Unstable Readings 1. Improper Conditioning: The membrane is not fully equilibrated with the aqueous solution.[17]2. Temperature Fluctuations: Sample and standard temperatures are not consistent.[9][18]3. Clogged Reference Junction: The reference electrode junction is blocked.[19]4. Leaching of Components: The ionophore or plasticizer is leaching from the membrane, altering its properties.[1]1. Condition the new electrode by soaking it in a low-concentration (e.g., 1.0 x 10⁻³ M) iodide standard solution for at least 12-24 hours before use.[13][17]2. Ensure all samples and standards are at the same temperature. Use a temperature-controlled water bath if necessary.[18]3. Check and clean the reference electrode junction. If necessary, replace the filling solution.[18][19]4. If leaching is suspected (especially with older membranes), recalibrate frequently. For long-term use, consider fabricating a new membrane with a polymeric plasticizer.[3]
Poor Reproducibility / Inconsistent Results 1. Sample Carryover: Residual sample remains on the electrode surface between measurements.2. Presence of Interfering Ions: The sample matrix contains ions that interfere with iodide detection.[8][11]3. Inconsistent Stirring Rate: The stirring rate varies between sample and standard measurements.[18]1. Rinse the electrode thoroughly with deionized water and blot dry between each measurement.[20]2. Identify potential interfering ions in your sample. Use an Ionic Strength Adjustment Buffer (ISAB) if appropriate, or consider sample pretreatment to remove interferents.[8]3. Use a magnetic stirrer at a constant and consistent rate for all measurements.[18]
No Response or Out-of-Range Reading 1. Incorrect Electrode Connection: The electrode is not properly connected to the meter.2. Air Bubbles on Membrane: An air bubble is trapped on the sensing membrane surface.[9][19]3. Insufficient Reference Filling Solution: The level of the reference filling solution is too low.[18][19]1. Check that the BNC connector is securely plugged into the meter.[19]2. Remove air bubbles by gently tapping the electrode or by re-immersing it in the solution.[9]3. Ensure the reference electrode is filled with the correct filling solution to a level at least one inch above the sample solution.[9][18]
Low Slope Value 1. End of Electrode Lifetime: Significant leaching of membrane components has occurred.[10]2. Incorrect Standards: Calibration standards were prepared incorrectly or have degraded.3. High Concentration of Interferents: The selectivity of the membrane is compromised by interfering ions.[8]1. The membrane may need to be replaced. Fabricate a new membrane.[10]2. Prepare fresh calibration standards from a reliable stock solution. Calibrate in order of increasing concentration.[18]3. Check the selectivity coefficients for your membrane against potential interferents in your sample. Dilute the sample if possible to reduce the interferent concentration.[8]
Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing common issues with iodide-selective electrodes.

TroubleshootingWorkflow start_node Problem Encountered (e.g., Drifting, Low Slope) q1 Is the electrode new or properly conditioned? start_node->q1 q2 Are sample/standard temperatures consistent? q1->q2 Yes sol1 Condition electrode (soak in 10⁻³ M I⁻ for >12h) q1->sol1 No q3 Are there air bubbles on the membrane? q2->q3 Yes sol2 Use water bath to equilibrate temperatures q2->sol2 No q4 Is the reference junction clean and filled? q3->q4 No sol3 Gently tap or re-immerse electrode to remove bubbles q3->sol3 Yes q5 Were standards prepared correctly? q4->q5 Yes sol4 Clean junction and refill with fresh solution q4->sol4 No q6 Does the sample contain known interfering ions? q5->q6 Yes sol5 Prepare fresh standards from stock solution q5->sol5 No sol6 Use ISAB, dilute sample, or pretreat to remove interferents q6->sol6 Yes end_node Issue likely resolved. If not, membrane may be at end-of-life. Replace. q6->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->q6 sol6->end_node

Caption: A workflow for troubleshooting common iodide-selective electrode issues.

Quantitative Data Summary

Table 1: Performance Characteristics of Various Iodide-Selective Membranes
Ionophore/CarrierPlasticizerLinear Range (mol L⁻¹)Slope (mV/decade)Detection Limit (mol L⁻¹)LifetimeReference
[Co(L)]SO₄DBP1.0x10⁻⁶ - 1.0x10⁻²-58.6 ± 0.48.0x10⁻⁷2 months[12]
Copper (II)-bis-N-phenilsalicyldenaminato-5.0x10⁻⁶ - 1.0x10⁻¹-58.6 ± 0.43.0x10⁻⁶-[13]
Phthalocyaninatotitanium(IV) oxide (PcTiO)NPOE9.2x10⁻⁷ - 1.0x10⁻¹-58.98.5x10⁻⁷-[21]
[Hg(MBT)₂]NPOE1.0x10⁻⁶ - 1.0x10⁻¹-57.6 ± 0.84.0x10⁻⁷-[4]
[Hg(CTP)₂]NPOE1.0x10⁻⁶ - 1.0x10⁻¹-58.4 ± 1.46.0x10⁻⁷-[4]
[9]mercuracarborand-3---2.0x10⁻⁹-[14]
Valinomycin (for K⁺)DOS---< 4 months[3]
Valinomycin (for K⁺)PES---> 4 months[3]

DBP: Dibutyl phthalate; NPOE: o-Nitrophenyl octyl ether; DOS: Bis(2-ethylhexyl) sebacate; PES: Polyester sebacate.

Table 2: Selectivity Coefficients (log KpotI⁻, J⁻) for Common Interfering Anions
Interfering Ion (J⁻)Ionophore: [Co(L)]SO₄[12]Ionophore: PcTiO[21]Ionophore: [Hg(MBT)₂][4]
Br⁻ -3.1-2.8-
Cl⁻ -3.6-4.0-
SCN⁻ -2.1-2.2-1.2
NO₃⁻ -3.4-3.9-4.9
ClO₄⁻ -1.5-1.0-2.6
Salicylate ---4.0

Note: Lower values indicate better selectivity for iodide over the interfering ion.

Experimental Protocols

Protocol 1: Fabrication of a PVC-Based Iodide-Selective Membrane

This protocol describes a general method for preparing an iodide-selective membrane using solvent casting.

Materials:

  • Ionophore (e.g., Phthalocyaninatotitanium(IV) oxide)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyl octyl ether, NPOE)

  • Lipophilic additive (e.g., hexadecyl trimethylammonium bromide, HTAB)

  • Tetrahydrofuran (THF), analytical grade

  • Glass ring or petri dish

  • Ag/AgCl internal reference electrode

  • Internal filling solution (e.g., 1.0 x 10⁻² M NaI)

Procedure:

  • Prepare the Membrane Cocktail: Weigh the membrane components (e.g., 30% PVC, 64% NPOE, 5% ionophore, 1% HTAB) and dissolve them completely in approximately 5 mL of THF.[12][21]

  • Cast the Membrane: Pour the homogenous mixture into a glass ring or petri dish placed on a smooth glass plate.

  • Solvent Evaporation: Cover the dish with a filter paper and allow the THF to evaporate slowly at room temperature for at least 24 hours.[13] This slow evaporation is crucial for creating a uniform, mechanically robust membrane.

  • Membrane Assembly: Cut a small disc (e.g., 8 mm diameter) from the master membrane and mount it into an electrode body.

  • Add Internal Solution: Fill the electrode body with the internal filling solution (e.g., 1.0 x 10⁻² M NaI). Ensure no air bubbles are trapped.[13]

  • Insert Internal Electrode: Place the Ag/AgCl internal reference electrode into the filling solution.

  • Conditioning: Condition the assembled electrode by soaking it in a 1.0 x 10⁻² M NaI solution for at least 12 hours before its first use.[13]

Protocol 2: Assessing Membrane Lifetime and Component Leaching

The lifetime of an ISE is often limited by the leaching of its active components. This process can be monitored through electrochemical performance and quantified using analytical techniques.

A. Potentiometric Monitoring:

  • Calibrate the newly prepared electrode daily over a period of several weeks.

  • Record the slope, detection limit, and linear range.

  • A consistent decrease in the slope and an increase in the detection limit indicate membrane degradation, often due to leaching.[10] The lifetime is typically defined as the period during which the electrode maintains a Nernstian or near-Nernstian response.

B. Quantifying Plasticizer Leaching (Advanced):

  • Immerse a freshly prepared membrane of known composition and surface area in a fixed volume of deionized water.

  • After a set time (e.g., 12 or 24 hours), remove an aliquot of the water.

  • Quantify the concentration of the leached plasticizer in the aliquot using methods like liquid chromatography-mass spectrometry (LC-MS) or a specialized fluorescence nanosponge assay.[16] This provides a direct measure of component loss. For example, a typical membrane can release up to 20 ppm of NPOE into a solution after 12 hours.[16]

Visualizing the Degradation Pathway: Component Leaching

The primary mechanism limiting the lifetime of polymeric ISE membranes is the slow loss of essential components into the sample solution.

LeachingMechanism cluster_membrane Polymeric Membrane (Initial State) cluster_solution Aqueous Sample Solution Ionophore Ionophore p1 Ionophore->p1 Plasticizer Plasticizer p2 Plasticizer->p2 PVC PVC Matrix Additive Lipophilic Additive Leached_I Leached Ionophore Degradation Results in: - Decreased Slope - Higher Detection Limit - Reduced Lifetime Leached_P Leached Plasticizer p1->Leached_I Leaching p2->Leached_P Leaching

Caption: Mechanism of membrane degradation via leaching of ionophore and plasticizer.

Visualizing Anion Interference: The Hofmeister Series

The selectivity of an iodide-selective membrane is challenged by other anions, with the degree of interference often correlating with the Hofmeister series. Chaotropic ions (less hydrated, "structure-breaking") tend to interfere more than kosmotropic ions (strongly hydrated, "structure-making").

HofmeisterSeries kosmotropes Kosmotropes (Less Interfering) SO₄²⁻ HPO₄²⁻ F⁻ Cl⁻ chaotropes Chaotropes (More Interfering) Br⁻ NO₃⁻ I⁻ (Analyte) ClO₄⁻ SCN⁻ kosmotropes:e->chaotropes:w Increasing Interference legend legend

Caption: The Hofmeister series illustrates the trend of anion interference.

References

Technical Support Center: Optimizing Buffer Conditions for Iodide Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iodide enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a buffer for an iodide enzymatic assay?

A1: The most critical factor is the optimal pH for your specific enzyme's activity. Every enzyme has a narrow pH range where it functions most effectively.[1][2][3] Deviating from this optimal pH can lead to a significant loss of enzyme activity due to changes in the ionization state of amino acid residues in the active site and potential denaturation of the enzyme.[1] For enzymes like thyroid peroxidase, the optimal pH can also be influenced by the concentrations of substrates such as iodide and hydrogen peroxide.[4]

Q2: How do I choose a buffer with the correct pH range?

A2: Select a buffer that has a pKa value close to the desired optimal pH of your enzyme. A buffer is generally most effective within ±1 pH unit of its pKa. It is also crucial to consider potential interactions between the buffer components and your enzyme or substrates. For example, phosphate (B84403) buffers may not be suitable for all assays.

Q3: What is the ideal buffer concentration?

A3: A good starting point for buffer concentration is typically between 20 mM and 100 mM. The concentration should be high enough to maintain a stable pH throughout the reaction but not so high that it causes inhibition due to excessive ionic strength. The optimal concentration should be determined empirically for your specific assay.

Q4: Can the ionic strength of the buffer affect my assay?

A4: Yes, the ionic strength of the buffer can significantly impact enzyme activity. The effect, however, can vary between enzymes. For some enzymes, increasing ionic strength can lead to a continuous increase in reaction rate, while for others, it may be inhibitory beyond a certain point. The effect of ionic strength is related to changes in the dissociation of ionizable groups on the enzyme. It is advisable to optimize the ionic strength for your specific enzyme and assay conditions.

Q5: What are some common additives I can include in my buffer to improve enzyme stability?

A5: Several additives can help stabilize your enzyme during the assay. These include:

  • Glycerol or Sorbitol: These polyols can help stabilize the protein structure.

  • Bovine Serum Albumin (BSA): BSA can prevent the enzyme from adhering to plastic surfaces and can help stabilize the enzyme, especially at low concentrations.

  • Reducing agents (e.g., DTT, β-mercaptoethanol): These are important for enzymes with cysteine residues in their active sites to prevent oxidation.

  • Chelating agents (e.g., EDTA): These can be used to remove inhibitory metal ions. However, they should be avoided if the enzyme requires a metal for its activity.

  • Non-ionic detergents (e.g., Triton X-100, Tween-20): Low concentrations (typically 0.01-0.1%) can help prevent enzyme aggregation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No or very low enzyme activity Incorrect buffer pH.Determine the optimal pH for your enzyme experimentally. Ensure the buffer's pKa is close to the target pH.
Inactive enzyme.Use a fresh enzyme preparation. Ensure proper storage conditions.
Presence of an inhibitor in the sample or reagents.Test for inhibitors by running a control with a known active sample. Consider sample purification. Check for interfering substances like EDTA, azide, or high salt concentrations.[5]
Incorrect substrate concentration.Ensure substrate concentrations are at or above the Michaelis constant (Km) for the enzyme.
High background signal (non-enzymatic reaction) Buffer pH is too low, causing non-enzymatic oxidation of iodide.Increase the pH of the assay buffer. For thyroid peroxidase, non-enzymatic transformation of iodide can be significant at a pH below 7.0 and can predominate at a pH below 6.5.
Spontaneous degradation of the substrate or product.Run a "no-enzyme" control to quantify the background signal and subtract it from the sample readings.
Contaminated reagents.Use fresh, high-quality reagents.
Inconsistent or irreproducible results Fluctuation in temperature.Ensure all assay components and the reaction itself are maintained at a constant, optimal temperature.
Inaccurate pipetting.Calibrate pipettes regularly. Use appropriate pipette volumes for the desired amounts.
Incomplete mixing of reagents.Ensure thorough mixing of all components upon addition.
Reagent instability.Prepare fresh reagents for each experiment, especially hydrogen peroxide solutions.
Precipitation in the assay well Low solubility of substrate or product at the assay pH.Check the solubility of all components at the chosen pH. You may need to adjust the pH or add a small amount of a compatible co-solvent.
High concentration of buffer salts.Reduce the buffer concentration and re-optimize.

Data Presentation

Table 1: Common Buffers for Enzymatic Assays

BufferpKa at 25°CEffective pH RangeNotes
Citrate3.13, 4.76, 6.402.5 - 6.5Can chelate metal ions.
Acetate4.763.8 - 5.8Volatile, can be useful for lyophilization.
MES6.155.5 - 6.7Good's buffer, low metal binding.
Phosphate2.15, 7.20, 12.336.2 - 8.2Can inhibit some enzymes (e.g., kinases). Can precipitate with divalent cations.
PIPES6.806.1 - 7.5Good's buffer, minimal metal binding.
MOPS7.206.5 - 7.9Good's buffer, does not interact with most metal ions.
HEPES7.556.8 - 8.2Good's buffer, widely used in cell culture and enzymatic assays.
Tris8.067.5 - 9.0pH is temperature-sensitive. Can interact with some metal ions.
Glycine-NaOH9.608.6 - 10.6Useful for higher pH ranges.

Table 2: Effect of pH on Thyroid Peroxidase (TPO) Activity

Note: The optimal pH for TPO is dependent on substrate concentrations. The following is a generalized representation based on available literature.

pHRelative Activity (%)
5.0Low
6.0Moderate
7.0High
8.0Moderate
9.0Low

Experimental Protocols

Protocol 1: Determination of Optimal pH for an Iodide Enzymatic Assay

Objective: To determine the pH at which the enzyme exhibits maximum activity.

Materials:

  • Enzyme preparation

  • Iodide substrate solution (e.g., potassium iodide)

  • Hydrogen peroxide solution

  • A series of buffers with overlapping pH ranges (e.g., Citrate pH 4.0-6.0, Phosphate pH 6.0-8.0, Tris pH 8.0-9.0) at a constant ionic strength.

  • Spectrophotometer or plate reader

  • 96-well plate or cuvettes

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering a broad pH range (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments). Ensure all buffers have the same molarity.

  • Reaction Setup: For each pH to be tested, set up the following reaction mixture in a microplate well or cuvette:

    • X µL of the appropriate buffer

    • Y µL of iodide substrate solution (to a final desired concentration)

    • Z µL of deionized water to bring the volume to the pre-final volume.

  • No-Enzyme Control: Prepare a parallel set of reactions without the enzyme to measure any non-enzymatic reaction at each pH.

  • Reaction Initiation: Start the reaction by adding a fixed amount of the enzyme preparation to each well.

  • Incubation: Incubate the reactions at a constant, optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 353 nm for the formation of triiodide).

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the corresponding experimental wells.

    • Plot the enzyme activity (change in absorbance per unit time) against the pH.

    • The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.

Protocol 2: Determination of Optimal Ionic Strength

Objective: To determine the salt concentration at which the enzyme exhibits maximum activity.

Materials:

  • Enzyme preparation

  • Iodide substrate solution

  • Hydrogen peroxide solution

  • Optimal buffer determined from Protocol 1

  • Stock solution of a neutral salt (e.g., NaCl or KCl)

  • Spectrophotometer or plate reader

  • 96-well plate or cuvettes

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in the optimal buffer. Each reaction should contain the same concentration of enzyme and substrates.

  • Varying Salt Concentration: Add different concentrations of the neutral salt stock solution to the reaction mixtures to achieve a range of final ionic strengths (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). Adjust the volume of deionized water to ensure the final volume is the same for all reactions.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme and measure the activity as described in Protocol 1.

  • Data Analysis: Plot the enzyme activity against the salt concentration. The salt concentration that yields the highest enzyme activity is the optimal ionic strength for your assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_rxn Set up Reaction Mixtures prep_enzyme->setup_rxn prep_substrates Prepare Substrate Stocks (Iodide, H2O2) prep_substrates->setup_rxn prep_buffers Prepare Buffers (Varying pH or Ionic Strength) prep_buffers->setup_rxn initiate_rxn Initiate Reaction (Add Enzyme) setup_rxn->initiate_rxn incubate Incubate at Constant Temp. initiate_rxn->incubate measure Measure Absorbance incubate->measure calc_activity Calculate Enzyme Activity measure->calc_activity plot_data Plot Activity vs. Condition calc_activity->plot_data determine_optimum Determine Optimum Condition plot_data->determine_optimum

Caption: Experimental workflow for optimizing buffer conditions.

troubleshooting_logic start Problem Encountered low_activity Low/No Activity start->low_activity high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_ph Check Buffer pH low_activity->check_ph check_enzyme Check Enzyme Activity low_activity->check_enzyme check_inhibitors Check for Inhibitors low_activity->check_inhibitors high_background->check_ph no_enzyme_control Run No-Enzyme Control high_background->no_enzyme_control check_temp Check Temperature Control inconsistent_results->check_temp check_pipetting Verify Pipetting inconsistent_results->check_pipetting solution_ph Optimize pH check_ph->solution_ph solution_enzyme Use Fresh Enzyme check_enzyme->solution_enzyme solution_inhibitors Purify Sample check_inhibitors->solution_inhibitors solution_background Subtract Background no_enzyme_control->solution_background solution_temp Ensure Constant Temp. check_temp->solution_temp solution_pipetting Calibrate Pipettes check_pipetting->solution_pipetting

Caption: Troubleshooting logic for common assay issues.

References

mitigating the impact of interfering ions in iodide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the impact of interfering ions in iodide analysis.

Troubleshooting Guide: Inaccurate Iodide Measurements

Inaccurate iodide measurements are a common issue, often stemming from the presence of interfering ions in the sample matrix. This guide will help you identify and resolve these interferences.

Table 1: Troubleshooting Common Issues in Iodide Analysis

Problem Potential Cause (Interfering Ion) Recommended Solution Applicable Analysis Method(s)
Falsely High Iodide Reading Other Oxidizing Agents (e.g., bromine, chlorine)These agents can oxidize iodide, leading to an overestimation. Consider a pretreatment step to remove or neutralize these agents. For titrations, a blank titration omitting the acid and molybdate (B1676688) catalyst can help quantify this interference.[1][2]Iodometric Titration, Spectrophotometry
Copper (Cu²⁺) and Nitrite (NO₂⁻) Ions These ions can catalyze the aerial oxidation of iodide to iodine, resulting in higher measured values.[3][4] Removal or masking of these ions prior to analysis is recommended.[3][4]Iodometric Titration
Sulfide (B99878) (S²⁻) Sulfide can react with the titrant in iodometric methods, leading to inaccurate results.[5][6]Iodometric Titration
Chloride (Cl⁻) and Thiocyanate (SCN⁻) These ions can directly interfere with the electrode's response, causing a positive bias.[7][8]Ion-Selective Electrode (ISE)
Falsely Low Iodide Reading Reducing Agents (e.g., Sulfite (B76179) (SO₃²⁻), Thiosulfate (S₂O₃²⁻))These substances react with and consume the iodine generated in the analysis, leading to an underestimation of the iodide concentration.[1][6]Iodometric Titration
High Sample Turbidity or Color Obscures the visual endpoint of the titration, leading to imprecise results.[2]Iodometric Titration (with visual indicator)
Unstable or Drifting Readings Presence of Silver (Ag⁺) or Sulfide (S²⁻) Ions These ions can foul the electrode membrane, leading to unreliable and drifting signals.[9]Ion-Selective Electrode (ISE)
High Concentrations of Bromide (Br⁻) Bromide can interfere with some spectrophotometric methods, especially at high concentrations.[10]Spectrophotometry

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common ions that interfere with iodide analysis?

The most common interfering ions depend on the analytical method used. For titrimetric methods, reducing agents like sulfite and thiosulfate, as well as other oxidizing agents, are problematic.[1][6] For ion-selective electrodes, chloride, bromide, cyanide, and sulfide are major interferents.[9][11] Spectrophotometric methods can be affected by ions that absorb light at similar wavelengths or react with the coloring agents.

Q2: How can I determine if my sample contains interfering ions?

A spike and recovery experiment is a good starting point. Add a known amount of iodide standard to your sample and measure the recovery. If the recovery is significantly different from 100%, an interfering substance is likely present. Additionally, performing a titration on a sample with and without a potential interfering substance can help quantify the interference.[2]

Method-Specific Questions

Q3: I am using an iodometric titration. How can I remove sulfide interference?

Sulfide interference can be eliminated by precipitation. Add zinc acetate (B1210297) to the sample to precipitate zinc sulfide (ZnS). The supernatant can then be removed, and the precipitate can be washed with distilled water.[6]

Q4: My iodide-selective electrode is giving unstable readings. What could be the cause?

Unstable readings from an ISE can be due to the presence of silver (Ag⁺) or sulfide (S²⁻) ions, which can damage the electrode membrane.[9] Ensure these ions are absent from your samples. High concentrations of chloride can also cause interference.[8]

Q5: Can I use ion chromatography to overcome interference issues?

Yes, ion chromatography is an excellent technique for separating iodide from interfering anions like chloride, sulfate, and carbonate, especially in complex matrices like seawater.[12][13] By using a suitable column and detector (e.g., UV detection), iodide can be quantified without interference from other common anions.[13]

Q6: Are there any masking agents that can be used to mitigate interference?

Yes, masking agents can be effective. For example, formaldehyde (B43269) can be used to form an unreactive compound with sulfur dioxide, which can be an interferent in some methods.[14] In complexometric titrations, potassium iodide can be used as a selective masking agent for mercury.[15] The choice of masking agent depends on the specific interfering ion and the analytical method.[16][17]

Experimental Protocols

Protocol 1: Removal of Sulfide Interference by Zinc Sulfide Precipitation

This protocol is adapted from standard methods for sulfide determination and can be used to remove sulfide interference prior to iodometric titration.[6]

  • Sample Collection: Collect water samples with minimal aeration.

  • Preservation: If not analyzing immediately, preserve the sample by adding 0.2 mL of 2M zinc acetate solution per 100 mL of the sample. The final pH should be at least 9; add NaOH if necessary.

  • Precipitation: The zinc acetate will react with sulfide ions to form a zinc sulfide precipitate.

  • Separation: Allow the precipitate to settle. Carefully decant or filter the supernatant, which now has a reduced sulfide concentration.

  • Washing: Wash the precipitate with distilled water to remove any remaining interfering soluble substances.

  • Analysis: The sulfide-free supernatant can now be used for iodide analysis.

Protocol 2: Spectrophotometric Determination of Iodide with Interference Mitigation

This protocol is based on the oxidation of iodide to iodine, followed by spectrophotometric measurement.

  • Sample Preparation: Take a known volume of the water sample.

  • Oxidation: Add a peroxymonosulfate (B1194676) (Oxone) solution to the sample to oxidize iodide to iodine. The reaction is typically rapid at a pH between 4.0 and 5.0.[10]

  • Complexation (Optional but Recommended): To enhance sensitivity and stability, pass the solution through a membrane disk impregnated with poly(vinylpyrrolidone) (PVP). The iodine will form a yellow iodine-PVP complex on the disk.[10]

  • Measurement: Measure the absorbance of the solution or the diffuse reflectance of the membrane disk at the appropriate wavelength.

  • Interference Check: Be aware that high concentrations of bromide can interfere with this method as it can also be oxidized to bromine.[10]

Data Presentation

Table 2: Selectivity Coefficients of an Iodide Ion-Selective Electrode

The selectivity coefficient (K) indicates the preference of the ISE for an interfering ion relative to iodide. A lower value signifies less interference.

Interfering Ion Selectivity Coefficient (K) Reference
Bromide (Br⁻)0.0004[11]
Chloride (Cl⁻)0.000001[11]

Note: Silver (Ag⁺), Sulfide (S²⁻), and Cyanide (CN⁻) must be absent for accurate measurements with many iodide ISEs.[9][11]

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_mitigation Interference Mitigation cluster_analysis Analysis start Initial Sample spike Spike with Iodide Standard (for recovery check) start->spike precipitation Precipitation of Interferents (e.g., ZnS for Sulfide) start->precipitation Choose appropriate mitigation strategy masking Addition of Masking Agent (e.g., Formaldehyde for Sulfite) start->masking Choose appropriate mitigation strategy chromatography Ion Chromatography Separation start->chromatography Choose appropriate mitigation strategy titration Iodometric Titration precipitation->titration ise Ion-Selective Electrode precipitation->ise If applicable spectro Spectrophotometry precipitation->spectro If applicable masking->titration masking->ise If applicable masking->spectro If applicable end Final Iodide Concentration chromatography->end titration->end ise->end spectro->end

Caption: Experimental workflow for iodide analysis with interference mitigation.

troubleshooting_logic start Inaccurate Iodide Result? high Result Too High start->high Yes low Result Too Low start->low Yes unstable Unstable/Drifting Reading start->unstable Yes cause_high Potential Causes: - Other Oxidizing Agents - Cu²⁺ / NO₂⁻ Catalysis - Sulfide (Titration) - Cl⁻ / SCN⁻ (ISE) high->cause_high cause_low Potential Causes: - Reducing Agents (Sulfite, Thiosulfate) - High Turbidity/Color low->cause_low cause_unstable Potential Causes: - Ag⁺ / S²⁻ Fouling (ISE) - High Bromide (Spectro) unstable->cause_unstable solution_high Solutions: - Blank Titration - Remove/Mask Interferents - Precipitate Sulfide - Use Ion Chromatography cause_high->solution_high solution_low Solutions: - Sample Pretreatment - Use Potentiometric Titration cause_low->solution_low solution_unstable Solutions: - Ensure Interferent Absence - Check Method Specificity cause_unstable->solution_unstable

Caption: Troubleshooting logic for inaccurate iodide analysis results.

References

Validation & Comparative

A Comparative Guide to Validated Ion Chromatography Methods for Iodide Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of iodide is crucial in various matrices, from pharmaceutical formulations to biological samples. Ion chromatography (IC) stands out as a robust and reliable technique for this purpose. This guide provides an objective comparison of three validated ion chromatography methods for iodide analysis, each employing a different detection technique: Pulsed Amperometric Detection (PAD), Suppressed Conductivity Detection, and UV Detection. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for specific research needs.

Comparative Performance of Validated IC Methods for Iodide

The following table summarizes the key quantitative performance parameters of the three distinct, validated ion chromatography methods for iodide determination. This allows for a direct comparison of their sensitivity, linearity, accuracy, and precision.

Performance ParameterMethod 1: IC-PAD (in Serum)Method 2: IC-Suppressed Conductivity (in Potassium Iodide)Method 3: IC-UV (in Saline Matrix)
Limit of Detection (LOD) 20 ng/mL[1]Not explicitly statedData available in cited literature[2]
Limit of Quantitation (LOQ) 100 ng/mL[1]Not explicitly statedData available in cited literature[2]
Linearity Range 100 - 5000 ng/mL[1]3.0 - 22.5 mg/LData available in cited literature[2]
Correlation Coefficient (r²) > 0.998[1]0.9999[3]0.9962[2]
Accuracy (% Recovery) 90 - 110%[1]Average assay result was 100.1%[3]Not explicitly stated
Precision (% RSD) Not explicitly stated0.84% (for nine assay results)[3]Not explicitly stated

Experimental Protocols

Detailed methodologies for the three compared ion chromatography methods are provided below. These protocols outline the necessary steps from sample preparation to chromatographic analysis and detection.

Method 1: Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) for Iodide in Serum

This method is particularly suited for the analysis of iodide in complex biological matrices like serum.[1]

  • Sample Preparation: Serum samples are thawed at ambient temperature. To remove proteins, the serum is subjected to ultrafiltration. The filtered serum sample is then directly injected into the ion chromatograph without further preparation.[1]

  • Chromatographic System:

    • Column: Anion-exchange column (specifics not detailed in the abstract)[1]

    • Eluent: 25 mM Nitric Acid[1]

    • Flow Rate: Not specified

    • Injection Volume: 100 µL[1]

  • Detection:

    • Detector: Pulsed Amperometric Detector (PAD)[1]

    • Working Electrode: Silver working electrode[1]

Method 2: Ion Chromatography with Suppressed Conductivity Detection for Iodide in Potassium Iodide

This method is designed for the assay and identification of iodide in pharmaceutical-grade potassium iodide salt, offering a more accurate and precise alternative to traditional titration methods.[3]

  • Sample Preparation: A working standard is prepared, and sample solutions are made in triplicate at 80%, 100%, and 120% of the expected concentration (12, 15, and 18 mg/L).[3]

  • Chromatographic System:

    • Analytical Column: Metrosep A Supp 17 – 100/4.0[3]

    • Guard Column: Supp 17 Guard/4.0[3]

    • Eluent: 10 mM Na₂CO₃[3]

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 20 µL[3]

    • Column Temperature: 45°C[3]

  • Detection:

    • Detector: Suppressed Conductivity Detector[3]

    • Suppressor: No CO₂ Suppression[3]

Method 3: Ion Chromatography with UV Detection for Iodide in Saline Matrices

This method is optimized for the determination of iodide in high-ionic-strength matrices such as seawater, where high concentrations of other anions can interfere with conductivity detection.[2][4]

  • Sample Preparation: For seawater, samples are filter-sterilized through a 0.2 µm nylon filter. For iodized table salt, a solution is prepared and serially diluted to an appropriate concentration.[2]

  • Chromatographic System:

    • Analytical Column: Dionex IonPac AS20[2]

    • Eluent: A gradient of potassium hydroxide (B78521) (KOH) is used.[2]

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Detection:

    • Detector: UV-Vis Absorbance Detector[2]

    • Wavelength: 223 nm[2]

    • Note: A suppressor is kept in-line even with UV detection to maintain a stable baseline.[4]

Validation Workflow for Ion Chromatography Methods

The validation of an ion chromatography method is a critical step to ensure the reliability and accuracy of the analytical data. The following diagram illustrates a typical workflow for the validation of an IC method for iodide analysis.

Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity Assess interference linearity Linearity & Range specificity->linearity Establish quantitative relationship lod_loq LOD & LOQ linearity->lod_loq Determine sensitivity accuracy Accuracy (% Recovery) lod_loq->accuracy Verify closeness to true value precision Precision (Repeatability & Intermediate) accuracy->precision Evaluate measurement variability robustness Robustness precision->robustness Test method's resilience to changes system_suitability System Suitability robustness->system_suitability Ensure system performance end Validated Method system_suitability->end Method is ready for routine use

Caption: A flowchart illustrating the key stages in the validation of an ion chromatography method for iodide analysis.

This guide provides a foundational comparison of validated ion chromatography methods for iodide determination. The choice of the optimal method will depend on the specific sample matrix, required sensitivity, available instrumentation, and the overall analytical goals of the study. Researchers are encouraged to refer to the cited literature for more in-depth information and to perform their own method validation according to the specific requirements of their application.

References

A Head-to-Head Battle for Accuracy: Iodide Ion-Selective Electrode (ISE) vs. ICP-MS in Iodide Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of iodide is critical in a multitude of applications, from nutritional analysis to pharmaceutical quality control. Two of the most common analytical techniques employed for this purpose are the iodide Ion-Selective Electrode (ISE) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides an in-depth comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

At a Glance: Performance Metrics

A direct comparison of the key performance indicators for iodide ISE and ICP-MS reveals distinct advantages and limitations for each technique. The following table summarizes quantitative data from comparative studies.

Performance MetricThis compound-Selective Electrode (ISE)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyte Measured Free Iodide (I⁻)Total Iodine
Accuracy Good agreement with ICP-MS for fresh samples. Tends to show a negative bias in aged or improperly stored samples as it does not measure organically bound iodine.[1][2][3]Considered the "gold standard" for its high accuracy and ability to determine total iodine content.[3]
Precision (Repeatability) Relative Standard Deviation (RSDr) of up to 2.3% has been reported.[1][2][3]Relative Standard Deviation (RSDr) of up to 2.7% has been reported.[1][2][3]
Precision (Intermediate Reproducibility) Relative Standard Deviation (RSDiR) of up to 8% has been reported.[1][2][3]Relative Standard Deviation (RSDiR) of up to 7.3% has been reported.[1][2][3]
Limit of Detection (LOD) In the low ppm to high ppb range.In the low ppb to ppt (B1677978) range. For iodide, LODs of approximately 24.3 ng/L have been reported.[4]
Interferences Subject to interference from other ions, such as bromide, chloride, cyanide, and sulfide.[5]Can be subject to isobaric interference (e.g., from 129Xe on 129I) and matrix effects, which can often be mitigated with collision/reaction cells or specific sample preparation techniques.[6]

The Core Distinction: Free Iodide vs. Total Iodine

The fundamental difference between the two methods lies in what they measure. An iodide ISE is a potentiometric sensor that responds specifically to the activity of free iodide ions in a solution.[3] In contrast, ICP-MS is an elemental analysis technique that atomizes and ionizes the sample in a high-temperature plasma, allowing for the determination of the total iodine content, irrespective of its chemical form (e.g., iodide, iodate, or organically bound iodine).[1][3]

This distinction is particularly crucial when analyzing complex matrices or samples that have undergone storage or processing, where iodine may become bound to organic molecules. In such cases, the ISE method may underestimate the total iodine concentration compared to ICP-MS.[1][2][3] For freshly prepared samples where iodine is predominantly in its free ionic form, both methods can yield comparable results.[1][2][3]

Experimental Protocols

To ensure accurate and reproducible results, adherence to a validated experimental protocol is paramount. Below are detailed methodologies for the determination of iodide using both ISE and ICP-MS.

Iodide Determination by Ion-Selective Electrode (ISE)

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and equipment.

1. Equipment and Reagents:

  • Ion-Selective Electrode (ISE) for iodide

  • Reference electrode (or a combination ISE)

  • pH/ion meter with a millivolt (mV) or concentration readout

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Deionized water

  • Iodide stock standard solution (e.g., 1000 ppm)

  • Ionic Strength Adjustor (ISA) solution[7][8]

2. Procedure:

  • Standard Preparation: Prepare a series of iodide standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[7][9]

  • Electrode Preparation and Calibration:

    • Connect the iodide and reference electrodes to the meter.

    • Prepare the electrode according to the manufacturer's instructions. This may involve soaking the electrode in a dilute iodide standard.[10][11]

    • To each standard, add a constant volume of ISA (e.g., 2 mL of ISA to 100 mL of standard) and stir thoroughly.[10]

    • Immerse the electrodes in the standards, starting from the lowest concentration, and record the stable mV reading for each.

    • Create a calibration curve by plotting the mV readings against the logarithm of the iodide concentration.

  • Sample Measurement:

    • Prepare the sample by bringing it to the same temperature as the standards.

    • Add the same volume of ISA to a known volume of the sample as was added to the standards and stir.[8]

    • Rinse the electrodes with deionized water, blot dry, and immerse them in the prepared sample.

    • Record the stable mV reading.

  • Concentration Determination: Determine the iodide concentration in the sample by comparing its mV reading to the calibration curve.

Total Iodine Determination by ICP-MS

This protocol outlines a general approach for total iodine analysis. Sample preparation is a critical step and may vary significantly depending on the sample matrix.

1. Equipment and Reagents:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Microwave digestion system (for solid samples)

  • Autosampler

  • Certified iodine standard solution

  • High-purity acids (e.g., nitric acid) for digestion

  • Alkaline solution (e.g., tetramethylammonium (B1211777) hydroxide (B78521) - TMAH) for sample stabilization[6][12]

  • Internal standard (e.g., Rhodium, Tellurium)[12]

2. Procedure:

  • Sample Preparation (Digestion):

    • For liquid samples, a simple dilution with an alkaline solution may be sufficient to stabilize the iodine.

    • For solid samples or complex matrices, an acid digestion using a microwave system is typically required to break down the sample matrix and release all iodine. A common procedure involves digesting the sample in a mixture of nitric acid and hydrogen peroxide.[13] Alternatively, alkaline extraction with TMAH can be used.[12]

  • Standard Preparation: Prepare a series of calibration standards by diluting the certified iodine standard in the same matrix as the prepared samples (i.e., the same acid or alkaline concentration).

  • Instrumental Analysis:

    • Set up the ICP-MS instrument with optimized parameters for iodine analysis, including RF power, gas flow rates, and detector settings.[12]

    • Introduce the prepared standards and samples into the ICP-MS. The use of an internal standard is recommended to correct for instrumental drift and matrix effects.[12]

  • Data Analysis:

    • Generate a calibration curve by plotting the intensity of the iodine signal against the concentration of the standards.

    • Calculate the total iodine concentration in the samples based on the calibration curve.

Logical Workflow for Method Comparison

G cluster_0 Initial Assessment cluster_1 Method Selection & Preparation cluster_2 Analysis cluster_3 Data Evaluation & Comparison cluster_4 Conclusion Sample Sample Characteristics (Matrix, Age, Expected Form of Iodine) ISE_Prep ISE Method - Electrode Preparation - Standard Calibration - Sample + ISA Sample->ISE_Prep Free Iodide Focus ICPMS_Prep ICP-MS Method - Sample Digestion/Dilution - Standard Preparation - Instrument Tuning Sample->ICPMS_Prep Total Iodine Focus Objective Analytical Objective (Free Iodide vs. Total Iodine) Objective->ISE_Prep Objective->ICPMS_Prep ISE_Analysis Potentiometric Measurement (mV) ISE_Prep->ISE_Analysis ICPMS_Analysis Mass Spectrometric Measurement (Counts) ICPMS_Prep->ICPMS_Analysis Data_Processing Data Processing & Calculation ISE_Analysis->Data_Processing ICPMS_Analysis->Data_Processing Comparison Comparison of Results - Accuracy - Precision - LOD/LOQ Data_Processing->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Caption: Workflow for comparing iodide ISE and ICP-MS methods.

Conclusion: Choosing the Right Tool for the Job

Both the iodide ISE and ICP-MS are powerful tools for iodide and iodine quantification, each with its own set of strengths and weaknesses.

  • Iodide ISE is a cost-effective, rapid, and straightforward method that is well-suited for applications where the primary interest is in the concentration of free iodide ions, particularly in relatively clean sample matrices. It is an excellent choice for routine quality control of fresh samples.

  • ICP-MS offers superior sensitivity, accuracy, and the crucial ability to determine total iodine content.[3] This makes it the preferred method for research, drug development, and regulatory compliance where a comprehensive understanding of the total iodine concentration is essential, especially in complex or aged samples. While the initial investment and operational complexity are higher, the quality and scope of the data generated are unparalleled.

Ultimately, the choice between iodide ISE and ICP-MS should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and sensitivity, and the analytical question being addressed.

References

A Comparative Guide to Iodide vs. Bromide as Nucleophiles in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate nucleophile is a critical determinant of success in chemical synthesis. Among the commonly employed halide nucleophiles, iodide and bromide ions present distinct reactivity profiles that are governed by a delicate interplay of intrinsic and extrinsic factors. This guide provides an objective comparison of their performance in substitution reactions, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Executive Summary

In nucleophilic substitution reactions, the efficacy of a nucleophile is primarily influenced by its polarizability, basicity, and the nature of the solvent. Iodide, being larger and more polarizable, generally exhibits superior nucleophilicity to bromide in polar protic solvents. This trend can be reversed in polar aprotic solvents where basicity becomes a more dominant factor. The choice between iodide and bromide can significantly impact reaction rates and product yields, making a thorough understanding of their behavior essential for reaction optimization.

Comparative Performance Data

The following tables summarize quantitative data from studies on SN2 reactions, highlighting the relative performance of iodide and bromide as nucleophiles and their impact as leaving groups.

Table 1: Relative Rates of SN2 Reaction of Alkyl Bromides with Lithium Iodide

Alkyl BromideClassRelative Rate
CH₃BrMethyl221,000
CH₃CH₂BrPrimary1,350
(CH₃)₂CHBrSecondary1
(CH₃)₃CBrTertiaryToo small to measure

This data illustrates the significant reactivity of iodide as a nucleophile, particularly with less sterically hindered substrates.

Table 2: Relative Leaving Group Ability in SN2 Reactions

Leaving GroupRelative Rate
I⁻30,000
Br⁻10,000
Cl⁻200
F⁻1

This table underscores that iodide is an excellent leaving group, a factor that can influence the overall rate of a substitution reaction.

Underlying Chemical Principles

The differential nucleophilicity of iodide and bromide can be attributed to the following key principles:

  • Polarizability: Iodide has a larger, more diffuse electron cloud than bromide. This high polarizability allows its electron cloud to be more easily distorted and to start forming a bond to the electrophilic carbon from a greater distance, leading to a lower activation energy in the transition state of SN2 reactions.

  • Solvation: In polar protic solvents (e.g., water, ethanol), smaller anions are more strongly solvated through hydrogen bonding. This creates a "solvent cage" that hinders the nucleophile's approach to the electrophile. Iodide, being larger and less strongly solvated than bromide, is more "free" to react, making it a better nucleophile in these solvents.

  • Basicity: In polar aprotic solvents (e.g., acetone, DMSO), which do not form strong hydrogen bonds with anions, the nucleophiles are considered "naked" and more reactive. In this environment, nucleophilicity correlates more closely with basicity. Bromide is a stronger base than iodide, and therefore can be a better nucleophile in aprotic solvents.

Experimental Protocols

To empirically determine the relative nucleophilicity of iodide and bromide, a competition reaction or parallel rate comparison experiments can be conducted.

Experiment 1: Competitive Nucleophilic Substitution

Objective: To determine the relative reactivity of iodide and bromide as nucleophiles by allowing them to compete for a limited amount of an alkyl halide substrate.

Materials:

  • 1-bromobutane (B133212) (substrate)

  • Sodium iodide (nucleophile)

  • Sodium bromide (nucleophile)

  • Acetone (polar aprotic solvent)

  • Ethanol (polar protic solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (Aprotic Solvent):

    • In a round-bottom flask, dissolve equimolar amounts of sodium iodide and sodium bromide in acetone.

    • Add a substoichiometric amount of 1-bromobutane to the solution.

    • Stir the reaction mixture at a constant temperature (e.g., 25°C) for a predetermined time.

  • Reaction Setup (Protic Solvent): *

A Comparative Analysis of Modern Iodide Detection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of iodide is crucial across a spectrum of applications, from environmental monitoring to pharmaceutical quality control. This guide provides a comparative overview of prevalent iodide detection techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research needs. The techniques discussed include colorimetric assays, fluorescent sensors, ion-selective electrodes (ISE), ion chromatography (IC), and inductively coupled plasma-mass spectrometry (ICP-MS).

Performance Comparison of Iodide Detection Techniques

The selection of an appropriate iodide detection method hinges on factors such as required sensitivity, sample matrix, cost, and desired throughput. The following table summarizes the key quantitative performance metrics of the discussed techniques.

TechniqueLimit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
Colorimetric Assays 0.005 µM - 6 µM[1][2][3]Varies by methodSimple, rapid, low-cost, visual detection possible[1][2][4]Can have lower sensitivity and selectivity compared to other methods[4]
Fluorescent Sensors 10.0 nM - 4.43 µM[5][6][7][8]Varies by methodHigh sensitivity and selectivity[5][6][9]Can be susceptible to quenching by matrix components[9]
Ion-Selective Electrodes (ISE) 5x10⁻⁸ mol/L - 0.3 µM[10][11]8x10⁻⁷ to 0.07 mol/L[12]Portable, real-time measurements, relatively inexpensive[12][13]Prone to interference from other ions (e.g., CN⁻, S²⁻, Br⁻)[12][14]
Ion Chromatography (IC) 0.1 µg/L - 10 µg/L[15]Varies with detectorHigh selectivity, can speciate different forms of iodine (e.g., iodide, iodate)[15][16][17]Requires specialized equipment, can be time-consuming[15]
ICP-MS 1.81 ng/L - 24.3 ng/L[18]Varies with instrumentExtremely high sensitivity and isotopic analysis capability[18][19][20]High instrument and operational cost, complex sample preparation[19][21]

Experimental Methodologies and Signaling Pathways

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are representative methodologies for some of the key iodide detection techniques.

Colorimetric Detection Using Gold Nanoparticles

This method is based on the iodide-induced aggregation or morphological change of gold or silver nanoparticles, leading to a color change that can be quantified spectrophotometrically.

Experimental Workflow for Colorimetric Iodide Detection

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_np Synthesize Gold/Silver Nanoparticles mix Mix Nanoparticles and Sample prep_np->mix prep_sample Prepare Iodide Sample Solution prep_sample->mix incubate Incubate mix->incubate Color Change measure Measure Absorbance (UV-Vis) incubate->measure analyze Correlate Absorbance to Concentration measure->analyze Quantitative Result

Caption: Workflow for nanoparticle-based colorimetric iodide detection.

Protocol:

  • Nanoparticle Synthesis: Gold or silver nanoparticles are synthesized and stabilized, often with citrate.[2]

  • Sample Preparation: The sample containing iodide is prepared, potentially with pH adjustment or dilution.

  • Reaction: The nanoparticle solution is mixed with the iodide sample. The presence of iodide induces a change in the nanoparticles, such as aggregation or a change in shape.[1][3]

  • Incubation: The mixture is incubated for a specific period to allow the reaction to complete.

  • Measurement: The absorbance spectrum of the solution is measured using a UV-Vis spectrophotometer. A shift in the peak absorbance or a change in the absorbance at a specific wavelength is recorded.[1]

  • Quantification: The change in absorbance is correlated to the iodide concentration using a calibration curve.

Fluorescent "Turn-On" Detection of Iodide

This technique often employs a fluorophore whose fluorescence is initially quenched. The presence of iodide displaces the quencher, restoring the fluorescence signal.

Signaling Pathway for a "Turn-On" Fluorescent Iodide Sensor

cluster_system Sensor System cluster_output Output Quenched Fluorophore-Quencher Complex Free_Fluorophore Free Fluorophore Quenched->Free_Fluorophore + Iodide Fluorescence_Off No/Low Fluorescence Quenched->Fluorescence_Off Initial State Iodide Iodide (I⁻) Quencher_Iodide Quencher-Iodide Complex Fluorescence_On Fluorescence Signal Free_Fluorophore->Fluorescence_On Signal On start Start calibrate Calibrate ISE with Standard Solutions start->calibrate prepare_sample Prepare Sample (add ISA if needed) calibrate->prepare_sample measure Immerse Electrodes (ISE and Reference) prepare_sample->measure read_potential Read Potential (mV) measure->read_potential calculate Calculate Concentration (Nernst Equation) read_potential->calculate result Result calculate->result

References

A Comparative Guide to the Accuracy and Precision of Spectrophotometric Iodide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate and precise quantification of iodide, spectrophotometry offers a range of accessible and reliable methods. The selection of an appropriate assay is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. This guide provides an objective comparison of common spectrophotometric methods for iodide determination, supported by experimental data and detailed protocols.

The foundational principle of most spectrophotometric iodide assays involves the oxidation of iodide (I⁻) to iodine (I₂), which then reacts with a chromogenic agent to produce a colored compound. The intensity of this color, measured as absorbance, is proportional to the initial iodide concentration. The most prevalent methods are based on the Sandell-Kolthoff reaction, the formation of the triiodide-starch complex, or the use of specific reagents like leuco crystal violet and brilliant green.

Comparative Performance of Iodide Assays

The efficacy of a given spectrophotometric method is determined by its accuracy, precision, sensitivity (limit of detection), and the linear range over which it can reliably quantify iodide. The following table summarizes these key performance indicators for several widely used assays.

Assay Method Principle Linear Range Limit of Detection (LOD) Precision (RSD) Accuracy (Recovery) Wavelength (λmax)
Sandell-Kolthoff Catalytic reduction of Ce⁴⁺ by As³⁺, catalyzed by iodide.0 - 300 µg/L[1][2]2.6 - 4.6 µg/L[1][2][3]0.3 - 5.7%[1][2][3][4]92.8 - 107.0%[1][2]Varies (e.g., 420 nm)
Starch-Iodine Formation of a blue starch-iodine complex after oxidation of iodide.5 - 40 mg/L[5][6]Not explicitly statedNot explicitly statedNot explicitly stated615 nm[5][6]
Leuco Crystal Violet Oxidation of colorless leuco crystal violet to the colored crystal violet dye by iodine.0.008 - 0.36 ppm[7]Not explicitly statedNot explicitly statedNot explicitly stated588 - 592 nm[7]
Brilliant Green Formation of an ion-pair with iodine-iodide complexes.3x10⁻⁷ - 3x10⁻⁶ mol/L[8]5x10⁻⁸ mol/L[8]1 - 2%[8]Not explicitly statedNot explicitly stated
Janus Green Catalytic effect of iodide on the reaction between Janus Green and bromate.0.5 - 190.0 µg/L[9]0.12 µg/L[9]1.2 - 1.8%[9]Not explicitly stated618 nm[9]

Note: The performance characteristics can vary based on the specific experimental conditions and sample matrix.

While spectrophotometric methods are robust, they can be susceptible to interference from other substances in the sample matrix. For instance, the Sandell-Kolthoff reaction can be affected by other catalytic agents or inhibitors.[10] In food samples with high sodium or iron content, this method may yield falsely elevated results.[11]

Experimental Protocols

Detailed and consistent experimental design is paramount for achieving accurate and reproducible results. Below are generalized protocols for the key spectrophotometric iodide assays.

Sandell-Kolthoff Method (Ammonium Persulfate Digestion)

This method is widely used for the determination of iodine in biological samples like saliva and urine.[1][2][4]

a. Sample Preparation (Digestion):

  • Pipette 200 µL of the saliva sample into a 15 mm × 120 mm glass tube.[1]

  • Add 1.5 mL of 1 mol/L ammonium (B1175870) persulfate solution.[1]

  • Heat the mixture at 100°C for 90 minutes to digest the sample and oxidize iodide.[1]

b. Colorimetric Reaction:

  • Cool the digested sample to room temperature.

  • Add 2.5 mL of arsenious acid solution.[1]

  • Add 0.3 mL of ammonium ceric sulfate (B86663) solution and mix.[1]

  • Incubate in a warm bath for 15 minutes.[1]

  • Measure the absorbance at the appropriate wavelength (e.g., 420 nm).

c. Quantification:

  • Prepare a series of standard iodide solutions (0 to 300 µg/L) and process them alongside the samples.[1][2]

  • Construct a calibration curve by plotting absorbance versus iodide concentration.

  • Determine the iodide concentration in the samples from the calibration curve.

Starch-Iodine Method

This method is valued for its simplicity and use of less hazardous chemicals.[5][6]

a. Oxidation of Iodide:

  • To a known volume of the sample containing iodide, add an oxidizing agent such as iodate (B108269) (IO₃⁻) in a 1:3 molar ratio of IO₃⁻:I⁻.[5][6]

  • Adjust the pH of the solution to 5.[5][6]

  • Allow the reaction to proceed for 5 minutes.[5][6]

b. Complex Formation and Measurement:

  • Add a freshly prepared starch solution to the reaction mixture. A blue starch-iodine complex will form.[5][6]

  • Measure the absorbance of the solution at a wavelength of 615 nm.[5][6]

c. Quantification:

  • Prepare a calibration curve using standard iodide solutions treated with the same procedure.

  • Calculate the iodide concentration in the sample based on the calibration curve.

Leuco Crystal Violet Method

This highly sensitive method is suitable for determining trace amounts of iodine.[7]

a. Oxidation and Iodine Liberation:

  • Oxidize the iodide in the sample to iodate using bromine water.

  • Add potassium iodide in an acidic medium to liberate free iodine from the iodate.[7]

b. Color Development and Measurement:

  • Add leuco crystal violet reagent to the solution. The liberated iodine will oxidize the colorless reagent to the intensely colored crystal violet dye.[7]

  • Measure the absorbance at approximately 592 nm.[7] For enhanced sensitivity, the dye can be extracted into chloroform (B151607) and measured at 588 nm.[7]

c. Quantification:

  • Follow the standard procedure of generating a calibration curve with known iodide concentrations to determine the concentration in the unknown sample.

Visualizing the Workflow

The general workflow for a spectrophotometric iodide assay can be visualized as a series of sequential steps, from sample preparation to data analysis.

Spectrophotometric_Iodide_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Sample Collection Dilution Dilution (if necessary) Sample->Dilution Digestion Digestion/Oxidation (e.g., with Ammonium Persulfate) Dilution->Digestion Reagent Addition of Chromogenic Reagent Digestion->Reagent Incubation Incubation/ Color Development Reagent->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Concentration Calculation Calibration->Quantification

References

cross-validation of different iodide quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate and reliable quantification of iodide is critical in a wide array of scientific disciplines, from environmental monitoring and clinical diagnostics to pharmaceutical research and development. The selection of an appropriate analytical method is paramount to achieving precise and trustworthy results. This guide provides a comprehensive cross-validation of four commonly employed iodide quantification techniques: Ion Chromatography (IC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Spectrophotometry, and Ion-Selective Electrode (ISE) potentiometry. We present a comparative analysis of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific application.

Comparative Performance of Iodide Quantification Methods

The choice of an analytical technique for iodide quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics for the four methods discussed in this guide, providing a clear comparison to facilitate an informed decision-making process.

MethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
Ion Chromatography (IC) 0.005 - 75 mg/kg[1]87.2 - 106.9%[2]0.4 - 4.9%[1][2]0.5 µg/L - 1.2 mg/kg[2][3]3.7 mg/kg[2][4]
ICP-MS 0.4 - 8 µg/L[2]90 - 110%[2]2 - 7%[5]0.35 - 0.39 µg/L[2]36 ng/g[5]
Spectrophotometry 0.5 - 75 mg/kg[1]94.0 - 100.0%0.5 - 4.9%[1]1 mg/kg[1]0.036 mM[6]
Ion-Selective Electrode (ISE) 10⁻⁶ - 10⁻¹ MNot explicitly stated< 5%[7]6 x 10⁻⁷ M0.03 µg/mL[7]

Experimental Workflows

To visualize the procedural steps involved in each quantification method, the following diagrams illustrate the typical experimental workflows from sample preparation to data acquisition.

Ion_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into IC System Filtration->Injection Prepared Sample Separation Anion-Exchange Separation Injection->Separation Detection Detection (Conductivity/UV/Amperometry) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Ion Chromatography (IC) Workflow

ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Sample Collection Digestion Alkaline/Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution Nebulization Nebulization Dilution->Nebulization Prepared Sample Ionization Plasma Ionization Nebulization->Ionization Mass_Separation Mass Separation (Quadrupole) Ionization->Mass_Separation Detection Ion Detection Mass_Separation->Detection Signal Ion Signal Acquisition Detection->Signal Quantification Concentration Calculation Signal->Quantification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Workflow

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Sample Collection Reaction Colorimetric Reaction (e.g., Sandell-Kolthoff) Sample->Reaction Measurement Absorbance Measurement at Specific Wavelength Reaction->Measurement Colored Solution Calibration Calibration Curve Measurement->Calibration Quantification Concentration Determination Calibration->Quantification

Spectrophotometry Workflow

ISE_Workflow cluster_prep Sample Preparation cluster_analysis ISE Measurement cluster_data Data Processing Sample Sample Collection ISA_Addition Addition of Ionic Strength Adjustor (ISA) Sample->ISA_Addition Electrode_Immersion Immerse Electrodes in Sample ISA_Addition->Electrode_Immersion Prepared Sample Potential_Measurement Measure Potential (mV) Electrode_Immersion->Potential_Measurement Calibration Calibration with Standards Potential_Measurement->Calibration Quantification Concentration Calculation Calibration->Quantification

Ion-Selective Electrode (ISE) Workflow

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is suitable for the quantification of iodide in various matrices, including pharmaceutical formulations.[8]

1. Reagents and Materials:

  • Deionized water (18.2 MΩ·cm)

  • Sodium carbonate (Na₂CO₃), analytical grade

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • Iodide standard solution (1000 mg/L)

  • 0.45 µm syringe filters

2. Instrument and Columns:

  • Ion chromatograph equipped with a suppressor and conductivity detector.

  • Anion-exchange guard column (e.g., Metrosep A Supp 17 Guard/4.0)

  • Anion-exchange analytical column (e.g., Metrosep A Supp 17 - 100/4.0)

3. Eluent Preparation:

  • Prepare a 10 mM sodium carbonate eluent by dissolving the appropriate amount of Na₂CO₃ in deionized water.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards by diluting the 1000 mg/L iodide stock solution with deionized water to cover the expected concentration range of the samples.

  • Sample Solutions: Accurately weigh and dissolve the sample in deionized water. Dilute as necessary to bring the iodide concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: 45 °C[8]

  • Detection: Suppressed conductivity[8]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the iodide standard against its concentration.

  • Determine the concentration of iodide in the samples by interpolating their peak areas from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers high sensitivity and is ideal for trace-level iodide analysis in complex biological and environmental samples.

1. Reagents and Materials:

  • Deionized water (18.2 MΩ·cm)

  • Nitric acid (HNO₃), trace metal grade

  • Tetramethylammonium hydroxide (B78521) (TMAH)

  • Iodide standard solution (1000 mg/L)

  • Internal standard solution (e.g., Rhodium, Tellurium, Antimony)[5]

2. Instrument:

  • Inductively coupled plasma-mass spectrometer.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare calibration standards by diluting the iodide stock solution with a matrix-matching solution (e.g., 1% TMAH or dilute HNO₃) to the desired concentrations.

  • Sample Preparation (Alkaline Extraction): For solid samples, accurately weigh the sample into a digestion vessel. Add a solution of TMAH and heat to facilitate extraction.[5] After cooling, dilute the extract with deionized water and centrifuge. The supernatant is then ready for analysis.[5]

  • Sample Preparation (Acid Digestion): For certain matrices, microwave-assisted acid digestion with nitric acid can be employed.

4. ICP-MS Operating Conditions:

  • Optimize instrument parameters such as RF power, gas flow rates (nebulizer, auxiliary, and plasma), and lens voltages for maximum iodide signal intensity and stability.

  • Use an appropriate collision/reaction cell gas (e.g., helium or oxygen) to minimize polyatomic interferences if necessary.

5. Data Analysis:

  • Use an internal standard to correct for matrix effects and instrumental drift.

  • Generate a calibration curve by plotting the ratio of the iodide signal to the internal standard signal against the iodide concentration.

  • Calculate the iodide concentration in the samples from the calibration curve.

Spectrophotometry (Sandell-Kolthoff Reaction)

This classic colorimetric method is based on the catalytic effect of iodide on the reduction of ceric ions by arsenious acid.[9] It is a cost-effective method suitable for various sample types.

1. Reagents and Materials:

2. Instrument:

  • UV-Vis Spectrophotometer

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of iodide standards in the appropriate concentration range.

  • Sample Preparation: Samples may require a digestion step to remove interfering substances.[10]

4. Procedure:

  • To a known volume of the standard or sample solution, add the arsenious acid solution.

  • Initiate the reaction by adding the ceric ammonium sulfate solution.

  • Monitor the decrease in absorbance of the ceric ions at a specific wavelength (e.g., 420 nm) over a fixed time interval.

5. Data Analysis:

  • The rate of the reaction is proportional to the iodide concentration.

  • Create a calibration curve by plotting the rate of change in absorbance against the iodide concentration of the standards.

  • Determine the iodide concentration in the samples from their reaction rates using the calibration curve.

Ion-Selective Electrode (ISE) Potentiometry

ISE provides a simple and rapid method for direct measurement of iodide activity in aqueous solutions.

1. Reagents and Materials:

  • Deionized water

  • Iodide standard solutions

  • Ionic Strength Adjustor (ISA) solution (e.g., 5M NaNO₃)[11]

2. Instrument:

  • Ion meter or pH/mV meter

  • Iodide ion-selective electrode

  • Reference electrode (or a combination iodide electrode)

3. Procedure:

  • Calibration: Prepare a series of iodide standard solutions of varying concentrations. For each standard, add a constant volume of ISA.[11] Immerse the electrodes in each standard and record the potential (mV) reading once it stabilizes.[12]

  • Sample Measurement: To a known volume of the sample, add the same volume of ISA as used for the standards.[11] Immerse the electrodes in the prepared sample and record the stable potential reading.

4. Data Analysis:

  • Construct a calibration curve by plotting the potential (mV) on the y-axis against the logarithm of the iodide concentration on the x-axis.

  • Determine the concentration of iodide in the sample by finding the concentration corresponding to its measured potential on the calibration curve.

References

A Comparative Performance Review of Iodide Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate iodide ionophore is critical for applications ranging from environmental monitoring to biomedical diagnostics. This guide provides an objective comparison of the performance of various iodide ionophores, supported by experimental data, to aid in this selection process.

Performance Comparison of Iodide Ionophores

The efficacy of an iodide ionophore is determined by several key parameters, including its detection limit, selectivity against other anions, response time, and the pH range in which it can operate effectively. The following table summarizes the performance of several prominent iodide ionophores based on data from potentiometric sensor applications.[1][2]

IonophoreDetection Limit (M)log Kpot(I-, Cl-)log Kpot(I-, Br-)log Kpot(I-, SCN-)Response TimepH Range
I-1 (Ag-TIBPS complex) 3 x 10⁻⁸-5.3-2.5-Several minutes-
Hg(BMPPMB)Br₂ 6 x 10⁻⁷---≤ 5 s1.7 - 10.6
VO(5-Br Salen) 5 x 10⁻⁷---≤ 5 s2.2 - 11.3
UO₂(5-Br Salen) 3 x 10⁻⁷---≤ 5 s2.1 - 11.1
Imidazolidine-2-thione (IMT) 7 x 10⁻⁷---6 s3.0 - 10.5
[3]-mercuracarborand-3 (MC3) 2 x 10⁻⁹-----
Urea Derivative 2.34 x 10⁻⁶----5.0
Manganese(III) Porphyrin --3.85-3.14-1.55--

Experimental Protocols

The performance data presented above is typically acquired using potentiometric measurements with ion-selective electrodes (ISEs). A generalized experimental protocol for evaluating the performance of an iodide ionophore is provided below.

Fabrication of the Iodide-Selective Electrode
  • Membrane Cocktail Preparation: A typical PVC membrane cocktail for an iodide-selective electrode consists of the ionophore, a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and PVC powder, all dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF). The ratio of these components is optimized for the specific ionophore. For some ionophores, a lipophilic additive may also be included.

  • Membrane Casting: The membrane cocktail is poured into a glass ring placed on a clean glass plate and the solvent is allowed to evaporate slowly over 24-48 hours. This process results in a thin, flexible PVC membrane.

  • Electrode Assembly: A small disc is cut from the cast membrane and glued to the end of a PVC tube. An internal filling solution, typically containing a fixed concentration of a salt of the primary ion (e.g., 1.0 x 10⁻³ M KI) and a standard reference salt (e.g., Ag/AgCl), is added to the tube. An internal reference electrode (e.g., Ag/AgCl wire) is then immersed in this solution.

Potentiometric Measurements
  • Electrochemical Cell Setup: The fabricated iodide-selective electrode and an external reference electrode (e.g., a double junction Ag/AgCl electrode) are immersed in the sample solution. The potential difference between the two electrodes is measured using a high-impedance potentiometer or a pH/mV meter.

  • Calibration: The electrode is calibrated by measuring the potential in a series of standard solutions of known iodide concentrations, typically ranging from 1.0 x 10⁻⁷ M to 0.1 M. The potential is plotted against the logarithm of the iodide activity (or concentration) to generate a calibration curve. The slope of the linear portion of this curve should be close to the Nernstian value of -59.2 mV per decade of activity at 25°C for a monovalent anion.

  • Determination of Detection Limit: The detection limit is typically determined from the intersection of the two extrapolated linear segments of the calibration curve.

  • Selectivity Coefficient Determination: The selectivity of the electrode for iodide over interfering anions is determined using the Separate Solution Method (SSM) or the Fixed Interference Method (FIM). In the SSM, the potential of the electrode is measured in two separate solutions, one containing the primary ion (iodide) and the other containing the interfering ion, both at the same concentration. The selectivity coefficient (Kpot) is then calculated using the Nikolsky-Eisenman equation.

Visualizing Ionophore Mechanisms and Experimental Setups

The following diagrams illustrate the fundamental mechanisms of ion transport by ionophores and the typical experimental setup for their evaluation.

Ionophore_Mechanisms cluster_carrier Carrier Ionophore Mechanism cluster_channel Channel Ionophore Mechanism Extracellular Extracellular Membrane_Entry_C Ionophore-Ion Complex Extracellular->Membrane_Entry_C 1. Binding Membrane_Exit_C Ionophore-Ion Complex Membrane_Entry_C->Membrane_Exit_C 2. Diffusion Membrane_Exit_C->Membrane_Entry_C 4. Return Intracellular_C Intracellular Membrane_Exit_C->Intracellular_C 3. Release Extracellular_Ch Extracellular Channel Ion Channel (Hydrophilic Pore) Extracellular_Ch->Channel 1. Entry Intracellular_Ch Intracellular Channel->Intracellular_Ch 2. Translocation Lipid_Bilayer_C Cell Membrane Lipid_Bilayer_Ch Cell Membrane

Caption: Mechanisms of ion transport by carrier and channel ionophores.

Potentiometric_Setup cluster_cell Electrochemical Cell ISE Iodide-Selective Electrode (ISE) Sample Sample Solution (with Iodide) ISE->Sample Potentiometer High-Impedance Potentiometer / mV Meter ISE->Potentiometer E_ISE Ref_Ext Reference Electrode (External) Ref_Ext->Sample Ref_Ext->Potentiometer E_ref Output Output Potentiometer->Output ΔE = E_ISE - E_ref

Caption: Experimental setup for potentiometric measurement of iodide.

Biological Relevance and Signaling Pathways

While synthetic iodide ionophores are powerful tools for in vitro analysis, their direct interaction with intracellular signaling pathways is not extensively characterized. However, understanding the biological transport of iodide is crucial for researchers in drug development, particularly in the context of thyroid diseases and cancer.

The primary mechanism for iodide uptake in biological systems is the sodium-iodide symporter (NIS) .[4][5] NIS is an integral membrane protein that actively transports iodide into thyroid follicular cells, a critical step for the synthesis of thyroid hormones.[4][5] The expression and function of NIS are tightly regulated by several signaling pathways, including:

  • TSH/cAMP/PKA Pathway: Thyroid-stimulating hormone (TSH) is the principal regulator of NIS.[6] Binding of TSH to its receptor activates the cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade, which in turn enhances NIS gene expression and promotes the translocation of NIS protein to the cell membrane.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, has also been implicated in the regulation of NIS function.[7][8] Activation of this pathway can modulate NIS-mediated iodide uptake.[7][8]

  • PLC-IP3 Pathway: The phospholipase C (PLC)/inositol trisphosphate (IP3) pathway can also influence NIS expression, often in a complex interplay with the cAMP/PKA pathway.[6]

The following diagram illustrates the regulation of the sodium-iodide symporter (NIS), a key biological pathway for iodide transport.

NIS_Regulation cluster_membrane Cell Membrane cluster_cell Intracellular TSHR TSH Receptor AC Adenylyl Cyclase TSHR->AC activates PLC PLC TSHR->PLC activates NIS Sodium-Iodide Symporter (NIS) Na_in Na+ NIS->Na_in I_in I- NIS->I_in cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->NIS promotes membrane targeting Nucleus Nucleus PKA->Nucleus promotes NIS gene expression IP3 IP3 PLC->IP3 produces MAPK MAPK (ERK1/2) MAPK->NIS modulates function TSH TSH TSH->TSHR Extracellular Extracellular Na_out Na+ Na_out->NIS I_out I- I_out->NIS

Caption: Regulation of the Sodium-Iodide Symporter (NIS).

Conclusion

The selection of an iodide ionophore requires careful consideration of its performance characteristics in the context of the intended application. For analytical applications requiring high sensitivity and selectivity, ionophores like[3]-mercuracarborand-3 demonstrate superior performance. For applications where rapid response is critical, Schiff base complexes such as Hg(BMPPMB)Br₂, VO(5-Br Salen), and UO₂(5-Br Salen) are excellent candidates.

While synthetic iodide ionophores are primarily utilized for their ion-carrying capabilities in analytical and chemical systems, an understanding of the biological pathways of iodide transport, such as the NIS, is invaluable for researchers in drug development. Future research may further elucidate the potential for synthetic ionophores to interact with and modulate these biological pathways, opening new avenues for therapeutic intervention.

References

A Comparative Guide to the Catalytic Activity of Iodide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in the development of synthetic methodologies. Iodide salts, such as Sodium Iodide (NaI), Potassium Iodide (KI), and Tetrabutylammonium (B224687) Iodide (TBAI), are frequently employed as catalysts in a variety of organic transformations due to their low cost, ready availability, and versatile reactivity. This guide provides an objective comparison of the catalytic performance of these common iodide salts in different reaction types, supported by experimental data, to aid in catalyst selection and optimization.

The Role of the Cation in Catalysis

While the iodide anion is the primary active species in these catalytic systems, the nature of the counter-cation (Na⁺, K⁺, or Bu₄N⁺) can significantly influence the salt's solubility, the reactivity of the iodide, and the overall reaction efficiency. Factors such as solubility in organic solvents and the ability to act as a phase-transfer agent are dictated by the cation, leading to notable differences in catalytic performance across various reaction conditions.

Performance Comparison in Key Organic Transformations

The catalytic efficacy of NaI, KI, and TBAI has been evaluated in several important organic reactions. Below is a summary of their performance based on published experimental data.

Visible-Light-Mediated Decarboxylative Radical Cascade Cyclization

In a study on the synthesis of quaternary oxindoles via a visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides, various iodide sources were screened for their catalytic activity. The results highlight the nuanced role of the counter-ion in this transformation.

CatalystProduct Yield (%)[1]
NaI 72
KI68
LiI65
RbI63
CsI61
CaI₂55
Quaternary Ammonium (B1175870) Iodide69

Observation: In this specific photoredox catalytic cycle, sodium iodide provided the highest yield, suggesting that the sodium cation may play a beneficial role in the reaction mechanism, potentially through stabilization of intermediates or favorable interactions in the solvent system used. While the quaternary ammonium iodide also performed well, NaI proved to be the optimal choice among the simple alkali metal iodides.

Oxidative α-Azidation of β-Ketocarbonyl Compounds

The oxidative α-azidation of carbonyl compounds represents another area where iodide catalysis is crucial. A comparative study on the azidation of a β-ketoester using sodium azide (B81097) in the presence of an oxidant revealed a significant difference in catalytic efficiency between KI and TBAI.

CatalystProduct Yield (%)[2]
TBAI Quantitative
KILow Yield

Observation: In this oxidative coupling, tetrabutylammonium iodide was found to be vastly superior to potassium iodide.[2] The authors suggest that the beneficial effect of the quaternary ammonium functionality is clear. This is likely due to the phase-transfer capabilities of TBAI, which facilitates the interaction between the aqueous or solid sodium azide and the organic-soluble substrate and catalyst. The lipophilic nature of the tetrabutylammonium cation allows for the transport of the iodide and azide anions into the organic phase where the reaction occurs.

Experimental Protocols

General Procedure for Visible-Light-Mediated Decarboxylative Radical Cascade Cyclization of N-Arylacrylamides[1]

A mixture of N-arylacrylamide (0.2 mmol, 1.0 equiv), redox-active ester (0.4 mmol, 2.0 equiv), sodium iodide (0.04 mmol, 20 mol %), and triphenylphosphine (B44618) (0.04 mmol, 20 mol %) in acetonitrile (B52724) (2.0 mL) was placed in a sealed tube. The reaction mixture was degassed and backfilled with nitrogen three times. The tube was then irradiated with blue LEDs at room temperature for 36 hours. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired quaternary oxindole.

General Procedure for Oxidative α-Azidation of β-Ketocarbonyl Compounds[2]

To a stirred solution of the β-ketocarbonyl compound (100 µmol, 1.00 equiv) in 1.0 mL of 1,2-dichloroethane (B1671644) (DCE) at room temperature were added sodium azide (7.8 mg, 120 µmol, 1.2 equiv) and tetrabutylammonium iodide (7.4 mg, 20 µmol, 20 mol %). A solution of anhydrous dibenzoyl peroxide (29.1 mg, 120 µmol, 1.2 equiv) in 1.0 mL of DCE was then added to the suspension, and the mixture was stirred for 20 hours. The reaction solution was then diluted with 8 mL of dichloromethane (B109758) and extracted with 5 mL of saturated aqueous NaHCO₃. The aqueous phase was extracted twice with 10 mL of dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to yield the α-azidated product.

Visualizing the Catalytic Processes

To better understand the workflows and proposed mechanisms, the following diagrams have been generated.

G cluster_0 Reaction Setup cluster_1 Workup Reactants N-Arylacrylamide + Redox-Active Ester Catalyst_System Iodide Salt (e.g., NaI) + PPh3 Solvent Acetonitrile Conditions Blue LED Irradiation Nitrogen Atmosphere Evaporation Solvent Removal Conditions->Evaporation Reaction Progression (36h) Purification Column Chromatography Evaporation->Purification Product Quaternary Oxindole Purification->Product G Iodide I⁻ (from TBAI) Hypoiodite Bu₄N⁺IO⁻ (Active Catalyst) Iodide->Hypoiodite Oxidation Oxidant Dibenzoyl Peroxide Oxidant->Hypoiodite Iodinated_Intermediate α-Iodo-β-ketoester Hypoiodite->Iodinated_Intermediate α-Iodination Ketoester β-Ketoester Ketoester->Iodinated_Intermediate Product α-Azido-β-ketoester Iodinated_Intermediate->Product Nucleophilic Substitution Azide N₃⁻ (from NaN₃) Azide->Product TBAI_Regen TBAI (Regenerated)

References

A Comparative Guide to Iodide Quenching for Protein Folding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational changes proteins undergo is paramount. This guide provides a comprehensive comparison of iodide quenching, a common technique to monitor protein folding, with other established methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Introduction to Iodide Quenching

Iodide quenching is a valuable tool in protein folding studies that leverages the ability of iodide ions (I⁻) to decrease the fluorescence of tryptophan residues. Tryptophan, an intrinsic fluorophore in proteins, exhibits fluorescence that is sensitive to its local environment. When a protein folds, tryptophan residues may become buried within the protein's core, shielding them from the solvent and, consequently, from quenchers like iodide. Conversely, in an unfolded state, these residues are more exposed. By measuring the change in tryptophan fluorescence in the presence of varying concentrations of iodide, researchers can infer the degree of tryptophan exposure and, by extension, the folding state of the protein.

The efficiency of this quenching is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. This allows for the determination of a quenching constant (Ksv), providing a quantitative measure of the accessibility of tryptophan residues.

Comparison with Alternative Methods

While iodide quenching is a powerful technique, it is not without its limitations. The choice of method for studying protein folding depends on various factors, including the specific protein, the information required, and the available instrumentation. Here, we compare iodide quenching with two other widely used techniques: acrylamide (B121943) quenching, Förster Resonance Energy Transfer (FRET), and Circular Dichroism (CD).

Iodide Quenching vs. Acrylamide Quenching

Acrylamide is another collisional quencher that can provide information about tryptophan accessibility. However, key differences in their properties can lead to complementary information.

FeatureIodide (I⁻)Acrylamide
Charge Negatively chargedNeutral
Penetration Primarily quenches surface-exposed tryptophans due to its charge and hydration shell.Can penetrate the protein interior to a greater extent, quenching both surface and partially buried tryptophans.
Selectivity More selective for surface residues.Less selective, providing a more global measure of tryptophan accessibility.
Ionic Strength Can be affected by the ionic strength of the buffer.Less sensitive to ionic strength.
Iodide Quenching vs. Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It is a powerful tool for measuring intramolecular distances and can be used to monitor conformational changes during protein folding.

FeatureIodide QuenchingFRET
Principle Collisional quenching of intrinsic tryptophan fluorescence.Non-radiative energy transfer between two extrinsic fluorophores.
Information Provides information on the solvent accessibility of tryptophan residues.Provides information on the distance between two specific labeled sites (typically 1-10 nm).
Labeling Label-free (relies on intrinsic fluorescence).Requires covalent labeling with two different fluorophores.
Resolution Provides global information about the exposure of all tryptophans.Provides site-specific distance information.
Iodide Quenching vs. Circular Dichroism (CD)

CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. It is highly sensitive to the secondary structure of proteins.

FeatureIodide QuenchingCircular Dichroism (CD)
Principle Collisional quenching of tryptophan fluorescence.Differential absorption of circularly polarized light by the peptide backbone.
Information Provides information on the tertiary structure around tryptophan residues.Provides information on the secondary structure content (α-helix, β-sheet, etc.).
Structural Level Tertiary structure changes.Secondary structure changes.
Time Resolution Can be used in stopped-flow experiments for kinetic studies.Can also be used in stopped-flow instruments to monitor fast kinetic events.[1]

Experimental Protocols

Iodide Quenching of Tryptophan Fluorescence

This protocol outlines the general steps for performing an iodide quenching experiment to study protein folding.

dot

IodideQuenchingWorkflow Iodide Quenching Experimental Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis p_sol Prepare Protein Solution (known concentration in buffer) na2s2o3 Add Na2S2O3 (e.g., 0.1 mM) to prevent I3- formation p_sol->na2s2o3 q_stock Prepare KI Stock Solution (e.g., 5 M in the same buffer) titrate Titrate with KI Stock Solution (incremental additions) q_stock->titrate f0 Measure Initial Fluorescence (F0) (protein solution without KI) na2s2o3->f0 f0->titrate f Measure Fluorescence (F) after each KI addition titrate->f correct Correct for Inner Filter Effect (if necessary) f->correct plot Plot Stern-Volmer Graph (F0/F vs. [KI]) correct->plot ksv Determine Ksv (from the slope of the linear fit) plot->ksv

Caption: Workflow for Iodide Quenching Experiment.

Materials:

  • Purified protein solution of known concentration.

  • Potassium iodide (KI).

  • Buffer solution (e.g., phosphate (B84403) or Tris buffer at a specific pH).

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) to prevent the formation of triiodide (I₃⁻), which can absorb light and interfere with measurements.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a stock solution of your protein in the desired buffer. The concentration should be high enough to give a stable fluorescence signal.

  • Prepare a concentrated stock solution of KI in the same buffer.

  • To prevent the formation of I₃⁻ , which can absorb at the excitation and emission wavelengths of tryptophan, add a small amount of Na₂S₂O₃ to the protein solution (e.g., to a final concentration of 0.1 mM).

  • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.

  • Record the emission spectrum (typically from 310 to 450 nm) and determine the wavelength of maximum emission.

  • Measure the initial fluorescence intensity (F₀) of the protein solution without any KI.

  • Make successive small additions of the KI stock solution to the protein sample in the cuvette. Mix gently and thoroughly after each addition.

  • Measure the fluorescence intensity (F) at the emission maximum after each addition of KI.

  • Correct for the inner filter effect if the quencher absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of the quencher at these wavelengths and applying a correction factor.

  • Analyze the data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where [Q] is the concentration of the quencher (KI). Plot F₀/F versus [Q]. The Stern-Volmer constant (Ksv) is the slope of the resulting line.

FRET-Based Protein Folding Assay

This protocol provides a general outline for a FRET experiment to monitor protein folding.

dot

FRET_Workflow FRET-Based Protein Folding Assay Workflow cluster_labeling Protein Labeling cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis mutate Introduce Cysteine Residues at specific sites via mutagenesis label_donor Label with Donor Fluorophore mutate->label_donor label_acceptor Label with Acceptor Fluorophore mutate->label_acceptor purify Purify Labeled Protein label_donor->purify label_acceptor->purify ex_donor Excite Donor Fluorophore purify->ex_donor em_donor Measure Donor Emission ex_donor->em_donor em_acceptor Measure Acceptor Emission ex_donor->em_acceptor calc_fret Calculate FRET Efficiency (E) em_donor->calc_fret em_acceptor->calc_fret monitor_change Monitor Change in E with folding/unfolding calc_fret->monitor_change

Caption: Workflow for a FRET-based protein folding assay.

Materials:

Procedure:

  • Protein Engineering and Labeling: Introduce two cysteine residues at specific locations in the protein sequence via site-directed mutagenesis. These sites should be chosen such that the distance between them changes significantly upon folding. Label the protein with donor and acceptor fluorophores that are specific for cysteine residues.

  • Purification: Purify the doubly labeled protein to remove any unlabeled or singly labeled protein.

  • Fluorescence Measurements:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission intensity of both the donor and the acceptor fluorophores.

  • Induce Folding/Unfolding: Monitor the changes in donor and acceptor fluorescence as the protein is induced to fold or unfold (e.g., by changing the concentration of a denaturant or by temperature jumps).

  • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the fluorescence intensities of the donor and acceptor. A common formula is: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Circular Dichroism (CD) Spectroscopy for Protein Folding

This protocol describes how to use CD spectroscopy to monitor changes in protein secondary structure during folding.[2]

dot

CD_Workflow Circular Dichroism Protein Folding Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis protein_prep Prepare Protein Solution (in CD-compatible buffer) far_uv Record Far-UV CD Spectra (e.g., 190-260 nm) protein_prep->far_uv denaturant_prep Prepare Denaturant Series denaturant_prep->far_uv monitor_wavelength Monitor CD Signal at a specific wavelength (e.g., 222 nm) far_uv->monitor_wavelength plot_data Plot CD Signal vs. Denaturant monitor_wavelength->plot_data fit_curve Fit to a Folding Model (e.g., two-state model) plot_data->fit_curve thermo_params Determine Thermodynamic Parameters (ΔG, m-value, Cm) fit_curve->thermo_params

Caption: Workflow for monitoring protein folding using CD.

Materials:

  • Purified protein solution.

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

  • Denaturant (e.g., urea or guanidinium chloride).

  • CD spectropolarimeter.

Procedure:

  • Sample Preparation: Prepare a series of protein samples in a CD-compatible buffer with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride). Ensure the final protein concentration is accurate.[2]

  • CD Spectra Acquisition:

    • Record the far-UV CD spectrum (typically 190-260 nm) for each sample. This region is sensitive to changes in protein secondary structure.[3]

    • Alternatively, monitor the CD signal at a single wavelength that shows a significant change upon folding (e.g., 222 nm for α-helical proteins).[4]

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the denaturant concentration.

    • Fit the resulting denaturation curve to a suitable model (e.g., a two-state folding model) to determine thermodynamic parameters such as the free energy of folding (ΔG), the m-value (a measure of the change in solvent-accessible surface area upon folding), and the midpoint of the transition (Cm).[5]

Logical Framework for Method Selection

Choosing the right technique is crucial for obtaining meaningful data. The following decision tree provides a simplified framework for selecting an appropriate method for your protein folding study.

dot

DecisionTree Decision Tree for Selecting a Protein Folding Analysis Method q1 What structural information is needed? a1_secondary Secondary Structure q1->a1_secondary a1_tertiary Tertiary Structure q1->a1_tertiary cd Use Circular Dichroism (CD) a1_secondary->cd q2 Is site-specific distance information required? a1_tertiary->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no fret Use FRET a2_yes->fret q3 Is information on tryptophan accessibility sufficient? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no quenching Use Fluorescence Quenching (Iodide or Acrylamide) a3_yes->quenching other Consider other methods (e.g., NMR, SAXS) a3_no->other

Caption: A decision tree to guide the selection of a protein folding analysis method.

Conclusion

The validation of iodide quenching as a technique for protein folding studies is well-established, offering a straightforward, label-free method to probe the solvent accessibility of tryptophan residues. Its comparison with other techniques such as acrylamide quenching, FRET, and CD highlights its specific strengths in assessing tertiary structural changes, particularly at the protein surface. By understanding the principles, advantages, and limitations of each method, and by following robust experimental protocols, researchers can select the most suitable approach to unravel the complexities of protein folding, a fundamental process in biology and a critical consideration in drug development.

References

comparative analysis of iodide transport inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Iodide Transport Inhibitors

This guide provides an objective comparison of common iodide transport inhibitors, focusing on their mechanism of action, potency, and the experimental methods used for their characterization. The information is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and environmental health.

Mechanism of Action

The primary mechanism for iodide transport into thyroid follicular cells is the Sodium-Iodide Symporter (NIS), a transmembrane protein located on the basolateral membrane of thyrocytes.[1][2] NIS actively cotransports two sodium ions (Na+) along with one iodide ion (I-) into the cell, utilizing the electrochemical gradient of sodium maintained by the Na+/K+-ATPase pump.[3][4]

The most well-characterized iodide transport inhibitors act as competitive antagonists at the NIS.[1][2] These inhibitors are typically anions with a similar charge and ionic radius to iodide, allowing them to bind to the iodide-binding site on the NIS protein, thereby preventing iodide uptake.[5]

Signaling Pathway of Iodide Transport and Inhibition

The following diagram illustrates the key components of the iodide transport pathway and the point of inhibition.

Iodide_Transport_Pathway Iodide Transport and Inhibition Pathway cluster_membrane Thyroid Cell Membrane cluster_extracellular cluster_intracellular NIS Sodium-Iodide Symporter (NIS) Na_int Na+ I_int I- NaK_ATPase Na+/K+ ATPase Na_ext Na+ NaK_ATPase->Na_ext 3 Na+ Na_ext->NIS 2 Na+ I_ext I- I_ext->NIS 1 I- Inhibitor Inhibitor (e.g., Perchlorate (B79767), Thiocyanate) Inhibitor->NIS Competitive Inhibition K_int K+ K_ext K+ K_ext->NaK_ATPase 2 K+

Caption: Iodide transport via NIS and competitive inhibition.

Quantitative Comparison of Inhibitors

The potency of iodide transport inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce iodide uptake by 50%. The table below summarizes the IC50 values for common NIS inhibitors. It is important to note that these values can vary depending on the experimental system (e.g., cell line, species of NIS).

InhibitorChemical FormulaCommon SourcesIC50 Value (μM)Cell System / NIS SpeciesReference
Perchlorate ClO₄⁻Industrial chemical, rocket fuel, naturally occurring0.174FRTL-5 cells (Rat NIS)[6]
1.1 - 1.6FRTL-5 cells (Rat NIS)[7]
1.566HeLa cells (Human NIS)[8]
Thiocyanate (B1210189) SCN⁻Byproduct of cyanide metabolism, certain foods, tobacco smoke~23.5CHO cells (Human NIS)[1]
Nitrate NO₃⁻Leafy green vegetables, drinking water~376CHO cells (Human NIS)[1]

*Note: IC50 values for Thiocyanate and Nitrate are estimated based on their reported relative potency compared to Perchlorate (Perchlorate is 15x more potent than Thiocyanate and 240x more potent than Nitrate).[1]

Detailed Experimental Protocol: Radioactive Iodide Uptake (RAIU) Assay

The following protocol is a standard method for evaluating potential NIS inhibitors using a cell-based radioactive iodide uptake (RAIU) assay. This protocol is adapted from methodologies using the Fischer rat thyroid follicular cell line (FRTL-5), which endogenously expresses NIS, or other cell lines engineered to express NIS (e.g., hNIS-HEK293T).[6]

1. Cell Culture and Seeding:

  • Culture FRTL-5 cells or hNIS-expressing cells in appropriate growth medium supplemented with factors necessary for maintaining NIS expression (e.g., TSH for FRTL-5 cells).
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 48-72 hours until they form a confluent monolayer.

2. Preparation of Solutions:

  • Uptake Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
  • Inhibitor Solutions: Prepare stock solutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the uptake buffer to achieve the desired final concentrations. Include a known inhibitor like sodium perchlorate as a positive control and a vehicle control (e.g., DMSO).
  • Radioiodide Solution: Prepare a working solution of Na¹²⁵I in uptake buffer. The final concentration of ¹²⁵I is typically around 0.1 µCi per well.

3. Inhibition Assay:

  • Wash the cell monolayers twice with warm uptake buffer to remove the growth medium.
  • Add the various concentrations of the test inhibitors and controls to the appropriate wells.
  • Immediately add the ¹²⁵I working solution to all wells to initiate the iodide uptake.
  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes). This incubation time should be within the linear phase of iodide uptake.

4. Termination and Measurement:

  • Terminate the uptake by rapidly aspirating the radioactive solution.
  • Wash the cells twice with ice-cold uptake buffer to remove extracellular ¹²⁵I.
  • Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH) to each well.
  • Transfer the lysate from each well into scintillation vials.
  • Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.

5. Data Analysis:

  • Normalize the CPM data by expressing it as a percentage of the vehicle control (representing 100% uptake).
  • Plot the normalized uptake values against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value for each compound.

6. (Optional) Cytotoxicity Assay:

  • In parallel, perform a cell viability assay (e.g., CellTiter-Glo, Neutral Red) with the same concentrations of test compounds to ensure that the observed inhibition of iodide uptake is not due to cytotoxicity.[6]

Experimental Workflow Diagram

The diagram below outlines the workflow for a typical RAIU assay.

RAIU_Workflow start Start culture Culture & Seed Cells (e.g., FRTL-5) in 96-well plate start->culture wash1 Wash cells with Uptake Buffer culture->wash1 add_compounds Add Test Compounds & Controls (Perchlorate) wash1->add_compounds add_radioiodide Add ¹²⁵I Solution to initiate uptake add_compounds->add_radioiodide incubate Incubate (e.g., 60 min at 37°C) add_radioiodide->incubate terminate Terminate Uptake & Wash with cold buffer incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Gamma Counter) lyse->measure analyze Analyze Data: Normalize & Plot Dose-Response measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for a Radioactive Iodide Uptake (RAIU) assay.

Conclusion

Perchlorate and thiocyanate are well-established competitive inhibitors of the sodium-iodide symporter, with perchlorate demonstrating significantly higher potency.[1] The radioactive iodide uptake assay is a robust and widely used method for quantifying the inhibitory activity of various compounds on iodide transport. The data and protocols presented in this guide provide a foundation for the comparative assessment of known and novel iodide transport inhibitors, which is crucial for both toxicological risk assessment and the development of therapeutic agents targeting thyroid function.

References

A Researcher's Guide to Assessing the Purity of Commercial Iodide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. The quality of commercial iodide salts, such as potassium iodide (KI) and sodium iodide (NaI), can significantly impact experimental outcomes, from chemical synthesis to cell culture and pharmaceutical formulation. This guide provides a comparative overview of common analytical techniques for assessing the purity of these salts, supported by experimental data and detailed protocols to aid in the selection and implementation of the most appropriate method for your laboratory's needs.

Comparative Analysis of Iodide Purity Assessment Methods

The selection of an analytical method for iodide salt purity assessment depends on various factors, including the required accuracy and precision, the expected impurities, available instrumentation, and throughput needs. Below is a summary of the most common techniques with their respective performance characteristics.

Analytical Method Principle Typical Accuracy (% Recovery) Typical Precision (% RSD) Limit of Detection (LOD) Limit of Quantitation (LOQ) Throughput Instrumentation Cost
Redox Titration Iodide is titrated with a standard oxidizing agent (e.g., potassium iodate) in an acidic medium. The endpoint is determined visually with an indicator or potentiometrically.98.1% - 100.2%[1]< 2.2%[1]~5 mg/L[1]~15 mg/L[1]Low to MediumLow
Ion Chromatography (IC) Separation of iodide from other anions on an ion-exchange column followed by detection, typically by suppressed conductivity or UV absorbance.90% - 110%[2]< 2.5%[3]0.0005 mg/L[3]100 ng/mL[2]HighMedium to High
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a plasma, and the resulting ions are separated by their mass-to-charge ratio, providing a highly sensitive and specific measurement of iodine.Within certified values of reference materials[4]2% - 7%[5]< 20 ng/g[4]36 ng/g[5]HighHigh
UV-Vis Spectrophotometry Based on the reaction of iodide with other reagents to form a colored species (e.g., triiodide ion) that can be quantified by its absorbance of light at a specific wavelength.Not specified for high purity assay1% - 2%[6]5 x 10⁻⁸ mol/L[6]Not specifiedMediumLow

Experimental Workflow for Iodide Salt Purity Assessment

The general workflow for assessing the purity of a commercial iodide salt involves sample preparation, analysis by a selected technique, and data interpretation. The following diagram illustrates this logical process.

Iodide Salt Purity Assessment Workflow Iodide Salt Purity Assessment Workflow cluster_prep Sample Preparation cluster_data Data Analysis & Reporting start Receive Commercial Iodide Salt weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve titration Redox Titration dissolve->titration Analyze Sample ic Ion Chromatography dissolve->ic Analyze Sample icpms ICP-MS dissolve->icpms Analyze Sample spectro Spectrophotometry dissolve->spectro Analyze Sample calculate Calculate Purity (% Assay) titration->calculate ic->calculate impurities Identify & Quantify Impurities ic->impurities icpms->calculate icpms->impurities spectro->calculate report Generate Certificate of Analysis / Report calculate->report impurities->report

Caption: A flowchart illustrating the general steps involved in the purity assessment of commercial iodide salts.

Detailed Experimental Protocols

Redox Titration (Based on USP Monograph for Potassium Iodide)

This method is a classic, reliable technique for determining the purity of iodide salts.

Principle: Iodide (I⁻) is oxidized to iodine monochloride (ICl) by potassium iodate (B108269) (KIO₃) in a strong hydrochloric acid medium. The endpoint is visualized by the disappearance of the violet color of iodine in a chloroform (B151607) layer.

Reagents and Equipment:

  • Potassium Iodide (KI) sample

  • Potassium Iodate (KIO₃) 0.05 M standard solution

  • Hydrochloric Acid (HCl), concentrated

  • Chloroform

  • Analytical balance

  • Burette (50 mL)

  • Iodine flask (250 mL)

Procedure:

  • Accurately weigh approximately 500 mg of the Potassium Iodide sample and transfer it to a 250 mL iodine flask.[7]

  • Dissolve the sample in about 10 mL of deionized water.[7]

  • Carefully add 35 mL of concentrated hydrochloric acid.[7]

  • Titrate with 0.05 M potassium iodate solution. The solution will turn dark brown. Continue the titration, with constant swirling, until the solution becomes pale brown.[7]

  • Add 5 mL of chloroform and shake vigorously. The chloroform layer will become violet.

  • Continue the titration dropwise, shaking vigorously after each addition, until the red-purple color of the chloroform layer disappears.[8]

  • The endpoint is reached when the chloroform layer remains colorless for at least 5 minutes after the last addition of titrant.[8]

Calculation: Each mL of 0.05 M potassium iodate is equivalent to 16.60 mg of KI.[7] Purity (%) = (Volume of KIO₃ (mL) × 16.60 × 100) / (Weight of sample (mg))

Ion Chromatography (IC) with Suppressed Conductivity Detection

IC is a powerful technique for the simultaneous determination of the iodide content and anionic impurities.

Principle: The dissolved sample is injected into an ion chromatograph. An anion-exchange column separates the iodide from other anions. A suppressor reduces the background conductivity of the eluent, allowing for sensitive detection of the analyte ions by a conductivity detector.

Reagents and Equipment:

  • Potassium Iodide (KI) sample

  • Deionized water (18.2 MΩ·cm)

  • Eluent: e.g., 10 mM Sodium Carbonate (Na₂CO₃)

  • Ion chromatograph equipped with a guard column (e.g., Metrosep A Supp 17 Guard/4.0), an analytical column (e.g., Metrosep A Supp 17 - 100/4.0), a suppressor, and a conductivity detector.[9]

  • Autosampler

Procedure:

  • Prepare a stock solution of the iodide salt by accurately weighing a known amount and dissolving it in a specific volume of deionized water.

  • Prepare working standards and sample solutions by diluting the stock solution to a concentration within the linear range of the instrument (e.g., 3.0 mg/L to 22.5 mg/L).[9]

  • Set up the IC system with the appropriate column, eluent, and flow rate (e.g., 1.0 mL/min).[9]

  • Inject the standards and sample solutions into the ion chromatograph.

  • Record the peak area for iodide in each chromatogram.

Calculation:

  • Create a calibration curve by plotting the peak area of the standards versus their known concentrations.

  • Determine the concentration of iodide in the sample solution from the calibration curve.

  • Calculate the purity of the original salt based on the initial weight and dilutions.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers unparalleled sensitivity for the determination of iodine and is particularly useful for trace and ultratrace impurity analysis.

Principle: The sample solution is nebulized and introduced into a high-temperature argon plasma, which atomizes and ionizes the iodine. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Reagents and Equipment:

  • Potassium Iodide (KI) sample

  • Deionized water (18.2 MΩ·cm)

  • Alkaline diluent (e.g., 0.5% Tetramethylammonium hydroxide (B78521) - TMAH)

  • Internal standard (e.g., Rhodium, Tellurium, or Antimony)

  • ICP-MS instrument

Procedure:

  • Prepare a stock solution of the iodide salt in an alkaline diluent to ensure iodine stability.

  • Prepare working standards and sample solutions by diluting the stock solution with the alkaline diluent. Spike all solutions with an internal standard.

  • Optimize the ICP-MS instrument parameters for the detection of iodine (m/z 127).

  • Introduce the blank, standards, and sample solutions into the ICP-MS.

  • Measure the intensity of the iodine signal relative to the internal standard.

Calculation:

  • Construct a calibration curve by plotting the ratio of the iodine signal intensity to the internal standard signal intensity against the known concentrations of the standards.

  • Determine the concentration of iodine in the sample solution from the calibration curve.

  • Calculate the purity of the original salt.

UV-Vis Spectrophotometry

This method provides a simple and cost-effective way to determine iodide concentration.

Principle: Iodide is oxidized to the trithis compound (I₃⁻) by reacting with a known excess of potassium iodate in an acidic medium. The trithis compound has a strong absorbance in the UV region, which can be measured to determine its concentration.

Reagents and Equipment:

  • Potassium Iodide (KI) sample

  • Potassium Iodate (KIO₃) solution

  • Phosphoric acid

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the iodide salt in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • To a fixed volume of each standard and the sample solution, add an excess of potassium iodate solution and phosphoric acid to convert all iodide to triiodide.

  • Allow the reaction to complete.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the trithis compound (typically around 288 nm and 352 nm).[10]

  • Use a reagent blank to zero the spectrophotometer.

Calculation:

  • Create a calibration curve of absorbance versus the concentration of the iodide standards.

  • Determine the concentration of iodide in the sample solution from its absorbance using the calibration curve.

  • Calculate the purity of the original salt.

Common Impurities in Commercial Iodide Salts

The purity of commercial iodide salts is defined not only by the iodide content but also by the absence of various impurities. Pharmacopeias such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) set limits for these impurities.

Common Impurities and Typical Specification Limits:

Impurity Typical Limit (USP/BP/EP) Potential Impact
Iodate (IO₃⁻) ≤ 4 µg/g[7]Can indicate oxidation of the iodide; may interfere in certain chemical reactions.
Thiosulfate and Barium No turbidity within 1 minute[7]Indicates the presence of reducing agents or insoluble salts.
Nitrate, Nitrite, and Ammonia Passes test (no blue coloration on litmus (B1172312) paper)[11]Can interfere with nitrogen-sensitive reactions and biological systems.
Heavy Metals (as Pb) ≤ 10 ppm (0.001%)[7]Toxic; can poison catalysts and interfere with biological assays.
Loss on Drying ≤ 1.0%[7]Indicates water content, which can affect the accuracy of weighing and the stability of the salt.
Alkalinity Passes test (no color with phenolphthalein (B1677637) after acidification)[7]Can affect the pH of solutions and the stability of pH-sensitive compounds.

Logical Pathway for Method Selection

The choice of analytical method is a critical decision based on the specific requirements of the analysis. The following diagram outlines a logical pathway for selecting the most appropriate technique.

G start Start: Need to Assess Iodide Salt Purity q1 Is this for official pharmacopeial release? start->q1 q2 Is high throughput required? q1->q2 No titration Use Titration Method q1->titration Yes q3 Is ultra-high sensitivity for trace impurities needed? q2->q3 No ic Use Ion Chromatography (IC) q2->ic Yes q4 Is instrumentation cost a major constraint? q3->q4 No icpms Use ICP-MS q3->icpms Yes q4->titration No spectro Use Spectrophotometry q4->spectro Yes

References

A Guide to Inter-Laboratory Iodide Measurement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of iodide is critical across a spectrum of applications, from nutritional assessment to pharmaceutical quality control. This guide provides an objective comparison of common analytical methods for iodide determination, supported by experimental data and detailed protocols to aid in methodology selection and inter-laboratory standardization.

The choice of an analytical method for iodide quantification is often dictated by factors such as the sample matrix, required sensitivity, sample throughput, and available instrumentation. This document outlines the principles and performance characteristics of three prevalent techniques: Ion Chromatography (IC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and the use of Ion-Selective Electrodes (ISE). An understanding of the nuances of each method is essential for generating reliable and comparable data, a cornerstone of collaborative research and drug development.

Comparative Performance of Iodide Measurement Methods

The selection of an appropriate analytical technique hinges on its performance metrics. The following table summarizes key quantitative data for the most commonly employed methods for iodide determination, offering a clear comparison to inform your methodological choices.

FeatureIon Chromatography (IC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Ion-Selective Electrode (ISE)
Principle Separation of ions based on their affinity to an ion-exchange resin, followed by detection.Ionization of the sample in a high-temperature plasma and separation of ions based on their mass-to-charge ratio.Potentiometric measurement of iodide ion activity in a solution.
Common Detectors Pulsed Amperometry, Suppressed Conductivity, UV/Visible[1][2][3]Quadrupole, Triple Quadrupole[4]Potentiometer/Ion Meter[5]
Sample Types Serum, Plasma, Urine, Water, Salt Solutions[1][6][7]Biological fluids, Food, Environmental samples[8][9]Aqueous solutions, Pharmaceutical preparations, Food products[10][11]
Limit of Detection (LOD) 0.1 µg/L to 20 ng/mL[1][3]As low as <0.1 µg L-1[9]6 x 10-7 M[10]
Linear Range 100 to 5000 ng/mL (r² > 0.998)[1]Wide linear range, method dependent.10-6 to 10-1 M[10]
Precision (%RSD) Repeatability: <3%, Intermediate Reproducibility: <8%[12]Repeatability: <3%, Intermediate Reproducibility: <8%[12]Generally higher than IC and ICP-MS.
Accuracy (% Recovery) 90-110%[1]High accuracy with proper internal standards and interference removal.Can be affected by matrix effects and interfering ions.[12]
Throughput Relatively high, with run times typically under 20 minutes per sample.[1]High throughput, especially with autosamplers.Rapid, suitable for real-time measurements.
Interferences Other anions in the sample matrix can interfere, but can be resolved chromatographically.[7]Isobaric interferences (e.g., from xenon in the argon plasma gas) and memory effects.[4][13]Other halides (bromide, chloride) and sulfide (B99878) ions can interfere.
Strengths Selective and sensitive, can speciate different forms of iodine.[2]Extremely sensitive, considered the "gold standard" for elemental analysis.[14]Inexpensive, portable, and provides real-time measurements.[10]
Limitations Requires specialized chromatography equipment.High initial instrument cost and potential for complex interferences.[13]Lower selectivity and precision compared to IC and ICP-MS.[12]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in an inter-laboratory setting. Below are representative methodologies for the key experiments cited in this guide.

Sample Preparation for Biological Fluids (Serum/Plasma and Urine)

A common preparatory step for analyzing iodide in biological matrices involves dilution to minimize matrix interference.

  • Serum/Plasma: Dilute the sample by a factor of 1:3 (v/v) with ultra-pure water.[6]

  • Urine: Dilute the sample by a factor of 1:10 (v/v) with ultra-pure water.[6]

  • Protein Removal (for IC): For serum samples, proteins can be separated by ultrafiltration before injection into the ion chromatograph to prevent column fouling.[1]

  • Alkaline Extraction (for ICP-MS): For solid food samples, an alkaline extraction using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is often employed.[8]

Method 1: Iodide Measurement by Ion Chromatography with Suppressed Conductivity Detection

This method is suitable for the quantification of iodide in various matrices, including potassium iodide salt formulations.

  • Chromatographic System: An ion chromatograph equipped with a suppressor and a conductivity detector.

  • Column: A Metrosep A Supp 17 100/4.0 mm column is suitable for the separation of iodide.[2]

  • Eluent: 10 mM Sodium Carbonate (Na₂CO₃).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 45°C.[2]

  • Run Time: Approximately 10 minutes.[2]

  • Detection: Suppressed conductivity.[2]

  • Quantification: The concentration of iodide is determined by comparing the peak area of the sample to a calibration curve prepared from iodide standards.

Method 2: Iodide Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers high sensitivity and is considered a reference method for elemental analysis.

  • ICP-MS System: An ICP-MS instrument, with a triple quadrupole setup being advantageous for interference removal.[4]

  • Sample Introduction: A standard pneumatic nebulizer and spray chamber.

  • Plasma Conditions: Optimized for robust plasma conditions to ensure efficient ionization.

  • Gas: High-purity argon.

  • Interference Removal:

    • Collision/Reaction Cell: Use of a collision/reaction cell with a reactive gas can help remove polyatomic interferences.

    • MS/MS Mode: In a triple quadrupole ICP-MS, MS/MS mode can be used to effectively remove isobaric interferences like 129Xe on 129I.[4]

  • Internal Standard: An internal standard, such as tellurium, is often used to correct for matrix effects and instrument drift.

  • Data Acquisition: Monitor the signal at m/z = 127 for natural iodide.

  • Calibration: External calibration with matrix-matched standards or isotope dilution mass spectrometry (IDMS) can be used for quantification.[15]

Visualizing Methodologies and Workflows

To further clarify the processes involved in inter-laboratory comparisons and specific analytical methods, the following diagrams illustrate key workflows and relationships.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Objectives & Analytes B Select Participating Laboratories A->B C Establish Common Protocol & Reference Material B->C D Sample Distribution C->D E Analysis by each Laboratory D->E F Data Submission to Coordinating Center E->F G Statistical Analysis of Results F->G H Identification of Discrepancies G->H I Final Report & Recommendations H->I

Inter-laboratory comparison study workflow.

Ion_Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_ic_system Ion Chromatography System cluster_data_analysis Data Analysis Sample Sample (e.g., Serum, Water) Dilution Dilution Sample->Dilution Filtration Ultrafiltration (if needed) Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Column Anion-Exchange Column Injector->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Experimental workflow for iodide analysis by Ion Chromatography.

Factors_Affecting_Accuracy cluster_method Methodological Factors cluster_sample Sample-Related Factors cluster_lab Laboratory Factors Accuracy Accuracy of Iodide Measurement Method_Selection Method Selection (IC, ICP-MS, ISE) Method_Selection->Accuracy Protocol_Adherence Adherence to Protocol Protocol_Adherence->Accuracy Calibration Calibration Strategy Calibration->Accuracy Matrix_Effects Sample Matrix Complexity Matrix_Effects->Accuracy Sample_Handling Sample Collection & Storage Sample_Handling->Accuracy Interfering_Substances Presence of Interferents Interfering_Substances->Accuracy Instrument_Performance Instrument Calibration & Maintenance Instrument_Performance->Accuracy Analyst_Expertise Analyst Training & Experience Analyst_Expertise->Accuracy Quality_Control Use of Quality Control Materials Quality_Control->Accuracy

Key factors influencing the accuracy of iodide measurements.

References

A Comparative Analysis of the Reducing Strength of Halide Ions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reducing strength of halide ions (F⁻, Cl⁻, Br⁻, and I⁻), supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the redox properties of halogens.

The reducing ability of a halide ion (X⁻) is its capacity to donate an electron and become oxidized to its corresponding halogen molecule (X₂). The general trend is that the reducing strength of halide ions increases down Group 17 of the periodic table. This guide will explore the electrochemical data and chemical reactions that substantiate this trend.

Quantitative Comparison of Reducing Strength

The standard electrode potential (E°) for the half-reaction X₂ + 2e⁻ ⇌ 2X⁻ provides a quantitative measure of the tendency of a halogen to be reduced. A more positive E° indicates a greater tendency for the halogen to be reduced, and consequently, a weaker tendency for the corresponding halide ion to be oxidized (i.e., a weaker reducing agent).

Table 1: Standard Electrode Potentials of Halide Ions at 25°C

Halide IonHalf-Reaction (X₂ + 2e⁻ ⇌ 2X⁻)Standard Electrode Potential (E°) (Volts)
Fluoride (B91410) (F⁻)F₂(g) + 2e⁻ ⇌ 2F⁻(aq)+2.87
Chloride (Cl⁻)Cl₂(g) + 2e⁻ ⇌ 2Cl⁻(aq)+1.36[1]
Bromide (Br⁻)Br₂(l) + 2e⁻ ⇌ 2Br⁻(aq)+1.07[1]
Iodide (I⁻)I₂(s) + 2e⁻ ⇌ 2I⁻(aq)+0.54[1]

As shown in Table 1, the standard electrode potential decreases from fluorine to iodine. This indicates that F₂ is the most easily reduced (strongest oxidizing agent), making the fluoride ion (F⁻) the most difficult to oxidize and thus the weakest reducing agent. Conversely, I₂ is the least easily reduced (weakest oxidizing agent), which makes the iodide ion (I⁻) the most easily oxidized and the strongest reducing agent among the halides.

The trend in reducing strength can be summarized as: I⁻ > Br⁻ > Cl⁻ > F⁻ .[2]

G cluster_trend Trend in Reducing Strength of Halide Ions Weakest Reducing Agent Weakest Reducing Agent F F⁻ Cl Cl⁻ F->Cl Br Br⁻ Cl->Br I I⁻ Br->I Strongest Reducing Agent Strongest Reducing Agent

Caption: Logical relationship of the reducing strength of halide ions.

Experimental Evidence

The varying reducing strengths of the halide ions can be demonstrated through several key experiments.

1. Reaction of Solid Halide Salts with Concentrated Sulfuric Acid

This experiment clearly illustrates the increasing reducing power down the group. Concentrated sulfuric acid is a strong oxidizing agent.

  • Fluoride (F⁻) and Chloride (Cl⁻): These ions are not strong enough reducing agents to reduce concentrated sulfuric acid.[3] The reaction is a simple acid-base reaction that produces the corresponding hydrogen halide (HF or HCl) as steamy fumes.[2][3][4] The oxidation state of sulfur remains +6.

    • Reaction: NaX(s) + H₂SO₄(l) → NaHSO₄(s) + HX(g) (where X = F or Cl)

  • Bromide (Br⁻): Bromide ions are strong enough to reduce concentrated sulfuric acid.[3] In addition to the formation of hydrogen bromide (HBr), the HBr is oxidized to bromine (Br₂), which is observed as brown fumes.[4] The sulfuric acid is reduced to sulfur dioxide (SO₂), a colorless gas with a choking smell.[3][4][5] The oxidation state of sulfur changes from +6 to +4.

    • Redox Reaction: 2HBr(g) + H₂SO₄(l) → Br₂(g) + SO₂(g) + 2H₂O(l)

  • Iodide (I⁻): Iodide ions are the strongest reducing agents among the common halides.[2] They reduce concentrated sulfuric acid to multiple products, including sulfur dioxide (SO₂), elemental sulfur (S, a yellow solid), and hydrogen sulfide (B99878) (H₂S, a gas with a rotten egg smell).[3] The iodide ions are oxidized to iodine (I₂), which is observed as a purple vapor and a black solid.[5] The oxidation state of sulfur can be reduced from +6 to +4, 0, or -2.

    • Example Redox Reaction: 8HI(g) + H₂SO₄(l) → 4I₂(g) + H₂S(g) + 4H₂O(l)

2. Halogen Displacement Reactions

A more reactive halogen (a stronger oxidizing agent) will displace a less reactive halide ion from its solution. This provides further evidence for the trend in reducing strength.

  • Chlorine (Cl₂): Chlorine water will displace both bromide and iodide ions from their respective solutions.

    • Cl₂(aq) + 2Br⁻(aq) → 2Cl⁻(aq) + Br₂(aq) (Solution turns orange/brown)

    • Cl₂(aq) + 2I⁻(aq) → 2Cl⁻(aq) + I₂(aq) (Solution turns brown)

  • Bromine (Br₂): Bromine water will displace iodide ions but not chloride ions.

    • Br₂(aq) + 2I⁻(aq) → 2Br⁻(aq) + I₂(aq) (Solution turns brown)

    • Br₂(aq) + 2Cl⁻(aq) → No reaction

  • Iodine (I₂): Iodine is the weakest oxidizing agent and cannot displace chloride or bromide ions from their solutions.

This pattern of reactivity confirms that the ease of oxidation (reducing strength) of the halide ions is I⁻ > Br⁻ > Cl⁻.

Experimental Protocols

Experiment 1: Reaction of Solid Sodium Halides with Concentrated Sulfuric Acid

Objective: To observe the products formed when solid sodium halides react with concentrated sulfuric acid and to infer the relative reducing strengths of the halide ions.

Materials:

  • Solid sodium chloride (NaCl), sodium bromide (NaBr), and sodium iodide (NaI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Test tubes and a test tube rack

  • Dropper pipette

  • Fume hood

Procedure:

  • Place a small amount (approximately 0.5 g) of solid NaCl, NaBr, and NaI into three separate, dry test tubes.

  • Working in a fume hood, carefully add a few drops of concentrated sulfuric acid to the test tube containing NaCl. Observe any changes, such as gas evolution or color change. Note the appearance of any fumes.

  • Repeat step 2 for the test tubes containing NaBr and NaI.

  • Record all observations for each reaction.

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The gases produced (HCl, HBr, HI, SO₂, H₂S) are toxic and corrosive. This experiment must be performed in a well-ventilated fume hood.

Experiment 2: Halogen Displacement Reactions

Objective: To determine the relative oxidizing strengths of halogens and the relative reducing strengths of halide ions through displacement reactions.

Materials:

  • Aqueous solutions (approx. 0.1 M) of potassium chloride (KCl), potassium bromide (KBr), and potassium iodide (KI)

  • Aqueous solutions of chlorine (chlorine water), bromine (bromine water), and iodine (iodine in KI solution)

  • Spotting tile or test tubes

  • Dropper pipettes

Procedure:

  • Place a few drops of KCl, KBr, and KI solutions into separate wells of a spotting tile or separate test tubes.

  • Add a few drops of chlorine water to each of the halide solutions. Observe and record any color changes.

  • Repeat step 2 using fresh halide solutions, but this time add bromine water.

  • Repeat step 2 again with fresh halide solutions, adding the iodine solution.

  • Organize the results in a table to compare the reactivity of each halogen with each halide solution.

Safety Precautions:

  • Halogen solutions are toxic and should be handled in a well-ventilated area.

  • Wear safety goggles and a lab coat.

G cluster_workflow Halogen Displacement Experimental Workflow start Prepare 0.1M solutions of KCl, KBr, and KI step1 Place halide solutions into separate wells of a spotting tile start->step1 step2 Add chlorine water to each halide solution and observe step1->step2 step3 Add bromine water to fresh halide solutions and observe step2->step3 step4 Add iodine water to fresh halide solutions and observe step3->step4 end Record observations and determine reactivity trend step4->end

Caption: A typical workflow for a halogen displacement experiment.

Conclusion

Both electrochemical data and qualitative chemical experiments consistently demonstrate that the reducing strength of halide ions increases down Group 17, with iodide being the strongest reducing agent and fluoride being the weakest. This trend is a fundamental aspect of halogen chemistry and is crucial for understanding their role in redox reactions.

References

A Comparative Guide to Analytical Methods for Iodate and Iodide Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of iodate (B108269) and iodide, crucial anions in various fields including pharmaceutical sciences, food chemistry, and environmental monitoring. The selection of an appropriate analytical technique is paramount for accurate and reliable results. This document outlines the performance characteristics and experimental protocols of key methodologies to aid in this selection process.

Method Performance Comparison

The following tables summarize the quantitative performance data for Ion Chromatography, Spectrophotometry, and Electrochemical Methods for the determination of iodate and iodide. These values are compiled from various validation studies and should be considered as representative, as performance can vary with specific instrumentation, matrices, and experimental conditions.

Table 1: Performance Characteristics for Iodide (I⁻) Determination

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD %)Accuracy/Recovery (%)
Ion Chromatography (IC)
- with Suppressed Conductivity Detection3.0 - 22.5 mg/L[1]0.0005 mg/L[2]-≤ 1.7%[3]94 - 101%[2]
- with UV Detection10 - 250 µg/L[4]10 µg/L[3]30 µg/L[3]< 1%[5]93 - 113%[4]
- with Amperometric Detection0.5 - 10.0 mg/L[6]22.84 ng/mL[6]-< 5%[6]98.5 - 100.2%[6]
Spectrophotometry
- Methyl Red Bleaching0 - 3.5 µg/10 mL[7]----
- Starch-Iodine Complex5 - 40 mg/L[8][9]1.2 ng/mL[8]-1 - 2%[8]-
Electrochemical Methods
- Differential Pulse VoltammetryThree orders of magnitude[10]2.5 µg/L[10]---
- Ion-Selective Electrode10⁻⁶ - 10⁻¹ M[11]6.0 x 10⁻⁷ M[11]--98.6%[11]

Table 2: Performance Characteristics for Iodate (IO₃⁻) Determination

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD %)Accuracy/Recovery (%)
Ion Chromatography (IC)
- with UV/Visible Detection500 - 7600 µg/L[4]0.1 µg/L[12]200 µg/L[5]< 1%[5]93 - 113%[4]
- with Amperometric Detection (after reduction)--3.7 mg/kg[6]0.4 - 4.2%[6][13]87.2 - 106.9%[6][13]
Spectrophotometry
- Tri-iodide Formation (352 nm)0.1 - 1.0 mg/L[14]0.01 mg/L[14][15]-0.08%[14]99.8 - 101.9%[15]
- Methylene Blue Bleaching0.5 - 14 µg/mL[16]----
HPLC-UV (after electrochemical reduction) 0.05 - 0.25 µg/mL[17]100 pg[17]20 ng[18][19]2.0 - 4.3%[18][19]86.9 - 94.7%[17]

Experimental Workflows & Logical Relationships

The following diagrams illustrate a typical experimental workflow for method validation and the logical relationship between key validation parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Standard Standard & Reagent Preparation Instrument Instrumental Analysis Standard->Instrument Sample Sample Preparation Sample->Instrument Data_Acq Data Acquisition Instrument->Data_Acq Generates Data_Proc Data Processing Data_Acq->Data_Proc Validation Method Validation Data_Proc->Validation Report Reporting Validation->Report

Caption: Experimental workflow for analytical method validation.

validation_parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Logical relationship of analytical validation parameters.

Detailed Experimental Protocols

Ion Chromatography (IC) with Suppressed Conductivity Detection for Iodide

This method is suitable for the determination of iodide in various matrices, including table salt and oral solutions.[1]

1. Instrumentation:

  • Ion Chromatograph equipped with a suppressor and conductivity detector.

  • Anion-exchange column (e.g., Metrosep A Supp 17 100/4.0 mm).[1]

  • Autosampler.

2. Reagents and Standards:

  • Eluent: 10 mM Sodium Carbonate (Na₂CO₃).[1]

  • Stock Standard Solution: 1000 mg/L iodide solution prepared from potassium iodide (KI).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 3.0 to 22.5 mg/L).[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 45°C.[1]

  • Detection: Suppressed conductivity.[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in deionized water.

  • Filter the sample solution through a 0.45 µm filter prior to injection.

5. Validation Parameters:

  • Linearity: Assessed by injecting a series of standards in triplicate and performing a linear regression of peak area versus concentration. A correlation coefficient (r²) > 0.999 is typically desired.[1]

  • Precision: Determined by replicate injections (n=6) of a standard solution at a known concentration. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (e.g., < 2%).

  • Accuracy: Evaluated by spike recovery experiments on a sample matrix. The recovery should typically be within 90-110%.

Spectrophotometric Determination of Iodate

This method is based on the reaction of iodate with excess iodide in an acidic medium to form triiodide (I₃⁻), which has a characteristic UV absorbance maximum at 352 nm.[15]

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • 1 cm quartz cuvettes.

2. Reagents and Standards:

  • Potassium Iodate (KIO₃) Stock Solution: Prepare a 1000 mg/L stock solution of iodate.

  • Potassium Iodide (KI) Solution: 10% (w/v) solution in deionized water.

  • Sulfuric Acid (H₂SO₄): 1 M solution.

  • Buffered Solution: Prepare a buffer solution (e.g., boric acid/sodium hydroxide) to maintain a stable pH.[20]

  • Working Standards: Prepare a series of working standards by diluting the KIO₃ stock solution in the buffered solution to cover the range of 0.04 – 0.83 mg/L.[15]

3. Procedure:

  • To a series of volumetric flasks, add aliquots of the working standard solutions.

  • Add 2 mL of 1 M sulfuric acid and 5 mL of 10% potassium iodide solution to each flask.[20]

  • Dilute to the mark with the buffered solution and mix well.

  • Allow the reaction to proceed for a set time (e.g., 5 minutes).

  • Measure the absorbance of the solutions at 352 nm against a reagent blank.[15]

4. Sample Preparation:

  • Dissolve a known weight of the salt sample in deionized water.[20]

  • Treat an aliquot of the sample solution in the same manner as the standards.

5. Validation Parameters:

  • Linearity: A calibration curve of absorbance versus iodate concentration should be linear with a correlation coefficient (r²) > 0.999.[15]

  • Limit of Detection (LOD): Determined based on the standard deviation of the response and the slope of the calibration curve. A typical LOD is around 0.01 mg/L.[15]

  • Accuracy: Assessed by recovery studies on spiked salt samples, with expected recoveries between 98% and 102%.[15]

Electrochemical Determination of Iodide via Differential Pulse Voltammetry

This sensitive method involves the oxidation of iodide to iodate, followed by the determination of iodate using differential pulse voltammetry.[10]

1. Instrumentation:

  • Voltammetric analyzer with a hanging mercury drop electrode (HMDE) or other suitable working electrode.

  • Ag/AgCl reference electrode and a platinum counter electrode.

2. Reagents:

  • Sodium Hypochlorite (B82951) (NaOCl) solution: For the oxidation of iodide to iodate.

  • Sodium Sulfite (B76179) (Na₂SO₃) solution: To remove excess hypochlorite.

  • EDTA solution: To complex interfering metal ions.

  • Supporting Electrolyte: A suitable buffer solution (e.g., pH 11-11.5).[10]

3. Procedure:

  • Oxidation: To the sample solution, add sodium hypochlorite and allow the reaction to proceed for approximately 20 minutes to quantitatively convert iodide to iodate.[10]

  • Quenching: Add sodium sulfite to remove any excess hypochlorite.[10]

  • Complexation: Add EDTA to mask potential interferences from metal ions.

  • Analysis: Transfer the solution to the electrochemical cell, deaerate with nitrogen, and record the differential pulse voltammogram. The peak current at a potential of approximately -1.03 V (vs. Ag/AgCl) is proportional to the iodate concentration.[10]

4. Quantification:

  • Quantification can be performed using a calibration curve or the standard addition method to compensate for matrix effects.[10]

5. Validation Parameters:

  • Linearity: The method is typically linear over several orders of magnitude.[10]

  • Limit of Detection (LOD): Can reach as low as 2.5 µg/L, depending on the electrode and instrumental parameters.[10]

  • Selectivity: The method offers good selectivity for iodide, with minimal interference from high salt concentrations.[10]

References

Safety Operating Guide

Proper Disposal Procedures for Iodide Ion Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and protect the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of waste containing iodide ions (I⁻) and elemental iodine (I₂). The primary strategy involves the chemical reduction of hazardous elemental iodine to the less hazardous iodide ion, followed by disposal in accordance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle all iodine-containing waste with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a fastened lab coat, nitrile gloves, and chemical safety glasses or goggles.[1]

  • Ventilation: Handle all iodine solutions and waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[1] Elemental iodine sublimes at room temperature, releasing vapors that can be irritating and harmful if inhaled.

  • Spill Management: In case of a spill, evacuate personnel from the immediate area. Moisten the spilled material or use a HEPA-filter vacuum for cleanup to avoid generating dust. Place the collected material into a sealed, labeled container for disposal as hazardous waste. Do not wash spills into the sewer.[2]

  • Incompatible Chemicals: Do not mix iodine-containing waste with strong bases, reducing agents (like metal hydrides), powdered metals, or bleach. Mixing iodine solutions with bleach can produce toxic fumes.[2][3]

Step-by-Step Disposal Procedures

The appropriate disposal path for iodide-containing waste depends on its composition and concentration. The fundamental first step for waste containing elemental iodine (I₂) is its chemical conversion to iodide (I⁻).

Step 1: Waste Assessment Characterize your waste stream.

  • Aqueous Solutions: Determine if the solution contains elemental iodine (I₂, typically brown/yellow) or only iodide ions (I⁻, typically colorless).

  • Other Contaminants: Identify if the waste contains other regulated hazardous materials (e.g., heavy metals, organic solvents). If other hazardous materials are present, the waste must be collected for professional disposal, regardless of the iodine content.

  • Solid Waste: Includes contaminated labware (pipette tips, gloves), paper towels, and spent reagents.

Step 2: Chemical Treatment (for I₂-containing waste) If the waste contains elemental iodine, it must be chemically reduced to iodide. This is a critical step to render the waste less hazardous. The most common laboratory method uses a solution of sodium thiosulfate (B1220275). For a detailed methodology, refer to the Experimental Protocol section below.

Step 3: Disposal Pathway Selection After ensuring all elemental iodine has been converted to iodide, select the appropriate disposal route based on your institution's policies.

  • Pathway A: Drain Disposal (For Treated, Non-Hazardous Iodide Solutions ONLY)

    • Applicability: This option is ONLY permissible if your local regulations and institutional Environmental Health & Safety (EHS) department explicitly allow it. The solution must not contain any other hazardous chemicals.

    • Procedure: After confirming the complete reduction of iodine (the solution is colorless) and neutralizing the pH to a range of 6-8, the solution may be poured down the sanitary sewer with a copious amount of running water (at least 20 times the volume of the waste).

  • Pathway B: Hazardous Waste Collection (Mandatory for Most Cases)

    • Applicability: This is the default and most recommended pathway. It is mandatory for solid waste, waste containing other hazardous materials, and for all iodine/iodide waste if your institution prohibits drain disposal.[1][3][4]

    • Procedure:

      • Collect the treated (or untreated, if no elemental iodine is present) aqueous waste in a shatter-resistant container, such as a high-density polyethylene (B3416737) (HDPE) carboy.[1]

      • Collect contaminated solid waste in a separate, clearly labeled, sealed bag or container.[1]

      • Label the container clearly with the words "HAZARDOUS WASTE," the full chemical names of all components (e.g., "Aqueous Potassium Iodide Solution," "Sodium Thiosulfate"), your name, and the date.[1]

      • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and disposal of iodine. Limits for drain disposal are highly dependent on local regulations, and personnel must consult their EHS department for specific institutional requirements.

ParameterValue / LimitSource / RegulationNotes
Workplace Exposure Limits (Elemental Iodine, I₂)
OSHA PEL (Permissible Exposure Limit)0.1 ppm (Ceiling)OSHAThe concentration that should not be exceeded at any time during the workday.[2]
NIOSH REL (Recommended Exposure Limit)0.1 ppm (Ceiling)NIOSHThe concentration that should not be exceeded at any time during the workday.[2]
ACGIH TLV (Threshold Limit Value)0.01 ppm (8-hr TWA); 0.1 ppm (STEL)ACGIHTime-Weighted Average over 8 hours and Short-Term Exposure Limit (15-minute TWA).[2]
IDLH (Immediately Dangerous to Life/Health)2 ppmNIOSHThe concentration from which a worker could escape without injury or irreversible health effects in the event of respiratory protection failure.[2]
Wastewater & Disposal Reference
Food-Contact Surface Sanitizer Limit≤ 25 ppm of titratable iodine40 CFR 185.940This is a tolerance exemption for sanitizing solutions, not a direct wastewater discharge limit, but provides a regulatory reference point for low concentrations.[5]
Chemical Treatment
Sodium Thiosulfate Solution~10% (w/v) solutionLab ProtocolA common concentration used for the effective reduction of aqueous iodine solutions.

Experimental Protocols

Protocol: Chemical Reduction of Elemental Iodine (I₂) for Disposal

This protocol details the neutralization of hazardous elemental iodine (I₂) to non-hazardous iodide (I⁻) using sodium thiosulfate. This procedure must be performed in a fume hood while wearing all required PPE.

Reaction: I₂ (brown/yellow) + 2S₂O₃²⁻ → 2I⁻ (colorless) + S₄O₆²⁻

Materials:

  • Iodine-containing aqueous waste

  • Sodium thiosulfate (Na₂S₂O₃), solid or a prepared ~10% aqueous solution

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Place the container with the iodine waste on a stir plate inside a chemical fume hood and add a magnetic stir bar. Begin gentle stirring.

  • Neutralization: Slowly add the ~10% sodium thiosulfate solution dropwise to the iodine waste. The characteristic dark brown or yellow color of the iodine will begin to fade as it is reduced to colorless iodide.

  • Endpoint Determination: Continue adding the thiosulfate solution until the waste solution becomes completely colorless. The absence of color indicates that all elemental iodine has been reacted.

  • Verification (Optional but Recommended): To confirm complete removal, a few drops of a starch indicator solution can be added. If any iodine remains, a dark blue-black color will form. Continue adding thiosulfate dropwise until this blue-black color disappears permanently.

  • pH Check: After neutralization is complete, check the pH of the solution. If necessary, adjust the pH to within a neutral range (6-8) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Final Disposal: The resulting colorless, neutralized iodide solution should be disposed of according to Pathway A or Pathway B as determined by your institution's EHS guidelines.

Mandatory Visualization

The following diagram illustrates the logical workflow for making decisions on the proper disposal of iodide and iodine-containing laboratory waste.

Iodide_Disposal_Workflow start Start: Iodide/Iodine Waste Generated assess_waste 1. Assess Waste Composition start->assess_waste is_solid Solid Waste? assess_waste->is_solid contains_i2 Contains Elemental Iodine (I₂)? (e.g., brown/yellow color) is_solid->contains_i2 No (Liquid) collect_solid Collect in Labeled, Sealed Container for Hazardous Waste Pickup is_solid->collect_solid Yes other_hazards Contains Other Hazardous Chemicals? contains_i2->other_hazards No treat_i2 2. Chemical Treatment: Reduce I₂ to I⁻ with Sodium Thiosulfate contains_i2->treat_i2 Yes check_policy 4. Check Institutional Policy: Is Drain Disposal of Treated Iodide Solution Permitted? other_hazards->check_policy No collect_liquid Collect in Labeled, Sealed Carboy for Hazardous Waste Pickup other_hazards->collect_liquid Yes verify_treatment 3. Verify Treatment (Colorless Solution, Neutral pH) treat_i2->verify_treatment verify_treatment->other_hazards check_policy->collect_liquid No drain_disposal Dispose via Sanitary Sewer with Copious Water check_policy->drain_disposal Yes

Caption: Logical workflow for the disposal of iodide and iodine waste.

References

Essential Safety and Logistical Information for Handling Iodide Ion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials such as iodide ions. This guide provides comprehensive, step-by-step procedures for the safe handling of iodide ions, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Health Hazards of Iodide and Iodine

Iodide ions are the reduced form of iodine. While essential for thyroid function in small amounts, exposure to larger concentrations of iodide and especially its oxidized form, iodine, can pose health risks. Iodine is very hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation.[1] Skin contact can lead to inflammation and blistering, while severe overexposure can cause lung damage, choking, unconsciousness, or even death.[1] It is crucial to prevent contact with the eyes, skin, and respiratory system.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling iodide ions.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended.[1] For handling radioactive iodine (I-125), wearing two pairs of gloves is advised, with the outer layer changed frequently.[3]
Eye Protection Chemical safety goggles should be worn to prevent eye contact.[4] In some cases, a face shield may be necessary for additional protection.[5]
Body Protection A fastened lab coat is required.[1] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[6]
Respiratory Protection For handling solid iodine or concentrated solutions that may produce vapor, a NIOSH-approved respirator should be used.[2][4] Work should be conducted in a fume hood.[1]
Exposure Limits

Regulatory bodies have established exposure limits for iodine in the workplace to protect personnel.

OrganizationExposure Limit TypeLimit
OSHA Permissible Exposure Limit (PEL) - Ceiling0.1 ppm
NIOSH Recommended Exposure Limit (REL) - Ceiling0.1 ppm
ACGIH Threshold Limit Value (TLV) - 8-hr TWA0.01 ppm (inhalable fraction and vapor)
ACGIH Short-Term Exposure Limit (STEL) - Vapor0.1 ppm

Source: New Jersey Department of Health Hazardous Substance Fact Sheet[7]

Standard Operating Procedure for Handling Iodide Ion

This protocol outlines the essential steps for the safe handling of this compound solutions in a laboratory setting.

Preparation and Engineering Controls
  • Work Area: All work with iodide solutions should be conducted in a designated area, inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Materials: Assemble all necessary chemicals, equipment, and waste containers before starting the experiment.

Donning of Personal Protective Equipment (PPE)

The following diagram illustrates the correct sequence for putting on PPE.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Start Start LabCoat 1. Don Lab Coat (Fasten completely) Start->LabCoat Begin Gloves 2. Put on Gloves (Ensure proper fit over cuffs) LabCoat->Gloves EyeProtection 3. Wear Eye Protection (Safety goggles) Gloves->EyeProtection Respirator 4. Don Respirator (If required by risk assessment) EyeProtection->Respirator End Ready to Work Respirator->End

Figure 1. Sequential workflow for donning Personal Protective Equipment.
Handling and Experimental Procedure

  • Dispensing: When dispensing iodide solutions, do so carefully to avoid splashing. Keep containers closed when not in use.[1]

  • Transport: When moving iodide solutions, use sealed, shatter-resistant containers.[1]

  • Avoid Incompatibilities: Do not mix iodide solutions with bleach, as this can create toxic fumes.[8] Iodide is also incompatible with strong reducing agents, powdered metals, and acetylene.[9]

Spill Response
  • Minor Spills: For small spills, absorb the liquid with an inert absorbent material (e.g., sand or diatomaceous earth) and place it in a sealed container for disposal.[10]

  • Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response personnel.[7]

  • Personal Contamination: If iodide solution comes into contact with skin or eyes, flush the affected area with water for at least 15 minutes and seek medical attention.[1]

Waste Disposal and Doffing of PPE

Proper disposal of waste and contaminated PPE is crucial to prevent environmental contamination and further exposure.

  • Waste Collection: All iodide-containing waste, including contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][8] Do not dispose of iodide waste down the drain.[11]

  • PPE Removal: The removal of PPE should be done in a manner that avoids cross-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing and Disposal Sequence cluster_disposal Disposal StartDoff Experiment Complete RemoveGloves 1. Remove Outer Gloves (If double-gloved) StartDoff->RemoveGloves RemoveRespirator 2. Remove Respirator RemoveGloves->RemoveRespirator WasteContainer Hazardous Waste Container RemoveGloves->WasteContainer RemoveLabCoat 3. Remove Lab Coat (Turn inside out) RemoveRespirator->RemoveLabCoat RemoveEyeProtection 4. Remove Eye Protection RemoveLabCoat->RemoveEyeProtection RemoveLabCoat->WasteContainer RemoveInnerGloves 5. Remove Inner Gloves RemoveEyeProtection->RemoveInnerGloves InnerGloves_Waste RemoveInnerGloves->InnerGloves_Waste WashHands 6. Wash Hands Thoroughly EndDoff Safe Exit WashHands->EndDoff InnerGloves_Waste->WashHands InnerGloves_Waste->WasteContainer

Figure 2. Step-by-step process for PPE removal and waste disposal.

By strictly following these safety protocols and procedures, researchers can significantly mitigate the risks associated with handling iodide ions, fostering a culture of safety and responsibility in the laboratory.

References

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